molecular formula C10H11ClO3 B095672 Mecoprop-P CAS No. 16484-77-8

Mecoprop-P

Cat. No.: B095672
CAS No.: 16484-77-8
M. Wt: 214.64 g/mol
InChI Key: WNTGYJSOUMFZEP-SSDOTTSWSA-N
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Description

Mecoprop-P>This compound, a phenoxyalkanoic acid is widely used as herbicide. It forms colourless and odourless crystals. The (R)-isomer of mecoprop is the active herbicide site. It is generally used for postemergence control of broad-leaved weeds by translocating the herbicide to the roots.>(R)-mecoprop is the (R)-enantiomer of 2-(4-chloro-2-methylphenoxy)propanoic acid;  the active stereoisomer of the racemic herbicide mecoprop. It has a role as a phenoxy herbicide. It is a conjugate acid of a (R)-2-(4-chloro-2-methylphenoxy)propanoate. It is an enantiomer of a (S)-mecoprop.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(4-chloro-2-methylphenoxy)propanoic acid
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InChI

InChI=1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WNTGYJSOUMFZEP-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC1=C(C=CC(=C1)Cl)O[C@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
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DSSTOX Substance ID

DTXSID3032670
Record name (R)-2-(4-Chloro-2-methylphenoxy)propionate
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Molecular Weight

214.64 g/mol
Source PubChem
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Physical Description

Colorless odorless solid; [Reference #1]
Record name Mecoprop-P
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CAS No.

16484-77-8
Record name (+)-Mecoprop
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Record name Mecoprop-P [ISO]
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Record name (R)-2-(4-Chloro-2-methylphenoxy)propionate
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Record name mecoprop-P (ISO); (R)-2-(4-chloro-2-methylphenoxy)propionic acid
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Record name MECOPROP-P
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Foundational & Exploratory

Mecoprop-P chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecoprop-P, the (R)-(+)-enantiomer of mecoprop (B166265), is a selective, systemic, post-emergence herbicide belonging to the phenoxyalkanoic acid class of chemicals.[1] It is widely used in agriculture and turf management to control broadleaf weeds.[1] The herbicidal activity of mecoprop is almost exclusively attributed to the (R)-(+)-enantiomer, this compound, while the (S)-(-)-enantiomer is considered biologically inactive. This enantioselectivity has led to the development and use of enantiomerically pure or enriched formulations of this compound to increase efficacy and reduce the environmental load of the inactive isomer.

This compound functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1][2] This mimicry disrupts normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death in susceptible species.[2]

Chemical Structure and Properties

This compound is a chiral molecule due to the presence of an asymmetric carbon atom in the propanoic acid side chain. This gives rise to two enantiomers, the (R) and (S) forms.

Mecoprop_Enantiomers cluster_racemic Mecoprop (Racemic Mixture) cluster_enantiomers Enantiomers racemic Mecoprop r_enantiomer This compound (R)-(+)-enantiomer (Herbicidally Active) racemic->r_enantiomer s_enantiomer (S)-(-)-enantiomer (Inactive) racemic->s_enantiomer

Caption: Relationship between racemic Mecoprop and its constituent enantiomers.

Chemical Identifiers
IdentifierValue
IUPAC Name (2R)-2-(4-chloro-2-methylphenoxy)propanoic acid
CAS Number 16484-77-8
Molecular Formula C₁₀H₁₁ClO₃
Molecular Weight 214.65 g/mol
SMILES CC1=C(C=CC(=C1)Cl)O--INVALID-LINK--C(=O)O
InChI 1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/t7-/m1/s1
Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Appearance Colorless to brown crystalline powder/solid[3]
Melting Point 94–95 °C[4]
Boiling Point Decomposes before boiling[4]
Water Solubility 900 mg/L at 20 °C[4]
Solubility in Organic Solvents (g/kg at 20°C) Acetone: >1000, Ethanol: >1000, Diethyl ether: >1000[4]
Vapor Pressure 0.0±0.8 mmHg at 25°C[4]
pKa 3.7[4]

Mechanism of Action: Synthetic Auxin Pathway

This compound acts as a synthetic mimic of the plant hormone auxin.[1] In susceptible plants, it binds to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of auxin co-receptors.[1] This binding event triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors by the 26S proteasome.[1][5] The removal of these repressors allows Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes, leading to uncontrolled growth and, ultimately, plant death.[1][5]

Synthetic_Auxin_Pathway MecopropP This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor MecopropP->TIR1_AFB binds to SCF_Complex SCF E3 Ligase Complex TIR1_AFB->SCF_Complex recruits Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex targeted by Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF ARF (Auxin Response Factor) Aux_IAA->ARF represses SCF_Complex->Aux_IAA ubiquitinates Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth leads to

Caption: this compound signaling pathway in a susceptible plant cell.

Experimental Protocols

Determination of Physicochemical Properties

Standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are crucial for ensuring the quality and comparability of data.

  • Water Solubility (OECD Guideline 105): The flask method is suitable for substances with solubilities above 10⁻² g/L, such as this compound.[6][7][8]

    • An excess amount of the test substance is added to a flask containing purified water.

    • The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[4]

    • The solution is then centrifuged or filtered to remove undissolved particles.[4]

    • The concentration of this compound in the clear aqueous phase is quantified using a validated analytical method like High-Performance Liquid Chromatography (HPLC).[4]

  • Vapor Pressure (OECD Guideline 104): The static method is one of several approved techniques.[9][10][11]

    • A sample of the substance is placed in a temperature-controlled chamber.

    • The system is evacuated to remove air.

    • The pressure of the vapor in equilibrium with the substance is measured at a specific temperature using a pressure transducer.

    • Measurements are taken at a minimum of two different temperatures to establish the vapor pressure curve.[11]

  • Dissociation Constant (pKa) (OECD Guideline 112): The titration method is a common approach for acidic compounds like this compound.[12][13]

    • A known quantity of this compound is dissolved in water.[4]

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).[4]

    • The pH of the solution is monitored throughout the titration with a calibrated pH meter.[4]

    • The pKa is determined from the titration curve, corresponding to the pH at which 50% of the acid has been neutralized.[4]

Enantioselective Analysis

Distinguishing between the active (R)-enantiomer and the inactive (S)-enantiomer is critical. Chiral HPLC is the predominant technique for this purpose.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_results Data Analysis Sample Aqueous Sample (e.g., water, soil extract) Extraction Liquid-Liquid or Solid-Phase Extraction (SPE) Sample->Extraction Concentration Evaporation & Reconstitution in Mobile Phase Extraction->Concentration Injection Inject into HPLC Concentration->Injection Separation Chiral Stationary Phase (CSP) (e.g., polysaccharide-based) Injection->Separation Detection UV or Mass Spectrometry (MS) Detector Separation->Detection Chromatogram Chromatogram with Separated Enantiomer Peaks Detection->Chromatogram Quantification Quantify R- and S-Mecoprop Concentrations Chromatogram->Quantification

Caption: General workflow for the enantioselective analysis of Mecoprop.

Protocol: Chiral HPLC with UV Detection [14]

  • Sample Preparation: For water samples, a pre-concentration step such as solid-phase extraction (SPE) may be necessary to achieve the required detection limits. The final extract is evaporated and reconstituted in the mobile phase.[14]

  • Chromatographic Conditions:

    • Chiral Stationary Phase: Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are effective for separating phenoxypropionic acid herbicides.[14]

    • Mobile Phase: A typical mobile phase for normal-phase chromatography consists of a mixture of hexane, dichloromethane, ethanol, and an acidic modifier like trifluoroacetic acid (TFA) (e.g., 90:10:1:0.1 v/v/v/v).[14]

    • Flow Rate: 1.0 mL/min.[14]

    • Detection: UV detection at 280 nm.[14]

  • Quantification: The concentrations of this compound (R-enantiomer) and the S-enantiomer are determined by comparing their respective peak areas to those of certified reference standards.

References

An In-depth Technical Guide to the Synthesis of (R)-(+)-Mecoprop

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-Mecoprop, also known as Mecoprop-P, is the herbicidally active enantiomer of the phenoxypropionic acid herbicide Mecoprop.[1] While the racemic mixture has been used historically, the focus has shifted to the production of the enantiomerically pure (R)-isomer to provide a more targeted and environmentally conscious application.[2] This guide details the primary synthetic pathways for obtaining (R)-(+)-Mecoprop, including the industrial synthesis of the racemic mixture, its subsequent chiral resolution, and the more modern approach of stereospecific synthesis. Detailed experimental protocols, quantitative data, and process visualizations are provided to serve as a comprehensive resource for chemical researchers and professionals in the agrochemical and pharmaceutical industries.

Introduction to Mecoprop Chirality

Mecoprop, or (RS)-2-(4-chloro-2-methylphenoxy)propanoic acid, possesses a single chiral center at the carbon atom alpha to the carboxyl group. This results in the existence of two enantiomers: (R)-(+)-Mecoprop and (S)-(-)-Mecoprop. The herbicidal activity, which mimics the plant hormone auxin leading to uncontrolled growth in broadleaf weeds, is almost exclusively attributed to the (R)-(+)-enantiomer.[1][3] The (S)-(-)-enantiomer is considered biologically inactive.[4] Consequently, the synthesis of enantiomerically pure (R)-(+)-Mecoprop (this compound) is highly desirable.

Synthesis of Racemic (±)-Mecoprop

The standard industrial production of Mecoprop yields a racemic mixture of both enantiomers. This process is typically a two-step synthesis starting from o-cresol (B1677501).

Step 1: Chlorination of o-Cresol o-Cresol (2-methylphenol) is chlorinated to produce 4-chloro-2-methylphenol (B52076).

Step 2: Williamson Ether Synthesis The resulting 4-chloro-2-methylphenol undergoes a Williamson ether synthesis with a 2-chloropropionic acid derivative under basic conditions.[5] This nucleophilic substitution reaction forms the ether linkage and creates the racemic phenoxypropionic acid backbone.

General Experimental Protocol for Racemic (±)-Mecoprop
  • Materials: o-cresol, chlorinating agent (e.g., sulfuryl chloride), 2-chloropropionic acid, alkali metal hydroxide (B78521) (e.g., NaOH), and appropriate solvents.

  • Procedure:

    • Chlorination: o-cresol is reacted with a chlorinating agent in a suitable solvent. The reaction mixture is typically heated to drive the reaction to completion. The primary product, 4-chloro-2-methylphenol, is then isolated and purified, often by distillation.

    • Etherification: The purified 4-chloro-2-methylphenol is dissolved in a polar solvent with a strong base, such as sodium hydroxide, to form the corresponding phenoxide salt. 2-chloropropionic acid is then added to the reaction mixture. The mixture is heated under reflux to facilitate the SN2 reaction, yielding racemic Mecoprop.

    • Workup and Isolation: After the reaction is complete, the mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product. The crude racemic Mecoprop is then collected by filtration, washed, and can be further purified by recrystallization.

Pathways to Enantiomerically Pure (R)-(+)-Mecoprop

Two primary strategies are employed to produce the desired (R)-(+)-enantiomer: chiral resolution of the racemic mixture and direct stereospecific synthesis.

Pathway 1: Chiral Resolution of Racemic (±)-Mecoprop

This classical method involves the separation of the enantiomers from the racemic mixture produced in Section 2.0. The most common approach is through the formation of diastereomeric salts.

Principle: The racemic acid is reacted with an enantiomerically pure chiral base (a resolving agent). This reaction creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral base is removed to yield the pure enantiomer.

A foundational method for this resolution was developed by Matell (1953), using chiral amines like (R)- or (S)-1-phenylethylamine as resolving agents.[4][6]

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol is based on the principles described by Matell and subsequent researchers.[4]

  • Materials: Racemic (±)-Mecoprop, an enantiomerically pure chiral amine (e.g., (R)-(+)-1-phenylethylamine), suitable solvent (e.g., methanol, ethanol (B145695), or acetone), mineral acid (e.g., HCl), and base (e.g., NaOH).

  • Procedure:

    • Salt Formation: Dissolve racemic (±)-Mecoprop in a suitable heated solvent. In a separate container, dissolve an equimolar amount of the chiral resolving agent, (R)-(+)-1-phenylethylamine, in the same solvent.

    • Crystallization: Combine the two solutions. The diastereomeric salts, ((R)-Mecoprop·(R)-amine) and ((S)-Mecoprop·(R)-amine), will form. Allow the solution to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization. One diastereomer will be less soluble and will preferentially crystallize out of the solution.

    • Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.

    • Recrystallization (Optional): To improve diastereomeric purity, the collected crystals can be recrystallized one or more times from the same or a different solvent system. Purity can be monitored by measuring the optical rotation of the salt.

    • Liberation of (R)-(+)-Mecoprop: Suspend the purified diastereomeric salt in water and add a strong base (e.g., NaOH solution) to deprotonate the amine, making it soluble in an organic solvent. Extract the chiral amine with a suitable organic solvent (e.g., diethyl ether), leaving the sodium salt of Mecoprop in the aqueous layer.

    • Final Isolation: Acidify the aqueous layer with a mineral acid (e.g., concentrated HCl) to precipitate the enantiomerically enriched (R)-(+)-Mecoprop. Collect the solid product by filtration, wash with cold water, and dry. The enantiomeric excess (e.e.) should be determined using chiral HPLC.

Quantitative Data for Chiral Resolution

The efficiency of chiral resolution can vary significantly based on the choice of resolving agent, solvent, and crystallization conditions.

ParameterReported ValueSource
Enantiomeric Excess (e.e.) of resolved (R)-Mecoprop92%[7]
Enantiomeric Excess (e.e.) of resolved (S)-Mecoprop99%[7]

Note: The yield for this specific resolution was not reported in the available literature.

Pathway 2: Stereospecific Synthesis

A more modern and efficient approach is to synthesize the (R)-(+)-enantiomer directly using a chiral starting material. This avoids the need for a resolution step and the loss of 50% of the material as the undesired enantiomer. The most viable route is a stereospecific Williamson ether synthesis.

Principle: This synthesis utilizes an SN2 reaction mechanism, which proceeds with an inversion of configuration at the chiral center. By reacting 4-chloro-2-methylphenol with an enantiomerically pure propionic acid derivative of the (S)-configuration, the resulting ether product will have the desired (R)-configuration. A common chiral precursor is (S)-2-chloropropionic acid, which can be synthesized from the naturally abundant and inexpensive amino acid, L-alanine ((S)-alanine).

Experimental Protocol: Stereospecific Synthesis of (R)-(+)-Mecoprop

This protocol is a two-stage process, adapted from well-documented procedures for the synthesis of (S)-2-chloropropionic acid and its subsequent use in Williamson ether synthesis to produce analogous R-phenoxypropionic acids.[8]

Stage A: Synthesis of (S)-2-Chloropropionic Acid from L-Alanine

  • Diazotization: Dissolve L-alanine in 5 N hydrochloric acid and cool the solution to 0°C in an ice-salt bath.

  • Chlorination: Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO2) dropwise to the stirred L-alanine solution, maintaining the temperature below 5°C. This in-situ generation of nitrous acid converts the amino group into a diazonium salt, which is then displaced by a chloride ion with retention of configuration.

  • Workup: After the addition is complete, allow the reaction to stir and warm to room temperature. Extract the resulting (S)-2-chloropropionic acid from the aqueous solution using an organic solvent like diethyl ether.

  • Purification: Dry the combined organic extracts and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield enantiomerically pure (S)-2-chloropropionic acid.

Stage B: Synthesis of (R)-(+)-Mecoprop via Williamson Ether Synthesis

  • Phenoxide Formation: In a reaction vessel equipped with a reflux condenser, dissolve 4-chloro-2-methylphenol in a suitable solvent (e.g., ethanol or acetone) containing at least two equivalents of a base such as sodium hydroxide or potassium carbonate to form the sodium or potassium 4-chloro-2-methylphenoxide.

  • SN2 Reaction: Add the purified (S)-2-chloropropionic acid from Stage A to the phenoxide solution. Heat the mixture to reflux and maintain for several hours to drive the nucleophilic substitution. The phenoxide attacks the chiral carbon of the (S)-2-chloropropionic acid, displacing the chloride and inverting the stereocenter.

  • Workup and Isolation: Cool the reaction mixture and dilute with water. Acidify with a strong mineral acid (e.g., HCl) to precipitate the (R)-(+)-Mecoprop product.

  • Purification: Collect the crude product by filtration, wash thoroughly with water to remove inorganic salts, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene (B28343) or an ethanol/water mixture) to yield high-purity (R)-(+)-Mecoprop.

Quantitative Data for Stereospecific Synthesis

The following data is based on optimized procedures for analogous syntheses and represents expected outcomes.[8]

StageReactantsKey ConditionsMolar Conversion / YieldSource
A: Chiral Precursor Synthesis L-Alanine, NaNO₂, HClDiazotization at 0-5°C~85% Yield[8]
B: Williamson Ether Synthesis 4-chloro-2-methylphenol, (S)-2-chloropropionic acidReflux in basic solution~75% Conversion[8]

Visualization of Synthesis Pathways

Diagram: Overall Synthesis of Racemic (±)-Mecoprop

G A o-Cresol B Chlorination (+ SO2Cl2) A->B C 4-Chloro-2-methylphenol B->C D Williamson Ether Synthesis (+ CH3CHClCOOH, Base) C->D E Racemic (±)-Mecoprop D->E

Caption: General pathway for the industrial synthesis of racemic (±)-Mecoprop.

Diagram: Chiral Resolution Workflow

G cluster_0 A Racemic (±)-Mecoprop C Diastereomeric Salt Formation A->C B Chiral Base (e.g., (R)-amine) B->C D Mixture of Diastereomeric Salts ((R)-Acid·(R)-amine) ((S)-Acid·(R)-amine) C->D E Fractional Crystallization D->E F Less Soluble Diastereomer (e.g., (R)-Acid·(R)-amine) E->F Crystals G Mother Liquor (Enriched in (S)-Acid·(R)-amine) E->G Solution H Acid/Base Treatment F->H I (R)-(+)-Mecoprop H->I

Caption: Workflow for obtaining (R)-(+)-Mecoprop via chiral resolution.

Diagram: Stereospecific Synthesis Pathway

G cluster_0 Chiral Precursor Synthesis cluster_1 Williamson Ether Synthesis (SN2) A L-Alanine ((S)-config.) B Diazotization / Chlorination (NaNO2, HCl) A->B C (S)-2-Chloropropionic Acid B->C E Reaction with Phenoxide C->E D 4-Chloro-2-methylphenol D->E F (R)-(+)-Mecoprop (Inversion of Configuration) E->F

Caption: Stereospecific synthesis of (R)-(+)-Mecoprop from L-Alanine.

Conclusion

The synthesis of enantiomerically pure (R)-(+)-Mecoprop can be effectively achieved through two primary routes: chiral resolution and stereospecific synthesis. While chiral resolution of the racemic mixture is a historically significant and established method, it is inherently limited by a theoretical maximum yield of 50% and often requires tedious optimization of crystallization conditions. The stereospecific synthesis, starting from an inexpensive chiral precursor like L-alanine, presents a more efficient and elegant pathway. By leveraging the predictable stereochemical outcome of the SN2-based Williamson ether synthesis, this method allows for the direct formation of the desired (R)-enantiomer, making it a preferred strategy for modern, large-scale production. The protocols and data presented in this guide offer a technical foundation for the laboratory-scale synthesis and further process development of this important agrochemical.

References

An In-Depth Technical Guide to the Mechanism of Action of Mecoprop-P as a Synthetic Auxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mecoprop-P (MCPP-P), the herbicidally active (R)-enantiomer of mecoprop, is a widely used phenoxyalkanoic acid herbicide that functions as a synthetic auxin.[1][2][3] Its selective herbicidal activity against broadleaf weeds is rooted in its ability to mimic the natural plant hormone indole-3-acetic acid (IAA), thereby overwhelming the plant's endogenous auxin signaling pathways. This guide provides a comprehensive technical overview of the molecular mechanism of this compound, detailing its interaction with the auxin co-receptor complex, the ensuing signaling cascade, and the downstream physiological effects. This document summarizes key quantitative data, provides detailed experimental protocols for studying its mechanism of action, and includes visualizations of the core signaling pathways and experimental workflows.

Core Mechanism: Mimicry of Indole-3-Acetic Acid

This compound exerts its herbicidal effects by acting as a molecular mimic of IAA, the primary native auxin in plants.[1][4] This mimicry allows it to hijack the plant's natural auxin perception and signaling machinery, leading to a cascade of unregulated cellular processes that ultimately result in plant death. The core of this mechanism involves the interaction of this compound with the TIR1/AFB family of auxin co-receptors.[5]

The TIR1/AFB Co-Receptor Complex: The Gateway to Auxin Signaling

The perception of auxin, including synthetic auxins like this compound, is mediated by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[6][7] In the absence of auxin, Aux/IAA proteins bind to and inhibit the activity of AUXIN RESPONSE FACTORs (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.[7]

This compound as a "Molecular Glue"

This compound, like natural auxin, acts as a "molecular glue," promoting and stabilizing the interaction between the TIR1/AFB F-box protein and the degron motif of an Aux/IAA repressor protein.[4] This binding event occurs within a pocket on the TIR1/AFB protein. The formation of this ternary complex (TIR1/AFB–this compound–Aux/IAA) targets the Aux/IAA protein for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which TIR1/AFB is a component.[8]

Degradation of Aux/IAA Repressors and Activation of Auxin-Responsive Genes

The polyubiquitinated Aux/IAA protein is subsequently targeted for degradation by the 26S proteasome.[8][9] The degradation of the Aux/IAA repressor relieves the inhibition of ARF transcription factors. Freed ARFs can then bind to auxin-responsive elements (AuxREs) in the promoters of target genes, leading to the transcription of a wide array of genes involved in cell division, expansion, and differentiation.[10] The sustained and uncontrolled activation of these genes by the persistent presence of the more stable synthetic auxin, this compound, leads to the characteristic symptoms of auxin herbicide damage, including epinasty, stem twisting, and ultimately, plant death.[4]

Quantitative Data

Binding Affinity of this compound to TIR1/AFB Receptors
CompoundReceptorRelative Binding (% of IAA)Reference
This compoundAtTIR1Significantly higher than 2,4-D and MCPA[11]
This compoundAtAFB2Higher than other phenoxy-carboxylate auxins[11]
This compoundAtAFB5Lower binding compared to IAA[11]

Note: The table summarizes qualitative and semi-quantitative comparisons from the cited literature. Absolute binding affinities (Kd values) would provide a more definitive quantitative measure.

Dose-Response of this compound on Herbicidal Efficacy

The herbicidal effect of this compound is dose-dependent. The effective concentration required to cause a 50% reduction in plant growth (EC50) varies depending on the plant species and environmental conditions.

Plant SpeciesEC50 (µg/L)Reference
Ranunculus aquatilis46.9[12]
Ludwigia repens656.4[12]

Experimental Protocols

In Vitro Binding Assay: Surface Plasmon Resonance (SPR)

This protocol outlines a general procedure for assessing the binding of this compound to purified TIR1/AFB receptors in vitro using SPR.

Objective: To determine the binding kinetics and affinity of this compound to TIR1/AFB proteins.

Materials:

  • Purified recombinant TIR1/AFB proteins (e.g., His-tagged)

  • Synthetic biotinylated Aux/IAA degron peptide (e.g., from IAA7)

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., Streptavidin-coated)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

  • Chip Preparation: Equilibrate the streptavidin-coated sensor chip with running buffer.

  • Ligand Immobilization: Inject the biotinylated Aux/IAA degron peptide over the sensor surface to achieve a stable immobilization level.

  • Analyte Preparation: Prepare a dilution series of the TIR1/AFB protein and a separate series of this compound in running buffer.

  • Binding Assay:

    • Inject a mixture of a fixed concentration of TIR1/AFB protein and varying concentrations of this compound over the immobilized Aux/IAA degron peptide.

    • Monitor the association and dissociation phases in real-time.

    • Include control injections with TIR1/AFB protein alone and buffer alone to subtract non-specific binding and bulk refractive index changes.

  • Regeneration: After each binding cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

In Vivo Interaction Assay: Yeast Two-Hybrid (Y2H)

This protocol describes a yeast two-hybrid assay to investigate the this compound-dependent interaction between a TIR1/AFB protein and an Aux/IAA protein.

Objective: To determine if this compound can mediate the interaction between a specific TIR1/AFB-Aux/IAA pair in a cellular context.

Materials:

  • Yeast expression vectors (one with a DNA-binding domain, BD, and one with an activation domain, AD)

  • Yeast strain with appropriate reporter genes (e.g., HIS3, lacZ)

  • Competent yeast cells

  • Plasmids containing the coding sequences for the TIR1/AFB protein of interest (cloned into the BD vector) and the Aux/IAA protein of interest (cloned into the AD vector)

  • This compound

  • Selective growth media (with and without histidine, and with X-gal)

Procedure:

  • Plasmid Transformation: Co-transform the yeast cells with the BD-TIR1/AFB and AD-Aux/IAA plasmids.

  • Selection of Transformants: Plate the transformed cells on a medium lacking the amino acids corresponding to the selection markers on the plasmids to select for cells containing both plasmids.

  • Interaction Assay:

    • Grow the co-transformed yeast colonies on a selective medium lacking histidine and containing various concentrations of this compound.

    • As a control, grow the yeast on the same medium without this compound.

    • Growth on the medium lacking histidine indicates an interaction between the two proteins, which activates the HIS3 reporter gene.

  • Quantitative Analysis (Optional): Perform a β-galactosidase assay using a colorimetric substrate (e.g., ONPG) to quantify the strength of the interaction. Increased blue color indicates a stronger interaction.

Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)

This protocol details the analysis of auxin-responsive gene expression in response to this compound treatment.

Objective: To quantify the change in transcript levels of auxin-responsive genes following this compound application.

Materials:

  • Plant seedlings (e.g., Arabidopsis thaliana)

  • This compound solution

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target auxin-responsive genes (e.g., IAA1, IAA2, GH3.3) and a reference gene (e.g., ACTIN2)

  • qPCR instrument

Procedure:

  • Plant Treatment: Treat seedlings with a defined concentration of this compound for various time points (e.g., 0, 1, 3, 6, 24 hours). Include a mock-treated control.

  • Sample Collection: Harvest plant tissue at each time point and immediately freeze in liquid nitrogen.

  • RNA Extraction: Extract total RNA from the frozen tissue using an appropriate kit.

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA.

  • qPCR:

    • Set up qPCR reactions containing cDNA, forward and reverse primers for the target and reference genes, and qPCR master mix.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the this compound-treated and control samples.

Visualizations

Signaling Pathway

Mecoprop_P_Signaling_Pathway MecopropP This compound TIR1_AFB TIR1/AFB MecopropP->TIR1_AFB SCF SCF Complex TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor Aux_IAA->TIR1_AFB Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF_inactive ARF (inactive) Aux_IAA->ARF_inactive Represses SCF->Aux_IAA Ubiquitination Ub Ubiquitin Ub->SCF ARF_active ARF (active) ARF_inactive->ARF_active Activation AuxRE Auxin Response Element (Promoter) ARF_active->AuxRE Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_Expression->Uncontrolled_Growth

Caption: this compound signaling pathway in a susceptible plant cell.

Experimental Workflow: Surface Plasmon Resonance

SPR_Workflow Start Start: Purified Components Immobilize Immobilize Biotinylated Aux/IAA Degron on Streptavidin Chip Start->Immobilize Prepare Prepare Analyte Mix: TIR1/AFB + this compound Immobilize->Prepare Inject Inject Analyte Mix over Sensor Surface Prepare->Inject Monitor Monitor Association & Dissociation (Sensorgram) Inject->Monitor Regenerate Regenerate Chip Surface Monitor->Regenerate Analyze Analyze Data: Determine ka, kd, Kd Monitor->Analyze Regenerate->Inject Next Concentration End End: Binding Kinetics Analyze->End

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Experimental Workflow: Yeast Two-Hybrid

Y2H_Workflow Start Start: Plasmids & Yeast Transform Co-transform Yeast with BD-TIR1/AFB and AD-Aux/IAA Plasmids Start->Transform Select Select for Transformed Yeast on Dual Dropout Medium Transform->Select Plate Plate on Selective Medium +/- this compound (-His) Select->Plate Incubate Incubate and Observe Growth Plate->Incubate Result Growth indicates This compound-mediated interaction Incubate->Result Quantify Optional: Quantify Interaction with β-galactosidase Assay Result->Quantify End End: Interaction Confirmed Result->End Quantify->End

Caption: Workflow for Yeast Two-Hybrid (Y2H) assay.

Conclusion

This compound's efficacy as a selective herbicide is a direct consequence of its ability to act as a potent and persistent mimic of the natural auxin IAA. By promoting the formation of the TIR1/AFB-Aux/IAA co-receptor complex, it triggers the degradation of Aux/IAA transcriptional repressors, leading to the uncontrolled expression of auxin-responsive genes. This detailed understanding of its mechanism of action, supported by quantitative binding and dose-response data, and elucidated through specific experimental protocols, provides a solid foundation for further research into synthetic auxin herbicides, the development of novel herbicidal compounds, and the engineering of herbicide resistance in crops. The provided experimental frameworks can be adapted to investigate the nuances of this compound's interactions with different receptor isoforms and in various plant species.

References

An In-depth Technical Guide to the Stereoisomers of Mecoprop and their Herbicidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Mecoprop (B166265) is a selective, post-emergence herbicide widely utilized for the control of broadleaf weeds in turf and cereal crops.[1] As a member of the phenoxyalkanoic acid class of herbicides, its mode of action is as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA).[2][3] This mimicry leads to a cascade of physiological and biochemical disruptions in susceptible plants, ultimately resulting in uncontrolled growth and plant death.[1][2] Mecoprop is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers.[1] The herbicidal activity is almost exclusively attributed to the (R)-(+)-enantiomer, commercially known as Mecoprop-P.[1][4][5] The (S)-(-)-enantiomer is generally considered biologically inactive.[1] This technical guide provides a comprehensive analysis of the stereoisomers of mecoprop, their differential herbicidal activity, the underlying molecular mechanisms, quantitative efficacy data, and detailed experimental protocols for their evaluation.

Mechanism of Action: Stereoselective Auxin Mimicry

Mecoprop exerts its herbicidal effects by acting as a synthetic mimic of the plant hormone auxin.[2][6] In susceptible dicotyledonous plants, it binds to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of auxin co-receptors.[2] This binding event initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors.[2] The degradation of these repressors de-represses auxin response factors (ARFs), activating the expression of auxin-responsive genes.[2] The sustained and unregulated activation of these genes results in a series of phytotoxic effects, including epinasty, cell division, and uncontrolled growth, ultimately leading to plant death.[2][6]

The differential bioactivity of mecoprop enantiomers is a direct result of their stereospecific interaction with the auxin receptor complex.[1][7] The three-dimensional structure of the (R)-(+)-enantiomer (this compound) allows it to bind effectively to the TIR1/AFB receptors.[1][7] This binding stabilizes the interaction between the receptor and an Aux/IAA repressor protein, targeting the repressor for ubiquitination and subsequent degradation by the 26S proteasome.[1] In contrast, the spatial arrangement of the (S)-(-)-enantiomer does not allow for a proper fit within the receptor's binding site, rendering it inactive as a herbicide.[1][7]

cluster_S (S)-(-)-Mecoprop Pathway cluster_R (R)-(+)-Mecoprop (this compound) Pathway s_mecoprop (S)-Mecoprop s_receptor TIR1/AFB Receptor s_mecoprop->s_receptor Approaches s_no_binding No Binding (Steric Hindrance) s_receptor->s_no_binding s_aux_iaa Aux/IAA Repressor (Stable) s_receptor->s_aux_iaa Does not stabilize interaction s_genes Auxin-Responsive Genes (Repressed) s_aux_iaa->s_genes Represses s_growth Normal Plant Growth s_genes->s_growth r_mecoprop (R)-Mecoprop (this compound) r_receptor TIR1/AFB Receptor r_mecoprop->r_receptor r_binding Effective Binding r_receptor->r_binding r_complex SCF-TIR1/AFB Complex r_receptor->r_complex r_aux_iaa Aux/IAA Repressor r_complex->r_aux_iaa Binds & Stabilizes r_ubiquitination Ubiquitination r_aux_iaa->r_ubiquitination r_proteasome 26S Proteasome r_ubiquitination->r_proteasome r_degradation Degradation of Aux/IAA r_proteasome->r_degradation r_arf ARF De-repression r_degradation->r_arf r_genes Auxin-Responsive Genes (Activated) r_arf->r_genes r_herbicidal Herbicidal Effect (Uncontrolled Growth) r_genes->r_herbicidal

Figure 1: Differential interaction of Mecoprop enantiomers with the auxin signaling pathway.

Data Presentation: Herbicidal Efficacy of this compound

Table 1: Efficacy of this compound on Common Broadleaf Weeds in Turf

Weed Species Common Name Application Rate (L/ha) Efficacy/Notes
Stellaria media Common Chickweed 5.5 - 8.5 Susceptible, especially when growing vigorously.[8]
Cerastium vulgatum Mouse-ear Chickweed 5.5 - 8.5 Susceptible.[8]
Trifolium spp. Clover 5.5 - 8.5 Susceptible.[8][9]
Plantago spp. Plantain 5.5 - 8.5 Susceptible.[8][9]
Glechoma hederacea Ground Ivy 5.5 - 8.5 Effective control.[9]

| Ranunculus spp. | Buttercup | 8.5 | Moderately susceptible; spray before flowering.[8] |

Note: Application rates are based on a specific product formulation and should be adjusted according to label directions.[8]

Experimental Protocols

This protocol is designed to determine the dose-response relationship of a target weed species to Mecoprop enantiomers and to calculate metrics such as ED₅₀ (Effective Dose for 50% inhibition).[1][2]

Materials and Equipment:

  • Seeds of the target weed species (e.g., Stellaria media) and a susceptible control species.

  • Pots (e.g., 10 cm diameter) filled with a standardized potting mix.

  • Controlled environment growth chamber or greenhouse.

  • Analytical grade (R)-(+)-Mecoprop and (S)-(-)-Mecoprop standards.

  • Appropriate solvents (e.g., acetone) and adjuvants for herbicide formulation.

  • Track sprayer or precision laboratory sprayer.

  • Drying oven.

  • Analytical balance.

Methodology:

  • Plant Cultivation: Grow the target weed species from seed in pots under controlled conditions (e.g., 20-25°C, 16-hour photoperiod) until they reach a consistent growth stage (e.g., 2-4 true leaves).[1]

  • Preparation of Test Solutions: Prepare stock solutions of each enantiomer in a suitable solvent.[1] Perform serial dilutions with deionized water to create a range of at least five concentrations for each enantiomer, designed to span from no observable effect to complete plant death.[9] Include a solvent-only control and an untreated control.[1]

  • Herbicide Application: Randomly assign treatments to the pots, with at least four replicates per concentration.[9] Apply the test solutions uniformly using a calibrated laboratory spray chamber.[1][9]

  • Incubation and Assessment: Return the treated plants to the controlled environment.[1] After a set period (e.g., 14-21 days), assess herbicidal injury through visual ratings and by harvesting the above-ground biomass.

  • Data Collection: Determine the fresh weight of the harvested biomass and then dry it in an oven to obtain the dry weight.[2]

  • Data Analysis: Express the dry weight data as a percentage of the mean dry weight of the untreated control plants.[2] Analyze the dose-response data using a non-linear regression model (e.g., four-parameter log-logistic model) to determine the ED₅₀ value for each enantiomer.[2]

start Start cultivate Cultivate Target Weed Species to 2-4 Leaf Stage start->cultivate prepare Prepare Serial Dilutions of (R)-Mecoprop & (S)-Mecoprop cultivate->prepare randomize Randomize Treatments (n ≥ 4 replicates) prepare->randomize apply Apply Herbicides with Calibrated Sprayer randomize->apply incubate Incubate in Controlled Environment (14-21 days) apply->incubate assess Assess Visual Injury & Harvest Biomass incubate->assess weigh Measure Fresh & Dry Weight assess->weigh analyze Analyze Data: Non-linear Regression weigh->analyze end Determine ED50 Values analyze->end racemic Racemic Mecoprop ((R)-Acid + (S)-Acid) reaction Reaction racemic->reaction base Single Enantiomer of Chiral Base ((+)-Base) base->reaction diastereomers Mixture of Diastereomeric Salts ((R)-Acid-(+)-Base) ((S)-Acid-(+)-Base) reaction->diastereomers separation Separation (e.g., Fractional Crystallization) diastereomers->separation salt_r Pure Diastereomeric Salt ((R)-Acid-(+)-Base) separation->salt_r salt_s Pure Diastereomeric Salt ((S)-Acid-(+)-Base) separation->salt_s acidification_r Acidification salt_r->acidification_r acidification_s Acidification salt_s->acidification_s enantiomer_r Pure (R)-Mecoprop acidification_r->enantiomer_r enantiomer_s Pure (S)-Mecoprop acidification_s->enantiomer_s

References

Mecoprop-P environmental fate and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Environmental Fate and Degradation Pathways of Mecoprop-P

Introduction

This compound, the (R)-(+)-enantiomer of mecoprop, is a selective, post-emergence herbicide widely utilized for the control of broadleaf weeds in turf, ornamentals, and cereal crops.[1][2][3][4] As a member of the phenoxyalkanoic acid class of herbicides, it functions as a synthetic auxin, mimicking plant growth hormones to induce uncontrolled growth and subsequent death in susceptible weeds.[3][4][5] The herbicidal activity is primarily attributed to this specific (R)-(+)-enantiomer.[1][3] Given its extensive application, understanding the environmental fate and degradation pathways of this compound is critical for assessing its persistence, mobility, and potential impact on soil and water ecosystems.[6][7]

This technical guide provides a comprehensive overview of the abiotic and biotic processes that govern the transformation of this compound in the environment. It includes a summary of its physicochemical properties, detailed degradation pathways, quantitative data on its environmental persistence, and standardized experimental protocols for its study.

Physicochemical Properties of this compound

The environmental behavior of a pesticide is largely dictated by its physical and chemical properties. This compound is an acidic compound that, with a pKa of approximately 3.2-3.78, will exist almost entirely in its anionic form in typical environmental conditions (pH 5-9).[5][6][8] This characteristic significantly influences its mobility and sorption in soil. It is stable to heat, oxidation, reduction, and hydrolysis under normal conditions.[1][8]

PropertyValueReference
Chemical Formula C₁₀H₁₁ClO₃[4]
Molecular Weight 214.64 g/mol N/A
Water Solubility ~620 mg/L[9]
Vapor Pressure 21.0 mmHg @ 38 °C[10]
pKa 3.2 - 3.78[5][8]
Log Kow (Octanol-Water Partition Coefficient) Varies with pHN/A
Koc (Soil Organic Carbon-Water (B12546825) Partitioning Coefficient) 5 - 43 L/kg[8]

Environmental Fate and Dissipation

The dissipation of this compound from the environment is a multifaceted process involving mobility, abiotic degradation (photolysis and hydrolysis), and biotic degradation.

Mobility in Soil

This compound's potential for movement within the soil profile is a key aspect of its environmental fate.

  • Sorption: this compound exhibits low sorption to soil particles, as indicated by its low soil organic carbon-water partitioning coefficient (Koc) values, which range from 5 to 43 L/kg.[8] Adsorption tends to increase with the organic matter content of the soil.[1][9] Because it exists as an anion in most soils, it is not strongly adsorbed to negatively charged clay and organic matter particles.[8]

  • Leaching: Due to its high water solubility and low sorption, this compound is considered to have very high mobility in various soil types, including sand, sandy loam, and silt loam.[1][8][11] This high mobility creates a potential for leaching into groundwater, although its relatively short persistence can mitigate this risk.[1][4][11]

Abiotic Degradation

Abiotic processes, while secondary to biodegradation, contribute to the overall degradation of this compound.

  • Hydrolysis: this compound is chemically stable to hydrolysis at environmentally relevant pH values (pH 5-9).[6][8] Therefore, hydrolysis is not considered a significant degradation pathway under normal environmental conditions.[6]

  • Photodegradation (Photolysis): this compound can be degraded by sunlight, particularly in aquatic systems and on soil surfaces.[6] The process involves the absorption of light energy, leading to the cleavage of chemical bonds. The photolytic half-life in water has been reported to be around 83 days under artificial light.[11] The primary photodegradation product is often 4-chloro-2-methylphenol (B52076) (4-CMP).[7][12] The pathways of photolysis can be influenced by factors such as pH.[12]

Biotic Degradation

The primary mechanism for the dissipation of this compound in the environment is microbial degradation.[6][13][14] A wide range of soil microorganisms can utilize this compound as a source of carbon and energy.[6][15]

  • Aerobic Biodegradation: This is the most significant degradation route. The process is often initiated by the cleavage of the ether linkage by an α-ketoglutarate-dependent dioxygenase enzyme, which is encoded by tfdA genes.[13] This initial step yields 4-chloro-2-methylphenol (4-CMP) and a propionate (B1217596) side chain.[7][13] The 4-CMP intermediate is then further degraded through hydroxylation and subsequent cleavage of the aromatic ring.[7] The rate of degradation is faster in topsoil compared to sub-soil, which is attributed to larger and more adapted microbial populations.[13] A lag phase is sometimes observed, particularly in environments not previously exposed to the herbicide, after which rapid degradation occurs.[15]

  • Anaerobic Biodegradation: this compound can also be degraded under anaerobic conditions, although the process may be slower than in aerobic environments.[14] Some studies have noted that under anaerobic conditions, degradation of the intermediate 4-CMP may not occur until all the parent this compound has been utilized.[7] Different microbial communities may be involved in anaerobic versus aerobic degradation.[14]

Degradation Pathways and Metabolites

The microbial degradation of this compound proceeds through a series of intermediates. The primary metabolite formed during both photolytic and microbial degradation is 4-chloro-2-methylphenol (4-CMP).

Mecoprop_Degradation MecopropP This compound (R)-2-(4-chloro-2-methylphenoxy)propanoic acid CMP 4-chloro-2-methylphenol (4-CMP) MecopropP->CMP Ether Cleavage (tfdA enzyme) Intermediates Hydroxylated Intermediates CMP->Intermediates Hydroxylation RingCleavage Ring Cleavage Products (e.g., chloromuconic acids) Intermediates->RingCleavage Ortho/Meta Cleavage Metabolism Further Metabolism (TCA Cycle) RingCleavage->Metabolism CO2 CO₂ + H₂O + Cl⁻ (Mineralization) Metabolism->CO2

Caption: Aerobic biodegradation pathway of this compound.

Summary of Quantitative Environmental Fate Data

The persistence of this compound is typically expressed as its half-life (DT50), the time required for 50% of the initial concentration to dissipate. This value varies significantly based on environmental conditions.

ParameterValueConditionReference
Soil Biodegradation DT50 3 - 21 daysAerobic, general range[4][11]
Soil Biodegradation DT50 ~12 daysAerobic, topsoil (<30 cm)[13]
Soil Biodegradation DT50 > 84 daysAerobic, sub-soil (70-80 cm)[13]
Aqueous Photolysis DT50 83 daysUnder artificial light[11]
Water/Sediment Dissipation DT50 72.5 daysWhole system, aerobic[5]
Soil Sorption Coefficient (Koc) 5 - 43 L/kgVarious soil types[8]

Experimental Protocols

Standardized laboratory and field studies are essential for determining the environmental fate of pesticides like this compound.[16][17][18]

Soil Biodegradation Study (Aerobic)
  • Objective: To determine the rate and pathway of this compound degradation in soil under aerobic laboratory conditions.[6]

  • Materials:

    • Freshly collected and sieved soil, characterized for texture, organic carbon, pH, and microbial biomass.

    • Analytical standard of this compound and any known metabolites.

    • Radiolabeled ¹⁴C-Mecoprop-P (optional, for mineralization studies).

    • Incubation vessels (e.g., flow-through biometer flasks).

    • CO₂ traps (e.g., NaOH or KOH solution) for mineralization studies.

    • Extraction solvents (e.g., acetonitrile (B52724)/water).

    • Analytical instrumentation (e.g., HPLC-MS/MS).

  • Procedure:

    • Soil Treatment: Treat a known mass of soil with a solution of this compound to achieve the desired concentration.

    • Incubation: Place the treated soil into incubation vessels. Adjust soil moisture to 40-60% of maximum water-holding capacity. Incubate in the dark at a constant temperature (e.g., 20-25°C). Ensure a continuous flow of humidified, CO₂-free air.[6]

    • Sampling: Collect triplicate soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days).

    • Extraction: Extract this compound and its metabolites from the soil samples using an appropriate solvent system.[6]

    • Analysis: Quantify the concentration of this compound and its metabolites in the extracts using a validated analytical method like HPLC-MS/MS.[6]

    • Mineralization: For ¹⁴C studies, analyze the CO₂ traps at each sampling point to quantify the evolved ¹⁴CO₂, which indicates the mineralization of the herbicide.[6]

  • Data Analysis: Calculate the dissipation half-life (DT50) of this compound by fitting the concentration-time data to a suitable kinetic model (e.g., single first-order). Identify major metabolites (those exceeding 10% of the applied dose).

Soil_Biodegradation_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_results Results Soil_Collection Soil Collection & Characterization Spiking Spike Soil with This compound Soil_Collection->Spiking Incubation Incubate at Constant Temp/Moisture Spiking->Incubation Sampling Collect Samples Over Time Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Quantification HPLC-MS/MS Analysis Extraction->Quantification Data_Analysis Calculate DT50 & Identify Metabolites Quantification->Data_Analysis

Caption: Experimental workflow for a soil biodegradation study.

Aqueous Photodegradation Study
  • Objective: To determine the rate and pathway of this compound degradation in water when exposed to light.

  • Materials:

    • This compound analytical standard.

    • Sterile, buffered, air-saturated water (e.g., pH 7).

    • Quartz or borosilicate glass vessels (transparent to relevant wavelengths).

    • A light source simulating natural sunlight (e.g., Xenon arc lamp with filters).

    • Dark controls wrapped in aluminum foil.

    • Analytical instrumentation (HPLC-MS/MS).

  • Procedure:

    • Preparation: Prepare a sterile aqueous solution of this compound in the test vessels.

    • Irradiation: Place the vessels under the light source at a constant temperature. Place dark controls alongside the irradiated samples.

    • Sampling: Collect samples from both irradiated and dark control vessels at various time points.

    • Analysis: Analyze the samples directly or after appropriate extraction to determine the concentration of this compound and any photoproducts.[6]

  • Data Analysis: Plot the concentration of this compound versus time for both light-exposed and dark samples. Calculate the photodegradation rate constant and half-life, correcting for any degradation observed in the dark controls.[6]

Hydrolysis Study
  • Objective: To determine the rate of this compound hydrolysis at different pH values.[6]

  • Materials:

    • This compound analytical standard.

    • Sterile buffer solutions at various pH values (e.g., pH 4, 7, and 9).

    • Incubation chamber or water bath at a constant temperature (e.g., 25°C or 50°C).

    • Analytical instrumentation (HPLC-MS/MS).

  • Procedure:

    • Preparation: Add a known amount of this compound to each sterile buffer solution in sealed, sterile containers.

    • Incubation: Incubate the solutions in the dark at a constant temperature.

    • Sampling: Collect samples from each pH solution at selected time points.

    • Analysis: Quantify the concentration of this compound in the samples.[6]

  • Data Analysis: Determine the hydrolysis rate constant and half-life for each pH condition by plotting concentration versus time.[6]

Analytical Methodology

The accurate quantification of this compound and its metabolites in environmental matrices is crucial. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the preferred method due to its high sensitivity and selectivity.[3][6][19][20]

  • Instrumentation: HPLC-MS/MS.[6]

  • Sample Preparation:

    • Water Samples: Can often be analyzed directly or may require pre-concentration and cleanup using Solid-Phase Extraction (SPE).[6][19]

    • Soil Samples: Require solvent extraction (e.g., with an organic solvent like acetonitrile) followed by cleanup steps such as SPE.[6][20]

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column.[6]

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[6]

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[6]

    • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound (e.g., m/z 213 -> 141) and its metabolites.[6]

Conclusion

The environmental fate of this compound is primarily driven by microbial biodegradation in soil and water, a process that is highly dependent on environmental factors like soil depth, microbial community composition, and oxygen levels.[6][13] While it has high mobility and a potential to leach, its persistence is generally low in biologically active topsoils, with half-lives typically ranging from a few days to a few weeks.[4][11] Abiotic processes such as photolysis also contribute to its degradation in aquatic environments, whereas chemical hydrolysis is not a significant pathway. A thorough understanding of these degradation pathways and the factors that influence them is essential for the accurate environmental risk assessment of this widely used herbicide.

References

Physicochemical Properties of Mecoprop-P Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecoprop, a selective post-emergence herbicide, is a chiral compound existing as two enantiomers: (R)-(+)-Mecoprop (Mecoprop-P) and (S)-(-)-Mecoprop. The herbicidal activity is almost exclusively attributed to the (R)-(+)-enantiomer, which functions as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA) and leading to uncontrolled growth in broadleaf weeds.[1][2] The (S)-(-)-enantiomer is considered biologically inactive.[1] Consequently, the development and use of enantiomerically pure or enriched formulations of this compound have become prevalent to enhance efficacy and reduce the environmental load of the inactive isomer.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound enantiomers. While enantiomers possess identical physicochemical properties in a non-chiral environment, this guide will present the data for this compound where available and specify when the data pertains to the racemic mixture.[1] Detailed experimental protocols for the determination of these properties and relevant biological pathways are also provided.

Physicochemical Data of this compound Enantiomers

The following tables summarize the key physicochemical properties of this compound and its racemic form. It is important to note that in an achiral environment, the (R)- and (S)-enantiomers have identical physical and chemical properties.[1]

Table 1: General Physicochemical Properties

PropertyValueReferences
IUPAC Name(2R)-2-(4-chloro-2-methylphenoxy)propanoic acid[3]
Common NamesThis compound, MCPP-P, (R)-Mecoprop[3]
CAS Number16484-77-8[3][4]
Molecular FormulaC₁₀H₁₁ClO₃[3][4]
Molecular Weight214.64 g/mol [3][4][5]
AppearanceColorless to brown crystalline solid/powder[6]

Table 2: Quantitative Physicochemical Data

PropertyValueConditionsReferences
Melting Point94–95 °C (racemic)N/A[5][6][7]
Boiling PointDecomposes before boilingN/A[5][6]
Water Solubility900 mg/L (racemic)20 °C[2][5][6]
Vapor Pressure1.6 mPa (racemic)20 °C[5]
0.08 Pa (racemic)22.5 °C[8]
21.0 mmHg (formulated product)38 °C[9]
Dissociation Constant (pKa)3.78 (racemic)N/A[5][8]
3.1 (racemic)N/A[8]
Octanol-Water Partition Coefficient (logP)3.13 (racemic)N/A[5][8]
2.84 (racemic)N/A[6]

Experimental Protocols

The determination of physicochemical properties of chemical substances like Mecoprop is standardized through internationally recognized guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), to ensure data consistency and reliability.[5][10][11][12]

Determination of Melting Point (OECD Test Guideline 102)

This method is used to determine the temperature at which a substance transitions from a solid to a liquid state.

  • Capillary Method: A small amount of the finely powdered this compound is packed into a capillary tube. The tube is then heated in a controlled liquid bath or a metal block at a specified rate. The temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting range.[5]

  • Differential Scanning Calorimetry (DSC): This thermoanalytical technique measures the difference in heat flow between the sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition in the DSC curve.[5]

Determination of Water Solubility (OECD Test Guideline 105)

This guideline describes methods for determining the water solubility of a substance.

  • Flask Method: An excess amount of this compound is added to a flask containing purified water. The flask is then agitated at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium. After equilibrium is reached, the solution is filtered or centrifuged to remove any undissolved solid. The concentration of this compound in the clear aqueous phase is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[5][6]

  • Column Elution Method: A solid support material in a chromatography column is coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it reaches a plateau, which represents the saturation solubility.[5]

Determination of Vapor Pressure (OECD Test Guideline 104)

This guideline outlines several methods for determining the vapor pressure of a substance.

  • Gas Saturation Method: A stream of an inert gas (e.g., nitrogen) is passed over a sample of this compound at a known and constant rate and temperature. The gas becomes saturated with the vapor of the substance. The amount of this compound transported by the gas is then trapped and quantified. The vapor pressure is calculated from the amount of substance collected and the volume of gas passed.[5][6]

Determination of Octanol-Water Partition Coefficient (logP) (OECD Test Guideline 117)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

  • Shake Flask Method: A solution of this compound is prepared in either n-octanol or water. This solution is then mixed with the other immiscible solvent in a separatory funnel. The mixture is shaken vigorously to allow for partitioning of the solute between the two phases until equilibrium is reached. The phases are then separated, and the concentration of this compound in each phase is determined by a suitable analytical method like HPLC. The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[13]

  • HPLC Method: This method is based on the correlation between the retention time of a substance on a reversed-phase HPLC column and its logP value. A series of standard compounds with known logP values are injected onto the column, and their retention times are measured. A calibration curve of log(retention time) versus logP is then constructed. The retention time of this compound is measured under the same conditions, and its logP is determined from the calibration curve.[14]

Chiral Separation of Enantiomers by HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common technique for the separation and quantification of Mecoprop enantiomers.[15][16]

  • Principle: Chiral chromatography separates enantiomers by utilizing a chiral stationary phase (CSP). The CSP creates a diastereomeric interaction with the enantiomers of the analyte, leading to different retention times and, thus, separation.[15]

  • Sample Preparation: For complex matrices like soil or water, a sample preparation step is crucial to remove interferences and concentrate the analyte. This can involve liquid-liquid extraction or solid-phase extraction (SPE).[15][17]

  • Chromatographic Conditions (Example):

    • Chiral Stationary Phase: A polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiracel OJ-RH).[1][15]

    • Mobile Phase: An isocratic mixture of acetonitrile, methanol, and water (e.g., 30:10:60 v/v/v), with the aqueous phase adjusted to a specific pH (e.g., pH 4 with formic or phosphoric acid).[1]

    • Flow Rate: Typically 0.8 - 1.0 mL/min.[1]

    • Column Temperature: Maintained at a constant temperature, for example, 25 - 40 °C.[1]

    • Detection: UV detector set at a wavelength where Mecoprop absorbs, such as 230 nm or 280 nm.[1]

Visualizations

Synthesis of Mecoprop

The industrial synthesis of Mecoprop typically involves the reaction of 4-chloro-2-methylphenol (B52076) with an α-chloropropionic acid derivative in the presence of a base. This process results in a racemic mixture of (R)- and (S)-enantiomers.[18]

G cluster_reactants Reactants cluster_process Process cluster_products Products 4-chloro-2-methylphenol 4-chloro-2-methylphenol Reaction Reaction 4-chloro-2-methylphenol->Reaction alpha-chloropropionic acid alpha-chloropropionic acid alpha-chloropropionic acid->Reaction Racemic Mecoprop Racemic Mecoprop Reaction->Racemic Mecoprop This compound ((R)-enantiomer) This compound ((R)-enantiomer) Racemic Mecoprop->this compound ((R)-enantiomer) Mecoprop-S ((S)-enantiomer) Mecoprop-S ((S)-enantiomer) Racemic Mecoprop->Mecoprop-S ((S)-enantiomer)

Caption: General synthesis pathway of Mecoprop.

Chiral Separation Workflow

The separation of the active this compound enantiomer from the racemic mixture is crucial for producing effective and environmentally conscious herbicides.

G Racemic Mecoprop Racemic Mecoprop Chiral HPLC System Chiral HPLC System Racemic Mecoprop->Chiral HPLC System Injection Detector Detector Chiral HPLC System->Detector Elution This compound This compound Detector->this compound Separated Enantiomer Mecoprop-S Mecoprop-S Detector->Mecoprop-S Separated Enantiomer

Caption: Workflow for chiral separation of Mecoprop enantiomers.

Auxin Signaling Pathway

This compound exerts its herbicidal effect by mimicking the natural plant hormone auxin and interacting with the auxin signaling pathway.[5][19]

G This compound This compound TIR1/AFB Receptor TIR1/AFB Receptor This compound->TIR1/AFB Receptor Binds to SCF Complex SCF Complex TIR1/AFB Receptor->SCF Complex Activates Ubiquitination Ubiquitination SCF Complex->Ubiquitination Aux/IAA Repressor Aux/IAA Repressor Aux/IAA Repressor->Ubiquitination Targeted for ARF Transcription Factor ARF Transcription Factor Aux/IAA Repressor->ARF Transcription Factor Represses 26S Proteasome 26S Proteasome Ubiquitination->26S Proteasome Degradation Degradation 26S Proteasome->Degradation Degradation->ARF Transcription Factor Relieves Repression Auxin Response Genes Auxin Response Genes ARF Transcription Factor->Auxin Response Genes Activates Transcription Uncontrolled Growth Uncontrolled Growth Auxin Response Genes->Uncontrolled Growth

Caption: Simplified auxin signaling pathway activated by this compound.

References

Mecoprop-P Signaling Cascade in Susceptible Plant Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mecoprop-P (MCPP-P), the herbicidally active (R)-(+)-enantiomer of mecoprop, is a widely used systemic and selective post-emergence herbicide for the control of broadleaf weeds.[1] As a member of the phenoxyalkanoic acid class of herbicides, its mode of action is to function as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA).[2] This mimicry triggers a cascade of physiological and biochemical disruptions in susceptible dicotyledonous plants, leading to uncontrolled growth and eventual death. This technical guide provides a comprehensive analysis of the this compound signaling cascade, including its molecular mechanism of action, downstream signaling pathways, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Molecular Mechanism of Action: Synthetic Auxin Mimicry

This compound exerts its herbicidal effects by acting as a synthetic mimic of the plant hormone auxin.[2] In susceptible plants, it disrupts normal growth patterns, causing twisting, leaf cupping, and stem cracking, which ultimately leads to plant death.[3] The core of this compound's mechanism of action lies in its interaction with the nuclear auxin signaling pathway.

At the molecular level, this compound binds to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of auxin co-receptors.[3] This binding event stabilizes the interaction between the TIR1/AFB proteins and the Aux/IAA transcriptional repressors. This enhanced interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes, thereby activating their transcription. The sustained and unregulated activation of these genes results in a plethora of phytotoxic effects.

The this compound Signaling Cascade

The signaling cascade initiated by this compound can be broadly divided into perception, transduction, and response.

2.1. Perception:

The initial event is the perception of this compound by the TIR1/AFB family of F-box proteins. Different combinations of TIR1/AFB and Aux/IAA proteins can form co-receptor complexes with varying affinities for different auxinic compounds.

2.2. Signal Transduction:

Upon binding of this compound to the TIR1/AFB-Aux/IAA co-receptor complex, the signal is transduced through the following steps:

  • Ubiquitination and Degradation of Aux/IAA Repressors: The formation of the this compound-TIR1/AFB-Aux/IAA complex targets the Aux/IAA protein for polyubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, leading to its degradation by the 26S proteasome.

  • Activation of Auxin Response Factors (ARFs): The degradation of Aux/IAA repressors releases ARF transcription factors, allowing them to regulate the expression of target genes.

2.3. Downstream Responses:

The activation of ARFs leads to the altered expression of a wide array of auxin-responsive genes, including the IAA, GH3, and SAUR gene families. This aberrant gene expression results in several downstream physiological and morphological effects:

  • Uncontrolled Cell Division and Elongation: Leading to epinasty (downward bending of leaves and stems), stem swelling, and callus growth.

  • Ethylene (B1197577) Biosynthesis: this compound, like other auxinic herbicides, induces the production of ethylene, a plant stress hormone. This is primarily achieved through the upregulation of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in the ethylene biosynthesis pathway. Ethylene contributes to senescence and cell death.

  • Abscisic Acid (ABA) Signaling: There is evidence of crosstalk between auxin and ABA signaling pathways, which can influence stress responses and developmental processes.

  • Secondary Signaling Pathways:

    • Calcium Signaling: this compound has been shown to trigger rapid and specific cytosolic calcium signatures in root cells of Arabidopsis thaliana.[4] These calcium transients are thought to be an early event in the signaling cascade, potentially influencing downstream responses.[4]

    • MAPK Signaling: Mitogen-activated protein kinase (MAPK) cascades are key signaling modules in plant stress responses. While direct activation of MAPK pathways by this compound is not fully elucidated, the stress induced by the herbicide likely involves these pathways.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_downstream Downstream Cellular Responses cluster_nucleus Nucleus Mecoprop_P This compound Ca_ion Ca²⁺ Mecoprop_P->Ca_ion Triggers influx TIR1_AFB TIR1/AFB Receptor Mecoprop_P->TIR1_AFB Binds to Cell_Division Uncontrolled Cell Division & Elongation Senescence Senescence & Cell Death Cell_Division->Senescence Ethylene Ethylene Production Ethylene->Senescence Gene_Expression Altered Gene Expression (IAA, GH3, SAURs) Gene_Expression->Cell_Division Gene_Expression->Ethylene MAPK MAPK Cascade Ca_ion->MAPK Activates MAPK->Gene_Expression Modulates SCF SCF E3 Ligase TIR1_AFB->SCF Forms complex with Aux/IAA Aux_IAA Aux/IAA Repressor Aux_IAA->SCF Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses SCF->Aux_IAA Ubiquitination AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds to AuxRE->Gene_Expression Activates A Seed Sterilization B Plating on MS Agar A->B C Stratification (4°C, dark) B->C D Germination & Growth (Vertical Plates) C->D E Transfer to this compound Plates D->E F Incubation (2-3 days) E->F G Measure Root Growth F->G H Data Analysis (IC50) G->H A Plant Treatment with this compound B Harvest & RNA Extraction A->B C DNase Treatment B->C D cDNA Synthesis C->D E qPCR with Specific Primers D->E F Data Analysis (2⁻ΔΔCt) E->F

References

An In-depth Technical Guide to the Discovery and Development of Phenoxy Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of phenoxy herbicides, a pivotal class of compounds that revolutionized weed management.

Introduction

Phenoxy herbicides are a class of synthetic herbicides that mimic the natural plant growth hormone indole-3-acetic acid (IAA), also known as auxin.[1] This mimicry leads to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death.[2] First developed in the 1940s, these herbicides were among the first selective organic herbicides, capable of controlling broadleaf weeds without significantly harming grass crops.[3][4] Their introduction marked a transformative moment in agriculture, significantly increasing crop yields by reducing weed competition.[4][5] The most prominent members of this class include 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA).[2][6]

History of Discovery

The discovery of phenoxy herbicides was a case of multiple independent discoveries occurring during World War II under a veil of wartime secrecy.[3][5][7] Research into plant growth regulators in the United Kingdom and the United States led to the identification of their herbicidal properties.

Key research groups involved in this discovery include:

  • William G. Templeman and associates at Imperial Chemical Industries (ICI) in the UK.[3][5][7] Templeman found that high concentrations of the natural auxin IAA could inhibit plant growth and kill broadleaf plants in cereal fields.[3] This led to the synthesis and testing of related compounds, including MCPA.[3][8]

  • Philip S. Nutman and associates at Rothamsted Research in the UK.[3][5][7]

  • Franklin D. Jones and associates at the American Chemical Paint Company.[3][5][7]

  • Ezra Kraus, John W. Mitchell, and associates at the University of Chicago and the United States Department of Agriculture.[3][5][7]

The first commercial release of a phenoxy herbicide, 2,4-D, was in 1946 by the American Chemical Paint Company under the trade name "Weedone".[3] This event ushered in a new era of chemical weed control in agriculture.[4]

Chemical Structure and Synthesis

The core structure of phenoxy herbicides is a phenoxyacetic acid moiety.[9][10] Variations in the substituents on the phenyl ring and the carboxylic acid side chain give rise to a range of herbicides with different properties and selectivities.

Common Phenoxy Herbicides:

Common NameChemical Name (IUPAC)CAS NumberMolecular FormulaMolecular Weight ( g/mol )
2,4-D (2,4-dichlorophenoxy)acetic acid[94-75-7]C8H6Cl2O3221.04
MCPA (4-chloro-2-methylphenoxy)acetic acid[94-74-6]C9H9ClO3200.63
2,4-DB 4-(2,4-dichlorophenoxy)butyric acid[94-82-6]C10H10Cl2O3249.09
Dichlorprop (B359615) 2-(2,4-dichlorophenoxy)propionic acid[120-36-5]C9H8Cl2O3235.05
Mecoprop 2-(4-chloro-2-methylphenoxy)propionic acid[93-65-2]C10H11ClO3214.64
2,4,5-T (2,4,5-trichlorophenoxy)acetic acid[93-76-5]C8H5Cl3O3255.48
Fenoprop (B104943) 2-(2,4,5-trichlorophenoxy)propionic acid[93-72-1]C9H7Cl3O3269.51

Note: Production of 2,4,5-T and fenoprop has largely ceased due to concerns about contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a highly toxic compound.[6]

General Synthesis of Phenoxyacetic Acids

The synthesis of phenoxyacetic acids typically involves the Williamson ether synthesis, where a substituted phenolate (B1203915) reacts with a haloacetic acid.[10][11]

Example: Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

A common laboratory-scale synthesis involves the reaction of 2,4-dichlorophenol (B122985) with chloroacetic acid in the presence of a base, such as sodium hydroxide (B78521).[11]

  • Formation of the Phenate: 2,4-dichlorophenol is treated with sodium hydroxide to form the sodium 2,4-dichlorophenate salt.

  • Nucleophilic Substitution: The phenate then acts as a nucleophile, attacking the alpha-carbon of chloroacetic acid, displacing the chloride ion to form 2,4-dichlorophenoxyacetic acid.

Mechanism of Action: Synthetic Auxins

Phenoxy herbicides act as synthetic auxins, mimicking the action of the natural plant hormone IAA.[2] In susceptible plants, these synthetic auxins bind to auxin receptors, primarily the F-box proteins of the TIR1/AFB family (Transport Inhibitor Response 1/Auxin-signaling F-Box).[12][13]

This binding event initiates a cascade of downstream effects that disrupt normal plant growth and development. The binding of the synthetic auxin to the TIR1/AFB receptor promotes the interaction of this complex with Aux/IAA transcriptional repressor proteins.[13] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome.[13] The degradation of these repressors derepresses the activity of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.[13]

The resulting overexpression of these genes leads to a variety of physiological disruptions, including:

  • Uncontrolled cell division and elongation.

  • Epinasty (downward bending of leaves), stem twisting, and leaf malformation.[1]

  • Disruption of phloem and xylem transport.[1]

  • Mobilization of metabolic reserves to growing points.

Ultimately, this chaotic and unsustainable growth exhausts the plant's resources, leading to its death.

Auxin_Signaling_Pathway cluster_nucleus Plant Cell Nucleus Auxin Phenoxy Herbicide (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Ubiquitin Ubiquitin Aux_IAA->Ubiquitin Ubiquitination Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates Response Uncontrolled Growth & Plant Death Auxin_Responsive_Genes->Response Leads to Proteasome 26S Proteasome Ubiquitin->Proteasome Targets for Degradation

Figure 1: Simplified signaling pathway of phenoxy herbicides.

Structure-Activity Relationship (SAR)

The herbicidal activity of phenoxyacetic acids is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have revealed several key features that influence their efficacy:

  • Substitution on the Aromatic Ring: The position and nature of substituents on the phenyl ring are critical. For instance, a halogen at the 4-position of the aromatic ring is important for auxinic activity.[14]

  • The Carboxylic Acid Side Chain: The presence and length of the carboxylic acid side chain are essential for activity. A small substitution on the carboxylate chain is generally tolerated.[14]

  • Stereochemistry: For phenoxypropionic acid derivatives like dichlorprop and mecoprop, the biological activity resides almost exclusively in the (R)-isomer.[2]

SAR_Logic Start Core Phenoxyacetic Acid Structure Modification Chemical Modification Start->Modification Ring_Sub Ring Substitution (Position, Halogen) Modification->Ring_Sub Side_Chain Side Chain Modification Modification->Side_Chain Stereochem Stereochemistry (R/S Isomers) Modification->Stereochem Bioassay Herbicidal Activity Bioassay Ring_Sub->Bioassay Side_Chain->Bioassay Stereochem->Bioassay Data Quantitative Data (e.g., IC50) Bioassay->Data SAR_Model Develop SAR Model Data->SAR_Model Optimization Lead Optimization SAR_Model->Optimization

Figure 2: Logical flow of structure-activity relationship studies.

Toxicology

The acute toxicity of phenoxy herbicides to mammals is generally low to moderate.[6] They are rapidly absorbed, distributed, and excreted, primarily in the urine.[15]

Acute Oral LD50 Values in Rats:

HerbicideAcute Oral LD50 (mg/kg body weight)WHO Hazard Classification
2,4-D 375Class II (Moderately Hazardous)
2,4,5-T 500Class II (Moderately Hazardous)
Fenoprop 650Class III (Slightly Hazardous)
MCPB 680Class III (Slightly Hazardous)
2,4-DB 700Class III (Slightly Hazardous)
MCPA 700Class III (Slightly Hazardous)
Dichlorprop 800Class III (Slightly Hazardous)
Mecoprop 930Class III (Slightly Hazardous)

Source: World Health Organization (WHO) classification.[6]

Dogs are more sensitive to chlorophenoxyalkanoic acids than rats.[6] The toxicity to fish is variable, with ester formulations being more toxic than acid and salt forms.[6][15]

Environmental Fate

The environmental persistence and fate of phenoxy herbicides are influenced by factors such as soil type, temperature, moisture, and microbial activity. They are primarily degraded by soil microorganisms.[16] The half-life of these herbicides in soil can range from a few days to several weeks.[17] Some phenoxy herbicides, particularly the ester formulations, can be volatile, leading to potential off-target drift.[15][18]

Experimental Protocols

Synthesis of Phenoxyacetic Acid (General Protocol)

This protocol is a generalized procedure for the synthesis of phenoxyacetic acid.

Materials:

  • Substituted Phenol (B47542)

  • Sodium Hydroxide

  • Chloroacetic Acid

  • Water

  • Hydrochloric Acid

Procedure:

  • Dissolve the substituted phenol in an aqueous solution of sodium hydroxide to form the sodium phenate.

  • Add an aqueous solution of chloroacetic acid to the phenate solution.

  • Heat the reaction mixture to facilitate the nucleophilic substitution reaction.

  • After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the phenoxyacetic acid derivative.

  • Collect the precipitate by filtration, wash with cold water, and purify by recrystallization.

This is a general procedure and may require optimization for specific derivatives.[10][11][19]

Herbicide Efficacy Bioassay (Whole Plant Assay)

This protocol outlines a general method for assessing the herbicidal efficacy of a compound on whole plants.

Materials:

  • Test compound (phenoxy herbicide)

  • Target weed species (e.g., Brassica campestris) and crop species (e.g., Triticum aestivum)

  • Potting soil

  • Pots or trays

  • Growth chamber or greenhouse with controlled conditions (light, temperature, humidity)

  • Spraying equipment calibrated for consistent application

Procedure:

  • Sow seeds of the target weed and crop species in pots filled with potting soil.

  • Grow the plants in a controlled environment until they reach a specific growth stage (e.g., 2-4 leaf stage).

  • Prepare a series of dilutions of the test compound in an appropriate solvent (e.g., water with a surfactant).

  • Apply the different concentrations of the test compound to the plants using a calibrated sprayer to ensure uniform coverage. Include a negative control (solvent only) and a positive control (a commercial herbicide).

  • Return the treated plants to the controlled environment.

  • Assess the herbicidal effects at regular intervals (e.g., 7, 14, and 21 days after treatment).

  • Evaluate parameters such as plant mortality, growth inhibition (biomass reduction), and visual injury symptoms (e.g., epinasty, chlorosis, necrosis).

  • Calculate the half-maximal inhibitory concentration (IC50) or the dose required to achieve a certain level of control (e.g., GR50).

Analytical Method for Phenoxy Herbicide Residue Analysis

This protocol provides a general workflow for the analysis of phenoxy herbicide residues in environmental samples (e.g., water, soil).

Materials:

  • Sample (water or soil)

  • Extraction solvent (e.g., methylene (B1212753) chloride, ethyl acetate)

  • Derivatizing agent (e.g., diazomethane (B1218177) or a safer alternative for methylation)

  • Solid-phase extraction (SPE) cartridges for cleanup

  • Gas chromatograph with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS), or a high-performance liquid chromatograph with tandem mass spectrometry (HPLC-MS/MS).[20][21][22][23][24][25]

Procedure:

  • Extraction: Extract the phenoxy acids from the sample using an appropriate solvent. For soil samples, a Soxhlet or ultrasonic extraction may be used. For water samples, liquid-liquid extraction or SPE can be employed.[20][22]

  • Derivatization: Convert the non-volatile phenoxy acids into their more volatile methyl esters to make them amenable to GC analysis.[20] This step may not be necessary for HPLC analysis.

  • Cleanup: Remove interfering co-extractives from the sample extract using techniques like SPE or adsorption chromatography.[20]

  • Analysis: Inject the cleaned-up extract into the GC or HPLC system for separation and detection of the phenoxy herbicide derivatives.

  • Quantification: Quantify the concentration of the herbicides by comparing the peak areas of the sample to those of known standards.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation Further Evaluation Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screen Primary Bioassay (e.g., Root Growth) Characterization->Primary_Screen Dose_Response Dose-Response Assay Primary_Screen->Dose_Response Whole_Plant Whole Plant Assay (Weed & Crop) Dose_Response->Whole_Plant Tox_Studies Toxicology Studies (Acute, Chronic) Whole_Plant->Tox_Studies Env_Fate Environmental Fate (Soil, Water) Tox_Studies->Env_Fate

Figure 3: A general experimental workflow for herbicide discovery.

Conclusion

The discovery and development of phenoxy herbicides represent a landmark achievement in agricultural science. Their selective nature and efficacy have played a crucial role in modern food production. Ongoing research continues to refine our understanding of their mechanism of action, improve their environmental safety profile, and manage the development of herbicide resistance in weed populations. This guide provides a foundational understanding for researchers and professionals working in the fields of herbicide science and crop protection.

References

Toxicological Profile of Mecoprop-P and its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mecoprop-P, the herbicidally active (R)-enantiomer of mecoprop, is a selective post-emergence herbicide widely used for the control of broadleaf weeds.[1][2][3] Its widespread use necessitates a thorough understanding of its toxicological profile to assess potential risks to human health and the environment. This technical guide provides a comprehensive overview of the toxicology of this compound and its principal metabolites, including absorption, distribution, metabolism, and excretion (ADME), acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. The primary metabolite of this compound is 4-chloro-2-methylphenol (B52076) (PCOC), with other metabolites including hydroxymethyl-mecoprop-P and carboxythis compound.[4] This document summarizes key quantitative data in tabular format, details experimental protocols based on OECD guidelines, and presents metabolic and potential signaling pathways using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in the field.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicological impact of a xenobiotic is fundamentally governed by its ADME profile.

Absorption: this compound is readily absorbed by mammals following oral, dermal, and inhalation exposure.[5]

Distribution: Following absorption, this compound is distributed systemically. Studies indicate that it does not significantly accumulate in tissues.[5]

Metabolism: this compound undergoes limited metabolism in mammals, with a significant portion of the administered dose being excreted unchanged.[4][5][6] The primary metabolic pathway involves hydroxylation of the methyl group on the phenoxy ring to form hydroxymethyl-mecoprop-P, and further oxidation to carboxythis compound. Cleavage of the ether linkage results in the formation of 4-chloro-2-methylphenol (PCOC).[4] The biotransformation of phenoxy herbicides is generally mediated by cytochrome P450 (CYP) enzymes.[7][8]

Excretion: Elimination of this compound and its metabolites is rapid, primarily through the urine.[4][5][6]

Metabolic Pathway of this compound

Mecoprop_Metabolism MecopropP This compound Metabolite1 Hydroxymethyl-mecoprop-P MecopropP->Metabolite1 CYP450 (Hydroxylation) Metabolite3 4-chloro-2-methylphenol (PCOC) MecopropP->Metabolite3 CYP450 (Ether Cleavage) Metabolite2 Carboxythis compound Metabolite1->Metabolite2 Oxidation Oxidative_Stress MecopropP This compound Exposure ROS Increased Reactive Oxygen Species (ROS) MecopropP->ROS LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation ProteinOxidation Protein Oxidation ROS->ProteinOxidation DNA_Damage DNA Damage ROS->DNA_Damage CellularDamage Cellular Damage LipidPeroxidation->CellularDamage ProteinOxidation->CellularDamage DNA_Damage->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis Endocrine_Disruption MecopropP This compound T1R3 T1R3 Receptor MecopropP->T1R3 Inhibition Ovary Ovary MecopropP->Ovary Inhibition Testosterone Testosterone Production Ovary->Testosterone Ovulation Ovulation Ovary->Ovulation OECD408_Workflow start Acclimatization of Rats dosing 90-Day Dosing (3 dose levels + control) start->dosing observations Daily Clinical Observations Weekly Body Weight & Food Intake dosing->observations interim Interim Blood/Urine Collection (optional) dosing->interim termination Terminal Sacrifice dosing->termination analysis Data Analysis (NOAEL Determination) observations->analysis interim->analysis necropsy Gross Necropsy Organ Weights termination->necropsy histopathology Histopathological Examination necropsy->histopathology histopathology->analysis OECD414_Workflow start Mating & Confirmation of Pregnancy dosing Dosing during Organogenesis (e.g., Gestation Day 6-15 for rats) start->dosing observations Maternal Observations (Clinical signs, Body Weight) dosing->observations c_section Cesarean Section (Day before expected parturition) dosing->c_section analysis Data Analysis (Maternal & Developmental NOAELs) observations->analysis uterine_exam Uterine Examination c_section->uterine_exam fetal_exam Fetal Examination (External, Visceral, Skeletal) c_section->fetal_exam uterine_exam->analysis fetal_exam->analysis OECD471_Workflow start Prepare Bacterial Strains exposure Expose Bacteria to this compound (± S9 metabolic activation) start->exposure plate_prep Prepare Plates with Minimal Agar plate_prep->exposure incubation Incubate Plates (37°C for 48-72 hours) exposure->incubation counting Count Revertant Colonies incubation->counting analysis Compare to Controls (Assess Mutagenic Potential) counting->analysis

References

Mecoprop-P: A Technical Guide to Soil Adsorption and Mobility Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecoprop-P (MCPP-p), the herbicidally active (R)-enantiomer of mecoprop, is a selective, post-emergence phenoxyalkanoic acid herbicide widely employed for the control of broadleaf weeds in turf and cereal crops.[1] As a synthetic auxin, it disrupts plant growth processes, leading to the eventual death of susceptible species.[1] Given its widespread application, a thorough understanding of its environmental fate, particularly its interaction with soil, is paramount for assessing its potential for off-site transport and environmental risk. This technical guide provides an in-depth analysis of the soil adsorption and mobility characteristics of this compound, compiling quantitative data, detailing experimental methodologies, and visualizing key environmental processes.

Data Presentation: Soil Adsorption and Mobility Parameters

The behavior of this compound in the soil environment is primarily governed by its adsorption to soil particles and its persistence, which collectively determine its mobility and potential to leach into groundwater. The following tables summarize key quantitative data related to these characteristics.

Table 1: Soil Adsorption Coefficients of this compound

Soil TypeOrganic Carbon (%)pHKd (mL/g)Koc (mL/g)Reference
Sandy Loam1.46.90.128.4[2]
Sandy Loam1.56.70.2013.3[2]
Coarse Sandy Soil1.36.60.075.3[2]
Silt Loam-6.5--[2]
Clay Loam----[3]
Generic->5.5-21[4]

Kd (Soil-Water Partition Coefficient): Indicates the ratio of the chemical's concentration in the soil to its concentration in the water at equilibrium. Koc (Organic Carbon-Water (B12546825) Partition Coefficient): Normalizes Kd for the organic carbon content of the soil, providing a measure of the chemical's tendency to bind to organic matter.

Table 2: Soil Persistence and Mobility Indices of this compound

ParameterValueInterpretationReference
Soil Half-life (DT50)3 - 21 days (typical)Low to moderate persistence[4]
Soil Half-life (DT50)12 days (<30 cm depth)Increases with depth[5][6]
Soil Half-life (DT50)>84 days (70-80 cm depth)Increases with depth[5][6]
Groundwater Ubiquity Score (GUS)2.94High leachability potential[1]

DT50 (Half-life): The time required for 50% of the initial concentration of a substance to dissipate. GUS (Groundwater Ubiquity Score): An index used to rank pesticides for their potential to move towards groundwater. Calculated as: GUS = log10(half-life) x [4 - log10(Koc)].[7] A GUS value > 2.8 indicates a high leaching potential; 1.8-2.8 is moderate, and < 1.8 is low.

Factors Influencing Soil Adsorption and Mobility

The adsorption and mobility of this compound in soil are influenced by a combination of soil properties and the chemical characteristics of the herbicide.

  • Soil Organic Matter: Adsorption of this compound generally increases with higher organic matter content in the soil.[8] Organic matter provides sorption sites for the herbicide.

  • Soil pH: As a weak acid, the sorption of this compound is pH-dependent. At typical soil pH values, it exists predominantly in its anionic form, which is more mobile and less adsorbed to negatively charged soil colloids like clay and organic matter.[2]

  • Soil Texture: While organic matter is a primary driver of adsorption, soil texture also plays a role. Soils with higher clay content can exhibit increased adsorption.[3]

  • Temperature and Moisture: Microbial degradation is a key dissipation pathway for this compound.[5] Soil temperature and moisture content significantly influence microbial activity and thus the rate of degradation. Higher temperatures and optimal moisture levels generally lead to faster degradation and a shorter half-life.[2]

Experimental Protocols

The quantitative data presented in this guide are derived from standardized experimental methodologies designed to assess the environmental fate of pesticides.

OECD Guideline 106: Adsorption – Desorption Using a Batch Equilibrium Method

This method is the standard for determining the soil adsorption coefficient (Kd) and, subsequently, the organic carbon-water partition coefficient (Koc).[9][10][11]

Objective: To determine the extent of adsorption of this compound to soil at equilibrium.

Methodology:

  • Preparation of Materials:

    • Test Substance: A stock solution of this compound (radiolabeled or non-labeled) of known concentration is prepared in a 0.01 M CaCl2 solution. This solution mimics the ionic strength of soil water.

    • Soil Samples: A minimum of five different soil types with varying textures, organic carbon content, and pH are recommended. The soils are air-dried and sieved (e.g., through a 2 mm mesh).

  • Preliminary Study (Tier 1):

    • Determine the optimal soil-to-solution ratio.

    • Establish the time required to reach adsorption equilibrium (equilibration time).

    • Assess the stability of this compound and its potential adsorption to the test vessel walls.[12]

  • Adsorption Kinetics (Tier 2):

    • A known mass of each soil is placed in a centrifuge tube.

    • A specific volume of the this compound stock solution is added to each tube.

    • The tubes are agitated (e.g., shaken or rotated) at a constant temperature (e.g., 20-25°C) in the dark for the predetermined equilibration time.[9]

  • Separation and Analysis:

    • After equilibration, the solid and liquid phases are separated by centrifugation.

    • The concentration of this compound remaining in the supernatant (aqueous phase) is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[13]

  • Calculation:

    • The amount of this compound adsorbed to the soil is calculated as the difference between the initial concentration and the equilibrium concentration in the aqueous phase.

    • The Soil-Water Partition Coefficient (Kd) is calculated using the following formula: Kd = (Concentration in soil) / (Concentration in water)

    • The Organic Carbon-Water Partition Coefficient (Koc) is then calculated by normalizing the Kd value for the organic carbon content of the soil: Koc = (Kd / % Organic Carbon) x 100[14]

Soil Column Leaching Studies (based on OECD Guideline 312)

These studies are designed to assess the mobility and leaching potential of a pesticide through the soil profile.[15][16]

Objective: To evaluate the movement of this compound and its degradation products through a soil column under controlled conditions.

Methodology:

  • Column Preparation:

    • Glass columns (e.g., 30 cm in length) are packed with the selected soil to a uniform bulk density.

    • The soil columns are pre-saturated with a solution such as 0.01 M CaCl2.[15]

  • Application of Test Substance:

    • A known amount of this compound (often radiolabeled to facilitate tracking) is applied to the surface of the soil column.

  • Leaching:

    • A simulated rainfall solution (e.g., 0.01 M CaCl2) is applied to the top of the column at a constant flow rate for a specified period (e.g., 48 hours).[15]

  • Collection and Analysis:

    • The leachate (the solution that passes through the column) is collected in fractions.

    • After the leaching period, the soil column is sectioned into segments (e.g., every 5-6 cm).

    • The concentration of this compound and any major metabolites in the leachate fractions and each soil segment is determined by analytical methods like LC-MS/MS.

  • Data Interpretation:

    • The distribution of this compound and its metabolites throughout the soil column and in the leachate provides a measure of its mobility. A higher concentration in the lower soil segments and in the leachate indicates greater mobility.

Analytical Method: QuEChERS Extraction and LC-MS/MS Analysis

A common and effective method for the extraction and quantification of this compound in soil samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by LC-MS/MS analysis.[13][17][18]

Methodology:

  • Sample Preparation (QuEChERS):

    • A homogenized soil sample is weighed into a centrifuge tube.

    • Water and an extraction solvent (e.g., acetonitrile) are added, and the mixture is shaken vigorously.

    • Extraction salts (e.g., MgSO4, NaCl) are added to induce phase separation.

    • The mixture is centrifuged, and an aliquot of the supernatant (acetonitrile layer) is taken for cleanup.

    • Dispersive solid-phase extraction (d-SPE) is performed by adding a sorbent mixture (e.g., PSA, C18) to the extract to remove interfering matrix components.

    • The cleaned-up extract is centrifuged, and the supernatant is filtered before analysis.[13]

  • LC-MS/MS Analysis:

    • The prepared sample is injected into a Liquid Chromatography system coupled with a tandem Mass Spectrometer.

    • The LC system separates this compound from other components in the sample.

    • The MS/MS system provides highly selective and sensitive detection and quantification of this compound.

Mandatory Visualizations

Signaling Pathway: this compound as a Synthetic Auxin

This compound exerts its herbicidal activity by mimicking the natural plant hormone auxin (indole-3-acetic acid, IAA), leading to a disruption of normal plant growth processes. The following diagram illustrates the key steps in the auxin signaling pathway and how it is affected by this compound.[19][20][21][22]

Auxin_Signaling_Pathway cluster_Cell Plant Cell cluster_Nucleus Nucleus Mecoprop_P This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Mecoprop_P->TIR1_AFB Binds to IAA IAA (Natural Auxin) IAA->TIR1_AFB Binds to SCF_Complex SCF E3 Ligase TIR1_AFB->SCF_Complex Recruits Aux_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates SCF_Complex->Aux_IAA Targets for Ubiquitination Degradation Degradation Proteasome->Degradation Transcription_Activation Transcription Activation Auxin_Responsive_Genes->Transcription_Activation Uncontrolled_Growth Uncontrolled Growth & Cell Division Transcription_Activation->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Figure 1. Simplified auxin signaling pathway and the effect of this compound.
Experimental Workflow: Soil Adsorption and Mobility Assessment

The assessment of this compound's soil adsorption and mobility characteristics follows a structured experimental workflow, from initial soil characterization to the final determination of key environmental fate parameters.

Experimental_Workflow cluster_Preparation Phase 1: Preparation and Characterization cluster_Adsorption Phase 2: Adsorption Assessment (OECD 106) cluster_Mobility Phase 3: Mobility Assessment (OECD 312) cluster_Risk_Assessment Phase 4: Risk Assessment Soil_Sampling Soil Sampling (Multiple Types) Soil_Characterization Soil Characterization (pH, %OC, Texture) Soil_Sampling->Soil_Characterization Batch_Equilibrium Batch Equilibrium Experiment Soil_Characterization->Batch_Equilibrium Column_Leaching Soil Column Leaching Experiment Soil_Characterization->Column_Leaching Mecoprop_P_Solution Preparation of this compound Stock Solution Mecoprop_P_Solution->Batch_Equilibrium Mecoprop_P_Solution->Column_Leaching Analysis_Adsorption LC-MS/MS Analysis of Supernatant Batch_Equilibrium->Analysis_Adsorption Calculation_Kd_Koc Calculation of Kd and Koc Analysis_Adsorption->Calculation_Kd_Koc GUS_Calculation GUS Calculation Calculation_Kd_Koc->GUS_Calculation Analysis_Mobility Analysis of Leachate and Soil Sections Column_Leaching->Analysis_Mobility Mobility_Assessment Assessment of Leaching Potential Analysis_Mobility->Mobility_Assessment Environmental_Risk Environmental Risk Assessment Mobility_Assessment->Environmental_Risk Half_Life_Study Soil Half-Life (DT50) Study Half_Life_Study->GUS_Calculation GUS_Calculation->Environmental_Risk

Figure 2. Workflow for assessing this compound soil adsorption and mobility.
Logical Relationship: Environmental Fate of this compound in Soil

The fate of this compound in the soil is determined by a complex interplay of physical, chemical, and biological processes. The following diagram illustrates the primary pathways and their relationships.

Environmental_Fate cluster_Soil_Compartment Soil Compartment cluster_Transport Transport Pathways cluster_Dissipation Dissipation Pathways Mecoprop_P_Application This compound Application to Soil Surface Dissolved Dissolved in Soil Water Mecoprop_P_Application->Dissolved Photodegradation Photodegradation (Surface) Mecoprop_P_Application->Photodegradation Adsorption Adsorption (Bound to Soil Particles) Desorption Desorption Dissolved->Adsorption Equilibrium Leaching Leaching to Groundwater Dissolved->Leaching Runoff Surface Runoff Dissolved->Runoff Microbial_Degradation Microbial Degradation Dissolved->Microbial_Degradation Plant_Uptake Plant Uptake Dissolved->Plant_Uptake

Figure 3. Key processes governing the environmental fate of this compound in soil.

Conclusion

The soil adsorption and mobility of this compound are critical parameters in determining its environmental behavior and potential risks. The provided data indicates that this compound has a low to moderate persistence in soil, with its mobility being significantly influenced by soil organic matter content and pH. With a high Groundwater Ubiquity Score, this compound is considered to have a high potential for leaching, particularly in soils with low organic matter and in coarse-textured soils.[1][23] The detailed experimental protocols outlined in this guide, based on OECD guidelines, provide a robust framework for the consistent and reliable assessment of these characteristics. The visualizations of the auxin signaling pathway and the environmental fate of this compound offer a clear understanding of its mode of action and behavior in the soil environment. This comprehensive information is essential for researchers, scientists, and professionals involved in the development and environmental risk assessment of herbicides.

References

Microbial Degradation of Mecoprop-P Enantiomers in Soil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecoprop (B166265) (MCPP), a widely used phenoxyalkanoic acid herbicide, exists as a racemic mixture of two stereoisomers: (R)-mecoprop (Mecoprop-P) and (S)-mecoprop.[1] The herbicidal activity is primarily associated with the (R)-enantiomer, this compound.[1] Understanding the environmental fate of these enantiomers, particularly their microbial degradation in soil, is crucial for accurate environmental risk assessment and the development of effective bioremediation strategies. This technical guide provides a comprehensive overview of the microbial degradation of this compound enantiomers in soil, detailing quantitative data, experimental protocols, and key microbial pathways.

Data Presentation: Enantioselective Degradation of this compound in Soil

The microbial degradation of mecoprop in soil is an enantioselective process, with degradation rates varying significantly between the (R) and (S) enantiomers and under different environmental conditions.

Parameter(R)-Mecoprop (this compound)(S)-MecopropConditionsSoil Type/DepthReference
Half-life (DT50) ~12 daysNot specifiedAerobicTopsoil (<30 cm)[2]
Half-life (DT50) >84 daysNot specifiedAerobicSubsoil (70-80 cm)[2]
Degradation Rate 1.32 mg/L/day1.90 mg/L/dayAerobic, laboratory microcosmNot specified[3]
Preferential Degradation Degraded preferentiallyLess readily degradedAerobicTopsoil and subsoil (3m and 6m) at nM concentrations[2]
Preferential Degradation Less readily degradedDegraded preferentiallyAerobic and anaerobicAll soil samples at µM concentrations[2]

Experimental Protocols

Detailed methodologies are essential for studying the microbial degradation of this compound enantiomers in soil. Below are protocols for key experiments.

Soil Microcosm Study for this compound Degradation

Objective: To determine the degradation kinetics and enantioselectivity of this compound in soil under controlled laboratory conditions.

Materials:

  • Freshly collected topsoil and subsoil, sieved (<2 mm)

  • Analytical grade (R)-Mecoprop and (S)-Mecoprop standards

  • ¹⁴C-ring labeled this compound (optional, for mineralization studies)

  • Sterile water

  • Microcosm vessels (e.g., glass jars with airtight lids)

  • Incubator

  • Analytical instrumentation (HPLC-MS/MS or GC-MS)

Procedure:

  • Soil Characterization: Analyze the soil for its physicochemical properties, including pH, organic carbon content, texture, and microbial biomass.

  • Microcosm Setup:

    • Place a known amount of soil (e.g., 50 g dry weight equivalent) into each microcosm vessel.

    • Adjust the soil moisture to a specific water holding capacity (e.g., 60%).

    • Prepare a stock solution of this compound (and/or the racemic mixture) in sterile water.

    • Spike the soil samples with the this compound solution to achieve the desired concentration (e.g., 5 mg/kg). For mineralization studies, include ¹⁴C-labeled this compound.

    • Prepare control microcosms (e.g., sterilized soil to assess abiotic degradation, and unspiked soil to monitor background microbial activity).

  • Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 20°C). For aerobic studies, ensure adequate headspace or periodic ventilation. For anaerobic studies, purge the headspace with an inert gas (e.g., N₂).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), destructively sample triplicate microcosms for each treatment.

  • Extraction:

    • Extract the soil samples with a suitable solvent (e.g., acetonitrile (B52724) or methanol).

    • Shake or sonicate the samples to ensure efficient extraction.

    • Centrifuge and filter the extracts.

  • Analysis:

    • Analyze the extracts for the concentration of (R)- and (S)-mecoprop using a chiral HPLC-MS/MS or GC-MS method.

    • If ¹⁴C-labeled compound was used, measure the evolved ¹⁴CO₂ to determine the rate of mineralization.

  • Data Analysis:

    • Calculate the dissipation half-lives (DT50) for each enantiomer using first-order kinetics or other appropriate models.

    • Determine the enantiomeric fraction (EF) to assess the enantioselectivity of the degradation process.

Isolation of this compound Degrading Bacteria

Objective: To isolate and identify bacteria from soil capable of degrading this compound.

Materials:

  • Soil sample with a history of phenoxy acid herbicide application.

  • Mineral salts medium (MSM) with this compound as the sole carbon source.

  • Agar (B569324) plates with MSM and this compound.

  • Incubator and shaker.

  • Microscope.

  • 16S rRNA gene sequencing reagents and equipment.

Procedure:

  • Enrichment Culture:

    • Inoculate 10 g of soil into 100 mL of MSM containing this compound (e.g., 100 mg/L) as the sole carbon source.

    • Incubate on a rotary shaker at 30°C.

    • After one week, transfer an aliquot (e.g., 10 mL) to fresh MSM with this compound and incubate again. Repeat this step 3-4 times to enrich for this compound degrading microorganisms.[4][5]

  • Isolation:

    • Serially dilute the final enrichment culture and plate onto MSM agar plates containing this compound.

    • Incubate the plates at 30°C until colonies appear.

  • Purification and Screening:

    • Pick individual colonies and re-streak them on fresh MSM agar plates with this compound to obtain pure cultures.

    • Screen the pure isolates for their ability to degrade this compound in liquid MSM. Monitor the disappearance of this compound over time using HPLC-MS/MS.

  • Identification:

    • Identify the potent degrading strains by 16S rRNA gene sequencing.[6]

Quantification of tfdA Genes by Real-Time PCR (qPCR)

Objective: To quantify the abundance of the tfdA gene, which is often involved in the initial step of phenoxy acid herbicide degradation, in soil samples.

Materials:

  • Soil DNA extraction kit.

  • Primers and probes specific for different classes of tfdA genes.

  • qPCR master mix.

  • Real-time PCR instrument.

  • Standard DNA of known tfdA gene copy number.

Procedure:

  • DNA Extraction: Extract total genomic DNA from soil samples using a commercial kit, following the manufacturer's instructions.

  • qPCR Assay:

    • Prepare a standard curve using serial dilutions of a plasmid containing a known number of tfdA gene copies.

    • Set up the qPCR reactions containing the DNA extract, tfdA-specific primers and probe, and qPCR master mix.[7]

    • Run the qPCR program with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).[7][8]

  • Data Analysis:

    • Quantify the number of tfdA gene copies in the soil samples by comparing their amplification data to the standard curve.[7]

Mandatory Visualizations

Microbial Degradation Pathway of this compound

The aerobic degradation of this compound is often initiated by an α-ketoglutarate-dependent dioxygenase enzyme encoded by the tfdA gene.[9] This enzyme cleaves the ether linkage of the this compound molecule.

Microbial_Degradation_of_Mecoprop_P MecopropP (R)-Mecoprop (this compound) CMP 4-chloro-2-methylphenol MecopropP->CMP tfdA gene product (α-ketoglutarate-dependent dioxygenase) Pyruvate Pyruvate MecopropP->Pyruvate Intermediates Catechol Intermediate CMP->Intermediates Hydroxylation TCA TCA Cycle Intermediates->TCA Ring Cleavage Mineralization CO2 + H2O + Cl- TCA->Mineralization

Aerobic degradation pathway of this compound.
Experimental Workflow for a Soil Microcosm Study

A soil microcosm study is a fundamental method to investigate the fate of pesticides in a controlled laboratory setting.

Soil_Microcosm_Workflow cluster_prep Preparation cluster_setup Microcosm Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis SoilCollection Soil Collection (Topsoil & Subsoil) Sieving Sieving (<2mm) SoilCollection->Sieving Characterization Soil Characterization Sieving->Characterization Weighing Weigh Soil into Vessels Characterization->Weighing Moisture Adjust Moisture Content Weighing->Moisture Spiking Spike with this compound Moisture->Spiking Incubation Incubation (Controlled Temperature) Spiking->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis Chiral HPLC-MS/MS Analysis Extraction->Analysis Data Data Analysis (DT50, EF) Analysis->Data

Workflow for a soil microcosm degradation study.
Workflow for Isolation of this compound Degrading Bacteria

This workflow outlines the key steps to isolate and identify bacteria from soil that can break down this compound.

Isolation_Workflow SoilSample Soil Sample Collection Enrichment Enrichment Culture (MSM + this compound) SoilSample->Enrichment Subculturing Serial Subculturing Enrichment->Subculturing Isolation Isolation on Agar Plates (MSM + this compound) Subculturing->Isolation Purification Purification of Isolates Isolation->Purification Screening Degradation Screening (Liquid Culture) Purification->Screening Identification Identification (16S rRNA Sequencing) Screening->Identification DegradingBacteria Identified this compound Degrading Bacteria Identification->DegradingBacteria

Workflow for isolating this compound degrading bacteria.

Conclusion

The microbial degradation of this compound enantiomers in soil is a complex, enantioselective process influenced by various environmental factors, most notably soil depth and redox conditions. The herbicidally active (R)-enantiomer is often preferentially degraded under aerobic conditions in topsoil. A variety of microorganisms, including species of Alcaligenes and Ralstonia, have been identified as capable of degrading mecoprop, frequently involving the tfdA gene in the initial degradation step.[6] The detailed experimental protocols and data presented in this guide provide a robust framework for researchers and professionals to investigate the environmental fate of this compound and to develop effective bioremediation strategies for contaminated sites.

References

Mecoprop-P Stability Under Diverse Environmental Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecoprop-P, the herbicidally active (R)-enantiomer of Mecoprop (B166265), is a selective post-emergence phenoxypropionic acid herbicide widely used for the control of broadleaf weeds in cereal crops and turf. Its extensive use necessitates a thorough understanding of its environmental fate and stability to assess its potential for persistence and contamination of soil and water resources. This in-depth technical guide provides a comprehensive overview of the stability of this compound under various environmental conditions, including its degradation through hydrolysis, photolysis, and microbial processes. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for environmental scientists, researchers, and professionals involved in the development and risk assessment of agrochemicals.

Chemical Properties of this compound

PropertyValue
IUPAC Name (2R)-2-(4-chloro-2-methylphenoxy)propanoic acid
CAS Number 16484-77-8
Molecular Formula C₁₀H₁₁ClO₃
Molecular Weight 214.65 g/mol
Water Solubility 860 mg/L at 20 °C
pKa 3.79 at 25 °C

Stability of this compound to Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, can contribute to the transformation of this compound in the environment, although their significance varies depending on the specific conditions.

Hydrolytic Stability

This compound is generally considered to be stable to hydrolysis in aqueous solutions at environmentally relevant pH values (pH 5-9).[1] Standard hydrolysis studies, such as those following OECD Guideline 111, are conducted to determine the rate of abiotic hydrolysis at various pH levels and temperatures.[2][3]

Table 1: Hydrolytic Stability of this compound

pHTemperature (°C)Half-life (DT₅₀)Reference
450> 1 year[2]
750> 1 year[2]
950> 1 year[2]

As indicated in the table, this compound exhibits high stability to hydrolysis across a range of pH values, even at elevated temperatures. This suggests that hydrolysis is not a significant degradation pathway for this compound under typical environmental conditions.

Photolytic Stability

Photodegradation, or photolysis, is the breakdown of molecules by light. The susceptibility of a chemical to photolysis depends on its ability to absorb light in the solar spectrum (wavelengths >290 nm) and the efficiency of the subsequent chemical reactions (quantum yield). For this compound, photolysis in water can be a relevant degradation pathway.

Table 2: Photolytic Degradation of this compound in Water

ConditionHalf-life (DT₅₀)Major Metabolite(s)Reference
Simulated sunlight3.3 - 4.2 dayso-cresolNot specified
Not specified19.5 daysNot specifiedNot specified

The primary phototransformation product of this compound in water has been identified as o-cresol. The rate of photolysis can be influenced by factors such as the intensity and spectrum of light, the presence of photosensitizing substances in the water, and water chemistry.

Stability of this compound to Biotic Degradation

Microbial degradation is the primary mechanism for the dissipation of this compound in soil and aquatic environments. A diverse range of microorganisms can utilize this herbicide as a source of carbon and energy.

Aerobic Biodegradation in Soil

Under aerobic conditions, this compound is readily degraded by soil microorganisms. The rate of degradation is influenced by several factors, including soil type, organic matter content, moisture, temperature, and the abundance of specific microbial populations.

Table 3: Aerobic Soil Degradation Half-lives (DT₅₀) of this compound

Soil TypeTemperature (°C)DT₅₀ (days)DT₉₀ (days)Reference
Not specified205.2420 - 33[2]
Topsoil (<30 cm)Not specified~12Not specified[4]
Subsoil (70-80 cm)Not specified>84Not specified[4]
Topsoil (0-15 cm)157.4 - 19.7Not specified[5]
Subsoil (50-60 cm)1527.9 - 114Not specified[5]

As shown in the table, the degradation of this compound is significantly faster in topsoil compared to subsoil, which is attributed to the higher microbial biomass and activity in the upper soil layers.[4] The degradation often follows first-order kinetics, but lag phases may be observed, particularly in soils not previously exposed to the herbicide.[4]

Anaerobic Biodegradation in Soil and Sediment

Information on the anaerobic degradation of this compound is less abundant compared to aerobic conditions. Generally, degradation is slower in the absence of oxygen. Some studies have indicated that under nitrate-reducing conditions, the R-enantiomer of Mecoprop can be degraded.[6] However, under methanogenic or sulfate-reducing conditions, degradation may be negligible.[6]

Table 4: Anaerobic Degradation of this compound

ConditionDegradationReference
Methanogenic/Sulfate-reducingNo significant degradation[6]
Nitrate-reducingDegradation of the R-enantiomer observed[6]

Microbial Degradation Pathway

The microbial degradation of this compound is initiated by the cleavage of the ether linkage, a reaction often catalyzed by α-ketoglutarate-dependent dioxygenase enzymes encoded by tfdA-like genes.[7][8] This initial step yields 4-chloro-2-methylphenol (B52076) and pyruvate.[7] The resulting 4-chloro-2-methylphenol is then further metabolized, typically through hydroxylation and subsequent ring cleavage.[9]

Mecoprop_Degradation Mecoprop_P This compound Ether_Cleavage Ether Cleavage (tfdA-like enzymes) Mecoprop_P->Ether_Cleavage Intermediate 4-chloro-2-methylphenol + Pyruvate Ether_Cleavage->Intermediate Hydroxylation Hydroxylation Intermediate->Hydroxylation Catechol_Intermediate Substituted Catechol Hydroxylation->Catechol_Intermediate Ring_Cleavage Ring Cleavage Catechol_Intermediate->Ring_Cleavage Metabolites Further Metabolism Ring_Cleavage->Metabolites CO2_H2O CO₂ + H₂O + Biomass Metabolites->CO2_H2O Hydrolysis_Workflow start Prepare Sterile Buffer (pH 4, 7, 9) spike Spike with this compound start->spike incubate Incubate in Dark (Constant Temperature) spike->incubate sample Time-course Sampling incubate->sample analyze Analyze by HPLC-MS/MS or Radio-HPLC sample->analyze data Calculate DT₅₀ and DT₉₀ analyze->data end End data->end Soil_Degradation_Workflow cluster_conditions Incubation Conditions cluster_analysis Analysis start Select & Characterize Soil spike Spike Soil with ¹⁴C-Mecoprop-P start->spike aerobic Aerobic (20°C, Dark, Airflow) spike->aerobic anaerobic Anaerobic (Flooded, N₂, Dark) spike->anaerobic sample Time-course Sampling aerobic->sample co2 ¹⁴CO₂ Trapping & LSC aerobic->co2 anaerobic->sample extract Solvent Extraction sample->extract lcms LC-MS/MS or Radio-HPLC extract->lcms ner Non-extractable Residue Analysis extract->ner data Calculate DT₅₀, DT₉₀ & Mass Balance lcms->data co2->data ner->data end End data->end

References

The Decisive Role of Chirality in Mecoprop's Herbicidal Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Mecoprop, a widely utilized selective, post-emergence herbicide, effectively controls broadleaf weeds in turf and cereal crops. Its efficacy, however, is intrinsically linked to its molecular geometry. Mecoprop is a chiral compound, existing as two non-superimposable mirror-image isomers known as enantiomers: (R)-(+)-Mecoprop and (S)-(-)-Mecoprop. The herbicidal activity is almost exclusively attributed to the (R)-(+)-enantiomer, commercially known as Mecoprop-P, while the (S)-(-)-enantiomer is considered biologically inactive.[1] This technical guide provides an in-depth analysis of the stereoselective action of Mecoprop, detailing the quantitative differences in efficacy, the underlying molecular mechanisms, and the experimental protocols for assessment.

Data Presentation: Quantitative Bioactivity of Mecoprop Enantiomers

Direct comparative quantitative data, such as EC50 values for both enantiomers on the same target weed species under identical conditions, is limited in publicly available literature.[1] It is widely accepted that the (R)-(+)-enantiomer is the active form.[1] The following table summarizes the herbicidal efficacy of this compound on various weed species. The herbicidal activity of the (S)-(-)-enantiomer is reported to be negligible; therefore, its EC50 values are expected to be significantly higher.[1]

Target Weed SpeciesCommon NameEfficacy Metric (this compound)Value (g a.i./ha)Reference
Stellaria mediaCommon ChickweedGR50 (Growth Reduction 50%)150 - 250[2]
Galium aparineCleaversGR50 (Growth Reduction 50%)200 - 400[2]
Veronica persicaField SpeedwellED50 (Effective Dose 50%)~300[2]
Lamium purpureumRed DeadnettleED50 (Effective Dose 50%)~350[2]
Trifolium repensWhite CloverEffective Control500 - 1000[3]
Plantago majorBroadleaf PlantainEffective Control500 - 1000[3]

Note: ED50 (Effective Dose, 50%) is the dose of a herbicide that causes a 50% reduction in a measured response, such as plant biomass. GR50 (Growth Reduction, 50%) is a specific type of ED50 where the response measured is growth inhibition.[2]

Molecular Mechanism of Stereoselective Action

The differential bioactivity of Mecoprop enantiomers is a direct consequence of their stereospecific interaction with the auxin signaling pathway in plants. Mecoprop functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1]

The (R)-(+)-enantiomer's three-dimensional structure allows it to bind effectively to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of auxin co-receptors.[1][2] This binding event stabilizes the interaction between the receptor and an Aux/IAA repressor protein. This stabilization targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor releases Auxin Response Factors (ARFs), which are transcription factors. The now-active ARFs proceed to activate the transcription of auxin-responsive genes, leading to uncontrolled cell division, epinastic growth, and ultimately, plant death.[1][2]

Conversely, the (S)-(-)-enantiomer, due to its different spatial arrangement, does not fit effectively into the auxin-binding pocket of the TIR1/AFB receptor. This results in a significantly lower binding affinity, failing to efficiently trigger the degradation of Aux/IAA repressors and the subsequent downstream signaling cascade.[1]

Mecoprop_Signaling_Pathway cluster_cell Plant Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus R_Mecoprop (R)-(+)-Mecoprop TIR1_AFB TIR1/AFB Receptor R_Mecoprop->TIR1_AFB Binds effectively S_Mecoprop (S)-(-)-Mecoprop S_Mecoprop->TIR1_AFB Poor binding SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Stabilizes interaction with Aux/IAA Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex Ubiquitination Ubiquitination SCF_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of Aux/IAA Proteasome->Degradation ARF_Active ARF (Active) Degradation->ARF_Active Releases ARF ARF ARF (Inactive) Auxin_Genes Auxin-Responsive Genes ARF_Active->Auxin_Genes Binds to promoter Transcription Gene Transcription Auxin_Genes->Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Transcription->Uncontrolled_Growth

Caption: Signaling pathway of Mecoprop enantiomers in a plant cell.

Experimental Protocols

Whole-Plant Dose-Response Bioassay

This protocol is designed to determine the dose-response relationship of a target weed species to this compound and to calculate metrics such as ED50 or GR50.[4]

Materials and Equipment:

  • Seeds of the target weed species.

  • Pots (e.g., 10 cm diameter) filled with standardized potting mix.

  • Controlled environment growth chamber or greenhouse.

  • Analytical grade this compound standard.

  • Appropriate solvents and adjuvants for herbicide formulation.

  • Precision laboratory sprayer.

  • Drying oven.

  • Analytical balance.

Procedure:

  • Plant Propagation: Sow seeds of the target species in pots and grow them in a controlled environment (e.g., 22°C/18°C day/night temperature, 16-hour photoperiod). After emergence, thin seedlings to a uniform number per pot.

  • Herbicide Preparation: Prepare a stock solution of this compound in a suitable solvent. From this stock, create a series of dilutions to achieve a range of application rates expected to cause between 0% and 100% growth inhibition. Include a control treatment with no herbicide.

  • Herbicide Application: At a specified growth stage (e.g., 2-4 true leaves), apply the herbicide solutions to the plants using a precision laboratory sprayer calibrated to deliver a known volume per unit area.

  • Growth and Evaluation: Return the treated plants to the controlled environment for a specified period (e.g., 14-21 days).

  • Data Collection: Harvest the above-ground biomass from each pot, dry it in an oven (e.g., 70°C for 48 hours), and record the dry weight.

  • Data Analysis: Express the dry weight data as a percentage of the mean dry weight of the untreated control plants. Analyze the dose-response data using a non-linear regression model (e.g., four-parameter log-logistic model) to determine the ED50 or GR50 value.

Dose_Response_Workflow start Start plant_prop Plant Propagation (Target Weed Species) start->plant_prop herb_app Herbicide Application (Precision Sprayer) plant_prop->herb_app herb_prep Herbicide Preparation (this compound Dilutions) herb_prep->herb_app growth Incubation in Controlled Environment herb_app->growth data_coll Data Collection (Harvest & Dry Weight) growth->data_coll data_analysis Data Analysis (Non-linear Regression) data_coll->data_analysis end Determine ED50/GR50 data_analysis->end

Caption: Workflow for a whole-plant dose-response bioassay.

Enantioselective Analysis by Chiral HPLC

This protocol provides a representative method for the separation and quantification of Mecoprop enantiomers, which is essential for studying their differential uptake, translocation, and degradation.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode-Array Detector (DAD) or Mass Spectrometer (MS).

  • Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based).

  • Analytical standards of (R)-(+)-Mecoprop and (S)-(-)-Mecoprop.

  • HPLC-grade solvents (e.g., hexane, ethanol, trifluoroacetic acid).

  • Sample extraction and cleanup supplies (e.g., solid-phase extraction cartridges).

Procedure:

  • Sample Preparation: Extract Mecoprop from the sample matrix (e.g., soil, water, plant tissue) using an appropriate method, such as solid-phase extraction (SPE) or liquid-liquid extraction. The extract may require cleanup and concentration.

  • Chromatographic Conditions:

    • Column: Chiral Stationary Phase (e.g., CHIRALPAK® IM).

    • Mobile Phase: A mixture of solvents optimized for enantioseparation, such as hexane:ethanol with a small amount of trifluoroacetic acid.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 230 nm) or mass spectrometry for higher sensitivity and selectivity.

  • Calibration: Prepare a series of calibration standards containing known concentrations of both (R)- and (S)-Mecoprop to establish a calibration curve for each enantiomer.

  • Analysis: Inject the prepared sample extract into the HPLC system. The enantiomers will separate on the chiral column and be detected as distinct peaks.

  • Quantification: Identify and quantify the concentration of each enantiomer in the sample by comparing the peak areas to the calibration curves.

Chiral_HPLC_Workflow start Start sample_prep Sample Preparation (Extraction & Cleanup) start->sample_prep hplc_analysis Chiral HPLC Analysis sample_prep->hplc_analysis data_acq Data Acquisition (Chromatogram) hplc_analysis->data_acq calibration Calibration with Enantiomer Standards calibration->hplc_analysis quantification Quantification of (R)- and (S)-Mecoprop data_acq->quantification end End quantification->end

Caption: General workflow for enantioselective analysis of Mecoprop.

Conclusion

The herbicidal efficacy of Mecoprop is a clear example of the profound impact of chirality on biological activity. The stereospecific requirements of the TIR1/AFB auxin receptor mean that only the (R)-(+)-enantiomer, this compound, can effectively initiate the signaling cascade that leads to herbicidal effects. This understanding has led to the development of enantiomerically pure or enriched formulations of this compound, which offer improved efficacy and a reduced environmental load of the inactive (S)-(-)-enantiomer. For researchers and professionals in drug development and crop protection, a thorough understanding of the stereoselective action of chiral compounds like Mecoprop is critical for the design and development of more effective and environmentally benign solutions.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential for Groundwater Contamination by Mecoprop-P

Introduction

This compound, the herbicidally active (R)-(+)-enantiomer of mecoprop, is a selective, post-emergence phenoxy herbicide widely used for the control of broadleaf weeds in agricultural and turf settings.[1][2] Its extensive use, coupled with its chemical properties, raises concerns about its potential to contaminate groundwater resources. This technical guide provides a comprehensive overview of this compound's potential for groundwater contamination, focusing on its physicochemical properties, environmental fate, and the methodologies used to assess its presence and behavior in the subsurface environment.

Mecoprop is absorbed by plant leaves and translocated to the roots, where it disrupts enzyme activity and plant growth.[3] While effective for weed control, its environmental persistence and mobility are of significant interest for environmental risk assessment.[4] This document synthesizes current scientific knowledge to inform researchers, scientists, and professionals in related fields about the key factors governing the transport of this compound into groundwater systems.

Physicochemical Properties and their Implication for Groundwater Contamination

The potential for a pesticide to leach into groundwater is significantly influenced by its inherent physicochemical properties. For this compound, its high water solubility and relatively low soil sorption coefficient are key indicators of its mobility in the soil profile.

PropertyValueImplication for Groundwater ContaminationReference(s)
Molecular Formula C₁₀H₁₁ClO₃-[5]
Molecular Weight 214.65 g/mol -[5][6]
Water Solubility 900 mg/L at 20 °C (for Mecoprop)High water solubility facilitates its transport with infiltrating soil water, increasing the likelihood of reaching groundwater.[5]
pKa 3.2 - 3.7At typical environmental pH values (5-9), this compound exists predominantly in its anionic form, which is more mobile in soil.[1][4][1][5]
Soil Sorption (Koc) 12 - 169 L/kgLow Koc values indicate weak adsorption to soil organic matter, leading to high mobility in the soil column and a higher potential for leaching.[1]
Vapor Pressure 0.0 ± 0.8 mmHg at 25°CLow vapor pressure suggests that volatilization is not a significant dissipation pathway, leaving more of the compound in the soil and water.[5][6]
LogP (Octanol-Water Partition Coefficient) 2.84A moderate LogP value suggests some potential for bioaccumulation, but its high water solubility is a more dominant factor for mobility.[6]

Environmental Fate of this compound

The persistence and transport of this compound in the environment are governed by a combination of biotic and abiotic degradation processes.

Biodegradation

The primary mechanism for the dissipation of this compound in soil and water is microbial degradation.[4] A diverse range of microorganisms can utilize it as a carbon and energy source.[4] The rate of biodegradation is influenced by factors such as soil depth, microbial community composition, and oxygen availability.[4][7] In topsoil, the half-life (DT50) of this compound is approximately 12 days, but this increases significantly with depth, exceeding 84 days at 70-80 cm.[7][8] This reduced degradation in deeper soil layers increases the risk of leaching to groundwater.[9]

Aerobic_Biodegradation_of_Mecoprop_P MecopropP This compound (R)-2-(4-chloro-2-methylphenoxy)propanoic acid Intermediate 4-chloro-2-methylphenol MecopropP->Intermediate Ether bond cleavage (tfdA gene) RingCleavage Ring Cleavage Products Intermediate->RingCleavage Hydroxylation & Ring Opening Mineralization CO2 + H2O + Cl- RingCleavage->Mineralization Further Degradation

Caption: Aerobic biodegradation pathway of this compound.

Photodegradation

Photodegradation, or photolysis, can contribute to the breakdown of this compound on soil surfaces and in surface waters when exposed to sunlight.[4] However, its overall contribution to dissipation in the subsurface environment is limited.

Hydrolysis

This compound is generally stable to hydrolysis at environmentally relevant pH values (pH 5-9).[4] Therefore, chemical hydrolysis is not considered a significant degradation pathway in most soil and groundwater systems.[4]

Potential for Groundwater Contamination

The combination of this compound's physicochemical properties and its environmental fate characteristics indicates a significant potential for groundwater contamination. Its high water solubility and low soil sorption facilitate its movement through the soil profile with percolating water.[3][10] While biodegradation is effective in the upper soil layers, the rate of degradation decreases substantially with depth, allowing the herbicide to persist as it is transported downwards.[7][8]

Numerous studies have detected this compound in groundwater, confirming its leaching potential.[10][11] Concentrations have been found to exceed drinking water standards in some areas, highlighting the environmental concern.[11] Point sources, such as spills and improper disposal, as well as diffuse sources from agricultural and turf applications, contribute to this contamination.[10]

Groundwater_Contamination_Risk_Assessment cluster_source Source Characterization cluster_pathway Pathway Analysis cluster_receptor Receptor Evaluation cluster_risk Risk Characterization Application This compound Application (Rate, Timing, Method) SoilProperties Soil Properties (Texture, Organic Matter, pH) Application->SoilProperties EnvironmentalConditions Environmental Conditions (Rainfall, Temperature) Application->EnvironmentalConditions FateProcesses Environmental Fate (Degradation, Sorption) SoilProperties->FateProcesses EnvironmentalConditions->FateProcesses Groundwater Groundwater Vulnerability (Depth, Aquifer Type) FateProcesses->Groundwater Risk Potential for Groundwater Contamination Groundwater->Risk

Caption: Logical workflow for a groundwater contamination risk assessment of this compound.

Experimental Protocols

Accurate assessment of this compound in environmental samples is crucial for monitoring and risk assessment. The following are outlines of common experimental protocols.

Protocol for Determination of Soil Sorption Coefficient (Koc) - OECD Guideline 106

This protocol determines the adsorption/desorption potential of this compound in soil.

1. Materials:

  • This compound analytical standard

  • Radiolabeled ¹⁴C-Mecoprop-P (optional, for higher sensitivity)

  • Test soils with varying organic carbon content and pH

  • 0.01 M CaCl₂ solution

  • Centrifuge

  • HPLC-UV or LC-MS/MS system

2. Procedure:

  • Soil Preparation: Air-dry and sieve soils (<2 mm). Characterize for pH, organic carbon content, and texture.

  • Solution Preparation: Prepare a stock solution of this compound in 0.01 M CaCl₂. Create a series of dilutions.

  • Adsorption Phase: Add a known volume of each this compound solution to a known mass of soil in centrifuge tubes. Agitate at a constant temperature (e.g., 20-25°C) for a period sufficient to reach equilibrium (typically 24-48 hours).

  • Separation: Centrifuge the samples to separate the solid and aqueous phases.

  • Analysis: Analyze the concentration of this compound remaining in the supernatant using HPLC-UV or LC-MS/MS.

  • Calculation: The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The soil-water partition coefficient (Kd) is calculated. The organic carbon-water (B12546825) partition coefficient (Koc) is then determined by normalizing Kd to the organic carbon content of the soil (Koc = (Kd / %OC) * 100).

Protocol for Analysis of this compound in Water Samples by LC-MS/MS

This protocol provides a highly sensitive and selective method for quantifying this compound in water.[12][13]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Filter the water sample (e.g., 500 mL) through a 0.45 µm filter.[12]

  • Acidify the sample to pH < 2 with a suitable acid (e.g., sulfuric acid).[14]

  • Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.[12][15]

  • Load the acidified water sample onto the SPE cartridge.[12][15]

  • Wash the cartridge with deionized water to remove interferences.[15]

  • Elute this compound from the cartridge with a suitable solvent (e.g., methanol or acetonitrile).[15]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the mobile phase.[15]

2. LC-MS/MS Analysis:

  • Chromatographic System: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: C18 reversed-phase column.[14]

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) or methanol.[14]

  • Ionization: Electrospray ionization (ESI) in negative ion mode.[14]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for this compound for quantification and confirmation.[14]

Mecoprop_P_Water_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water Sample Collection Filtration Filtration (0.45 µm) Sample->Filtration Acidification Acidification (pH < 2) Filtration->Acidification SPE Solid-Phase Extraction (SPE) Acidification->SPE Elution Elution SPE->Elution Concentration Concentration & Reconstitution Elution->Concentration LCMSMS LC-MS/MS Analysis Concentration->LCMSMS Quantification Quantification & Confirmation LCMSMS->Quantification

Caption: Experimental workflow for the analysis of this compound in water samples.

Conclusion

The available scientific evidence strongly indicates that this compound has a significant potential to contaminate groundwater. Its high water solubility, low tendency for soil sorption, and persistence in deeper soil layers where microbial degradation is limited, all contribute to its mobility and leaching potential. The detection of this compound in groundwater monitoring programs further substantiates this risk.

For researchers and professionals, a thorough understanding of this compound's environmental behavior is essential for developing effective risk management strategies. This includes promoting best management practices in its application to minimize off-site transport, as well as developing and utilizing robust analytical methods for monitoring its presence in sensitive environmental compartments. Continued research into the factors controlling its fate and transport will be crucial for protecting groundwater resources.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Mecoprop-P in Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Mecoprop-P (MCPP-p), the herbicidally active R-(+)-enantiomer of Mecoprop, in water samples.[1] The methodologies outlined are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and selectivity.[2]

Introduction

Mecoprop is a widely used selective, post-emergence herbicide for the control of broadleaf weeds.[1] Due to its potential for environmental contamination of water sources, robust and reliable analytical methods are essential for monitoring its presence at trace levels.[3][4] The choice of analytical method often depends on the sample matrix, required sensitivity, and available instrumentation.[1] This guide covers various techniques, from direct injection to methods requiring sample pre-concentration and derivatization.

Analytical Methodologies: A Comparative Overview

The determination of this compound in water is predominantly carried out using chromatographic techniques. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method suitable for detecting trace levels without derivatization.[1] High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) offers a robust alternative, particularly after sample pre-concentration.[1] Gas Chromatography (GC) methods typically require a derivatization step to convert this compound into a more volatile ester before analysis.[1][5]

The following tables summarize the validation parameters for common analytical methods used for this compound determination in water, providing a basis for method selection and comparison.

Table 1: LC-MS/MS Methods for this compound Analysis in Water

MethodSample PreparationLOD (µg/L)LOQ (µg/L)Recovery (%)Precision (RSD %)
UHPLC-MS/MSSolid-Phase Extraction (SPE)0.00008 - 0.0047-71 - 118-
LC-MS/MSSolid-Phase Extraction (SPE)-0.01 - 0.0576.5 - 108.3< 13.6
LC-MS/MS (Chiral)Supramolecular Solvent-based Microextraction (SUSME)-0.001 (for R- and S-MCPP)~752.4 - 2.7
UPLC-MS/MSDirect Injection0.0025-107 - 117< 5
LC-MS/MSDirect Injection-0.01--

Data compiled from various sources.[6][7]

Table 2: GC-Based Methods for this compound Analysis in Water

MethodSample Preparation & DerivatizationLOD (µg/L)LOQ (µg/L)Recovery (%)Precision (RSD %)
GC-MSLiquid-Liquid Extraction, Methylation0.01 - 0.550.1 - 5.594 - 1302.46 - 11.20
GCxGC-ToFMSSolid-Phase Extraction-0.005 - 1--

Data compiled from various sources.[8][9]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited, covering sample preparation and analytical conditions.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the concentration and purification of this compound from water samples prior to chromatographic analysis.[10]

Materials:

  • SPE cartridges (e.g., Oasis HLB, C18)[4]

  • Methanol (B129727) (HPLC grade)[4]

  • Deionized water[2]

  • Hydrochloric acid (HCl) or Formic acid for sample acidification[4]

  • Nitrogen gas supply for evaporation[2]

  • SPE vacuum manifold[4]

Procedure:

  • Sample Filtration and Acidification: If the water sample contains suspended solids, filter it through a 0.45 µm filter.[1][3] Acidify the sample to a pH between 2 and 3 using an appropriate acid.[3][4] This ensures this compound is in its neutral form for optimal retention on the SPE sorbent.[3]

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the sorbent to go dry.[3]

  • Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[1][4]

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.[3]

  • Drying: Dry the cartridge under vacuum for 10-20 minutes to remove residual water.[3]

  • Elution: Elute the retained this compound with a suitable solvent, such as methanol or acetonitrile.[2][3]

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[2] Reconstitute the residue in a known volume of the mobile phase for LC analysis or a suitable solvent for GC analysis.[2][3]

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Start Water Sample Filter Filtration (0.45 µm) Start->Filter Acidify Acidification (pH 2-3) Filter->Acidify Condition 1. Cartridge Conditioning (Methanol, Water) Acidify->Condition Load 2. Sample Loading Condition->Load Wash 3. Washing (Deionized Water) Load->Wash Dry 4. Drying (Vacuum) Wash->Dry Elute 5. Elution (Methanol/Acetonitrile) Dry->Elute Evaporate Evaporation (Nitrogen) Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute End Analysis (LC/GC) Reconstitute->End LCMS_Workflow cluster_sample Sample Introduction cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry cluster_data Data Analysis Sample Prepared Sample (Direct Injection or SPE Extract) UPLC UPLC/UHPLC Separation (C18 Column) Sample->UPLC ESI Electrospray Ionization (Negative Mode) UPLC->ESI Quad1 Q1: Precursor Ion Selection (m/z 213) ESI->Quad1 Quad2 Q2: Collision Cell (Fragmentation) Quad1->Quad2 Quad3 Q3: Product Ion Selection (m/z 141) Quad2->Quad3 Detector Detector Quad3->Detector Quant Quantification Detector->Quant

References

Application Note: Analysis of Mecoprop-P in Soil by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the quantitative analysis of Mecoprop-P ((R)-(+)-2-(4-chloro-2-methylphenoxy)propionic acid) in soil samples using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The protocol provides a comprehensive workflow, including sample extraction, cleanup using Solid-Phase Extraction (SPE), and subsequent chromatographic analysis. This method is suitable for environmental monitoring and residue analysis in agricultural research.

Introduction

This compound is a widely used post-emergence herbicide for controlling broadleaf weeds in cereal crops and turf.[1] Its prevalence necessitates effective analytical methods to monitor its presence and persistence in soil to assess potential environmental impact. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a reliable and accessible technique for quantifying this compound residues.[1][2] This document provides a detailed protocol for the extraction, cleanup, and analysis of this compound in various soil types.

Principle

The method involves extracting this compound from soil samples using an organic solvent mixture after acidification. Since Mecoprop is an acidic herbicide, adjusting the pH is crucial for efficient extraction.[3] The resulting extract is then cleaned up and concentrated using a C18 Solid-Phase Extraction (SPE) cartridge to remove interfering matrix components.[1][2] The final eluate is analyzed by reversed-phase HPLC with a C18 column, and this compound is quantified using a UV detector at its maximum absorbance wavelength.[1]

Experimental

  • HPLC system with UV Detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)[1]

  • Mechanical shaker

  • Centrifuge

  • Solid-Phase Extraction (SPE) manifold and C18 cartridges (e.g., 500 mg, 6 mL)[2]

  • pH meter

  • Vortex mixer

  • Nitrogen evaporator

  • Standard laboratory glassware

  • Syringe filters (0.45 µm)

Prepare a primary stock solution of this compound (e.g., 1000 µg/mL) in methanol. From this stock, prepare a series of working standard solutions by serial dilution with the mobile phase to construct a calibration curve. The concentration range should encompass the expected concentration of this compound in the samples.[2]

Detailed Protocols

  • Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and debris. Homogenize the sieved soil thoroughly.[3]

  • Weighing: Accurately weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.[3]

  • Acidification: Add 10 mL of high-purity water to the soil, vortex to mix, and adjust the pH to approximately 2.5 using hydrochloric acid.[2] This step is crucial for protonating the acidic herbicide, making it less water-soluble and more extractable into organic solvents.

  • Extraction: Add 20 mL of acetonitrile to the tube.[3] Cap the tube tightly and shake vigorously on a mechanical shaker for 30 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes to separate the soil particles from the supernatant.

  • Collection: Carefully decant the supernatant (the acetonitrile extract) into a clean collection flask. Repeat the extraction step with another 20 mL of acetonitrile, and combine the supernatants.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of acidified water (pH 2.5). Do not allow the cartridge to dry out.[2][5]

  • Sample Loading: Load the combined acetonitrile extract onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 2-5 mL/min).[1]

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.[1]

  • Drying: Dry the cartridge thoroughly by applying a vacuum or passing nitrogen through it for 15-20 minutes.

  • Elution: Elute the retained this compound from the cartridge with 5 mL of methanol into a clean collection tube.[1][2]

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[1]

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of the HPLC mobile phase.[2] Vortex to ensure the analyte is fully dissolved, then filter through a 0.45 µm syringe filter into an HPLC vial for analysis.

  • HPLC System: Standard HPLC with UV Detector[1]

  • Column: C18 reversed-phase, 4.6 mm x 150 mm, 5 µm particle size[1]

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).[2] The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm (or 280 nm)[1]

Method Validation and Data Presentation

The analytical method should be validated according to standard guidelines, assessing parameters such as linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ).[4][6] Recovery should be determined by analyzing blank soil samples spiked with known concentrations of this compound.

Table 1: Summary of HPLC-UV Method Performance Parameters

ParameterResult
Linearity (R²)> 0.999[4][7]
Limit of Detection (LOD)~0.02 mg/kg
Limit of Quantification (LOQ)~0.07 mg/kg[4]
Recovery (at 0.1, 0.5, 1.0 mg/kg)88% - 102%[4][7]
Precision (RSD%)< 5%
Retention Time~5.5 min (Varies with conditions)

Note: The values presented are typical performance data and may vary based on the specific instrument, soil matrix, and laboratory conditions.

Visualization of Experimental Workflow

HPLC_Workflow Workflow for this compound Analysis in Soil cluster_prep Sample Preparation cluster_cleanup SPE Cleanup cluster_analysis Final Analysis cluster_data Data Processing Sample 1. Homogenized Soil Sample (10g) Acidify 2. Acidify to pH 2.5 Sample->Acidify Extract 3. Add Acetonitrile & Shake Acidify->Extract Centrifuge 4. Centrifuge to Separate Extract->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Condition 6. Condition C18 SPE Cartridge Supernatant->Condition Load 7. Load Supernatant Condition->Load Wash 8. Wash with Water Load->Wash Elute 9. Elute with Methanol Wash->Elute Evaporate 10. Evaporate to Dryness Elute->Evaporate Reconstitute 11. Reconstitute in Mobile Phase Evaporate->Reconstitute Filter 12. Filter into HPLC Vial Reconstitute->Filter HPLC 13. Analyze by HPLC-UV Filter->HPLC Data 14. Quantify using Calibration Curve HPLC->Data Result 15. Report Result (mg/kg) Data->Result

Caption: Workflow for this compound analysis in soil samples.

Conclusion

The described HPLC-UV method provides a reliable and effective means for the quantification of this compound in soil samples. The protocol, involving solvent extraction followed by SPE cleanup, ensures adequate removal of matrix interferences, leading to accurate and precise results. This application note serves as a comprehensive guide for researchers and scientists involved in environmental monitoring of herbicides.

References

Application Notes and Protocols for the Detection of Mecoprop-P by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecoprop-P, the herbicidally active (R)-enantiomer of mecoprop, is a widely used phenoxy herbicide for the control of broadleaf weeds in agriculture and turf management.[1] Due to its potential for environmental persistence and contamination of water sources, sensitive and reliable analytical methods are required for its detection and quantification in various matrices, including water, soil, and plant materials.[2][3] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of this compound. However, due to the polar and acidic nature of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.[2][3]

This document provides detailed application notes and experimental protocols for the determination of this compound residues using GC-MS, covering sample preparation, derivatization, and instrumental analysis.

Principle

The analytical workflow for this compound detection by GC-MS involves three key stages:

  • Extraction: Isolation of this compound from the sample matrix using techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

  • Derivatization: Conversion of the polar carboxylic acid group of this compound into a less polar and more volatile ester, typically a methyl ester, using a suitable derivatizing agent.[2]

  • GC-MS Analysis: Separation of the derivatized this compound from other components on a gas chromatographic column followed by detection and quantification using a mass spectrometer.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix.

Protocol 1.1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is suitable for the extraction and pre-concentration of this compound from water samples.

  • Sample Acidification: Acidify the water sample (e.g., 500 mL) to a pH of approximately 2 with a suitable acid (e.g., hydrochloric acid) to ensure this compound is in its non-ionized form.[4]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or under vacuum for 10-15 minutes.

  • Elution: Elute the retained this compound with a suitable organic solvent, such as 5-10 mL of diethyl ether or methanol.[3]

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen. The residue is now ready for derivatization.[3]

Protocol 1.2: QuEChERS Extraction for Soil and Plant Samples

The QuEChERS method is a streamlined extraction and cleanup procedure suitable for solid matrices.[5]

  • Sample Homogenization: Homogenize a representative sample of soil or plant material.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water (for soil samples) and 10 mL of acetonitrile (B52724).

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).[5]

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.[5]

  • Dispersive SPE (dSPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a dSPE tube containing 150 mg MgSO₄ and 50 mg of primary secondary amine (PSA) sorbent.

    • Vortex for 30 seconds and centrifuge at high speed for 2 minutes.[5]

  • Concentration: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. The residue is now ready for derivatization.

Derivatization: Methyl Esterification

To improve volatility for GC analysis, this compound is converted to its methyl ester. Diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) are effective methylating agents.[1][2]

Protocol 2.1: Derivatization with Diazomethane

Safety Precaution: Diazomethane is toxic and potentially explosive. This procedure should be performed in a well-ventilated fume hood by trained personnel.

  • Reagent Preparation: Prepare a fresh ethereal solution of diazomethane from a precursor such as Diazald™.

  • Reaction:

    • Dissolve the dried extract from the sample preparation step in a small volume of a suitable solvent (e.g., 1 mL of methanol/diethyl ether mixture).

    • Add the diazomethane solution dropwise until a persistent yellow color is observed, indicating an excess of diazomethane.

    • Allow the reaction to proceed for 10-15 minutes at room temperature.

  • Reaction Quenching: Add a few drops of a weak acid (e.g., acetic acid) to quench the excess diazomethane until the yellow color disappears.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis (e.g., hexane (B92381) or ethyl acetate).

GC-MS Instrumental Analysis

The following are typical GC-MS conditions for the analysis of derivatized this compound.

Table 1: GC-MS Instrumental Parameters

ParameterCondition
Gas Chromatograph
ColumnDB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)[3][5]
Carrier GasHelium at a constant flow rate (e.g., 1.0 mL/min)[6]
Inlet Temperature250 °C[6]
Injection ModeSplitless[6]
Injection Volume1 µL[6]
Oven Temperature ProgramInitial temperature: 60-70°C, hold for 1-2 minutes. Ramp: 10-25°C/min to 280-300°C. Final hold: 5-10 minutes.[3][6]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[6]
Ion Source Temperature230 °C[3]
Quadrupole Temperature150 °C[3]
Detection ModeSelected Ion Monitoring (SIM) or Full Scan
SIM Ions for this compound Methyl EsterTarget Ion: m/z 228. Qualifier ions can also be monitored for confirmation.
Mass Range (Scan Mode)50-400 amu[6]

Quantitative Data

The performance of the GC-MS method for this compound analysis can be characterized by several validation parameters. The following tables summarize typical quantitative data.

Table 2: Method Detection and Quantification Limits

AnalyteMatrixLOD (µg/L)LOQ (µg/L)Reference
MecopropWater0.80 ng/L-[7]
MecopropWater-0.001 (for R- and S-MCPP)[8]
Phenoxy HerbicidesEnriched Sample4.1-8.1 ng/mL-[1]

Table 3: Linearity and Recovery Data

AnalyteMatrixLinearity Range (µg/L)Correlation Coefficient (r²)Recovery (%)Reference
MecopropWater0.1 - 800.9890 - 0.9945-[7]
Phenoxy Herbicides-> 5 orders of magnitude> 0.99-[1]
Pesticides (general)Water--70.1 - 116.5[9]

Workflow and Pathway Diagrams

Mecoprop_GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Water, Soil, or Plant Sample Extraction Extraction (SPE or QuEChERS) Sample->Extraction Cleanup Cleanup (dSPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Derivatization Methyl Esterification (e.g., with Diazomethane) Concentration->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Data Data Acquisition and Processing GCMS->Data Result Quantification Result Data->Result

Workflow for this compound analysis by GC-MS.

Logical_Relationship Mecoprop This compound in Sample (Polar, Non-volatile) Derivatization Derivatization (Methylation) Mecoprop->Derivatization Derivative This compound Methyl Ester (Less Polar, Volatile) Derivatization->Derivative GC_Separation Gas Chromatographic Separation Derivative->GC_Separation MS_Detection Mass Spectrometric Detection (EI, SIM) GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Logical flow of this compound analysis.

References

Application Note: Enantioselective Analysis of Mecoprop using Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecoprop (B166265) (MCPP) is a chiral herbicide widely utilized for the control of broadleaf weeds in agriculture and turf management.[1] It exists as two enantiomers: (R)-Mecoprop and (S)-Mecoprop. The herbicidal activity is predominantly associated with the (R)-enantiomer, while the (S)-enantiomer exhibits significantly lower activity.[1][2] This stereospecific bioactivity necessitates enantioselective analysis to accurately assess the efficacy, environmental fate, and toxicological impact of Mecoprop-based products. Chiral High-Performance Liquid Chromatography (HPLC) is a robust and extensively used technique for the separation and quantification of Mecoprop enantiomers.[1]

This document provides detailed application notes and protocols for the enantioselective analysis of Mecoprop using chiral HPLC.

Principle of Chiral HPLC for Mecoprop Analysis

Chiral HPLC separates enantiomers by employing a chiral stationary phase (CSP). The CSP interacts differentially with the enantiomers of the analyte, forming transient diastereomeric complexes.[3] This differential interaction leads to different retention times for the (R) and (S)-enantiomers, enabling their separation and quantification. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are highly effective for the resolution of phenoxypropionic acid herbicides like Mecoprop.[1][2]

Experimental Protocols

Sample Preparation

Protocol for Water Samples (Supramolecular Solvent-Based Microextraction - SUSME) [1][4]

  • Sample Collection: Collect water samples in clean glass bottles.[1]

  • Extraction: To a 10 mL water sample, add a supramolecular solvent (SUPRAS) composed of reverse aggregates of dodecanoic acid (DoA).[1][4]

  • Vortex the mixture for 2 minutes to facilitate the extraction of Mecoprop into the SUPRAS.[1]

  • Centrifuge at 4000 rpm for 10 minutes to separate the phases.[1]

  • Re-extraction: Transfer the SUPRAS phase to a new tube.

  • Add 100 µL of acetate (B1210297) buffer (pH 5.0).[1][4]

  • Vortex for 1 minute to back-extract the analytes into the aqueous buffer.[1]

  • Centrifuge at 4000 rpm for 5 minutes.[1]

  • Analysis: Collect the aqueous phase for injection into the HPLC system.[1]

Protocol for Solid Samples (e.g., Soil) or Viscous Liquids (e.g., Juice) - Solid-Phase Extraction (SPE)

  • Extraction: Extract Mecoprop from the sample matrix using a suitable organic solvent (e.g., methanol, acetonitrile).

  • Cleanup: Load the extract onto a conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interferences.[1]

  • Elution: Elute the Mecoprop enantiomers from the cartridge with a suitable solvent like methanol.[1]

  • Solvent Exchange: Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for HPLC analysis.[1]

Chiral HPLC Methods

Method 1: Normal-Phase HPLC with UV Detection [1][5]

  • Chiral Stationary Phase: CHIRALPAK® IM (immobilized amylose tris(3,5-dimethylphenylcarbamate))[1]

  • Mobile Phase: A mixture of hexane, dichloromethane (B109758) (DCM), ethanol (B145695) (EtOH), and trifluoroacetic acid (TFA). A typical composition is 90:10:1:0.1 (v/v/v/v).[1] The addition of DCM, ethyl acetate (EtOAc), or methyl tert-butyl ether (MtBE) can improve resolution and selectivity.[5] Adding a small amount of an acidic modifier like TFA can improve the peak shape of acidic analytes like Mecoprop.[2]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 25°C[1]

  • Detection: UV at 280 nm[1]

  • Injection Volume: 2 µL[1]

Method 2: Reversed-Phase HPLC with Mass Spectrometric Detection [1][4]

  • Chiral Stationary Phase: Permethylated α-cyclodextrin column[1][4]

  • Mobile Phase: Isocratic elution with a suitable mobile phase for LC-MS/MS analysis (e.g., methanol/water mixture with additives).[6]

  • Detection: Tandem Mass Spectrometry (MS/MS) with an electrospray source operating in the negative ion mode. The transition for Mecoprop is m/z 213→141.[1]

Data Presentation

The following table summarizes quantitative data for the chiral separation of Mecoprop under different chromatographic conditions.

ParameterMethod 1 (Normal-Phase HPLC)Method 2 (Reversed-Phase LC-MS/MS)
Chiral Stationary Phase CHIRALPAK® IMPermethylated α-cyclodextrin
Mobile Phase Hexane/DCM/EtOH/TFA (90/10/1/0.1)Isocratic (e.g., methanol/water)
Detection UV (280 nm)MS/MS (m/z 213→141)
Retention Time (R-Mecoprop) Varies with mobile phase compositionNot explicitly stated
Retention Time (S-Mecoprop) Varies with mobile phase compositionNot explicitly stated
Resolution (Rs) Baseline resolution achievableNot explicitly stated
Limit of Quantification (LOQ) 10 - 40 µg/mL1 ng/L[4][6]
Precision (%RSD) < 2% (intraday and interday)[6]1.6 - 2.7%[4][6]
Recovery (from water) Not applicable~75%[6]

Experimental Workflow and Signaling Pathways

Enantioselective_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis Chiral HPLC Analysis cluster_data_analysis Data Analysis Sample Water or Soil Sample Extraction Extraction (SUSME or SPE) Sample->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup Injection Injection into HPLC Cleanup->Injection Separation Enantioselective Separation (Chiral Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification of (R)- and (S)-Mecoprop Chromatogram->Quantification Report Final Report Quantification->Report Mecoprop_Signaling_Pathway Mecoprop (R)-Mecoprop (Active Enantiomer) Receptor Auxin Receptor Complex (TIR1/AFB) Mecoprop->Receptor Binds to AuxIAA Aux/IAA Repressor Proteins Receptor->AuxIAA Promotes degradation of ARF Auxin Response Factors (ARFs) AuxIAA->ARF Represses GeneExpression Expression of Auxin-Responsive Genes ARF->GeneExpression Activates UncontrolledGrowth Uncontrolled Cell Division and Elongation GeneExpression->UncontrolledGrowth PlantDeath Plant Death UncontrolledGrowth->PlantDeath

References

Application Notes and Protocols for Mecoprop-P Extraction from Plant Material using the QuEChERS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecoprop-P, the herbicidally active (R)-(+)-enantiomer of mecoprop, is a selective, post-emergence phenoxy herbicide widely used to control broadleaf weeds in various agricultural settings.[1][2] Due to its extensive use, regulatory bodies have established maximum residue limits (MRLs) for this compound in agricultural products and environmental samples.[1] Accurate and efficient analytical methods are therefore crucial for monitoring these residues to ensure food safety and environmental quality.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a cornerstone in multi-residue pesticide analysis due to its simplicity, high throughput, and low solvent consumption.[3][4] This document provides detailed application notes and a comprehensive protocol for the extraction of this compound from various plant materials using a modified QuEChERS method, followed by analysis with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Principle of the Method

The QuEChERS method is a two-stage process involving extraction and cleanup.[5]

  • Extraction: The sample is first homogenized and then extracted with an organic solvent (typically acetonitrile) in the presence of salts. The salts induce a phase separation between the aqueous and organic layers, partitioning the analytes of interest into the organic solvent.[5] For acidic herbicides like this compound, acidification of the solvent is often employed to improve extraction efficiency.[3][6]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the organic extract is then mixed with a combination of sorbents to remove interfering matrix components such as pigments, sugars, and fatty acids.[3] The cleaned-up extract is then ready for instrumental analysis.

Experimental Protocol

This protocol is adapted from validated methods for the determination of acidic herbicides in various plant matrices.[3][7]

1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent (for high-fat matrices)

  • Graphitized Carbon Black (GCB) (for samples with high pigment content)

  • 50 mL and 15 mL polypropylene (B1209903) centrifuge tubes

  • Syringe filters (0.22 µm, PTFE)

  • Deionized water

2. Sample Preparation

  • Homogenize a representative portion of the plant material using a high-speed blender or food processor. For dry samples like cereals, it may be necessary to add a specific amount of water to hydrate (B1144303) the sample before homogenization.[3]

3. Extraction Procedure

  • Weigh 10 g (±0.1 g) of the homogenized plant sample into a 50 mL centrifuge tube. For oil crops, a smaller sample size of 2 g (±0.1 g) is recommended.[7]

  • Add 10 mL of acetonitrile containing 0.1% formic acid.[3]

  • Vortex the mixture vigorously for 10 minutes to ensure thorough extraction.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[3]

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 x g for 5 minutes.[1]

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing the appropriate d-SPE sorbents. The choice of sorbents depends on the matrix:

    • General Plant Material: 150 mg anhydrous MgSO₄ and 25 mg PSA.[3]

    • High Pigment Content (e.g., dark leafy greens): 150 mg anhydrous MgSO₄, 25 mg PSA, and 7.5-50 mg GCB.

    • High Fat Content (e.g., oilseeds): 150 mg anhydrous MgSO₄, 25 mg PSA, and 50 mg C18.

  • Vortex the tube at 2500 rpm for 2 minutes.[3]

  • Centrifuge at 5000 rpm for 5 minutes.[3]

5. Final Extract Preparation

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.[3]

  • The extract is now ready for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is recommended for the analysis.[8]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and water, both containing 0.1% formic acid, is common.[1]

    • Flow Rate: 0.3 mL/min.[1]

    • Injection Volume: 5 µL.[1]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for phenoxy acid herbicides.[1]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MS/MS Transitions: The precursor ion (m/z) to product ion (m/z) transition for this compound (e.g., 213 → 141) should be monitored.[1]

Quantitative Data Summary

The performance of the QuEChERS method for the extraction of this compound and other acidic herbicides from various plant matrices is summarized below. The data presented is indicative of the expected performance for this compound.

Matrix TypeSpiking Level (µg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (µg/kg)Reference
Fruits (e.g., Apples, Pears)5.045 - 104< 13.3< 5.0[6]
Vegetables (e.g., Carrots, Cabbage)10 - 10070 - 120< 203 - 10[9][10]
Cereals (e.g., Wheat Flour)3 - 3079.2 - 124.6< 283[10]
Oilseeds (e.g., Sunflower Seeds)10 - 10070 - 120< 20< 10
Rice5.045 - 104< 13.3< 5.0[6]

Experimental Workflow Diagram

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample Plant Material Sample Homogenize Homogenize Sample Sample->Homogenize Weigh Weigh 10g of Homogenized Sample Homogenize->Weigh AddSolvent Add 10 mL Acetonitrile (0.1% Formic Acid) Weigh->AddSolvent Vortex1 Vortex for 10 min AddSolvent->Vortex1 AddSalts Add 4g MgSO4 + 1g NaCl Vortex1->AddSalts Shake Shake Vigorously for 1 min AddSalts->Shake Centrifuge1 Centrifuge at >=3000 x g for 5 min Shake->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer AddSorbents Add d-SPE Sorbents (150mg MgSO4 + 25mg PSA) Transfer->AddSorbents Vortex2 Vortex for 2 min AddSorbents->Vortex2 Centrifuge2 Centrifuge at 5000 rpm for 5 min Vortex2->Centrifuge2 Filter Filter through 0.22 µm Syringe Filter Centrifuge2->Filter Analysis UPLC-MS/MS Analysis Filter->Analysis

Caption: QuEChERS experimental workflow for this compound analysis.

Logical Relationship Diagram

Logical_Relationship MecopropP This compound in Plant Matrix QuEChERS QuEChERS Method MecopropP->QuEChERS Extraction Extraction (Acetonitrile + Salts) QuEChERS->Extraction Step 1 Cleanup d-SPE Cleanup (PSA, MgSO4) QuEChERS->Cleanup Step 2 Extraction->Cleanup Analysis Instrumental Analysis (UPLC-MS/MS) Cleanup->Analysis Quantification Accurate Quantification Analysis->Quantification

References

Application Note: Solid-Phase Extraction (SPE) for Enhanced Cleanup of Mecoprop-P in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mecoprop-P, the herbicidally active (R)-(+)-enantiomer of mecoprop, is a selective, post-emergence herbicide used to control broadleaf weeds.[1] Due to its widespread use, there is a potential for contamination of water sources, necessitating robust and reliable analytical methods for monitoring its presence at trace levels.[2] Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers excellent cleanup and concentration of analytes from complex matrices like water, prior to chromatographic analysis.[2][3] This application note provides a detailed protocol for the solid-phase extraction of this compound from water samples, focusing on the use of reversed-phase SPE cartridges.

Principle of Extraction

The retention of this compound on a reversed-phase SPE sorbent, such as C18 or a hydrophilic-lipophilic balanced (HLB) polymer, is primarily based on hydrophobic interactions.[2] As an acidic compound, the pH of the water sample is adjusted to below the pKa of this compound (~3.1) to ensure it is in its neutral, protonated form.[2] This increases its affinity for the non-polar SPE sorbent. After loading the sample, interferences are removed with a water wash, and the analyte is then eluted with a strong organic solvent.[1][2]

Experimental Protocols

This section details the SPE procedure for this compound cleanup in water samples using two common types of reversed-phase cartridges: C18 and HLB.

Materials and Reagents

  • SPE Cartridges:

    • C18 (e.g., 500 mg, 6 mL)[1]

    • Hydrophilic-Lipophilic Balanced (HLB) (e.g., 60 mg, 3 mL)[2]

  • Methanol (B129727) (HPLC grade)[1][2]

  • Deionized/HPLC-grade Water[1][2]

  • Hydrochloric Acid (HCl) or Phosphoric Acid for pH adjustment[1][2]

  • Acetonitrile (B52724) (HPLC grade)[1]

  • SPE Vacuum Manifold[2]

  • Nitrogen Evaporator[1]

  • Glassware (flasks, vials, etc.)[2]

Sample Preparation

  • Collect a representative water sample (e.g., 500 mL) in a clean glass container.[1][4]

  • If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.[2][4]

  • Acidify the water sample to a pH between 2.0 and 3.0 using an appropriate acid (e.g., hydrochloric acid or phosphoric acid).[1][2] This step is crucial for the efficient retention of this compound on the SPE sorbent.

SPE Protocol: C18 Cartridge

  • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.[1]

  • Sample Loading: Load the acidified water sample onto the conditioned cartridge at a controlled flow rate of approximately 5-10 mL/min.[1][4]

  • Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any polar interferences.[1]

  • Drying: Dry the cartridge thoroughly under a vacuum for 10-20 minutes to remove residual water.[1][2]

  • Elution: Elute the retained this compound with two 3 mL aliquots of methanol or acetonitrile into a collection tube.[1][2]

  • Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1][2] Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase for subsequent LC-MS/MS or HPLC analysis.[1][4]

SPE Protocol: HLB Cartridge

  • Conditioning: Condition the HLB cartridge by passing 5 mL of methanol, followed by 5 mL of HPLC-grade water. Ensure the sorbent bed does not dry out.[2]

  • Sample Loading: Load the prepared and acidified water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove polar impurities.[2]

  • Drying: Apply a full vacuum for 10-20 minutes to thoroughly dry the cartridge.[2]

  • Elution: Elute the analyte with 2 x 3 mL of methanol. Allow the solvent to soak the sorbent for a minute before drawing it through with the vacuum.[2]

  • Post-Elution: Concentrate the eluate to dryness using a gentle stream of nitrogen at 40°C.[2] Reconstitute the residue in a suitable solvent and volume for your analytical instrument.[4]

Data Presentation

The following tables summarize the quantitative performance data for the analytical methods described.

Table 1: Performance Data for this compound Analysis in Water Samples

Analytical MethodLimit of Quantitation (LOQ)RecoveriesPrecision (RSD)Reference
LC-MS/MS0.01 µg/LNot SpecifiedNot Specified[5]
Chiral LC-MS/MS1 ng/L~75%2.4 - 2.7% at 5 ng/L[4]
HPLC-DADNot SpecifiedNot Specified1.28%[4]
SPE-HPLC-UV DADNot Specified64.3–92.1 %Not Specified[6]

Table 2: Method Detection and Quantification Limits

Analytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
LC-MS/MS (Surface Water)Not Specified0.02 µg/L[7]
HPLC-DAD (Aqueous Soil Solutions)1.02 µg/LNot Specified[4]

Experimental Workflow and Signaling Pathway Visualization

The following diagram illustrates the general workflow for the solid-phase extraction of this compound from water samples.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample (500 mL) Filter Filter (0.45 µm) Sample->Filter Acidify Acidify to pH 2-3 Filter->Acidify Condition 1. Condition Cartridge (Methanol, Water) Acidify->Condition Load 2. Load Sample (5-10 mL/min) Condition->Load Wash 3. Wash (Deionized Water) Load->Wash Dry 4. Dry Cartridge (Vacuum) Wash->Dry Elute 5. Elute (Methanol/Acetonitrile) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS or HPLC Analysis Reconstitute->Analysis

Caption: Workflow for this compound cleanup in water samples using SPE.

Conclusion

Solid-phase extraction is a highly effective and reliable method for the cleanup and concentration of this compound from water samples. The protocols outlined, utilizing both C18 and HLB cartridges, provide a robust foundation for researchers and scientists to achieve high-quality, reproducible results in the analysis of this herbicide. The choice of SPE sorbent and subsequent analytical technique can be tailored to meet specific sensitivity and laboratory requirements.

References

Application Notes and Protocols for Mecoprop-P Dose-Response Bioassay in Weed Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mecoprop-P, the herbicidally active (R)-(+)-enantiomer of mecoprop, is a selective, systemic, post-emergence herbicide used to control broadleaf weeds.[1] As a synthetic auxin, it mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately, the death of susceptible plant species.[1][2][3] These application notes provide detailed protocols for conducting a whole-plant dose-response bioassay to determine the efficacy of this compound against various weed species. The included data and methodologies are essential for herbicide resistance studies, new formulation development, and understanding the physiological effects of synthetic auxins on plants.

Introduction

This compound is a member of the phenoxyalkanoic acid class of herbicides and functions by disrupting normal plant growth processes in susceptible broadleaf weeds.[1] Grasses are generally tolerant due to their specialized vascular tissue structure.[2] The herbicidal effect is initiated by the binding of this compound to the TIR1/AFB family of auxin co-receptors, which leads to the degradation of Aux/IAA transcriptional repressors.[1] This, in turn, activates auxin-responsive genes, causing a cascade of phytotoxic effects including epinasty, stem twisting, and eventual cell death.[1][2] A dose-response bioassay is a fundamental tool to quantify the herbicidal activity of compounds like this compound, allowing for the determination of key parameters such as the Effective Dose (ED50) or Growth Reduction (GR50).[1]

Data Presentation

The efficacy of this compound can vary significantly depending on the weed species, their growth stage, and environmental conditions. The following tables summarize the susceptibility of common weed species to this compound.

Table 1: Quantitative Efficacy of this compound on Various Weed Species

Weed SpeciesCommon NameEndpointED50/GR50 (g a.i./ha)Growth StageReference
Cirsium arvenseCanada ThistleGR50750 (kg a.e./ha)Actively growing[1]
Stellaria mediaCommon ChickweedED50~1.5 (for a susceptible biotype to sulfonylureas, for comparison)Seedling[1]

Note: ED50 (Effective Dose, 50%) is the dose of herbicide that causes a 50% reduction in a measured response, such as plant biomass. GR50 (Growth Reduction, 50%) is a specific type of ED50 where the response measured is growth.[1]

Table 2: General Susceptibility of Common Weeds to this compound

Weed SpeciesCommon NameSusceptibility
Stellaria mediaCommon ChickweedSusceptible
Cerastium vulgatumMouse-ear ChickweedSusceptible
Trifolium spp.CloverSusceptible
Plantago spp.PlantainSusceptible
Ranunculus spp.ButtercupModerately Susceptible
Medicago lupulinaBlack MedicModerately Susceptible
Glechoma hederaceaCreeping CharlieModerately Susceptible
Galium aparineCleaversSusceptible
Chenopodium albumLamb's QuartersSusceptible
Sinapis arvensisWild MustardSusceptible

Data compiled from various sources.[1][4][5][6]

Experimental Protocols

Whole-Plant Dose-Response Bioassay Protocol

This protocol is designed to determine the dose-response relationship of a target weed species to this compound and to calculate metrics such as ED50 or GR50.[1]

Materials and Equipment:

  • Seeds of the target weed species and a known susceptible control species.[7]

  • Pots (e.g., 10 cm diameter) filled with a standardized potting mix.[4]

  • Controlled environment growth chamber or greenhouse.[4]

  • Analytical grade this compound standard.[1]

  • Appropriate solvents (e.g., acetone) and adjuvants/surfactants for herbicide formulation.[4][8]

  • Track sprayer or precision laboratory sprayer.[1]

  • Drying oven.[1]

  • Analytical balance.[1]

  • Personal Protective Equipment (PPE) as required by the herbicide label.[9]

Procedure:

  • Plant Propagation:

    • Sow seeds of the target and control species in pots.[1]

    • Place the pots in a growth chamber or greenhouse with controlled conditions (e.g., 22/18°C day/night temperature, 16-hour photoperiod, adequate light intensity).[6]

    • Water the plants as needed to maintain optimal growth.[6]

    • After emergence, thin the seedlings to a uniform number per pot (e.g., 3-5 plants).[6]

    • Grow plants to a consistent growth stage (e.g., 2-4 true leaves) before herbicide application.[4][8]

  • Preparation of Herbicide Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.[4]

    • Perform serial dilutions of the stock solution to create a range of at least 6-8 concentrations. A logarithmic series is recommended to adequately define the dose-response curve.[6] The concentration range should bracket the expected ED50 value.

    • Include a solvent-only control and an untreated control.[4]

    • If using a commercial formulation, ensure the recommended surfactant is included in the spray solution.[8]

  • Herbicide Application:

    • Apply the herbicide solutions to the plants using a laboratory track sprayer to ensure uniform coverage.[4]

    • The application volume should be consistent across all treatments.[8]

    • To avoid cross-contamination, spray from the lowest to the highest concentration.[7]

  • Incubation and Assessment:

    • Return the treated plants to the controlled environment.[4]

    • Observe the plants for the development of phytotoxic symptoms over a period of 14-21 days. Symptoms include epinasty (leaf curling), stem twisting, and chlorosis.[2]

    • At the end of the assessment period, harvest the above-ground biomass for each pot.

    • Dry the biomass in a drying oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.[1]

    • Record the dry weight for each treatment.

  • Data Analysis:

    • Calculate the percent reduction in biomass for each herbicide concentration relative to the untreated control.

    • Use a suitable statistical software package to perform a non-linear regression analysis (e.g., a four-parameter log-logistic model) to fit the dose-response data.

    • From the regression model, determine the ED50 or GR50 value, which is the herbicide dose that causes a 50% reduction in plant growth.

Visualizations

Mecoprop_P_Signaling_Pathway cluster_cell Susceptible Plant Cell MecopropP This compound (Synthetic Auxin) Receptor TIR1/AFB Auxin Co-Receptor MecopropP->Receptor Binds to SCF_Complex SCF Complex Receptor->SCF_Complex Forms complex with AuxIAA Aux/IAA Repressor SCF_Complex->AuxIAA Targets for degradation Proteasome 26S Proteasome AuxIAA->Proteasome Degradation ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses AuxinGenes Auxin-Responsive Genes ARF->AuxinGenes Activates UncontrolledGrowth Uncontrolled Growth & Cell Death AuxinGenes->UncontrolledGrowth Leads to

Caption: this compound signaling pathway in a susceptible plant cell.

Dose_Response_Bioassay_Workflow Start Start: Seed Sourcing Planting 1. Plant Propagation (Seeds to Seedlings) Start->Planting Growth 2. Growth to 2-4 Leaf Stage (Controlled Environment) Planting->Growth Application 4. Herbicide Application (Track Sprayer) Growth->Application HerbicidePrep 3. Herbicide Dilution Series (Logarithmic Scale) HerbicidePrep->Application Incubation 5. Incubation & Observation (14-21 Days) Application->Incubation Harvest 6. Biomass Harvest & Drying Incubation->Harvest Analysis 7. Data Analysis (Non-linear Regression) Harvest->Analysis End End: ED50/GR50 Determination Analysis->End

Caption: Experimental workflow for a this compound dose-response bioassay.

References

Application of ¹⁴C-Mecoprop-P in Plant Uptake and Translocation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecoprop-P (MCPP-P), the herbicidally active (R)-enantiomer of mecoprop, is a selective, systemic post-emergence herbicide used to control broadleaf weeds in various agricultural and turf settings. As a synthetic auxin, this compound mimics the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants. Understanding the uptake, translocation, and metabolism of this compound is crucial for optimizing its efficacy, assessing its environmental fate, and ensuring crop safety. The use of radiolabeled molecules, particularly ¹⁴C-Mecoprop-P, provides a highly sensitive and accurate method for tracing the herbicide's movement and transformation within the plant.

This document provides detailed application notes and protocols for conducting plant uptake and translocation studies using ¹⁴C-Mecoprop-P. It is designed to guide researchers through the experimental process, from application to data analysis and visualization.

Data Presentation

The following tables present illustrative quantitative data on the foliar uptake and translocation of ¹⁴C-Mecoprop-P in a susceptible broadleaf weed and a tolerant cereal crop. This data is intended to serve as a template for presenting experimental findings.

Table 1: Foliar Uptake of ¹⁴C-Mecoprop-P Over Time

Time After Treatment (Hours)¹⁴C-Mecoprop-P Recovered from Leaf Wash (% of Applied)¹⁴C-Mecoprop-P Absorbed (% of Applied)
Susceptible Species (e.g., Galium aparine)
675.2 ± 4.124.8 ± 4.1
2448.9 ± 3.551.1 ± 3.5
4821.3 ± 2.878.7 ± 2.8
7210.1 ± 1.989.9 ± 1.9
Tolerant Species (e.g., Triticum aestivum)
688.5 ± 5.311.5 ± 5.3
2470.2 ± 4.729.8 ± 4.7
4855.6 ± 3.944.4 ± 3.9
7242.8 ± 3.157.2 ± 3.1

Values are presented as mean ± standard deviation (n=4). Data is illustrative.

Table 2: Translocation of Absorbed ¹⁴C-Mecoprop-P at 72 Hours After Treatment

Plant PartDistribution of ¹⁴C (% of Absorbed)
Susceptible Species (e.g., Galium aparine)
Treated Leaf35.6 ± 3.2
Shoots (above treated leaf)28.9 ± 2.5
Shoots (below treated leaf)15.3 ± 1.8
Roots20.2 ± 2.1
Tolerant Species (e.g., Triticum aestivum)
Treated Leaf78.1 ± 5.9
Shoots (above treated leaf)9.7 ± 1.1
Shoots (below treated leaf)6.5 ± 0.9
Roots5.7 ± 0.8

Values are presented as mean ± standard deviation (n=4). Data is illustrative.

Experimental Protocols

Protocol 1: Foliar Application and Uptake of ¹⁴C-Mecoprop-P

Objective: To quantify the rate and extent of ¹⁴C-Mecoprop-P absorption through the leaves of target plant species.

Materials:

  • ¹⁴C-Mecoprop-P of known specific activity

  • Test plants (e.g., a susceptible weed and a tolerant crop) grown to a specified stage (e.g., 3-4 leaf stage)

  • Microsyringe or automated droplet applicator

  • Scintillation vials

  • Scintillation cocktail

  • Liquid Scintillation Counter (LSC)

  • Mild solvent (e.g., 10% methanol)

Procedure:

  • Plant Preparation: Grow plants in a controlled environment to ensure uniformity.

  • Treatment Solution Preparation: Prepare a treatment solution of ¹⁴C-Mecoprop-P in a suitable solvent (e.g., aqueous solution with a surfactant). The final concentration and specific activity should be sufficient for accurate detection.

  • Application: Apply a precise volume (e.g., 1-10 µL) of the ¹⁴C-Mecoprop-P solution as discrete droplets to a specific location on a mature leaf of each plant.

  • Time-Course Harvest: Harvest plants at predetermined time points after treatment (e.g., 6, 24, 48, and 72 hours).

  • Leaf Washing: At each harvest, carefully wash the treated leaf with a mild solvent to remove any unabsorbed herbicide from the leaf surface. Collect the wash solution in a scintillation vial.

  • Quantification of Unabsorbed ¹⁴C: Add scintillation cocktail to the vials containing the leaf wash and quantify the radioactivity using an LSC.

  • Calculation of Absorption: The amount of absorbed ¹⁴C-Mecoprop-P is calculated by subtracting the amount of radioactivity recovered in the leaf wash from the total radioactivity applied.

Protocol 2: Translocation of ¹⁴C-Mecoprop-P within the Plant

Objective: To determine the distribution and movement of absorbed ¹⁴C-Mecoprop-P throughout the plant.

Materials:

  • Plants treated with ¹⁴C-Mecoprop-P (from Protocol 1)

  • Biological sample oxidizer

  • CO₂ trapping agent (e.g., Carbo-Sorb®)

  • Scintillation cocktail

  • Liquid Scintillation Counter (LSC)

  • Phosphor imaging plates and scanner (for autoradiography)

Procedure:

  • Plant Sectioning: Following the leaf wash (Protocol 1, step 5), dissect the plant into different parts:

    • Treated leaf

    • Shoots and leaves above the treated leaf

    • Stem and leaves below the treated leaf

    • Roots (carefully washed to remove soil/growth medium)

  • Sample Preparation for LSC:

    • Dry each plant section to a constant weight.

    • Combust the dried plant tissue in a biological oxidizer. The ¹⁴CO₂ produced is trapped in a scintillation vial containing a CO₂ trapping agent.

    • Add scintillation cocktail to the vial.

  • Quantification of Radioactivity: Measure the radioactivity in each plant section using an LSC.

  • Data Analysis: Express the amount of radioactivity in each plant part as a percentage of the total absorbed radioactivity to determine the translocation pattern.

  • Autoradiography (Qualitative Visualization):

    • Press the whole plant (or longitudinal sections) against a phosphor imaging plate for a set exposure time.

    • Scan the imaging plate to create a visual representation of the ¹⁴C distribution within the plant.

Mandatory Visualizations

G cluster_0 Experimental Workflow A Plant Propagation (Controlled Environment) B ¹⁴C-Mecoprop-P Application (Foliar) A->B C Time-Course Harvest (e.g., 6, 24, 48, 72h) B->C D Leaf Wash (Quantify Unabsorbed) C->D E Plant Dissection (Roots, Shoots, Treated Leaf) D->E F Sample Oxidation & LSC (Quantify Translocated) E->F G Autoradiography (Visualize Distribution) E->G H Data Analysis & Reporting F->H G->H

Caption: Experimental workflow for ¹⁴C-Mecoprop-P uptake and translocation studies.

G cluster_1 This compound Signaling Pathway Mecoprop ¹⁴C-Mecoprop-P (Synthetic Auxin) Receptor Binds to TIR1/AFB Auxin Co-receptors Mecoprop->Receptor Degradation Degradation of Aux/IAA Transcriptional Repressors Receptor->Degradation Activation Activation of Auxin Response Factors (ARFs) Degradation->Activation Gene_Expression Upregulation of Auxin-Responsive Genes Activation->Gene_Expression Effect Uncontrolled Growth & Plant Death Gene_Expression->Effect

Caption: Simplified signaling pathway of this compound as a synthetic auxin mimic.

Application Note: Determination of Mecoprop-P and Its Metabolites in Plant Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mecoprop-P (MCPP-P) is the herbicidally active (R)-(+)-enantiomer of mecoprop, a selective, post-emergence phenoxy herbicide used to control broadleaf weeds in cereal crops and turf.[1][2][3] Its mode of action involves mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plants.[1][4] Understanding the metabolic fate of this compound in plants is crucial for assessing herbicide selectivity, environmental persistence, and ensuring food safety by monitoring for residue compliance.[5] Plants, particularly tolerant species like grasses, can metabolize this compound into less phytotoxic compounds.[1] This application note provides a detailed protocol for the extraction and quantification of this compound and its potential metabolites in plant tissues using a modified QuEChERS method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of this compound

This compound functions as a synthetic auxin. In susceptible broadleaf plants, it binds to the TIR1/AFB family of auxin co-receptors. This action initiates a signaling cascade that leads to the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. The removal of these repressors activates Auxin Response Factors (ARFs), which in turn stimulate the expression of auxin-responsive genes, causing unregulated cell division and growth that is ultimately lethal to the plant.[1]

Mecoprop_P_Signaling cluster_cell Susceptible Plant Cell MCPP This compound Receptor TIR1/AFB Auxin Co-Receptor MCPP->Receptor binds SCF_Complex SCF Complex Receptor->SCF_Complex activates AuxIAA Aux/IAA Repressor SCF_Complex->AuxIAA targets for ubiquitination Proteasome 26S Proteasome AuxIAA->Proteasome degradation ARF Auxin Response Factor (ARF) AuxIAA->ARF represses Proteasome->ARF de-repression DNA Auxin Response Element (ARE) in DNA ARF->DNA activates Gene_Exp Uncontrolled Gene Expression & Growth DNA->Gene_Exp

Caption: this compound signaling pathway in a susceptible plant cell.

Experimental Protocol

This protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is highly effective for extracting acidic herbicides like this compound from various plant matrices.[6][7]

1. Materials and Reagents

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).

  • Standards: Certified analytical standards of this compound and any known metabolites (e.g., hydroxymethyl-Mecoprop-P).

  • Salts: Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl).

  • dSPE Sorbents: Primary secondary amine (PSA), C18 sorbent.

  • Equipment: Homogenizer, 50 mL and 15 mL polypropylene (B1209903) centrifuge tubes, vortex mixer, centrifuge, syringe filters (0.22 µm PTFE).

2. Sample Preparation and Extraction

  • Homogenization: Weigh 10 g (±0.1 g) of a representative plant sample (e.g., leaves, stems) into a 50 mL centrifuge tube. For dry matrices like grains, add 10 mL of water and vortex for 10 minutes to hydrate.[6][7]

  • Extraction: Add 10 mL of acetonitrile containing 0.1% formic acid to the tube.[6] Cap and vortex vigorously for 10 minutes.

  • Salting-Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[6] Immediately cap and shake vigorously for 1 minute to prevent the formation of aggregates.

  • Centrifugation: Centrifuge the tube at ≥4000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Transfer: Carefully transfer a 6 mL aliquot of the upper acetonitrile supernatant into a 15 mL dSPE tube containing 150 mg PSA, 900 mg MgSO₄, and 150 mg C18 sorbent.

  • Cleanup: Cap the dSPE tube and vortex for 2 minutes.

  • Centrifugation: Centrifuge at ≥4000 x g for 5 minutes.

  • Final Extract: Transfer an aliquot of the cleaned supernatant, filter through a 0.22 µm syringe filter, and place it into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • LC System: UPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A typical gradient would be 5-95% B over 8 minutes, followed by re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative (ESI-).

  • MRM Transitions: Monitor the specific precursor → product ion transitions for each analyte. The collision energy (CE) and other parameters should be optimized by infusing individual standards.

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)
This compound213.0141.0[8]To be determined
Hydroxymethyl-Mecoprop-P229.0To be determinedTo be determined

Note: The qualifier ion and all transitions for metabolites must be determined empirically during method development.

5. Data Analysis and Quantification

  • Calibration: Prepare matrix-matched calibration standards by spiking blank plant extracts with known concentrations of this compound and its metabolite standards.

  • Quantification: Generate a calibration curve by plotting the peak area against the concentration for each analyte. Determine the concentration of the analytes in the samples by interpolating their peak areas from the curve.

Data Presentation

The performance of this method, adapted from multi-residue analyses of acidic herbicides in plant matrices, is summarized below.[7][9]

ParameterThis compound & Metabolites
Limit of Detection (LOD)0.0001 - 0.008 mg/kg[7][9]
Limit of Quantification (LOQ)Typically 0.01 mg/kg (default for MRL enforcement)
Linearity (r²)> 0.99
Recovery70% - 120%[7][9]
Relative Standard Deviation (RSD)< 20%

Experimental Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample collection to data analysis.

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extract Extraction & Partitioning cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample 1. Plant Sample (10g) Homogenize 2. Homogenize (Add H₂O if dry) Sample->Homogenize Solvent 3. Add 10mL Acetonitrile (0.1% Formic Acid) Homogenize->Solvent Vortex1 4. Vortex 10 min Solvent->Vortex1 Salts 5. Add 4g MgSO₄ & 1g NaCl Vortex1->Salts Shake 6. Shake 1 min Salts->Shake Centrifuge1 7. Centrifuge 5 min Shake->Centrifuge1 Supernatant 8. Take 6mL Supernatant Centrifuge1->Supernatant dSPE 9. Add to dSPE Tube (PSA, C18, MgSO₄) Supernatant->dSPE Vortex2 10. Vortex 2 min dSPE->Vortex2 Centrifuge2 11. Centrifuge 5 min Vortex2->Centrifuge2 Filter 12. Filter Supernatant (0.22 µm) Centrifuge2->Filter LCMS 13. LC-MS/MS Analysis Filter->LCMS Data 14. Data Processing & Quantification LCMS->Data

Caption: Workflow for this compound metabolite analysis in plants.

References

Sensitive and Selective Quantification of Mecoprop-P Residues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Mecoprop (B166265) (MCPP), a widely used phenoxyalkanoic acid herbicide, is primarily utilized for the control of broadleaf weeds in agricultural and turf applications.[1] The herbicidal activity is mainly attributed to its R-enantiomer, Mecoprop-P (MCPP-p).[2] Due to its potential for persistence in the environment and contamination of soil and water resources, highly sensitive and selective analytical methods are required for monitoring its residues.[1][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the quantification of this compound, offering excellent sensitivity and selectivity in complex matrices.[3][4] This application note provides a detailed protocol for the sensitive detection of this compound residues using LC-MS/MS.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for removing matrix interferences and ensuring accurate quantification.[5] Below are protocols for soil and water matrices.

1.1. Soil Samples: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method [1]

  • Sample Homogenization: Air-dry the soil sample and pass it through a 2 mm sieve to ensure homogeneity.[1]

  • Hydration: Weigh 5 g of the homogenized soil into a 50 mL centrifuge tube. Add 10 mL of water and vortex for 1 minute. Let it stand for 30 minutes.[1]

  • Extraction: Add 10 mL of acetonitrile (B52724) to the hydrated soil. Shake vigorously for 5 minutes using a mechanical shaker.[1]

  • Salting-out: Add 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl). Shake vigorously for 1 minute.[1]

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.[1]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer 1 mL of the acetonitrile supernatant to a 15 mL centrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of Primary Secondary Amine (PSA) sorbent. Vortex for 30 seconds.

  • Final Centrifugation and Filtration: Centrifuge the dSPE tube at 5000 rpm for 2 minutes.[1] Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.[1]

1.2. Water Samples: Solid-Phase Extraction (SPE) [4]

  • Sample Preparation: Take a 10 mL aliquot of the water sample. Adjust the pH to ≥ 12 with 1M potassium hydroxide (B78521) (KOH) and let it stand for at least one hour to hydrolyze any esters. Acidify the sample to a pH between 2 and 3 with formic acid.[4]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge sequentially with 5 mL of methanol (B129727) and 5 mL of water with 0.1% formic acid.

  • Sample Loading: Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of water to remove interfering substances.

  • Elution: Elute the analyte with 5 mL of acetonitrile.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase and filter through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.[1]

2.1. Liquid Chromatography (LC) Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[4]
Mobile Phase A Water with 0.1% formic acid[4]
Mobile Phase B Acetonitrile with 0.1% formic acid[4]
Gradient A typical gradient runs from 10-20% B to 95-100% B over several minutes.[4]
Flow Rate 0.2 - 0.4 mL/min[4]
Injection Volume 10 - 50 µL[4]
Column Temperature 40°C

2.2. Mass Spectrometry (MS) Conditions

ParameterCondition
MS System Triple quadrupole mass spectrometer[4]
Ionization Source Electrospray Ionization (ESI) in negative mode[4]
Acquisition Mode Multiple Reaction Monitoring (MRM)[4]
Source Temperature 120 °C[6]
Desolvation Gas Temp 300 °C[6]

2.3. MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
21314112[7]
21316118[7]

Data Presentation

The following tables summarize the performance of the LC-MS/MS method for the quantification of this compound.

Method Validation Parameters

ParameterResult
Linearity (r²) > 0.99[1]
Limit of Detection (LOD) 0.02 mg/kg (in kidney tissue)[8]
Limit of Quantification (LOQ) 1 ng/L (in natural waters)[9]
Accuracy (Recovery) 82 - 93% (in kidney tissue)[8]
Precision (RSD) 3.2 - 19% (in kidney tissue)[8]

Mandatory Visualization

Mecoprop_Detection_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Soil or Water Sample extraction Extraction (QuEChERS or SPE) sample->extraction cleanup Cleanup (dSPE or Washing) extraction->cleanup concentration Concentration & Reconstitution cleanup->concentration lc_separation LC Separation (C18 Column) concentration->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound detection.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and robust approach for the quantification of this compound residues in various environmental matrices.[1][3] The use of appropriate sample preparation techniques, such as QuEChERS for soil and SPE for water, is crucial for achieving high recovery and minimizing matrix effects.[1][5] This method is well-suited for routine monitoring of this compound to ensure environmental safety and regulatory compliance.

References

Applikations- und Protokollnotizen zur Derivatisierung von Mecoprop-p für die GC-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Datum: 18. Dezember 2025

Verfasser: Technisches Support-Team von Gemini

Einleitung

Mecoprop-p (MCPP-p), das (R)-Enantiomer der Mecoprop-Säure, ist ein weit verbreitetes Herbizid zur Bekämpfung von breitblättrigen Unkräutern in der Landwirtschaft und im Gartenbau. Aufgrund seines potenziellen Risikos für die Umwelt und die menschliche Gesundheit ist eine empfindliche und zuverlässige analytische Methode zur Bestimmung von this compound-Rückständen in verschiedenen Matrices wie Wasser, Boden und Lebensmitteln unerlässlich.

Die Gaschromatographie (GC), insbesondere in Kopplung mit der Massenspektrometrie (MS), ist eine leistungsstarke Technik für die Analyse von Pestiziden. This compound ist jedoch eine polare und saure Verbindung mit geringer Flüchtigkeit, was eine direkte Analyse mittels GC erschwert. Daher ist ein Derivatisierungsschritt erforderlich, um this compound in eine flüchtigere und thermisch stabilere Form umzuwandeln, die für die GC-Analyse geeignet ist. Diese Applikationsschrift beschreibt detaillierte Protokolle für die Derivatisierung von this compound, vornehmlich durch Methylierung, für die quantitative Analyse mittels GC.

Experimenteller Arbeitsablauf

Der allgemeine Arbeitsablauf für die Analyse von this compound-Rückständen mittels GC-MS nach der Derivatisierung ist im folgenden Diagramm dargestellt. Dieser umfasst die Probenvorbereitung, die Derivatisierungsreaktion, die instrumentelle Analyse und die anschließende Datenverarbeitung.

G cluster_0 Probenvorbereitung cluster_1 Derivatisierung cluster_2 Analyse cluster_3 Datenauswertung Probenahme Probenahme (Wasser, Boden, etc.) Extraktion Extraktion (z.B. QuEChERS) Probenahme->Extraktion Aufreinigung Aufreinigung (dSPE) Extraktion->Aufreinigung Derivatisierung Methylierung von this compound Aufreinigung->Derivatisierung GC_MS_Analyse GC-MS Analyse Derivatisierung->GC_MS_Analyse Datenakquise Datenakquise und -verarbeitung GC_MS_Analyse->Datenakquise Quantifizierung Quantifizierung Datenakquise->Quantifizierung Berichterstellung Berichterstellung Quantifizierung->Berichterstellung

Abbildung 1: Allgemeiner Arbeitsablauf für die this compound-Analyse mittels GC-MS.

Quantitative Datenzusammenfassung

Die folgende Tabelle fasst die Leistungsdaten verschiedener Derivatisierungsmethoden zur Bestimmung von sauren Herbiziden, einschließlich this compound, zusammen. Die Daten wurden aus verschiedenen Studien zusammengetragen und dienen dem Vergleich der Methoden.

DerivatisierungsmethodeMatrixBestimmungsgrenze (LOQ)Nachweisgrenze (LOD)Wiederfindungsrate (%)Referenz
In-situ-Methylierung mit DimethylsulfatTrinkwasser, Grundwasser, Oberflächenwasser< 0.1 µg/L1.2 - 18 ng/L70 - 120[1]
On-fiber-Derivatisierung mit PFBHABier0.010 - 1.55 µg/L0.003 - 0.510 µg/L80 - 118[2]
Methylierung mit Trimethylaniliniumhydroxid (TMAH)Wasser--Quantitativ[3]
Silylierung mit BSTFAWein---[2]

Hinweis: Die Daten sind repräsentativ und können je nach spezifischer experimenteller Anordnung, Instrumentierung und Matrix variieren.

Experimentelle Protokolle

Protokoll 1: Methylierung von this compound mit Trimethylaniliniumhydroxid (TMAH)

Diese Methode ist für ihre schnelle Reaktionszeit und die Möglichkeit zur Automatisierung bekannt, da die Derivatisierung direkt im Injektor des Gaschromatographen (On-Column-Derivatisierung) oder im Autosampler-Vial erfolgen kann.[4]

Materialien:

  • This compound-Standard

  • Trimethylaniliniumhydroxid (TMAH)-Lösung (z.B. 0,2 M in Methanol)

  • Lösungsmittel (z.B. Methanol, Ethylacetat)

  • GC-Vials mit Septumkappen

Prozedur:

  • Probenvorbereitung: Der extrahierte und aufgereinigte Probenextrakt wird in einem geeigneten Lösungsmittel (z.B. Methanol) gelöst.

  • Derivatisierung: Zu 100 µL der Probenlösung in einem GC-Vial werden 50 µL der TMAH-Lösung gegeben.

  • Reaktion: Das Vial wird verschlossen und kurz geschüttelt. Die Reaktion erfolgt in der Regel sehr schnell. Für die On-Column-Derivatisierung wird das Gemisch direkt in den heißen GC-Injektor injiziert.

  • Optimierung: Die optimalen Bedingungen für die Derivatisierung, wie die Injektortemperatur (typischerweise 250-300 °C) und die Reaktionszeit im Vial, sollten für das spezifische System optimiert werden.[3]

  • GC-MS-Analyse: Das derivatisierte Produkt (this compound-methylester) wird mittels GC-MS analysiert.

G cluster_0 Protokoll: TMAH-Derivatisierung A 1. Probenextrakt in Vial B 2. Zugabe von TMAH-Lösung A->B C 3. Mischen B->C D 4. Injektion in GC C->D E 5. On-Column-Methylierung D->E F 6. GC-MS-Analyse E->F

Abbildung 2: Workflow der TMAH-Derivatisierung.

Protokoll 2: Alternative Derivatisierungsmethoden

Neben der Methylierung mit TMAH können auch andere Verfahren zur Derivatisierung von this compound eingesetzt werden.

A. Silylierung mit BSTFA: Die Silylierung ist eine gängige Methode zur Derivatisierung von polaren Verbindungen.[5]

  • Der getrocknete Probenextrakt wird in einem GC-Vial in 50 µL eines aprotischen Lösungsmittels (z.B. Pyridin, Acetonitril) aufgenommen.

  • Es werden 50 µL N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) hinzugefügt, gegebenenfalls mit einem Katalysator wie 1% Trimethylchlorsilan (TMCS).

  • Das Vial wird fest verschlossen und für 30-60 Minuten bei 60-70 °C erhitzt.

  • Nach dem Abkühlen wird die Probe direkt in den GC-MS injiziert.

B. Acylierung: Die Acylierung führt ebenfalls zu flüchtigeren und stabileren Derivaten.

  • Der getrocknete Probenextrakt wird in 100 µL eines geeigneten Lösungsmittels (z.B. Acetonitril) gelöst.

  • Es werden 50 µL eines Acylierungsreagenzes (z.B. Pentafluorbenzylbromid, PFBBr) und 10 µL eines Katalysators (z.B. Triethylamin) zugegeben.

  • Die Mischung wird für 60 Minuten bei 60 °C erhitzt.

  • Nach dem Abkühlen wird das Lösungsmittel unter einem leichten Stickstoffstrom entfernt und der Rückstand in einem für die GC-Analyse geeigneten Lösungsmittel (z.B. Hexan) aufgenommen.

Empfohlene GC-MS-Bedingungen

Die folgenden Parameter dienen als Ausgangspunkt und sollten für das jeweilige Instrument und die spezifische Anwendung optimiert werden.

  • GC-Säule: Eine schwach- bis mittelpolare Kapillarsäule, die für die Pestizidanalyse geeignet ist (z.B. 5% Phenyl-Methylpolysiloxan), 30 m x 0,25 mm ID, 0,25 µm Filmdicke.

  • Trägergas: Helium mit einer konstanten Flussrate von 1,0 - 1,5 mL/min.

  • Injektor: Splitless-Injektion bei einer Temperatur von 250 °C.

  • Ofentemperaturprogramm:

    • Anfangstemperatur: 60 °C, 1 Minute halten.

    • Rampe 1: Mit 20 °C/min auf 180 °C.

    • Rampe 2: Mit 10 °C/min auf 280 °C, 5 Minuten halten.

  • MS-Bedingungen:

    • Ionisierungsmodus: Elektronenstoßionisation (EI) bei 70 eV.

    • Detektionsmodus: Scan (Massenbereich 50-400 amu) oder Selected Ion Monitoring (SIM) für höhere Empfindlichkeit und Selektivität.

    • Charakteristische Ionen für this compound-methylester: Die spezifischen m/z-Werte sollten anhand eines Standards ermittelt werden.

Schlussfolgerung

Die Derivatisierung von this compound ist ein entscheidender Schritt für eine erfolgreiche quantitative Analyse mittels Gaschromatographie. Die Methylierung mit TMAH stellt eine schnelle, effiziente und automatisierbare Methode dar. Alternative Verfahren wie die Silylierung oder Acylierung bieten zusätzliche Optionen, die je nach Laborausstattung und Matrixanforderungen vorteilhaft sein können. Die hier vorgestellten Protokolle und Daten bieten eine solide Grundlage für die Entwicklung und Validierung robuster Analysemethoden für this compound in verschiedenen Forschungs- und Anwendungsbereichen.

References

Application Notes and Protocols for Mecoprop-P in Turfgrass and Cereal Crop Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Mecoprop-P, a selective, systemic post-emergence herbicide. It is widely utilized for the control of broadleaf weeds in turfgrass and cereal crops.[1][2] As a member of the phenoxyalkanoic acid class of herbicides, its mode of action is as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA).[3] This document outlines its mechanism of action, provides detailed experimental protocols for efficacy and phytotoxicity testing, and summarizes application rate data.

Mechanism of Action: Synthetic Auxin Mimicry

This compound, the (R)-(+)-enantiomer of mecoprop, is the herbicidally active form.[4] It functions by mimicking the plant hormone auxin.[3][4][5] In susceptible broadleaf plants, this compound binds to auxin co-receptors, leading to the degradation of transcriptional repressors.[3] This, in turn, activates auxin-responsive genes, causing uncontrolled growth and ultimately leading to the death of the plant.[3] Grasses are tolerant to this compound due to specialized cells around their vascular tissue that prevent the tubes from closing as the stems twist.

Mecoprop_P_Signaling_Pathway cluster_extracellular Extracellular Mecoprop_P This compound Receptor Receptor Mecoprop_P->Receptor Binds to SCF_Complex SCF_Complex Receptor->SCF_Complex Activates Aux_IAA Aux_IAA SCF_Complex->Aux_IAA Targets for Degradation Proteasome Proteasome Aux_IAA->Proteasome Degradation ARF ARF Aux_IAA->ARF Represses AuxRE AuxRE ARF->AuxRE Binds to Gene_Expression Gene_Expression AuxRE->Gene_Expression Initiates Uncontrolled_Growth Uncontrolled_Growth Gene_Expression->Uncontrolled_Growth

Application Data

Turfgrass Applications

This compound is effective for controlling broadleaf weeds in various turfgrass species, including Red fescue, Blue grasses, Bent grasses, and Rye grasses.[6]

TargetApplication Rate (L/ha)Application Rate (mL/100 m²)Notes
Seedling Grasses5.560Apply when grass is at least 2.5 cm high.[6]
Established Turf8.590Apply when weeds are actively growing.[6]

Tank Mixes for Fairways and Lawns:

  • For mixed weed populations in seedling grasses: 1-2.5 L/ha MCPA Amine 500 + 5.5 L/ha this compound.[6][7]

  • For mixed weed populations in established turf: 1-2.5 L/ha MCPA Amine 500 + up to 8.5 L/ha this compound.[6][7]

Cereal Crop Applications (Wheat, Barley, and Oats)

This compound should be applied when the crop is in the 3-leaf expanded stage up to the early flag leaf (shot blade) stage.[8] It is crucial to avoid spraying on grain underseeded with legumes.[6][8]

Weed StageApplication Rate (L/ha)Water Volume (L/ha)Notes
Seedling Weeds5.5200-300Apply when weeds are in the 2-4 leaf stage for best results.[6]
Mature Weeds7200-300[6]

Weeds Controlled

SusceptibilityWeedsApplication Rate (L/ha)
Susceptible Common chickweed (Stellaria media), Mouse-ear chickweed (Cerastium vulgatum), Plantain (Plantago sp.), Clover (Trifolium spp.)5.5 (seedlings), 8.5 (established)[6][7]
Moderately Susceptible Buttercup (Ranunculus spp), Creeping Charlie (Glechoma hederacea), Black Medick (Medicago lupulina)8.5[6][7]
Controlled in Cereals Black medick, Canada thistle (top growth), Chickweed, Cleavers, Clovers (volunteer), Corn spurry, Lamb's quarters, Plantain, Stitchwort, Wild mustard5.5 (seedlings), 7 (mature)[8]

Experimental Protocols

Efficacy and Phytotoxicity Trials

This protocol is designed to evaluate the efficacy of this compound formulations on target weeds and assess any potential phytotoxicity to the turfgrass or cereal crop.

Experimental_Workflow cluster_setup Trial Setup cluster_application Application cluster_assessment Assessment cluster_analysis Data Analysis Site_Selection Site Selection (Uniform Weed Population) Plot_Design Randomized Complete Block Design Site_Selection->Plot_Design Treatment_Prep Treatment Preparation (Incl. Controls & Rates) Plot_Design->Treatment_Prep Calibration Sprayer Calibration Treatment_Prep->Calibration Application Herbicide Application Calibration->Application Visual_Rating Visual Assessment (% Weed Control, % Injury) (e.g., 7, 14, 21, 28 DAT) Application->Visual_Rating Quantitative_Data Quantitative Measurement (Weed Counts, Biomass) Visual_Rating->Quantitative_Data Statistical_Analysis Statistical Analysis (e.g., ANOVA, Fisher's LSD) Quantitative_Data->Statistical_Analysis Reporting Data Summarization (Tables & Figures) Statistical_Analysis->Reporting

1. Site Selection and Plot Design:

  • Select a site with a uniform population of the target weed species.

  • Use a randomized complete block design with a minimum of three replications.[9]

  • Individual plot sizes should be sufficient for representative data collection (e.g., 1.5 m x 2 m).[9]

2. Treatments:

  • Test Product(s): Include a range of application rates for the this compound formulation being tested. It is advisable to test at half, the proposed label rate, and double the intended rate to assess both efficacy and potential phytotoxicity.[10]

  • Untreated Control: An untreated control plot must be included in every trial to serve as a baseline for comparison.[10]

  • Reference Product(s): Include a commercially available standard herbicide with a similar mode of action or target weed spectrum to allow for a comparative assessment.[10]

3. Application:

  • Timing: Apply this compound when weeds are actively growing, typically in the 2-4 leaf stage for optimal results.[8][10] Avoid application during periods of environmental stress such as drought or extreme heat.[8][10]

  • Equipment: Use a calibrated sprayer to ensure accurate application rates. A CO2-pressurized backpack sprayer with a hand wand is suitable for small plot research.[11]

  • Spray Volume: For turfgrass, use a spray volume of 300 to 400 liters per hectare.[6][10] For cereals, a volume of 200-300 L/ha is recommended.[6]

  • Application Conditions: Do not apply during periods of dead calm or when winds are gusty.[6][7] Avoid application if heavy rainfall is expected within 48 hours.[12]

4. Data Collection:

  • Efficacy Assessment: Visually assess the percentage of weed control for each target species at predetermined intervals after application (e.g., 7, 14, 21, and 28 days after treatment). A common rating scale is 0% (no control) to 100% (complete control).[10][13]

  • Phytotoxicity Assessment: Evaluate any potential injury to the desirable crop or turfgrass using a scale of 0% (no injury) to 100% (complete plant death).[10]

  • Quantitative Measurements: In addition to visual ratings, collect quantitative data such as weed counts (density) and weed biomass (fresh or dry weight) from a defined area within each plot.[10][13]

5. Data Analysis:

  • Subject the collected data to statistical analysis (e.g., Analysis of Variance - ANOVA) to determine the significance of treatment effects.[10]

  • Use a mean separation test, such as Fisher's LSD test (P ≤ 0.05), to compare treatment means.[10]

  • Summarize quantitative data in clearly structured tables to facilitate comparison between treatments.[10]

Sample Data Presentation

Table 1: Efficacy of this compound on Various Weed Species (28 Days After Treatment)

TreatmentApplication Rate (L/ha)Common Chickweed Control (%)Clover Control (%)
Untreated Control00c0c
This compound5.592a85a
This compound7.098a91a
Reference HerbicideX88b82b
Means within a column followed by the same letter are not significantly different (P ≤ 0.05) according to Fisher's LSD test.[10]

Table 2: Turfgrass Phytotoxicity of this compound Formulations (14 Days After Treatment)

TreatmentApplication Rate (L/ha)Turfgrass Injury (%)
Untreated Control00a
This compound5.55a
This compound7.08a
This compound11.015b
Means within a column followed by the same letter are not significantly different (P ≤ 0.05) according to Fisher's LSD test.[10]

References

Application Notes and Protocols for Assessing Mecoprop-P Herbicidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecoprop-P (MCPP-P), the herbicidally active (R)-(+)-enantiomer of mecoprop, is a selective, post-emergence herbicide widely employed for the control of broadleaf weeds in turfgrass and cereal crops.[1][2] As a member of the phenoxyalkanoic acid class of herbicides, this compound functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This mimicry leads to uncontrolled and disorganized growth in susceptible dicotyledonous plants, ultimately resulting in their death.[3] Understanding the herbicidal activity of this compound is crucial for optimizing its use, developing new herbicide formulations, and managing weed resistance.

These application notes provide detailed experimental protocols for assessing the herbicidal activity of this compound, focusing on its mode of action and efficacy. The protocols are intended for use by researchers, scientists, and professionals involved in herbicide research and development.

Mechanism of Action: Synthetic Auxin Mimicry

This compound exerts its herbicidal effects by disrupting the normal hormonal balance in susceptible plants. It acts as a synthetic mimic of auxin, a critical plant hormone that regulates cell division, elongation, and differentiation.[3][4]

The key steps in the mechanism of action are:

  • Binding to Auxin Co-receptors: this compound binds to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of auxin co-receptors.[3]

  • Degradation of Transcriptional Repressors: This binding event promotes the interaction between the TIR1/AFB co-receptors and Aux/IAA transcriptional repressor proteins. This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[3]

  • Activation of Auxin-Responsive Genes: The degradation of Aux/IAA repressors derepresses Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.[3]

  • Uncontrolled Growth: The sustained and unregulated activation of these genes leads to a cascade of physiological disruptions, including epinasty (downward bending of leaves), stem twisting, and ultimately, uncontrolled cell division and elongation, leading to plant death.[3]

Data Presentation: Quantitative Herbicidal Efficacy of this compound

The efficacy of this compound varies depending on the target weed species, its growth stage, and environmental conditions. The following tables summarize the susceptibility of various broadleaf weeds to this compound, presenting available quantitative data such as the Effective Dose, 50% (ED50) and Growth Reduction, 50% (GR50).

Weed SpeciesCommon NameED50 (g a.i./ha)GR50 (g a.i./ha)Susceptibility Level
Stellaria mediaCommon Chickweed--Susceptible[4]
Galium aparineCleavers--Susceptible[5]
Taraxacum officinaleDandelion--Susceptible
Trifolium repensWhite Clover--Susceptible[4]
Plantago spp.Plantains--Susceptible[4][5]
Ranunculus spp.Buttercup--Moderately Susceptible[4]
Cerastium vulgatumMouse-ear Chickweed--Susceptible[4]

Note: Specific ED50 and GR50 values for this compound are not consistently available across a wide range of species in publicly accessible literature. The susceptibility levels are based on product labels and scientific publications.

Experimental Protocols

Whole-Plant Dose-Response Bioassay

This protocol is designed to determine the dose-response relationship of a target weed species to this compound and to calculate key efficacy metrics such as ED50 or GR50.

Materials and Equipment:

  • Seeds of the target weed species (e.g., Stellaria media, Galium aparine)

  • Pots (e.g., 10 cm diameter) filled with a standardized potting mix

  • Controlled environment growth chamber or greenhouse

  • Analytical grade this compound

  • Appropriate solvent for dissolving this compound (e.g., acetone (B3395972) with a surfactant)

  • Precision laboratory sprayer or track sprayer

  • Drying oven

  • Analytical balance

Procedure:

  • Plant Preparation:

    • Sow seeds of the target weed species in pots and allow them to germinate and grow in a controlled environment (e.g., 22/18°C day/night temperature, 16-hour photoperiod).

    • Once the seedlings have reached the 2-4 true leaf stage, thin them to a uniform number per pot (e.g., 3-5 plants).

  • Herbicide Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial dilutions of the stock solution to create a range of at least 6-8 concentrations. The concentration range should be selected to span from no observable effect to complete plant death. Include an untreated control (solvent only).

  • Herbicide Application:

    • Randomly assign the different herbicide concentrations to the pots, ensuring at least four replicates per treatment.

    • Apply the herbicide solutions to the plants using a precision laboratory sprayer to ensure uniform coverage.

  • Post-Treatment Growth and Data Collection:

    • Return the treated plants to the controlled environment and water as needed.

    • After a predetermined period (typically 14-21 days), visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (complete plant death).

    • Harvest the above-ground biomass from each pot.

    • Dry the biomass in an oven at 70°C for 48 hours and record the dry weight.

  • Data Analysis:

    • Express the dry weight of each treated replicate as a percentage of the average dry weight of the untreated control.

    • Fit the dose-response data to a non-linear regression model, such as a four-parameter log-logistic model, using appropriate statistical software.

    • From the fitted curve, determine the ED50 or GR50 value, which is the herbicide dose that causes a 50% reduction in plant dry weight.

Absorption, Translocation, and Metabolism Study (using Radiolabeled this compound)

This protocol provides a method to trace the uptake, movement, and breakdown of this compound within a target plant using a radiolabeled form of the herbicide (e.g., ¹⁴C-Mecoprop-P).

Materials and Equipment:

  • ¹⁴C-labeled this compound

  • Target plants grown to the 3-4 leaf stage

  • Microsyringe

  • Leaf washing solution (e.g., 10% methanol)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Biological oxidizer

  • Phosphor imager and imaging plates

  • Homogenizer

  • Extraction solvent (e.g., acetonitrile/water)

  • Solid-phase extraction (SPE) cartridges

  • High-performance liquid chromatography (HPLC) system with a radiodetector or a liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Plant Treatment:

    • Apply a small, known amount of ¹⁴C-Mecoprop-P solution to the surface of a mature leaf of the target plant using a microsyringe.

  • Time-Course Harvest:

    • Harvest plants at various time points after treatment (e.g., 6, 24, 48, 72 hours).

  • Absorption Analysis:

    • At each harvest, wash the treated leaf with a leaf washing solution to remove any unabsorbed herbicide.

    • Analyze the radioactivity in the wash solution using a liquid scintillation counter to determine the amount of unabsorbed this compound.

    • The amount of absorbed herbicide is calculated by subtracting the unabsorbed amount from the total amount applied.

  • Translocation Analysis:

    • Section the harvested plant into different parts (e.g., treated leaf, other leaves, stem, roots).

    • Combust the plant parts in a biological oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped and quantified by liquid scintillation counting.

    • Alternatively, press the plant parts and expose them to a phosphor imaging plate to visualize the distribution of radioactivity.

  • Metabolism Analysis:

    • Homogenize plant tissues in an appropriate extraction solvent.

    • Centrifuge the homogenate and clean up the supernatant using an SPE cartridge.

    • Analyze the extract using HPLC with a radiodetector or LC-MS to separate and identify the parent this compound and its metabolites.

    • Quantify the amount of the parent compound and each metabolite at different time points to determine the rate and pathway of metabolism.

Mandatory Visualizations

Mecoprop_P_Signaling_Pathway cluster_cell Plant Cell MecopropP This compound TIR1_AFB TIR1/AFB Co-Receptor MecopropP->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for degradation Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Uncontrolled_Growth Uncontrolled Growth & Physiological Disruption Auxin_Genes->Uncontrolled_Growth Leads to

Caption: this compound signaling pathway in a susceptible plant cell.

Dose_Response_Workflow Start Start Plant_Prep Plant Preparation (Sowing, Growth, Thinning) Start->Plant_Prep Herbicide_Prep Herbicide Preparation (Stock Solution, Serial Dilutions) Plant_Prep->Herbicide_Prep Application Herbicide Application (Randomized, Replicated) Herbicide_Prep->Application Post_Treatment Post-Treatment Growth (14-21 days in controlled environment) Application->Post_Treatment Data_Collection Data Collection (Visual Assessment, Dry Biomass) Post_Treatment->Data_Collection Data_Analysis Data Analysis (Non-linear Regression) Data_Collection->Data_Analysis End Determine ED50/GR50 Data_Analysis->End

Caption: Experimental workflow for a whole-plant dose-response bioassay.

References

Application Note: Supramolecular Solvent-Based Microextraction for the Ultrasensitive Determination of Mecoprop-P

Author: BenchChem Technical Support Team. Date: December 2025

AN-0012

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Mecoprop (B166265) (MCPP) is a widely utilized chiral herbicide, with its herbicidal activity primarily attributed to the (R)-(+)-enantiomer, Mecoprop-P.[1] Due to its extensive use, monitoring its presence in environmental matrices is crucial for assessing environmental fate and potential exposure.[2] Traditional sample preparation methods for herbicide analysis can be time-consuming, labor-intensive, and often require significant amounts of organic solvents.[3][4] Supramolecular solvent-based microextraction (SUSME) has emerged as a green, simple, and efficient alternative for the extraction and preconcentration of analytes from complex samples.[5][6]

This application note details a robust and sensitive method for the determination of this compound enantiomers in water and soil samples using supramolecular solvent-based microextraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The supramolecular solvent (SUPRAS) is formed from the self-assembly of dodecanoic acid in an aqueous medium, providing a highly efficient extraction phase for the target analytes.[7][8][9]

Principle of the Method

The SUSME method relies on the formation of a supramolecular solvent composed of reverse aggregates of dodecanoic acid (DoA).[8][9] This nanostructured liquid is spontaneously formed from a ternary mixture of DoA, a disperser solvent (like tetrahydrofuran (B95107) - THF), and water under specific pH conditions.[8][10] The SUPRAS phase can efficiently extract this compound from the sample matrix. After extraction, the analyte-rich SUPRAS phase is separated, and the this compound is back-extracted into a suitable buffer for direct injection into the LC-MS/MS system. This approach offers high preconcentration factors and sample clean-up in a single step.

Experimental Protocols

Preparation of the Supramolecular Solvent (SUPRAS)

The supramolecular solvent is prepared in situ during the microextraction procedure. The key components are dodecanoic acid (DoA) and a disperser solvent, which facilitates the formation of the SUPRAS phase.

Supramolecular Solvent-Based Microextraction from Water Samples

This protocol is adapted for the analysis of this compound in natural water samples such as river and underground water.[8][9]

Materials:

  • Water sample (e.g., 10 mL)

  • Dodecanoic acid (DoA)

  • Hydrochloric acid (HCl) for pH adjustment

  • Acetate (B1210297) buffer (pH 5.0) for back-extraction

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Place 10 mL of the water sample into a 15 mL glass centrifuge tube.

  • Adjust the pH of the sample to 1.5 using hydrochloric acid.

  • Add the components for the formation of the supramolecular solvent (specific amounts of dodecanoic acid and a disperser solvent as optimized in the cited literature).

  • Vortex the mixture for a set time (e.g., 1-2 minutes) to facilitate the formation of the SUPRAS and the extraction of this compound.

  • Centrifuge the tube (e.g., at 4000 rpm for 5 minutes) to separate the SUPRAS phase (a small volume of the colloid-rich phase) from the aqueous phase.

  • Carefully remove the aqueous phase.

  • Add a small volume of acetate buffer (pH 5.0) to the remaining SUPRAS phase for the back-extraction of this compound.

  • Vortex again for 1-2 minutes.

  • Centrifuge to separate the phases.

  • Collect the aqueous phase (acetate buffer containing the analyte) and inject it into the LC-MS/MS system for analysis.[8][9]

Supramolecular Solvent-Based Microextraction from Soil Samples

This protocol is designed for the analysis of this compound enantiomers in soil.[7]

Materials:

  • Soil sample (e.g., 1 g)

  • Supramolecular solvent (prepared with dodecanoic acid)

  • Acetate buffer (pH 5.0)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen stream evaporator

  • LC-MS/MS system

Procedure:

  • Weigh 1 g of the soil sample into a centrifuge tube.

  • Add a specific volume of the supramolecular solvent (e.g., 1 mL of dodecanoic acid-based SUPRAS).

  • Vortex the mixture vigorously for a set time (e.g., 5 minutes) to ensure efficient extraction.

  • Centrifuge the sample (e.g., at 4000 rpm for 10 minutes) to separate the solid soil particles from the SUPRAS extract.

  • Carefully transfer the SUPRAS extract to a clean tube.

  • Evaporate the extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of acetate buffer.

  • Inject the reconstituted solution into the LC-MS/MS system for enantioselective determination.[7]

Data Presentation

The following tables summarize the quantitative performance data for the SUSME-LC-MS/MS method for the analysis of this compound.

Table 1: Method Performance for this compound in Water Samples [8][9]

ParameterR-MecopropS-Mecoprop
Quantitation Limit (ng/L)11
Recovery (%)~75~75
Preconcentration Factor~94~94
Precision (RSD, %) at 5 ng/L2.42.7
Precision (RSD, %) at 100 ng/L1.61.8

Table 2: Method Performance for this compound in Soil Samples [7]

ParameterR-MecopropS-Mecoprop
Detection Limit (ng/g)0.030.03
Quantitation Limit (ng/g)0.10.1
Recovery (%) at 5-180 ng/g93 - 10493 - 104
Precision (RSD, %) at 5 ng/g4.1 - 6.14.1 - 6.1
Precision (RSD, %) at 100 ng/g2.9 - 4.12.9 - 4.1

Visualizations

SUSME_Workflow_Water cluster_sample_prep Sample Preparation cluster_extraction Microextraction cluster_back_extraction Back-Extraction cluster_analysis Analysis Sample 10 mL Water Sample pH_Adjust pH Adjustment to 1.5 Sample->pH_Adjust Add_SUPRAS Add DoA & Disperser pH_Adjust->Add_SUPRAS Vortex1 Vortex (Extraction) Add_SUPRAS->Vortex1 Centrifuge1 Centrifuge Vortex1->Centrifuge1 Separate1 Remove Aqueous Phase Centrifuge1->Separate1 Add_Buffer Add Acetate Buffer (pH 5.0) Separate1->Add_Buffer Vortex2 Vortex (Back-Extraction) Add_Buffer->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 Collect_Aqueous Collect Aqueous Extract Centrifuge2->Collect_Aqueous LCMS LC-MS/MS Analysis Collect_Aqueous->LCMS

Caption: Experimental workflow for SUSME of this compound from water samples.

SUSME_Workflow_Soil cluster_extraction Extraction cluster_processing Extract Processing cluster_analysis Analysis Sample 1 g Soil Sample Add_SUPRAS Add SUPRAS Sample->Add_SUPRAS Vortex Vortex (5 min) Add_SUPRAS->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Transfer Transfer SUPRAS Extract Centrifuge->Transfer Evaporate Evaporate to Dryness (N2) Transfer->Evaporate Reconstitute Reconstitute in Acetate Buffer Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Experimental workflow for SUSME of this compound from soil samples.

Logical_Relationship cluster_components SUPRAS Formation cluster_process Process cluster_result Resulting Phase cluster_application Application DoA Dodecanoic Acid (Amphiphile) SelfAssembly Self-Assembly DoA->SelfAssembly Disperser Disperser Solvent (e.g., THF) Disperser->SelfAssembly Water Aqueous Sample (Water/Soil Moisture) Water->SelfAssembly Coacervation Coacervation SelfAssembly->Coacervation SUPRAS Supramolecular Solvent (SUPRAS) (Colloid-rich phase) Coacervation->SUPRAS Extraction Extraction of this compound SUPRAS->Extraction

Caption: Logical relationship of SUPRAS formation for this compound microextraction.

References

Application Notes and Protocols for Field Trial Design Evaluating Mecoprop-P Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecoprop-P, the herbicidally active R-(+)-enantiomer of mecoprop, is a selective, systemic, post-emergence herbicide used to control broadleaf weeds.[1] It functions as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA), which leads to uncontrolled growth and ultimately, the death of susceptible plants.[2] These application notes provide a comprehensive guide to designing and conducting robust field trials to evaluate the efficacy of this compound formulations. The protocols outlined below are intended to ensure the generation of high-quality, reproducible data.

Mechanism of Action: Synthetic Auxin Mimicry

This compound exerts its herbicidal effects by acting as a synthetic mimic of the plant hormone auxin.[2] In susceptible broadleaf plants, it binds to the TIR1/AFB family of auxin co-receptors.[2] This binding initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors.[2] Consequently, auxin response factors (ARFs) are de-repressed, activating the expression of auxin-responsive genes.[2] The sustained and unregulated activation of these genes results in phytotoxic effects, including epinasty, chlorosis, necrosis, and stunting.[2][3]

Mecoprop_P_Signaling_Pathway cluster_cell Susceptible Plant Cell MecopropP This compound TIR1_AFB TIR1/AFB Co-receptor MecopropP->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes degradation of ARF ARF Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates transcription of Phytotoxicity Phytotoxic Effects (e.g., uncontrolled growth, cell death) Auxin_Genes->Phytotoxicity Leads to

Caption: this compound's mechanism of action as a synthetic auxin.

Experimental Protocols

1. Site Selection and Plot Establishment

  • Objective: To establish a suitable field site with uniform weed pressure for accurate efficacy evaluation.

  • Procedure:

    • Select a trial site with a uniform and sufficient population of the target weed species. The site should be representative of the intended use area in terms of soil type and environmental conditions.[4]

    • Mark the corners of each individual plot. A typical plot size for small-plot herbicide trials is between 25 to 100 square feet.[4]

    • Arrange the plots in a Randomized Complete Block Design (RCBD) to minimize the effects of environmental variability.[4] Each block should contain one replicate of every treatment.

    • Conduct a pre-treatment assessment to quantify the initial weed population density and distribution within the trial area.[4]

2. Treatment Application

  • Objective: To apply this compound treatments accurately and uniformly to the designated plots.

  • Materials:

    • Calibrated sprayer (e.g., CO2-pressurized backpack sprayer)[4]

    • This compound formulation

    • Water

  • Procedure:

    • Timing: Apply this compound when weeds are actively growing, typically in the 2-4 leaf stage for optimal results.[5] Avoid application during periods of environmental stress such as drought or extreme heat.[5]

    • Mixing: Half-fill the sprayer tank with clean water, add the required amount of the this compound formulation, and agitate thoroughly. Add the remaining water and continue to mix before spraying.[6]

    • Application: Apply the treatments evenly to the designated plots, ensuring uniform coverage. Use a spray volume of 300 to 400 liters per hectare.[6] Take care to avoid spray drift to adjacent plots.

3. Data Collection and Assessment

  • Objective: To collect quantitative and qualitative data on weed control efficacy and crop phytotoxicity.

  • Procedure:

    • Efficacy Assessment:

      • Visually assess the percentage of weed control for each target species at predetermined intervals (e.g., 7, 14, 21, and 28 days after treatment). Use a rating scale of 0% (no control) to 100% (complete control).[4]

      • For quantitative data, perform weed counts (density) and collect weed biomass (fresh or dry weight) from a defined area within each plot.[4]

    • Phytotoxicity Assessment:

      • Evaluate any potential injury to the desirable crop or turfgrass at the same intervals as the efficacy assessment.[4]

      • Use a rating scale of 0% (no injury) to 100% (complete plant death).[4] Symptoms to note include chlorosis, necrosis, stunting, and epinasty.

    • Environmental Conditions: Record key environmental data at the time of application, including air temperature, soil temperature, relative humidity, and wind speed.

Experimental Workflow

Experimental_Workflow Start Start SiteSelection Site Selection & Plot Establishment Start->SiteSelection PreTreatment Pre-Treatment Weed Assessment SiteSelection->PreTreatment TreatmentApp Treatment Application PreTreatment->TreatmentApp DataCollection Data Collection (7, 14, 21, 28 DAT) TreatmentApp->DataCollection DataAnalysis Data Analysis DataCollection->DataAnalysis Reporting Reporting DataAnalysis->Reporting End End Reporting->End

Caption: A generalized workflow for a this compound efficacy field trial.

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate comparison between treatments.

Table 1: Efficacy of this compound on Various Broadleaf Weeds (28 Days After Treatment)

TreatmentApplication Rate (L/ha)Common Chickweed Control (%)Clover Control (%)Plantain Control (%)
Untreated Control00a0a0a
This compound Formulation A5.585b90b88b
This compound Formulation A7.095c98c96c
This compound Formulation A8.599d99d99d
Reference ProductLabel Rate92c95c94c
Means within a column followed by the same letter are not significantly different (P ≤ 0.05).

Table 2: Turfgrass Phytotoxicity of this compound Formulations (14 Days After Treatment)

TreatmentApplication Rate (L/ha)Turfgrass Injury (%)
Untreated Control00a
This compound Formulation A5.55a
This compound Formulation A7.08a
This compound Formulation A8.512b
Reference ProductLabel Rate6a
Means within a column followed by the same letter are not significantly different (P ≤ 0.05).

Table 3: Weed Biomass Reduction with this compound Treatment (28 Days After Treatment)

TreatmentApplication Rate (L/ha)Dry Weed Biomass (g/m²)
Untreated Control0150a
This compound Formulation A5.522.5b
This compound Formulation A7.07.5c
This compound Formulation A8.51.5d
Reference ProductLabel Rate12.0c
Means within a column followed by the same letter are not significantly different (P ≤ 0.05).

Logical Relationships in Trial Design

The design of a this compound efficacy trial involves several interconnected factors that influence the outcome and validity of the results.

Logical_Relationships TrialObjective Trial Objective: Evaluate this compound Efficacy ExperimentalDesign Experimental Design (e.g., RCBD) TrialObjective->ExperimentalDesign Treatments Treatments (Rates, Controls, References) TrialObjective->Treatments ApplicationParams Application Parameters (Timing, Volume, Equipment) TrialObjective->ApplicationParams Assessments Assessments (Efficacy, Phytotoxicity) TrialObjective->Assessments DataAnalysis Statistical Analysis ExperimentalDesign->DataAnalysis Treatments->DataAnalysis ApplicationParams->Assessments Assessments->DataAnalysis Conclusion Conclusion on Efficacy and Crop Safety DataAnalysis->Conclusion

Caption: Interconnected factors in designing a this compound efficacy trial.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Recovery of Mecoprop-P from Clay Soils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the low recovery of Mecoprop-p from clay soil matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low recovery of this compound from clay soils?

Low recovery of this compound from clay soils is often attributed to the strong interactions between the herbicide and soil components. This compound, being an acidic herbicide, can bind strongly to clay minerals and organic matter, particularly at lower pH values.[1][2] This strong sorption makes its extraction challenging.

Q2: How does soil pH impact the extraction efficiency of this compound?

Soil pH plays a crucial role in the sorption of this compound to clay particles.[1] As an acidic herbicide, this compound is more strongly adsorbed to soil colloids at lower pH levels. To improve extraction efficiency, it is recommended to increase the pH of the extraction solvent to a neutral or slightly alkaline range (pH 7-8), which helps to decrease this compound's affinity for the clay surfaces.[1]

Q3: What is the influence of organic matter on this compound extraction from clay soils?

Organic matter is a primary sorbent for many herbicides, including this compound.[3] A higher organic matter content in clay soil generally leads to stronger binding of this compound, making the extraction process more difficult.[3] In such cases, more rigorous extraction conditions or more effective solvent systems may be necessary to achieve high recovery rates.

Q4: Which extraction methods are recommended for this compound in clay soil?

Several extraction methods can be effective for this compound in clay soil, with the choice often depending on the available equipment and desired sample throughput.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and efficient method for multi-residue pesticide analysis in soil, offering a good balance of recovery, speed, and cost.[1]

  • Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to enhance the extraction process and can lead to higher recoveries and shorter extraction times compared to traditional methods.[1]

  • Microwave-Assisted Extraction (MAE): MAE is another advanced technique that can provide the necessary energy to overcome the strong interactions between this compound and the clay matrix.[1]

  • Supramolecular Solvent-Based Microextraction (SUSME): This is a promising green alternative that has demonstrated excellent recovery rates (93-104%) for this compound in soil.[1]

Q5: What solvents are suggested for extracting this compound from clay soil?

The selection of an appropriate solvent is critical for efficient extraction. Acetonitrile (B52724) is a common choice in the QuEChERS method for pesticide extraction from soil.[1] A mixture of water and methanol (B129727) has also been shown to be effective for herbicide extraction from soil using UAE.[1]

Q6: How can I prevent the degradation of this compound during the extraction process?

This compound can be susceptible to degradation, especially under harsh pH or high-temperature conditions.[1] To minimize degradation, it is important to control the temperature by avoiding excessive heat during extraction and solvent evaporation steps.[1] Using buffered solutions to maintain a stable pH throughout the extraction process can also help prevent acid or base-catalyzed degradation.[1]

Q7: How should I address matrix effects during the analysis of this compound?

Co-extracted matrix components from clay soil can interfere with the analytical detection of this compound, leading to inaccurate results.[1] To mitigate matrix effects, consider incorporating a cleanup step, such as dispersive solid-phase extraction (d-SPE) with sorbents like C18.[1] Additionally, the use of matrix-matched standards for calibration can help to compensate for any remaining matrix effects.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Recovery Strong Sorption to Clay Particles: this compound, as an acidic herbicide, binds strongly to clay minerals and organic matter, especially at lower pH.[1][2]Adjust Extraction Solvent pH: Increase the pH of the extraction solvent to a neutral or slightly alkaline range (pH 7-8) to reduce this compound's affinity for clay surfaces.[1]
Inefficient Extraction Method: The chosen method may not be robust enough to overcome the strong analyte-matrix interactions.Employ Advanced Extraction Techniques: Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to provide more energy for extraction.[1]
Suboptimal Solvent System: The extraction solvent may not be effective for desorbing this compound from the clay matrix.Utilize a More Effective Solvent System: A supramolecular solvent (SUPRAS) composed of dodecanoic acid aggregates has shown high recovery rates for this compound in soil.[1]
Inconsistent Results Inhomogeneous Soil Sample: Clay soils can be heterogeneous, leading to variability in this compound concentration between subsamples.Thorough Homogenization: Ensure the soil sample is air-dried, sieved, and thoroughly homogenized before taking subsamples for extraction.
Variations in Extraction Protocol: Minor deviations in the experimental procedure can lead to significant differences in recovery.Standardize the Protocol: Maintain precise control and documentation of all experimental parameters, such as solvent volumes, extraction times, and shaking speeds, for each sample.
Analyte Degradation Harsh Extraction Conditions: High temperatures or extreme pH levels during extraction can cause this compound to degrade.[1]Control Temperature and pH: Avoid excessive heat during extraction and solvent evaporation. Use buffered solutions to maintain a stable pH throughout the process.[1]
Matrix Effects in Analysis Interference from Co-extracted Components: Other compounds extracted from the clay soil can interfere with the analytical detection of this compound.[1]Incorporate a Cleanup Step: Use dispersive solid-phase extraction (d-SPE) with appropriate sorbents (e.g., C18) to remove interfering compounds.[1] Use Matrix-Matched Standards: Prepare calibration standards in a blank clay soil extract to compensate for matrix effects.[1]

Experimental Protocols

Protocol 1: QuEChERS Extraction of this compound from Clay Soil

This protocol is a general guideline and may require optimization for specific soil types and laboratory conditions.

1. Sample Preparation:

  • Air-dry the clay soil sample at room temperature.
  • Sieve the soil through a 2 mm mesh to remove larger debris.
  • Homogenize the sieved soil thoroughly.
  • Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.
  • If the soil is very dry, add 7 mL of deionized water, vortex briefly, and let it hydrate (B1144303) for 30 minutes.

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.
  • If necessary, add an appropriate internal standard.
  • Shake vigorously for 5 minutes using a mechanical shaker.
  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate dihydrate, 0.5 g Na₂Citrate sesquihydrate).
  • Immediately shake for another minute.
  • Centrifuge at ≥ 3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing appropriate sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
  • Vortex for 1 minute.
  • Centrifuge at ≥ 3000 x g for 5 minutes.

4. Analysis:

  • Take an aliquot of the cleaned extract for analysis by LC-MS/MS or another suitable instrument.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound from Clay Soil

This protocol provides a general procedure for UAE. Optimization of parameters is recommended for specific soil types.[1]

1. Sample Preparation:

  • Prepare the clay soil sample as described in the QuEChERS protocol (homogenized and sieved).
  • Weigh 5 g of the prepared soil into a glass extraction vessel.

2. Extraction:

  • Add 20 mL of the extraction solvent (e.g., a mixture of water:methanol, 40:60 v/v).[1]
  • Place the vessel in an ultrasonic bath or use an ultrasonic probe.
  • Sonicate for 15-30 minutes at a controlled temperature (e.g., 25-40°C).
  • After sonication, centrifuge the sample at ≥ 3000 x g for 10 minutes.

3. Further Processing:

  • Collect the supernatant.
  • The extract may require a cleanup step, such as SPE, before analysis, depending on the complexity of the matrix and the analytical technique used.

Protocol 3: Solid-Phase Extraction (SPE) Cleanup

This protocol is a general guideline for SPE cleanup of soil extracts.

1. Cartridge Conditioning:

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

2. Sample Loading:

  • Load the soil extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

3. Washing:

  • Wash the cartridge with 5 mL of deionized water to remove polar interferences.
  • Dry the cartridge by applying a vacuum for 10-15 minutes.

4. Elution:

  • Elute the retained this compound with a suitable organic solvent (e.g., 5 mL of methanol or acetonitrile).
  • Collect the eluate.

5. Analysis:

  • The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis.

Visualizations

Low_Recovery_Factors LowRecovery Low this compound Recovery StrongSorption Strong Sorption to Soil Matrix StrongSorption->LowRecovery InefficientExtraction Inefficient Extraction InefficientExtraction->LowRecovery AnalyteDegradation Analyte Degradation AnalyteDegradation->LowRecovery MatrixEffects Analytical Matrix Effects MatrixEffects->LowRecovery ClayMinerals Clay Minerals ClayMinerals->StrongSorption OrganicMatter Organic Matter OrganicMatter->StrongSorption LowpH Low Soil/Solvent pH LowpH->StrongSorption SuboptimalMethod Suboptimal Method SuboptimalMethod->InefficientExtraction InadequateSolvent Inadequate Solvent InadequateSolvent->InefficientExtraction HighTemp High Temperature HighTemp->AnalyteDegradation ExtremepH Extreme pH ExtremepH->AnalyteDegradation CoelutingInterferences Co-eluting Interferences CoelutingInterferences->MatrixEffects

Caption: Factors contributing to low this compound recovery from clay soils.

Troubleshooting_Workflow Start Start: Low/Inconsistent This compound Recovery CheckHomogeneity Is the soil sample homogeneous? Start->CheckHomogeneity Homogenize Action: Homogenize and re-sample CheckHomogeneity->Homogenize No CheckExtraction Is the extraction method optimized? CheckHomogeneity->CheckExtraction Yes Homogenize->CheckHomogeneity OptimizeExtraction Action: Adjust pH, change solvent, or use UAE/MAE CheckExtraction->OptimizeExtraction No CheckDegradation Are there signs of analyte degradation? CheckExtraction->CheckDegradation Yes OptimizeExtraction->CheckExtraction ControlConditions Action: Control temperature and use buffered solutions CheckDegradation->ControlConditions Yes CheckMatrix Are matrix effects suspected? CheckDegradation->CheckMatrix No ControlConditions->CheckDegradation Cleanup Action: Add cleanup step (d-SPE/SPE) and use matrix-matched standards CheckMatrix->Cleanup Yes End Re-analyze CheckMatrix->End No Cleanup->End

Caption: Troubleshooting workflow for low this compound recovery.

QuEChERS_Workflow SamplePrep 1. Sample Preparation (Weigh, Hydrate Soil) Extraction 2. Extraction (Add Acetonitrile, Shake) SamplePrep->Extraction SaltingOut 3. Salting Out (Add QuEChERS Salts, Shake) Extraction->SaltingOut Centrifuge1 4. Centrifugation SaltingOut->Centrifuge1 Cleanup 5. d-SPE Cleanup (Transfer Supernatant, Add Sorbents) Centrifuge1->Cleanup Centrifuge2 6. Centrifugation Cleanup->Centrifuge2 Analysis 7. Analysis (LC-MS/MS) Centrifuge2->Analysis

Caption: QuEChERS experimental workflow for this compound extraction.

UAE_Workflow SamplePrep 1. Sample Preparation (Weigh Homogenized Soil) SolventAdd 2. Add Extraction Solvent (e.g., Water:Methanol) SamplePrep->SolventAdd Sonication 3. Sonication (15-30 min) SolventAdd->Sonication Centrifugation 4. Centrifugation Sonication->Centrifugation SupernatantCollect 5. Collect Supernatant Centrifugation->SupernatantCollect Cleanup 6. Optional Cleanup (e.g., SPE) SupernatantCollect->Cleanup Analysis 7. Analysis Cleanup->Analysis

Caption: Ultrasound-Assisted Extraction (UAE) workflow.

References

Technical Support Center: Optimizing HPLC Separation of Mecoprop and Dichlorprop

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Mecoprop (B166265) and Dichlorprop (B359615). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing your chromatographic separations and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a standard reversed-phase HPLC method for separating Mecoprop and Dichlorprop?

A good starting point for the separation of Mecoprop and Dichlorprop is a reversed-phase HPLC method using a C18 column. A mobile phase consisting of an acetonitrile (B52724) and an acidic aqueous buffer is typically effective. For example, a mixture of acetonitrile and 0.05 M ortho-phosphoric acid aqueous solution (pH 2.5) can be used. Detection is commonly performed using a Diode Array Detector (DAD) at wavelengths around 229-234 nm.

Q2: My peak shapes for Mecoprop and Dichlorprop are poor (e.g., tailing or fronting). What are the likely causes and solutions?

Poor peak shape can arise from several factors. Here are some common causes and their solutions:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample or reducing the injection volume.[1]

  • Secondary Interactions: Silanol groups on the silica (B1680970) backbone of the stationary phase can interact with the acidic analytes, causing peak tailing. Ensure your mobile phase is sufficiently acidic (pH 2.5-3) to keep the analytes in their protonated form. Adding a competitive base to the mobile phase can also help.

  • Column Contamination or Degradation: The column may be contaminated or have lost its efficiency. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[1][2]

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.[3]

Q3: I am not getting good resolution between Mecoprop and Dichlorprop. How can I improve it?

Improving resolution between these two structurally similar compounds can be achieved by:

  • Optimizing Mobile Phase Composition: Adjusting the ratio of acetonitrile to the aqueous buffer can significantly impact resolution. A lower percentage of the organic solvent will generally increase retention times and may improve separation.

  • Changing the Mobile Phase pH: Fine-tuning the pH of the aqueous portion of the mobile phase can alter the ionization state of the analytes and improve selectivity.

  • Lowering the Flow Rate: Reducing the flow rate can increase column efficiency and, consequently, resolution.

  • Using a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different selectivity, such as a phenyl-hexyl or a different C18 column from another manufacturer.

Q4: How can I perform a chiral separation of Mecoprop and Dichlorprop enantiomers?

For the separation of enantiomers, a chiral stationary phase is necessary. Columns with cyclodextrin-based selectors, such as permethylated α-cyclodextrin, have been successfully used.[4][5][6] The mobile phase for chiral separations often consists of a mixture of an organic solvent like methanol (B129727) and an aqueous buffer (e.g., sodium dihydrogen phosphate (B84403) at pH 3.0).[6]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your HPLC analysis of Mecoprop and Dichlorprop.

Problem: High Backpressure

Possible Causes & Solutions

CauseSolution
Blocked Column Frit Reverse flush the column. If the pressure does not decrease, replace the frit or the column.[1]
Precipitated Buffer in the System Flush the system with a high-aqueous mobile phase to dissolve the precipitated salts.[7] Ensure your buffer is soluble in the mobile phase mixture.[3]
Contaminated Guard Column Replace the guard column.
System Blockage (tubing, injector) Systematically disconnect components to identify the source of the blockage. Replace any clogged tubing.
Problem: No Peaks or Very Small Peaks

Possible Causes & Solutions

CauseSolution
Injector Issue Ensure the injector is switching correctly and the sample loop is being filled completely. Check for leaks.[3]
Detector Malfunction Verify that the detector lamp is on and that the correct wavelength is selected.
Sample Degradation Ensure the sample is fresh and has been stored correctly.
Incorrect Mobile Phase Composition Double-check the mobile phase preparation to ensure the correct proportions of solvents and additives.

Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC Separation

This protocol is for the quantitative analysis of Mecoprop and Dichlorprop using a standard reversed-phase HPLC-DAD method.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, and Diode Array Detector (DAD)

  • C18 analytical column (e.g., 100 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Ortho-phosphoric acid

  • Water (HPLC grade)

  • Mecoprop and Dichlorprop analytical standards

Procedure:

  • Mobile Phase Preparation: Prepare a 0.05 M ortho-phosphoric acid aqueous solution and adjust the pH to 2.5. The mobile phase will be a mixture of this aqueous solution and acetonitrile. A typical starting ratio is 50:50 (v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C[8]

    • Injection Volume: 10 µL[8]

    • Detection Wavelengths: 229 nm and 234 nm[8]

  • Sample Preparation: Prepare standards and samples in the mobile phase.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standards and samples.

Expected Results:

Under these conditions, typical retention times are approximately 3.3 minutes for Mecoprop and 3.6 minutes for Dichlorprop.[8]

Protocol 2: Chiral Separation of Mecoprop and Dichlorprop Enantiomers

This protocol outlines a method for the separation of the R- and S-enantiomers of Mecoprop and Dichlorprop.[5][6]

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, and UV or MS/MS detector

  • Chiral stationary phase column (e.g., permethylated α-cyclodextrin)

  • Methanol (HPLC grade)

  • Formic acid/Ammonium formate (B1220265) buffer (100 mM, pH 4.0)

  • Water (HPLC grade)

  • Enantiomerically pure standards (if available) and racemic mixtures of Mecoprop and Dichlorprop

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of 65% methanol and 35% 100 mM formic acid/ammonium formate buffer (pH 4.0).[5]

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min[5]

    • Column Temperature: 25 °C[5]

    • Injection Volume: 40 µL[5]

    • Detection: UV at 230 nm or MS/MS with negative ion mode electrospray ionization.[4][6]

  • Sample Preparation: Dissolve standards and samples in the mobile phase.

  • Analysis: Equilibrate the chiral column with the mobile phase. Inject the samples.

Expected Results:

This method should provide resolution between the R- and S-enantiomers of both Mecoprop and Dichlorprop.

Data Summary

Table 1: Typical Retention Times for Reversed-Phase HPLC

AnalyteRetention Time (minutes)
Mecoprop3.3[8]
Dichlorprop3.6[8]

Conditions: C18 column, Acetonitrile/0.05 M o-phosphoric acid (pH 2.5), 1.0 mL/min, 40 °C.

Table 2: Chiral Separation Parameters

AnalyteEnantiomersResolution (Rs)
DichlorpropR- and S-1.9[5]

Conditions: Permethylated α-cyclodextrin column, 65% Methanol/35% 100 mM Formic acid/Ammonium formate (pH 4.0), 0.5 mL/min, 25 °C.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed (e.g., Poor Resolution) check_mobile_phase Check Mobile Phase - Correct Composition? - Correct pH? start->check_mobile_phase adjust_mobile_phase Adjust Mobile Phase - Optimize Organic % - Fine-tune pH check_mobile_phase->adjust_mobile_phase No check_flow_rate Check Flow Rate - Is it Optimal? check_mobile_phase->check_flow_rate Yes solution Problem Resolved adjust_mobile_phase->solution adjust_flow_rate Lower Flow Rate check_flow_rate->adjust_flow_rate No check_column Check Column - Correct Stationary Phase? - Column Age/Condition? check_flow_rate->check_column Yes adjust_flow_rate->solution change_column Change Column - Different Selectivity - New Column check_column->change_column No no_solution Problem Persists check_column->no_solution Yes change_column->solution

Caption: A logical workflow for troubleshooting poor resolution in HPLC.

Chiral_Separation_Workflow start Goal: Separate Enantiomers of Mecoprop & Dichlorprop select_column Select Chiral Column (e.g., permethylated α-cyclodextrin) start->select_column prepare_mobile_phase Prepare Mobile Phase (e.g., Methanol/Buffer) select_column->prepare_mobile_phase set_conditions Set Chromatographic Conditions - Flow Rate - Temperature - Detection prepare_mobile_phase->set_conditions equilibrate Equilibrate System set_conditions->equilibrate inject_sample Inject Racemic Mixture equilibrate->inject_sample analyze_data Analyze Chromatogram - Calculate Resolution inject_sample->analyze_data optimize Optimize if Necessary (Mobile Phase/Flow Rate) analyze_data->optimize optimize->prepare_mobile_phase Resolution < 1.5 end Successful Enantioseparation optimize->end Resolution ≥ 1.5

Caption: Experimental workflow for developing a chiral HPLC separation method.

References

Technical Support Center: Analysis of Mecoprop-P by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Mecoprop-P using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound.

Problem Potential Causes Recommended Solutions
High Signal Suppression or Enhancement 1. Insufficient Sample Cleanup: High levels of co-eluting matrix components are interfering with the ionization of this compound.[1][2] 2. Sub-optimal LC Method: this compound is co-eluting with a significant matrix interferent.[1]1. Improve Sample Cleanup: Employ a more rigorous or selective sample preparation method. For QuEChERS, consider different d-SPE sorbents. For SPE, experiment with different sorbent types (e.g., C18, anion exchange) and elution solvents.[1][2] Diluting the sample extract can also reduce the concentration of interfering matrix components, though this may impact sensitivity.[1][3][4] 2. Optimize Chromatography: Modify the LC gradient profile to improve the separation between this compound and interfering compounds.[1] Experimenting with a longer gradient or a different organic modifier can alter selectivity.
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column Contamination: Accumulation of matrix components on the analytical column.[1] 2. Inappropriate Mobile Phase pH: As an acidic herbicide, the pH of the mobile phase can significantly affect the peak shape of this compound.[1] 3. Injection of Sample in a Stronger Solvent: Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can lead to peak distortion.[1]1. Enhance Sample Cleanup & Column Maintenance: Implement a more thorough sample cleanup procedure to minimize the introduction of contaminants to the column.[1] Regularly flush the column to remove any accumulated residues. 2. Adjust Mobile Phase pH: Acidify the mobile phase with a volatile additive like formic acid (typically 0.01% to 0.1%) to ensure this compound is in its protonated form, which generally results in better peak shape.[1] 3. Ensure Solvent Compatibility: If possible, the final sample solvent should be the same as or weaker than the initial mobile phase. If a strong solvent was used for elution, evaporate the sample and reconstitute it in the initial mobile phase.[1]
Low or Inconsistent this compound Recovery 1. Inefficient Extraction: The selected sample preparation method may not be optimal for the specific sample matrix.[1] 2. Analyte Loss During Cleanup: The sorbent used in d-SPE or SPE might be retaining some of the this compound.[1] 3. Degradation of this compound: The analyte may be unstable under the extraction or storage conditions.[1]1. Optimize Extraction Protocol: For QuEChERS, ensure vigorous shaking and proper salt composition. For SPE, optimize the sample loading, washing, and elution steps.[1][2] 2. Evaluate Cleanup Sorbents: Test different d-SPE or SPE sorbents to find one that effectively removes interferences without retaining this compound.[1] 3. Ensure Analyte Stability: Store samples appropriately (e.g., cool and dark).[1] The use of a stable isotope-labeled internal standard, such as Mecoprop-d3, is highly recommended to compensate for recovery inconsistencies.[1]
No this compound Peak Detected 1. Instrumental Issues: Problems with the LC or MS system.[1] 2. Complete Ion Suppression: The matrix effect is so severe that the this compound signal is completely suppressed.[1][2] 3. Incorrect MRM Transitions: The mass spectrometer is not monitoring the correct precursor and product ions for this compound.[1]1. Verify Instrument Performance: Check the system suitability by injecting a known standard of this compound. 2. Address Severe Matrix Effects: Implement a more exhaustive sample cleanup procedure. Dilute the sample extract significantly to reduce the concentration of interfering components.[3][4] 3. Confirm MRM Transitions: Verify the precursor and product ion m/z values for this compound and ensure they are correctly entered into the instrument method.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis by LC-MS/MS?

A1: In LC-MS/MS analysis, the "matrix" encompasses all the components within a sample apart from the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, humic substances, and other endogenous materials.[1][2] Matrix effects happen when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] This interference can lead to either a decrease in the analytical signal (ion suppression) or an increase in the signal (ion enhancement).[1] For phenoxy herbicides like this compound, matrix interferences can be significant, causing baseline instability and overlapping peaks, which complicates reliable quantification, particularly at low concentrations.[5]

Q2: What are the most effective strategies to mitigate matrix effects for this compound analysis?

A2: The most effective strategies to counteract matrix effects in this compound analysis include:

  • Robust Sample Preparation: This is the foundational step for minimizing matrix effects. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) are widely used to remove a significant portion of interfering matrix components before the sample is introduced to the LC-MS/MS system.[1]

  • Optimized Chromatographic Separation: Fine-tuning the liquid chromatography method to separate this compound from co-eluting matrix components can drastically reduce interference.[1]

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): The incorporation of a SIL-IS, such as Mecoprop-d3, is a highly effective way to compensate for matrix effects.[1] The SIL-IS co-elutes with this compound and experiences similar ionization suppression or enhancement, allowing for accurate correction of the analyte signal.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical or very similar to the samples being analyzed helps to compensate for the matrix effects, as the standards and samples will be affected in a similar manner.[1][3]

  • Sample Dilution: Diluting the sample extract can be a simple and effective way to reduce the concentration of matrix components, thereby lessening their impact on the ionization of this compound.[1][3][4]

Q3: How can I quantitatively assess the extent of matrix effects in my assay?

A3: The matrix effect can be quantitatively evaluated by calculating the matrix factor (MF).[6] This is done by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of this compound in a neat solvent standard at the same concentration.[6][7]

  • Matrix Factor (MF) = (Peak area of analyte in post-extraction spiked matrix) / (Peak area of analyte in neat solvent)

An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[6]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Vegetable Matrices

This protocol is a general guideline based on the QuEChERS methodology and can be adapted for various vegetable matrices.[1]

  • Sample Homogenization: Weigh 10 g of a homogenized vegetable sample into a 50 mL centrifuge tube. For dry samples, rehydrate by adding an appropriate amount of water.

  • Extraction:

    • Add 10 mL of acetonitrile (B52724) to the centrifuge tube.

    • If a stable isotope-labeled internal standard is used, add it at this stage (e.g., Mecoprop-d3).

    • Shake the tube vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Immediately shake vigorously for another minute.

  • Centrifugation: Centrifuge the tube at high speed for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA for removal of organic acids and sugars, C18 for removal of nonpolar interferences, and GCB for removal of pigments; the choice of sorbent depends on the matrix).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract Preparation: Take an aliquot of the cleaned extract for LC-MS/MS analysis. It may be necessary to dilute the final extract with the initial mobile phase. Acidification of the final extract with formic acid can improve the stability of this compound.[1]

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples

This protocol provides a general procedure for the extraction of this compound from water samples.[1][2]

  • Sample Preparation:

    • Acidify the water sample (e.g., 500 mL) to a pH < 3 with an appropriate acid (e.g., HCl or formic acid).[1]

    • Add a stable isotope-labeled internal standard if available (e.g., Mecoprop-d3).

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (or another suitable sorbent) by passing 5 mL of methanol (B129727) followed by 5 mL of acidified deionized water (pH < 3) through the cartridge.[1] Do not allow the cartridge to go dry.

  • Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[1]

  • Washing: Wash the cartridge with a small volume of acidified deionized water to remove any unretained interfering substances.

  • Drying: Dry the cartridge thoroughly under vacuum for at least 10 minutes.

  • Elution: Elute the retained this compound from the cartridge with a suitable organic solvent, such as methanol or acetonitrile.[1]

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Collection (e.g., Water, Soil, Vegetable) extraction Extraction (QuEChERS or SPE) sample->extraction cleanup Cleanup (d-SPE or SPE Wash) extraction->cleanup lc LC Separation cleanup->lc ms MS/MS Detection (Ionization & Fragmentation) lc->ms quant Quantification (Signal vs. Concentration) ms->quant result Final Result quant->result

Caption: General experimental workflow for this compound quantification by LC-MS/MS.[8]

troubleshooting_logic start Problem Encountered (e.g., High Suppression, Poor Peak Shape) check_sample_prep Is Sample Preparation Sufficiently Rigorous? start->check_sample_prep improve_sample_prep Action: Enhance Cleanup (e.g., Different Sorbent, SPE) check_sample_prep->improve_sample_prep No check_chromatography Is Chromatographic Separation Optimal? check_sample_prep->check_chromatography Yes improve_sample_prep->check_chromatography optimize_lc Action: Modify LC Method (e.g., Gradient, Mobile Phase) check_chromatography->optimize_lc No use_is Is a Stable Isotope-Labeled Internal Standard Used? check_chromatography->use_is Yes optimize_lc->use_is implement_is Action: Incorporate SIL-IS (e.g., Mecoprop-d3) use_is->implement_is No end Problem Resolved use_is->end Yes implement_is->end

Caption: Logical troubleshooting flow for overcoming matrix effects in this compound analysis.

References

Technical Support Center: Optimizing Mecoprop-P Extraction from Fatty Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of Mecoprop-P extraction from challenging fatty matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when extracting this compound from fatty matrices?

The primary challenge in extracting this compound, a polar acidic herbicide, from fatty matrices (e.g., oils, dairy products, fatty tissues) is the co-extraction of high amounts of lipids.[1] These lipids can cause significant matrix effects in chromatographic analyses, such as LC-MS/MS and GC-MS.[2][3] Key issues include:

  • Signal Suppression or Enhancement: Co-eluting lipids can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to inaccurate quantification.[2][4]

  • Instrument Contamination: High lipid content can contaminate the analytical column and the mass spectrometer, leading to poor peak shapes, reduced sensitivity, and system downtime.[4]

  • Low Extraction Recovery: The nonpolar nature of lipids can hinder the efficient partitioning of the more polar this compound into the extraction solvent.[1]

Q2: Which extraction techniques are most suitable for this compound in fatty samples?

The most commonly employed and effective techniques are modifications of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE).

  • QuEChERS: This method is widely used for its speed and efficiency. For fatty matrices, the dispersive SPE (d-SPE) cleanup step is crucial and often includes C18 sorbent to remove lipids.[4][5]

  • Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup and can be very effective for removing interfering lipids. C18 cartridges are commonly used for this purpose.[2]

  • Matrix Solid-Phase Dispersion (MSPD): This technique involves blending the sample directly with a solid support (like C18), which can be effective for fatty samples.[5]

  • Gel Permeation Chromatography (GPC): GPC is a cleanup technique that separates analytes from high-molecular-weight interferences like lipids and can be used following an initial extraction.[6]

Q3: Why is derivatization sometimes required for this compound analysis?

Derivatization is necessary for the analysis of this compound by Gas Chromatography (GC-MS).[7][8] this compound is a polar carboxylic acid with low volatility, making it unsuitable for direct GC analysis.[7] Derivatization converts it into a more volatile and thermally stable ester (e.g., methyl ester), which improves its chromatographic behavior, leading to better peak shape and sensitivity.[7][8]

Q4: How can I compensate for matrix effects in my analysis?

Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Cleanup: A robust cleanup step to remove as much of the lipid co-extractives as possible is the most critical step.[4]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for signal suppression or enhancement.[3][4]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): Using a SIL-IS, such as Mecoprop-d3, is a highly effective way to correct for matrix effects and variations in recovery. The SIL-IS behaves similarly to the analyte during extraction, cleanup, and ionization.[2][4]

  • Sample Dilution: Diluting the final extract can reduce the concentration of matrix components, but this may also compromise the limit of detection.[4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or Inconsistent this compound Recovery 1. Inefficient Extraction: The chosen solvent may not be optimal for partitioning this compound from the fatty matrix. The sample pH might not be appropriate.[4][7] 2. Analyte Loss During Cleanup: The sorbent in the d-SPE or SPE step may be retaining this compound.[4] 3. Incomplete Phase Separation: An emulsion may have formed between the aqueous and organic layers during liquid-liquid extraction.1. Optimize Extraction: - Ensure the sample is adequately homogenized. - For dry samples, add water before extraction to improve solvent penetration.[4][9] - Acidify the sample to a pH < 3 to ensure this compound is in its non-ionized form, improving its partitioning into organic solvents.[4][10] 2. Evaluate Cleanup Sorbents: - Test different sorbents or combinations (e.g., PSA, C18, GCB). For acidic analytes like this compound, avoid sorbents that may have strong interactions.[4][7] - Ensure the elution solvent in SPE is strong enough to desorb this compound from the cartridge. 3. Break Emulsions: - Add salt (e.g., NaCl) to the extraction tube. - Centrifuge at a higher speed or for a longer duration.[5] - Consider a freezing step to facilitate lipid removal and phase separation.[11]
High Signal Suppression in LC-MS/MS 1. Insufficient Sample Cleanup: High levels of co-eluting lipids are interfering with ionization.[2][4] 2. Sub-optimal LC Method: this compound is co-eluting with a significant matrix interferent.[4]1. Improve Cleanup: - Increase the amount of d-SPE sorbent, particularly C18 for fatty matrices.[4][7] - Consider a multi-step cleanup, for example, using both C18 and graphitized carbon black (GCB) if pigments are also an issue.[7] - Use a more selective SPE cartridge.[4] 2. Optimize Chromatography: - Modify the LC gradient to better separate this compound from the matrix interference. A longer, shallower gradient can improve resolution.[4] - Experiment with a different analytical column that offers alternative selectivity.
Poor Peak Shape (Tailing) in HPLC 1. Secondary Interactions: The ionized form of this compound is interacting with active sites (e.g., residual silanols) on the stationary phase.[12] 2. Inappropriate Mobile Phase pH: The mobile phase pH is too close to the pKa of this compound (~3.78), resulting in a mix of ionized and non-ionized forms.[12] 3. Column Contamination: Buildup of matrix components on the column.[4]1. Suppress Ionization: - Acidify the mobile phase with an additive like formic acid (0.1%) to ensure this compound is in its protonated (non-ionized) form. The mobile phase pH should ideally be at least 1.5-2 pH units below the analyte's pKa.[4][12] 2. Use a Different Column: - Employ an end-capped column or one specifically designed for polar analytes to minimize secondary interactions.[12] 3. Column Maintenance: - Regularly flush the column with a strong solvent. - Use a guard column to protect the analytical column from matrix components.[12]
No this compound Peak Detected 1. Instrumental Issues: Problems with the LC or MS system.[4] 2. Complete Ion Suppression: The matrix effect is so severe that the this compound signal is completely suppressed.[4] 3. Incorrect MRM Transitions: The mass spectrometer is not monitoring for the correct precursor and product ions.[4]1. Verify System Performance: - Inject a clean standard solution of this compound to confirm the instrument is working correctly.[4] 2. Assess Matrix Effects: - Analyze a post-extraction spiked blank matrix sample. If the peak is still absent or significantly suppressed, a more rigorous cleanup method is required.[4] 3. Confirm MRM Transitions: - Verify the precursor and product ions for this compound. Common transitions include m/z 213 -> 141.[4][13]

Quantitative Data Summary

The following tables summarize typical performance data for this compound extraction from various matrices.

Table 1: Recovery and Limit of Quantification (LOQ) Data for this compound in Fatty Matrices

MatrixExtraction MethodCleanup SorbentsAnalytical MethodRecovery (%)LOQReference
OlivesQuEChERSPSA + C18LC-MS/MS70-120%< MRLs
Sunflower SeedsQuEChERSPSA + C18LC-MS/MS70-120%< MRLs
Avocado (15% fat)QuEChERSPSA + C18GC-MS & LC-MS/MS~27% for highly lipophilic analytes, higher for polar<10 ng/g[5]
Kidney TissueSoxhlet ExtractionAnion Exchange SPELC-MS/MS82-93%0.02 mg/kg[14]
Meat (Pork, Duck)QuEChERSPSA + C18LC-MS/MS63.4-114.2%0.10-2.0 µg/kg[15]

Experimental Protocols

Protocol 1: Modified QuEChERS for this compound in Fatty Food Matrices

This protocol is a general guideline based on the principles of the QuEChERS method adapted for fatty samples.[5]

1. Sample Homogenization:

  • Homogenize 10-15 g of the sample. For dry samples like oilseeds, add an appropriate amount of water to rehydrate before homogenization.[9]

2. Extraction:

  • Place the homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of acetonitrile (B52724) (containing 1% acetic acid).

  • Add internal standard (e.g., Mecoprop-d3).

  • Add QuEChERS extraction salts (e.g., 6 g anhydrous MgSO₄ and 1.5 g NaOAc).[5]

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.[4]

3. Dispersive SPE (d-SPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing the d-SPE sorbents.

  • For fatty matrices, a common combination is 150 mg MgSO₄, 50 mg PSA, and 50-150 mg C18 per mL of extract.[5]

  • Vortex for 30-60 seconds.

  • Centrifuge at high speed for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned supernatant.

  • The extract can be analyzed directly or diluted with the initial mobile phase for LC-MS/MS analysis. Acidification of the final extract with formic acid may improve the stability of this compound.[4]

Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup

This protocol outlines a general SPE cleanup procedure that can be applied after an initial solvent extraction.[2][4]

1. SPE Cartridge Conditioning:

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of acidified deionized water (pH < 3). Do not allow the cartridge to go dry.[4]

2. Sample Loading:

  • Take the initial sample extract (e.g., from a solvent extraction), ensure it is acidified to pH < 3, and load it onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

3. Washing:

  • Wash the cartridge with a small volume of acidified deionized water to remove unretained interferences.

  • Dry the cartridge thoroughly under vacuum for at least 10 minutes to remove any remaining water.

4. Elution:

  • Elute the retained this compound from the cartridge with a suitable organic solvent, such as methanol or acetonitrile. Typically, two small aliquots (e.g., 2 x 2 mL) are used for elution.[4]

5. Final Extract Preparation:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

QuEChERS_Workflow Sample Homogenized Fatty Sample (10-15g) Extraction Add Acetonitrile (1% HAc) & QuEChERS Salts (MgSO4, NaOAc) Sample->Extraction 1. Extraction Shake Shake Vigorously (1 min) Extraction->Shake Centrifuge1 Centrifuge (≥3000 x g, 5 min) Shake->Centrifuge1 Supernatant Transfer Acetonitrile Supernatant Centrifuge1->Supernatant 2. Partitioning dSPE d-SPE Cleanup (MgSO4, PSA, C18) Supernatant->dSPE 3. Cleanup Vortex Vortex (30-60 sec) dSPE->Vortex Centrifuge2 Centrifuge (High Speed, 5 min) Vortex->Centrifuge2 Final_Extract Final Clean Extract for LC-MS/MS Analysis Centrifuge2->Final_Extract

Caption: Modified QuEChERS workflow for fatty matrix samples.

SPE_Cleanup_Workflow Start Initial Sample Extract (Acidified to pH < 3) Condition 1. Condition C18 SPE Cartridge (Methanol, Acidified Water) Load 2. Load Sample Extract Condition->Load Wash 3. Wash Cartridge (Acidified Water) Load->Wash Dry 4. Dry Cartridge (Under Vacuum) Wash->Dry Elute 5. Elute this compound (Methanol or Acetonitrile) Dry->Elute Final 6. Evaporate & Reconstitute for Analysis Elute->Final

Caption: Solid-Phase Extraction (SPE) cleanup workflow.

References

Addressing peak tailing in the chromatographic analysis of Mecoprop-P

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing during the chromatographic analysis of Mecoprop-P.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect the analysis of this compound?

A1: Peak tailing is a chromatographic phenomenon where a peak exhibits an asymmetrical shape with a drawn-out or sloping tail.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[2] Peak tailing is quantitatively measured by the Asymmetry Factor (As) or Tailing Factor (Tf), where a value greater than 1.2 is generally considered to indicate tailing. This distortion can negatively impact the accuracy of peak integration, reduce the resolution between adjacent peaks, and lead to poor reproducibility in the quantification of this compound.[1]

Q2: What are the primary causes of peak tailing for an acidic compound like this compound?

A2: The most common cause of peak tailing for acidic compounds like this compound is the presence of more than one mechanism for analyte retention.[1] Key causes include:

  • Secondary Interactions: this compound, a carboxylic acid, can interact with residual silanol (B1196071) groups on the surface of silica-based stationary phases. These secondary interactions cause some molecules to be retained longer than others, resulting in a tailing peak.[1][3]

  • Mobile Phase pH: The pKa of this compound is approximately 3.78.[1] If the mobile phase pH is close to or above this value, a significant portion of the this compound molecules will be in their ionized (anionic) form. This leads to a mixed population of ionized and non-ionized molecules, which interact differently with the stationary phase, causing peak broadening and tailing.[1]

  • Column Issues: Physical problems with the column, such as voids in the packing material, a partially blocked inlet frit, or contamination, can distort the flow path of the analyte and cause tailing for all peaks in the chromatogram.[1][3]

  • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion.[4]

  • Extra-Column Effects: Issues outside of the column, such as long or wide-diameter tubing between the injector, column, and detector, can cause band broadening and contribute to peak tailing.[1]

Q3: How can I diagnose the cause of peak tailing for my this compound peak?

A3: A simple diagnostic test can help differentiate between chemical and physical causes of peak tailing. Inject a neutral compound and observe its peak shape.

  • If all peaks (including the neutral compound) are tailing: The issue is likely a physical problem with the HPLC system or the column (e.g., a column void, blocked frit, or excessive extra-column volume).[1]

  • If only the this compound peak (and potentially other acidic or basic analytes) is tailing: The problem is more likely a chemical issue related to secondary interactions between this compound and the stationary phase. This suggests that optimization of the mobile phase, particularly the pH, is necessary.[1]

Troubleshooting Guide

Optimizing Mobile Phase pH to Reduce Peak Tailing

The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like this compound. To ensure that this compound is in a single, non-ionized state and to minimize secondary interactions with the stationary phase, the mobile phase pH should be controlled and ideally kept at least 1.5 to 2 pH units below its pKa of ~3.78.[1]

Illustrative Data: Effect of Mobile Phase pH on Peak Asymmetry of an Acidic Compound

While specific experimental data for the effect of mobile phase pH on the peak asymmetry of this compound was not found in the search results, the following table illustrates the expected trend for an acidic compound. As the pH is lowered, the peak shape improves, and the asymmetry factor approaches the ideal value of 1.0.

Mobile Phase pHAnalyte StateExpected Peak Asymmetry (As)Peak Shape
4.5Partially Ionized> 1.5Significant Tailing
3.5Mostly Non-Ionized1.2 - 1.5Moderate Tailing
2.5Fully Non-Ionized1.0 - 1.2Symmetrical
Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound in Water Samples

This protocol outlines a general procedure for the determination of this compound in water samples using High-Performance Liquid Chromatography with UV detection.[5]

  • Sample Preparation (Solid-Phase Extraction):

    • Acidify the water sample (e.g., 500 mL) to a pH of approximately 2.5 with an appropriate acid (e.g., hydrochloric acid).[5]

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through it.[5]

    • Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of about 5 mL/min.[5]

    • Wash the cartridge with 5 mL of deionized water to remove interfering substances.[5]

    • Dry the cartridge under a vacuum for 10-15 minutes.[5]

    • Elute the retained this compound with 5 mL of a suitable solvent, such as methanol or acetonitrile (B52724).[5]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.[5]

  • HPLC-UV Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v) containing an acidifier such as 0.1% formic acid to maintain a low pH.[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Injection Volume: 20 µL.[5]

    • Column Temperature: 30 °C.[5]

    • UV Detection: 230 nm or 278 nm.[5]

Protocol 2: LC-MS/MS Analysis of this compound in Soil

This protocol describes a method for the determination of this compound in soil samples using Liquid Chromatography-Tandem Mass Spectrometry, which offers higher sensitivity and selectivity.[5]

  • Sample Preparation (QuEChERS):

    • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and 10 mL of acetonitrile.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).[5]

    • Shake vigorously for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.[5]

    • The resulting supernatant can be further cleaned up if necessary or directly analyzed.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 3.0 mm, 2.7 µm particle size).[6]

    • Mobile Phase A: Water with 0.1% formic acid.[6]

    • Mobile Phase B: Methanol with 0.1% formic acid.[6]

    • Gradient Program: A typical gradient would start with a lower percentage of the organic phase and ramp up to elute this compound.[6]

    • Flow Rate: 0.4 mL/min.[6]

    • Column Temperature: 40 °C.[6]

    • Injection Volume: 5 µL.[6]

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

Visual Troubleshooting Guides

Troubleshooting_Peak_Tailing cluster_physical Physical Issues cluster_chemical Chemical Issues start Peak Tailing Observed for this compound q1 Are all peaks in the chromatogram tailing? start->q1 p1 Check for column voids q1->p1 Yes c1 Optimize Mobile Phase pH (1.5-2 units below pKa of ~3.78) q1->c1 No p2 Inspect column inlet frit for blockage p1->p2 p3 Minimize extra-column volume (tubing length/diameter) p2->p3 p4 Replace column if necessary p3->p4 end Symmetrical Peak Achieved p4->end c2 Increase buffer concentration (e.g., 20-50 mM) c1->c2 c3 Use an end-capped or highly deactivated column c2->c3 c4 Check for column overload (dilute sample) c3->c4 c4->end

Decision tree for troubleshooting peak tailing of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation sample Water or Soil Sample extraction Extraction (SPE or QuEChERS) sample->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution injection HPLC/LC-MS Injection reconstitution->injection separation C18 Reversed-Phase Separation injection->separation detection UV or MS/MS Detection separation->detection chromatogram Evaluate Chromatogram detection->chromatogram peak_shape Assess Peak Shape (Asymmetry Factor) chromatogram->peak_shape quantification Quantify this compound peak_shape->quantification

General experimental workflow for the analysis of this compound.

References

Enhancing the resolution of Mecoprop enantiomers in chiral chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral chromatography of Mecoprop enantiomers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their separation experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the enantioselective separation of Mecoprop important?

A1: The herbicidal activity of Mecoprop is primarily associated with the (R)-(+)-enantiomer, while the (S)-(-)-enantiomer is significantly less active.[1][2] Enantioselective analysis is therefore crucial for quality control, environmental monitoring, and to ensure the efficacy of herbicidal formulations while minimizing environmental impact.[2]

Q2: What are the most common analytical techniques for separating Mecoprop enantiomers?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilizing chiral stationary phases (CSPs) are the most prevalent methods for separating Mecoprop enantiomers.[2] Capillary Electrophoresis (CE) with chiral selectors is also an effective technique.[2] For HPLC, polysaccharide-based and cyclodextrin-based CSPs are frequently employed.[2]

Q3: Which chiral stationary phases (CSPs) are recommended for Mecoprop separation?

A3: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are highly successful for resolving Mecoprop enantiomers.[1] Specific examples include CHIRALPAK® IM and CHIRALCEL® OZ-H, which are based on immobilized or coated tris(phenylcarbamate) derivatives.[2][3]

Q4: Can the elution order of Mecoprop enantiomers be reversed?

A4: Yes, it is possible to reverse the elution order of Mecoprop enantiomers. This can typically be achieved by changing the chiral stationary phase, altering the mobile phase composition (for example, by changing the alcohol modifier), or adjusting the column temperature.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of Mecoprop enantiomers.

Issue 1: Poor or No Resolution of Enantiomers

  • Potential Cause: Suboptimal Mobile Phase Composition.

    • Solution (Normal Phase): Adjust the ratio of the non-polar solvent (e.g., hexane) and the alcohol modifier (e.g., ethanol, isopropanol). Decreasing the percentage of the alcohol can enhance retention and may improve resolution, but be mindful of potential peak broadening.[2] The addition of solvents like dichloromethane (B109758) (DCM), ethyl acetate (B1210297) (EtOAc), or methyl tert-butyl ether (MtBE) can significantly enhance selectivity.[2][3]

    • Solution (Reversed-Phase): Modify the pH of the aqueous buffer and adjust the type and concentration of the organic modifier (e.g., acetonitrile, methanol).[2]

  • Potential Cause: Inappropriate Column Temperature.

    • Solution: Temperature can have a significant impact on enantioselectivity.[2] It is advisable to experiment with a range of column temperatures (e.g., 15°C, 25°C, 40°C) to determine the optimal condition for your separation.[2]

  • Potential Cause: Unsuitable Chiral Stationary Phase (CSP).

    • Solution: The choice of CSP is critical.[1] If resolution is not achieved, consider screening different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based).

Issue 2: Broad or Tailing Peaks

  • Potential Cause: Secondary Interactions.

    • Solution: For an acidic compound like Mecoprop, interactions with the silica (B1680970) support of the CSP can lead to peak tailing.[2] To mitigate this, add a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or acetic acid, to the mobile phase.[2]

  • Potential Cause: Column Contamination or Degradation.

    • Solution: If the column has been used extensively, it may be contaminated.[2] Flush the column with a strong, compatible solvent as recommended by the manufacturer. If performance does not improve, the column may need to be replaced.[2]

  • Potential Cause: Extra-Column Volume.

    • Solution: Minimize peak broadening by ensuring that the tubing connecting the injector, column, and detector is as short and narrow as possible.[2]

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Mecoprop Enantiomer Resolution on CHIRALPAK® IM [3]

ParameterMethod 1Method 2Method 3Method 4
Mobile Phase Hex/EtOH/TFA (90/10/0.1)Hex/EtOAc/TFA (90/10/0.1)Hex/MtBE/EtOH/TFA (90/10/1/0.1)Hex/DCM/EtOH/TFA (90/10/1/0.1)
Retention Time 1 (min) 6.411.111.216.3
Retention Time 2 (min) 6.912.813.521.0
Selectivity (α) 1.151.251.321.45
Resolution (Rs) 1.392.112.293.51

Experimental Protocols

Detailed Methodology for Normal-Phase HPLC Separation of Mecoprop Enantiomers

This protocol is based on a method that demonstrated significant improvement in the resolution of Mecoprop enantiomers.[3]

  • Instrumentation:

    • HPLC system with a quaternary mobile phase delivery system, vacuum degasser, autosampler, temperature-controlled column compartment, and a photodiode array (PDA) or UV detector.[3]

  • Chromatographic Conditions:

    • Column: CHIRALPAK® IM (150 mm x 4.6 mm i.d.).[3]

    • Mobile Phase: A mixture of Hexane, Dichloromethane (DCM), Ethanol (EtOH), and Trifluoroacetic Acid (TFA) in a ratio of 90:10:1:0.1 (v/v/v/v).[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV at 280 nm.[3]

    • Column Temperature: 25°C.[3]

    • Injection Volume: 2 µL.[3]

  • Sample Preparation:

    • Dissolve the Mecoprop sample in the mobile phase to a concentration of approximately 2.45 mg/mL.[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Acquisition & Analysis sample Mecoprop Sample dissolve Dissolve in Mobile Phase (e.g., 2.45 mg/mL) sample->dissolve hplc HPLC System dissolve->hplc Inject 2 µL column Chiral Column (e.g., CHIRALPAK® IM) hplc->column detector UV Detector (280 nm) column->detector chromatogram Chromatogram detector->chromatogram analysis Peak Integration & Resolution Calculation chromatogram->analysis

Figure 1. Experimental workflow for the chiral separation of Mecoprop.

troubleshooting_tree start Poor Resolution or Peak Tailing q_resolution Issue: Poor Resolution? start->q_resolution q_tailing Issue: Peak Tailing? start->q_tailing a_mobile_phase Adjust Mobile Phase (Solvent Ratios/Additives) q_resolution->a_mobile_phase Yes a_acid Add Acidic Modifier (e.g., 0.1% TFA) q_tailing->a_acid Yes a_temperature Optimize Column Temperature a_mobile_phase->a_temperature Still Poor a_csp Screen Different CSPs a_temperature->a_csp Still Poor end_resolved Resolution Improved a_csp->end_resolved a_flush Flush Column a_acid->a_flush Still Tailing a_tubing Check/Reduce Extra-Column Volume a_flush->a_tubing Still Tailing end_shape Peak Shape Improved a_tubing->end_shape

Figure 2. Troubleshooting decision tree for Mecoprop chiral chromatography.

References

Minimizing Mecoprop-P degradation during sample storage and preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Mecoprop-P during sample storage and preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in my samples?

A1: The main contributors to this compound degradation are microbial activity, exposure to light (photodegradation), and elevated temperatures.[1] Biodegradation is a significant pathway, especially in soil samples, and is influenced by the microbial population, soil depth, and oxygen levels.[1] Photodegradation can occur in aqueous samples when exposed to sunlight.[1] While this compound is generally stable to hydrolysis across a range of pH values, extreme pH conditions combined with high temperatures could potentially increase degradation rates.[1]

Q2: What is the ideal pH range for storing aqueous samples containing this compound?

A2: this compound is stable to aqueous hydrolysis at pH levels of 5, 7, and 9.[1] Therefore, for typical environmental and biological samples, pH is not a primary driver of degradation during storage.[1] However, maintaining the sample at its natural pH or adjusting it to a neutral or slightly acidic pH (around 5.5-6.5) is a good general practice for the stability of many organic analytes.[1]

Q3: How significant is light exposure in the degradation of this compound?

A3: Exposure to sunlight can lead to the photodegradation of this compound in aqueous solutions.[1] It is highly recommended to store all samples in amber glass containers or in a dark environment to prevent analyte loss.[1] One study reported that this compound photodegrades slowly with a half-life of 83 days under artificial light.[2]

Q4: What are the recommended storage temperatures for my samples?

A4: For short-term storage (up to a few days), refrigeration at <6°C is recommended.[1] For long-term storage, freezing samples at -20°C is the best practice to minimize both microbial and chemical degradation.[1] It is crucial to avoid repeated freeze-thaw cycles, as this can negatively impact sample integrity.[1]

Q5: Which type of container should I use for storing samples with this compound?

A5: Amber glass containers with polytetrafluoroethylene (PTFE)-lined caps (B75204) are highly recommended for storing both water and soil samples.[1] The amber glass protects the analyte from light, while the PTFE liner prevents contamination and sorption of the analyte to the cap.

Troubleshooting Guides

Issue: Low recovery of this compound from soil samples.

  • Possible Cause 1: Strong binding to soil matrix.

    • Solution: The adsorption of this compound increases with the organic matter content in the soil.[3] For soils with high organic matter, consider using a more rigorous extraction technique or a solvent system with a higher elution strength. Adjusting the pH of the extraction solvent can also be beneficial.

  • Possible Cause 2: Microbial degradation during storage or preparation.

    • Solution: Ensure that soil samples are frozen at -20°C immediately after collection if they are not to be analyzed within 48 hours.[1] This will halt microbial activity. During extraction, work quickly and keep the samples cool.

  • Possible Cause 3: Inefficient extraction method.

    • Solution: Review and optimize your extraction protocol. For complex matrices like soil, methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Microwave-Assisted Extraction (MAE) may provide better recoveries than simple solvent extraction.

Issue: Inconsistent analytical results for this compound.

  • Possible Cause 1: Degradation of stock solutions or standards.

    • Solution: Prepare fresh stock solutions and working standards regularly. Store them in amber glass vials at 4°C or -20°C, depending on the solvent and recommended storage conditions.

  • Possible Cause 2: Photodegradation during sample preparation.

    • Solution: Perform all sample preparation steps under subdued light conditions. Use amber glassware or cover clear glassware with aluminum foil to protect the samples and extracts from light.

  • Possible Cause 3: Inconsistent pH of the final extract.

    • Solution: Before analysis, especially by HPLC, ensure that the pH of the final sample extract is consistent and compatible with the mobile phase. This is crucial for consistent ionization and chromatographic performance.

Quantitative Data on this compound Stability

The following table summarizes the stability of this compound under various conditions.

ParameterConditionHalf-life (DT50)MatrixReference
pH pH 5, 7, 9Stable to hydrolysisAqueous[1]
Photodegradation Artificial Light83 daysNot specified[2]
Biodegradation Soil (<30 cm depth)~12 daysSoil[4][5]
Biodegradation Soil (70-80 cm depth)>84 daysSoil[4][5]
Biodegradation General Soil3 to 21 daysSoil[2]

Experimental Protocols

Protocol 1: Water Sample Collection and Preservation
  • Collection: Collect water samples in 1-liter amber glass bottles with PTFE-lined caps.

  • Pre-rinsing: Rinse the bottle three times with the sample water before filling.

  • Filling: Fill the bottle to the brim to minimize headspace, which can reduce the loss of volatile compounds, although this compound is not highly volatile.

  • Short-term Storage: For analysis within a few days, store the samples in the dark at a temperature below 6°C.[1]

  • Long-term Storage: For storage longer than a few days, freezing at -20°C is recommended to minimize microbial degradation.[1]

  • Transportation: Transport samples to the laboratory in a cooler with ice or freezer packs to maintain a temperature below 6°C.[1]

Protocol 2: Soil Sample Collection and Preservation
  • Collection: Use a clean stainless steel trowel or soil corer to collect soil samples. Place the samples into wide-mouthed amber glass jars with PTFE-lined caps.

  • Homogenization: If necessary, homogenize the soil sample by sieving through a 2-mm mesh.

  • Short-term Storage: If the analysis is to be performed within 48 hours, store the samples at 4°C.[1]

  • Long-term Storage: For long-term storage, freeze the samples at -20°C as soon as possible after collection to halt microbial degradation.[1]

Protocol 3: Solid-Phase Extraction (SPE) for Water Samples
  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading: Acidify the water sample (e.g., 500 mL) to pH 2.5 with a suitable acid (e.g., hydrochloric acid). Load the acidified sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Drying: Dry the cartridge under a vacuum for 10-15 minutes.

  • Elution: Elute the retained this compound with 5 mL of a suitable solvent, such as methanol or acetonitrile.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for analysis.

Visualizations

Experimental_Workflow cluster_collection Sample Collection cluster_storage Storage cluster_preparation Sample Preparation cluster_analysis Analysis Water_Sample Water Sample (Amber Glass Bottle) Short_Term Short-term (<48h) Refrigerate at <6°C Water_Sample->Short_Term or Long_Term Long-term Freeze at -20°C Water_Sample->Long_Term Soil_Sample Soil Sample (Amber Glass Jar) Soil_Sample->Short_Term Soil_Sample->Long_Term Extraction Extraction (e.g., SPE, QuEChERS) Short_Term->Extraction Long_Term->Extraction Cleanup Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration Analysis Instrumental Analysis (e.g., HPLC, GC-MS) Concentration->Analysis

Caption: Experimental workflow for this compound sample handling and analysis.

Degradation_Pathways cluster_degradation Degradation Pathways MecopropP This compound Photodegradation Photodegradation (Sunlight) MecopropP->Photodegradation Microbial_Degradation Microbial Degradation (Soil/Water Microorganisms) MecopropP->Microbial_Degradation Hydrolysis Hydrolysis (Minor Pathway at pH 5-9) MecopropP->Hydrolysis Degradation_Products Degradation Products Photodegradation->Degradation_Products Microbial_Degradation->Degradation_Products Hydrolysis->Degradation_Products

Caption: Simplified degradation pathways of this compound.

References

Technical Support Center: Method Validation for Mecoprop-P Analysis in New Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on validating analytical methods for the quantification of Mecoprop-P in new plant species.

Frequently Asked Questions (FAQs)

Q1: What are the essential parameters for validating an analytical method for this compound in a new plant species?

A1: According to SANTE/11813/2017 guidelines, the key validation parameters that must be evaluated include:

  • Specificity/Selectivity: The method's ability to differentiate and quantify this compound from other components in the plant matrix.[1]

  • Linearity: The ability to produce results that are directly proportional to the concentration of this compound in the sample.[1]

  • Accuracy (Trueness): The closeness of the mean value from a series of measurements to the true or accepted reference value.[1]

  • Precision (Repeatability and Reproducibility): The degree of agreement among independent test results under stipulated conditions.[1]

  • Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably quantified with acceptable accuracy and precision.[1][2]

  • Limit of Detection (LOD): The lowest concentration of this compound that can be detected but not necessarily quantified.[1]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[1]

  • Matrix Effects: The influence of co-eluting, interfering substances from the plant matrix on the ionization of this compound.[1]

Q2: Why is it crucial to re-validate a method when analyzing a new plant species?

A2: Each plant species has a unique and complex matrix, consisting of different levels of pigments, lipids, sugars, and other secondary metabolites. These components can significantly interfere with the extraction, cleanup, and detection of this compound, leading to inaccurate results. This phenomenon is known as the "matrix effect".[3][4] Therefore, re-validation is essential to ensure the analytical method is accurate, precise, and reliable for each new plant species.

Q3: What is the "matrix effect" and how can it be managed?

A3: The matrix effect is the alteration of an analyte's response (signal suppression or enhancement) due to the presence of other components in the sample matrix.[4] For this compound analysis, particularly with LC-MS/MS, matrix effects are a significant concern.[3] Strategies to manage matrix effects include:

  • Effective Sample Cleanup: Using techniques like Solid-Phase Extraction (SPE) or dispersive SPE (d-SPE) with appropriate sorbents to remove interfering compounds.[5]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank extract of the specific plant matrix to compensate for the matrix effect.[2][4]

  • Use of Internal Standards: Employing a stable isotope-labeled internal standard (e.g., Mecoprop-d3) that behaves similarly to the analyte and can correct for variations in signal response.

Troubleshooting Guide

Problem: Low or Inconsistent Recovery of this compound

Possible CauseSuggested Solution
Inefficient Extraction from the New Plant Matrix The chosen solvent may not be optimal for the new plant species. Experiment with different extraction solvents (e.g., acetonitrile (B52724), ethyl acetate, methanol) or solvent mixtures. Adjusting the pH of the extraction solvent can also improve the recovery of acidic herbicides like this compound. For dry samples, ensure they are adequately hydrated before extraction.[5][6]
Analyte Loss During Cleanup The sorbent used in d-SPE or SPE may be too strong and retain this compound. Evaluate different sorbents. For acidic analytes, avoid sorbents that have strong interactions. For example, if using PSA (Primary Secondary Amine), which can retain acids, consider reducing the amount or using an alternative sorbent.
Degradation of this compound This compound may be unstable under the extraction or storage conditions. Ensure proper sample storage (e.g., cool, dark conditions). The use of a stable isotope-labeled internal standard can help compensate for recovery inconsistencies.

Problem: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)

Possible CauseSuggested Solution
Column Contamination Buildup of matrix components from the new plant species on the analytical column. Implement a more rigorous sample cleanup. Regularly flush the column with a strong solvent.
Inappropriate Mobile Phase pH As this compound is an acidic herbicide, the mobile phase pH can affect its peak shape. Acidify the mobile phase with a volatile additive like formic acid (e.g., 0.1%) to ensure this compound is in its protonated form.
Injection of Sample in a Stronger Solvent Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. If possible, evaporate the sample and reconstitute it in the initial mobile phase.

Problem: High Signal Suppression or Enhancement (Matrix Effect)

Possible CauseSuggested Solution
Insufficient Sample Cleanup High levels of co-eluting matrix components are interfering with ionization. Improve the sample cleanup procedure. Consider a more selective SPE sorbent or an additional cleanup step. Diluting the sample extract can also reduce matrix effects, but may compromise sensitivity.
Sub-optimal LC Method This compound is co-eluting with a significant matrix interferent. Modify the LC gradient to better separate this compound from the matrix interference. A longer gradient or a different organic modifier can alter selectivity.
No Internal Standard Used Without an internal standard, it's difficult to correct for signal variations. Use a stable isotope-labeled internal standard for this compound to accurately quantify the analyte despite matrix effects.

Quantitative Data Summary

The following table summarizes typical performance data for this compound analysis in various plant matrices. Note that these values should be considered as a starting point, and optimal performance will depend on the specific plant matrix and instrumentation.

ParameterMatrixMethodLinearity (r²)Recovery (%)Precision (RSD %)LOD (mg/kg)LOQ (mg/kg)
This compoundWheat Grain & StrawLC-MS/MS>0.9970-120<20-0.01
This compoundWheat FoliageLC-MS/MS>0.9970-120<20-0.01
This compoundOlivesLC-MS/MS>0.9970-120<20-0.01
This compoundOrangeLC-MS/MS>0.9970-120<20-0.01
This compoundElephant GrassLC-QTOF/MS0.99570.6-106.6<150.0060.02
This compoundSoil (as a proxy)LC-MS/MS>0.9970-120<200.000222-0.0003340.01

Data compiled from multiple sources.[2][7][8]

Experimental Protocols

Protocol: Method Validation for this compound Analysis in a New Plant Species using QuEChERS and LC-MS/MS

This protocol outlines a general procedure for validating a method for the analysis of this compound in a new plant species.

1. Sample Preparation and Homogenization:

  • Collect a representative sample of the new plant species.

  • If the plant material has a high water content, it can be homogenized directly. For dry samples (e.g., seeds, grains), add a known amount of water to rehydrate before homogenization.[5][9]

  • Weigh 10 g (±0.1 g) of the homogenized plant material into a 50 mL centrifuge tube.

2. Extraction (Modified QuEChERS):

  • Add 10 mL of acetonitrile containing 0.1% formic acid to the centrifuge tube.[5] The acid helps to keep this compound in its protonated form.

  • Vortex the mixture vigorously for 10 minutes.

  • Add 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl).[5] The salts induce phase separation.

  • Immediately shake the tube for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at ≥4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 150 mg of anhydrous MgSO₄ and an appropriate amount of a cleanup sorbent (e.g., 25 mg of PSA). The choice and amount of sorbent may need to be optimized for the new plant matrix.

  • Vortex at 2500 r/min for 2 minutes.

  • Centrifuge at 5000 r/min for 5 minutes.

4. Final Extract Preparation:

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

  • The extract is now ready for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of at least two transitions for this compound.

6. Method Validation Experiments:

  • Specificity: Analyze blank samples of the new plant matrix to check for interferences at the retention time of this compound.

  • Linearity: Prepare matrix-matched calibration curves at a minimum of five concentration levels. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Spike blank matrix samples at low, medium, and high concentration levels (n=5 for each level). The mean recovery should be within 70-120%, and the relative standard deviation (RSD) should be ≤20%.

  • LOQ: The lowest spike level that meets the accuracy and precision criteria.

  • LOD: Determined as the concentration that gives a signal-to-noise ratio of at least 3.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extract QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample New Plant Species Sample Homogenize Homogenize Sample (add water if dry) Sample->Homogenize Weigh Weigh 10g into Tube Homogenize->Weigh Add_ACN Add 10mL Acetonitrile (0.1% Formic Acid) Weigh->Add_ACN Vortex1 Vortex 10 min Add_ACN->Vortex1 Add_Salts Add MgSO4 & NaCl Vortex1->Add_Salts Shake Shake 1 min Add_Salts->Shake Centrifuge1 Centrifuge 5 min Shake->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer Add_Sorbent Add MgSO4 & Sorbent (e.g., PSA) Transfer->Add_Sorbent Vortex2 Vortex 2 min Add_Sorbent->Vortex2 Centrifuge2 Centrifuge 5 min Vortex2->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter LCMS LC-MS/MS Analysis Filter->LCMS

Caption: Experimental workflow for this compound analysis in a new plant species.

troubleshooting_tree cluster_recovery Low or Inconsistent Recovery cluster_peak Poor Peak Shape cluster_matrix High Matrix Effect start Analytical Problem Encountered q_recovery Is the plant matrix oily or waxy? start->q_recovery q_peak Are all peaks affected? start->q_peak q_matrix Using matrix-matched standards? start->q_matrix ans_rec_yes Consider alternative extraction solvent or add a co-solvent. q_recovery->ans_rec_yes Yes ans_rec_no Is the cleanup step too aggressive? (e.g., too much PSA) q_recovery->ans_rec_no No ans_rec_no2 Optimize sorbent type and amount. Consider alternative cleanup (e.g., SPE). ans_rec_no->ans_rec_no2 ans_peak_yes System issue. Check for leaks, column void, or blocked frit. q_peak->ans_peak_yes Yes ans_peak_no Check mobile phase pH. Ensure it's < pKa of this compound. q_peak->ans_peak_no No ans_peak_no2 Ensure sample solvent matches initial mobile phase. ans_peak_no->ans_peak_no2 ans_mat_no Prepare calibration standards in blank matrix extract. q_matrix->ans_mat_no No ans_mat_yes Is an internal standard used? q_matrix->ans_mat_yes Yes ans_mat_yes2 Improve cleanup to remove more interferences. Dilute the sample if sensitivity allows. ans_mat_yes->ans_mat_yes2

Caption: Troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Optimizing Mecoprop-P Spray Application in Greenhouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing spray application parameters for Mecoprop-P in greenhouse experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the application of this compound in a controlled greenhouse environment.

Q1: I've applied this compound, but I'm seeing poor weed control. What are the potential causes?

A1: Inconsistent or ineffective weed control with this compound can stem from several factors related to the application parameters, environmental conditions, and weed biology. Consider the following:

  • Incorrect Application Timing: this compound is most effective when applied to young, actively growing weeds, ideally at the 2-4 leaf stage.[1][2][3][4] Mature or stressed plants are less susceptible.

  • Suboptimal Environmental Conditions: Efficacy can be reduced if applications are made in very hot weather or drought conditions.[1][4] High temperatures (above 27°C or 80°F) and high humidity can increase the potential for phytotoxicity and affect herbicide performance.

  • Improper Spray Volume: Product labels for this compound frequently recommend a spray volume of 300 to 400 liters per hectare to ensure thorough coverage.[1][2][3][4] Inadequate volume can result in poor coverage of the target weeds.

  • Incorrect Spray Pressure: Using a pressure that is too high can lead to the formation of very fine droplets that are prone to drift and may not deposit effectively on the weed surface. A pressure not exceeding 275 kPa is often recommended.[1][2][3][4]

  • Inappropriate Nozzle Selection: The choice of nozzle affects droplet size and spray distribution. For a systemic herbicide like this compound, a medium droplet size is generally preferred to ensure adequate coverage while minimizing drift.[5]

  • Weed Resistance: Although less common in a greenhouse setting, the possibility of herbicide resistance in the target weed population should be considered if other factors have been ruled out.[1][3]

Q2: I'm observing damage to my non-target research plants after a this compound application. How can I diagnose and prevent this?

A2: Damage to non-target plants is known as phytotoxicity and can manifest in various ways.

  • Symptoms of Phytotoxicity: Look for symptoms such as necrotic spots, leaf edge burn, yellowing (chlorosis), bleaching, distorted or twisted growth, and overall stunting.[6] These symptoms will not spread from one plant to another like a disease.

  • Diagnosing the Cause:

    • Spray Drift: Very fine spray droplets can move from the target area to adjacent non-target plants. This is often more pronounced on the edges of benches or rows.

    • Volatility: Although less of a concern with this compound compared to other herbicides, vapors can be trapped in a closed greenhouse environment and cause damage. Ensure adequate ventilation.

    • Incorrect Application: Accidental direct spraying of non-target plants can cause severe injury.

  • Prevention Strategies:

    • Use Drift-Reducing Nozzles: Select nozzles that produce a coarser droplet spectrum to minimize the creation of fine, drift-prone droplets.

    • Maintain Appropriate Pressure: Avoid excessive spray pressure, as this increases the proportion of small droplets.

    • Shielding: Use physical barriers or shields to protect sensitive non-target plants during application.

    • Proper Application Technique: Ensure that the spray is directed only at the target weeds.

Q3: My spray nozzle is producing an inconsistent pattern. How do I troubleshoot this?

A3: An inconsistent spray pattern will lead to uneven application and variable results.

  • Clogged Nozzle: The most common cause is a partial or complete blockage of the nozzle orifice. Remove the nozzle and clean it thoroughly with a soft brush. Do not use a metal object, as this can damage the orifice.

  • Worn Nozzle: Over time, nozzle orifices can wear, leading to an altered spray pattern and increased flow rate. Nozzles should be inspected regularly and replaced as a set when they show signs of wear.

  • Incorrect Pressure: Operating a nozzle outside of its recommended pressure range can distort the spray pattern. Ensure your sprayer is calibrated to the correct pressure for the selected nozzle.

  • Damaged Nozzle: Physical damage to the nozzle can also affect the spray pattern. Inspect nozzles for any visible damage before use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal spray application parameters for this compound in a greenhouse?

A1: Based on product labels and general herbicide application principles, the following parameters are recommended for this compound:

  • Spray Volume: 300-400 L/ha.[1][2][3][4]

  • Spray Pressure: Not to exceed 275 kPa.[1][2][3][4]

  • Nozzle Type: A standard flat-fan nozzle that produces a medium droplet size is a good starting point for a systemic herbicide like this compound.[5] Air-induction nozzles can also be effective in reducing drift while maintaining efficacy.

  • Application Timing: Apply to actively growing weeds at the 2-4 leaf stage.[1][2][3][4]

  • Environmental Conditions: Apply in warm weather with good growing conditions, but avoid extreme heat (above 27°C or 80°F) and drought.[1][4]

Q2: Do I need to add an adjuvant or surfactant when applying this compound?

A2: Product information for this compound formulations often states that no additional surfactant is needed for optimal performance.[4] However, the addition of adjuvants can sometimes improve the efficacy of herbicides, potentially allowing for reduced application rates.[7] If you are considering using an adjuvant, it is crucial to conduct a small-scale test on a few plants to check for any potential phytotoxicity before treating a larger area.

Q3: How soon after application can I expect to see the effects of this compound?

A3: this compound is a systemic herbicide, and its effects may not be immediately apparent. It can take up to three weeks for the full effect on the weeds to become visible.[1][2]

Q4: How should I calibrate my sprayer for greenhouse research trials?

A4: Proper calibration is critical for accurate and reproducible results in research trials. Here is a general procedure for calibrating a backpack or small plot sprayer:

  • Select Nozzle and Pressure: Choose the appropriate nozzle and set the desired spray pressure.

  • Measure Nozzle Flow Rate: Spray water into a measuring container for a set amount of time (e.g., 30 seconds) and record the volume. Convert this to liters per minute.

  • Determine Walking Speed: Practice walking at a consistent and comfortable speed over a known distance to determine your walking speed in meters per minute.

  • Calculate Spray Volume: Use the following formula to calculate the spray volume in liters per hectare (L/ha):

    Spray Volume (L/ha) = (Nozzle Flow Rate (L/min) * 10,000) / (Walking Speed (m/min) * Spray Width (m))

  • Adjust as Needed: If the calculated spray volume is not within the desired range (e.g., 300-400 L/ha), you can adjust your walking speed or change the nozzle to one with a different flow rate.

For detailed calibration procedures, refer to resources from university extension services.[8][9][10][11][12]

Data Presentation

Table 1: Manufacturer's Recommended Application Parameters for this compound

ParameterRecommendationSource(s)
Application Rate (Seedling Weeds) 5.5 L/ha[1][2][3]
Application Rate (Established Weeds) 7.0 - 8.5 L/ha[1][2][3]
Spray Volume 300 - 400 L/ha[1][2][3][4]
Spray Pressure Do not exceed 275 kPa[1][2][3][4]
Droplet Size Classification Coarse (ASAE)[1][3]
Adjuvant Requirement None specified[4]

Table 2: Example of Nozzle Type and Pressure Effects on Droplet Size and Coverage in a Greenhouse Setting *

Nozzle TypePressure (bar)Droplet Size (VMD, µm)Spray Coverage (%)
APS80R 03C 3.51487.6736.49
5.0--
AP120 03C 3.5--
5.0574.0047.83

*Data from a study on tomato crops in a greenhouse and is intended to be illustrative of the principles of nozzle and pressure effects.[13] VMD = Volume Median Diameter.

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay for this compound Efficacy

This protocol is adapted from standard methods for evaluating herbicide efficacy in a greenhouse setting.[14]

  • Plant Preparation:

    • Grow the target weed species from seed in pots containing a sterile greenhouse growing medium.

    • Once seedlings have emerged, thin them to a uniform number per pot (e.g., 3-5 plants).

    • Maintain the plants in a controlled greenhouse environment with optimal conditions for growth.

  • Herbicide Preparation:

    • Prepare a stock solution of your this compound formulation.

    • Perform serial dilutions to create a range of concentrations that will be used for the dose-response curve. This should include a non-treated control (sprayed with water only).

  • Herbicide Application:

    • When the weed seedlings have reached the 2-4 true leaf stage, apply the different this compound concentrations using a calibrated research plot sprayer.

    • Ensure a consistent application volume and pressure across all treatments.

  • Post-Treatment Care and Data Collection:

    • Return the treated plants to the greenhouse and continue to provide optimal growing conditions.

    • At predetermined intervals (e.g., 7, 14, and 21 days after treatment), visually assess the percentage of weed control on a scale of 0% (no effect) to 100% (complete plant death).

    • At the final assessment, harvest the above-ground biomass from each pot, dry it in an oven at 70°C for 48 hours, and record the dry weight.

  • Data Analysis:

    • Calculate the reduction in dry weight for each treatment relative to the non-treated control.

    • Use this data to perform a dose-response analysis and determine the GR50 (the herbicide rate that causes a 50% reduction in plant growth).

Mandatory Visualization

Troubleshooting_Workflow start Poor Weed Control Observed check_timing Was application at 2-4 leaf stage? start->check_timing check_env Were environmental conditions optimal (not too hot/dry)? check_timing->check_env Yes solution_timing Adjust future applications to target young, active weeds. check_timing->solution_timing No check_volume Was spray volume 300-400 L/ha? check_env->check_volume Yes solution_env Apply during optimal growing conditions. check_env->solution_env No check_pressure Was pressure <= 275 kPa? check_volume->check_pressure Yes solution_volume Recalibrate sprayer for correct volume. check_volume->solution_volume No check_nozzle Was the correct nozzle used? check_pressure->check_nozzle Yes solution_pressure Adjust pressure to be within the recommended range. check_pressure->solution_pressure No check_calib Was the sprayer calibrated correctly? check_nozzle->check_calib Yes solution_nozzle Select appropriate nozzle for systemic herbicide (medium droplet). check_nozzle->solution_nozzle No solution_calib Recalibrate sprayer for accurate application. check_calib->solution_calib No consider_resistance Consider the possibility of weed resistance. check_calib->consider_resistance Yes

Caption: Troubleshooting workflow for poor this compound efficacy.

Experimental_Workflow cluster_prep Preparation Phase cluster_app Application Phase cluster_eval Evaluation Phase plant_prep Plant Preparation (Target Weed Species) herbicide_prep Herbicide Preparation (Dose-Response Concentrations) sprayer_calib Sprayer Calibration (Volume, Pressure, Speed) application Herbicide Application (2-4 Leaf Stage) sprayer_calib->application post_treat Post-Treatment Care (Greenhouse Conditions) application->post_treat data_collect Data Collection (Visual Assessment, Biomass) data_analysis Data Analysis (GR50 Calculation)

Caption: General workflow for a this compound dose-response experiment.

References

Technical Support Center: Reducing Solvent Consumption in Mecoprop-P Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Mecoprop-P. This resource is designed for researchers, scientists, and drug development professionals seeking to implement more sustainable, solvent-reducing analytical methods. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide detailed protocols for modern, greener analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to reduce solvent consumption in this compound analysis?

A1: The main strategies fall into three categories:

  • Sample Preparation Miniaturization: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and its miniaturized versions significantly reduce the initial solvent volumes needed for extraction.[1][2]

  • Solventless or Solvent-Reduced Extraction: Methods such as Solid-Phase Microextraction (SPME) and Supramolecular Solvent-based Microextraction (SUSME) aim to drastically lower or eliminate the need for organic extraction solvents.[3]

  • Alternative Chromatographic Techniques: Switching from traditional High-Performance Liquid Chromatography (HPLC) to methods like Ultra-High-Performance Liquid Chromatography (UHPLC) or Supercritical Fluid Chromatography (SFC) can lead to substantial reductions in mobile phase consumption.[4][5] SFC, in particular, is recognized as a "green" alternative as it primarily uses supercritical CO₂ as the mobile phase.[5]

Q2: I am currently using a traditional liquid-liquid extraction. What is a simple first step to reduce my solvent usage?

A2: A practical and widely adopted first step is to switch to a validated Solid-Phase Extraction (SPE) or a QuEChERS-based method. Both are well-documented for this compound analysis and use significantly less solvent than conventional liquid-liquid extraction.[1][6] The QuEChERS method is particularly noted for its simplicity and low solvent consumption.[1]

Q3: My sample amount is extremely limited. Which solvent-reducing method is most suitable?

A3: For very small sample quantities, miniaturized methods are ideal. A miniaturized QuEChERS protocol has been successfully validated for samples as small as 0.3 g.[2] Additionally, microextraction techniques like SPME, which is a solventless method, or SUSME are excellent choices as they are designed to handle low sample volumes.[3][7]

Q4: How can I decrease the solvent waste generated by my HPLC's mobile phase during this compound analysis?

A4: To reduce mobile phase consumption, consider upgrading your chromatographic system. UHPLC offers faster analysis times and better separation efficiency, which translates to lower solvent use per sample compared to conventional HPLC.[4] For the most significant reduction, Supercritical Fluid Chromatography (SFC) is a powerful alternative. SFC uses compressed CO₂ as the primary component of the mobile phase, drastically cutting the consumption of organic solvents like methanol (B129727) or acetonitrile (B52724).[5][8]

Troubleshooting Guides

Topic: QuEChERS Method

Q: I am experiencing low recovery for this compound with a standard QuEChERS kit. What could be the cause?

A: this compound is an acidic herbicide, and its recovery is highly dependent on pH.[6] Ensure your extraction solvent is acidified (e.g., with 0.1% formic acid) to keep the analyte in its neutral, protonated form, which improves partitioning into the organic solvent.[1] Also, after adding the QuEChERS salts, shake the tube vigorously and immediately to prevent the salts from forming agglomerates, which can trap the analyte and reduce recovery.[1]

Q: My sample matrix is high in pigments (e.g., spinach). Which d-SPE sorbent should I use for cleanup?

A: For samples rich in pigments like chlorophyll, a dispersive solid-phase extraction (d-SPE) cleanup mix containing graphitized carbon black (GCB) is often recommended. However, GCB can sometimes retain planar analytes like this compound. A sorbent mix with Primary Secondary Amine (PSA) to remove fatty acids and anhydrous MgSO₄ to remove water is a standard choice.[1] For pigmented matrices, a combination of PSA, C18, and MgSO₄ can provide effective cleanup without significant loss of the target analyte.[9]

Topic: Solid-Phase Extraction (SPE)

Q: My this compound is not retaining on the C18 SPE cartridge, leading to poor recovery. What am I doing wrong?

A: The most common issue with reversed-phase SPE of acidic compounds like this compound is improper sample pH.[6] this compound has a pKa of approximately 3.1.[6] To ensure it is in its neutral form for strong hydrophobic interaction with the C18 sorbent, you must acidify your water sample to a pH between 2 and 3 before loading it onto the cartridge.[6][10]

Q: After eluting this compound from the SPE cartridge with methanol, my sample is not concentrating properly. Any suggestions?

A: After elution with an organic solvent, the eluate should be evaporated to dryness or near-dryness under a gentle stream of nitrogen.[10] It is critical to then reconstitute the residue in a small, precise volume of the initial mobile phase (e.g., 1 mL).[10] This step ensures the analyte is concentrated and compatible with the subsequent chromatographic analysis.

Topic: Chromatographic Analysis

Q: The GC-MS response for this compound is very low and the peak shape is poor. How can I improve this?

A: this compound is an acidic and relatively polar compound, which makes it unsuitable for direct GC-MS analysis.[11] To improve volatility and thermal stability, a derivatization step is required.[11] Converting this compound to its methyl ester using a reagent like BF₃-methanol or diazomethane (B1218177) will significantly improve its chromatographic behavior, leading to better peak shape and a stronger response.[10][11] Additionally, ensure the GC inlet liner is clean and deactivated to prevent analyte adsorption.[11]

Quantitative Data Summary

The following table summarizes the performance of various solvent-reducing analytical methods for this compound.

MethodMatrixLimit of Quantification (LOQ)RecoveryReference
Miniaturized QuEChERS LC-MS/MSBeebread0.017 - 0.05 mg/kg70-120%[2]
SUSME LC-MS/MSSoil0.1 ng/g93-104%[3]
SUSME LC-MS/MSWater1 ng/L (R- and S-MCPP)~75%[12]
Modified QuEChERS UPLC-MS/MSPlant MaterialNot SpecifiedHigh recovery rates[1]

Detailed Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound in Plant Material

This protocol is adapted from a validated method for acidic herbicides.[1]

  • Sample Preparation: Homogenize 10 g (±0.1 g) of the plant sample in a 50 mL centrifuge tube. For dry samples, add a suitable amount of water to rehydrate before homogenization.

  • Extraction:

    • Add 10 mL of acetonitrile containing 0.1% formic acid.

    • Vortex the mixture for 10 minutes.

    • Add 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at 5000 r/min for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube.

    • Add 150 mg of anhydrous MgSO₄ and 25 mg of Primary Secondary Amine (PSA).

    • Vortex for 30 seconds and then centrifuge at 5000 r/min for 5 minutes.

  • Analysis: The resulting supernatant is ready for analysis by LC-MS/MS.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water Samples

This protocol outlines a general procedure for extracting this compound from water using a hydrophilic-lipophilic balanced (HLB) sorbent.[6]

  • Sample Preparation:

    • Collect a 200 mL water sample. If it contains suspended solids, filter through a 0.45 µm glass fiber filter.

    • Acidify the sample to a pH between 2 and 3 using phosphoric acid.

  • SPE Cartridge Conditioning:

    • Place an HLB SPE cartridge on a vacuum manifold.

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of HPLC-grade water through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading: Load the acidified water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the this compound from the cartridge with 5 mL of methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase for analysis.

Visual Guides

G start Start: Homogenized Sample (10g) extraction 1. Extraction - Add 10mL Acetonitrile (acidified) - Add MgSO₄ / NaCl Salts - Shake Vigorously (1 min) start->extraction Sample Prep centrifuge1 2. Centrifuge (e.g., 5000 r/min, 5 min) extraction->centrifuge1 supernatant Transfer Supernatant (Acetonitrile Extract) centrifuge1->supernatant cleanup 3. d-SPE Cleanup - Add MgSO₄ / PSA Sorbent - Vortex (30 sec) supernatant->cleanup centrifuge2 4. Centrifuge cleanup->centrifuge2 final_extract Final Extract for LC-MS/MS Analysis centrifuge2->final_extract Collect Supernatant

Caption: General workflow of the QuEChERS method for this compound analysis.

G start What is your primary goal? goal1 Reduce Extraction Solvent Volume start->goal1 goal2 Reduce HPLC Mobile Phase start->goal2 goal3 Analyze Very Small Sample start->goal3 sol1 Implement QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) goal1->sol1 sol2 Use Solid-Phase Extraction (SPE) goal1->sol2 sol3 Switch to Supercritical Fluid Chromatography (SFC) goal2->sol3 Significant Reduction sol4 Upgrade to UHPLC (Faster runs, less solvent) goal2->sol4 Moderate Reduction sol5 Use Miniaturized QuEChERS goal3->sol5 sol6 Use Microextraction (SPME, SUSME) goal3->sol6

Caption: Decision guide for selecting a solvent reduction technique.

References

Calibration strategies for accurate quantification of Mecoprop-P

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Mecoprop-P.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

Mecoprop is a selective, post-emergence herbicide used to control broadleaf weeds.[1] It exists as a chiral compound with two enantiomers: (R)-Mecoprop (this compound) and (S)-Mecoprop. The herbicidal activity is primarily associated with the (R)-enantiomer, this compound.[2][3] Therefore, it is crucial to separate and quantify the enantiomers individually to accurately assess herbicidal efficacy, monitor for compliance with maximum residue limits (MRLs), and understand its environmental fate.[1][2]

Q2: Which analytical techniques are most suitable for this compound quantification?

The most common and effective techniques for this compound quantification are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method, ideal for detecting trace levels of this compound in complex matrices like soil, water, and biological tissues without the need for derivatization.[3][4]

  • High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): A robust and common technique for quantifying this compound in less complex samples like water. It offers good sensitivity, particularly after a sample pre-concentration step like Solid-Phase Extraction (SPE).[3]

  • Gas Chromatography (GC): Due to the low volatility of this compound in its acidic form, a derivatization step is necessary to convert it into a more volatile ester before GC analysis. This method can be coupled with detectors like an Electron Capture Detector (ECD) or Mass Spectrometry (MS).[3][5]

Q3: What is the "matrix effect" and how does it impact this compound analysis?

The matrix effect is the alteration of the analyte's ionization in the mass spectrometer's ion source due to the presence of co-eluting compounds from the sample matrix.[2][6] This can lead to either ion suppression (decreased signal) or enhancement (increased signal), resulting in inaccurate quantification of this compound.[2][7] This is a significant challenge, especially in complex samples like soil, food, and biological fluids.[2][8]

Q4: How can matrix effects be minimized during this compound analysis?

Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) help remove interfering components.[2][7]

  • Chromatographic Separation: Optimizing the HPLC or GC method to separate this compound from matrix components is crucial.[2][7]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples being analyzed helps to compensate for matrix effects.[2][7]

  • Internal Standards: Using a stable isotope-labeled internal standard, such as Mecoprop-d3, is highly recommended. It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[2][7]

Q5: What are suitable internal standards for this compound quantification?

The ideal internal standard for this compound analysis is a stable isotope-labeled version of the analyte, such as Mecoprop-d3.[2] This is because it has nearly identical chemical and physical properties to this compound, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[2]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Chromatography and Peak Shape Issues

Q: My this compound peak is tailing in my HPLC analysis. What could be the cause and how can I fix it?

A: Peak tailing for an acidic compound like this compound is often due to secondary interactions with the stationary phase.

  • Chemical Causes: If the mobile phase pH is not low enough, the carboxylic acid group of this compound can be ionized. These anionic molecules can then interact with residual silanols on the silica-based stationary phase, leading to tailing.[9]

    • Solution: Adjust the mobile phase pH to be at least 1.5 to 2 pH units below the pKa of this compound (~3.78) to ensure it is in a single, non-ionized state. Using a buffer, such as a phosphate (B84403) buffer (10-25 mM), can help maintain a stable pH.[9]

  • Physical Causes: If all peaks in the chromatogram are tailing, the issue is likely physical. This could be due to a column void, a blocked frit, or excessive extra-column volume.[9]

    • Solution: Check all fittings and tubing for proper connection.[10] If the problem persists, try flushing or replacing the column and/or guard column.[11]

Q: I am observing poor resolution between this compound and other co-eluting pesticides. What should I do?

A: Co-elution with other acidic herbicides like 2,4-D or Dichlorprop is a common issue.[5]

  • Solution:

    • Adjust Mobile Phase: Try decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) to increase retention times and potentially improve resolution.[5]

    • Change pH: Modifying the pH of the aqueous portion of your mobile phase can alter the selectivity between the analytes.[5]

    • Use a Different Column: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry to achieve better separation.[5]

Quantification and Calibration Issues

Q: My calibration curve is non-linear. What are the possible reasons and solutions?

A: A non-linear calibration curve can arise from several factors.

  • Possible Causes:

    • Detector saturation at high concentrations.[2]

    • Significant matrix effects.[2]

    • Inaccurate preparation of calibration standards.[2]

  • Solutions:

    • Extend the calibration range with both lower and higher concentration points.

    • If linearity is not achievable, consider using a quadratic or other non-linear regression model.[2]

    • To address matrix effects, employ matrix-matched standards or an internal standard.[2]

Q: I am experiencing poor reproducibility in my quantitative results. What should I check?

A: Poor reproducibility can stem from inconsistencies in the analytical workflow.

  • Possible Causes:

    • Inconsistent sample preparation.[2]

    • Variability in injection volume.[2]

    • Unstable instrument conditions.[2]

  • Solutions:

    • Standardize the sample preparation protocol and ensure it is followed precisely for all samples and standards.

    • Check the autosampler for accuracy and precision.

    • Allow the instrument to fully stabilize before starting the analysis.[2]

Data Presentation

Table 1: Comparison of Analytical Methods for this compound Determination in Water Samples

MethodSample PreparationLOD (µg/L)LOQ (µg/L)Recovery (%)Precision (RSD %)Citation
UHPLC-MS/MSSolid-Phase Extraction (SPE)0.00008 - 0.0047-71 - 118-[12]
LC-MS/MSSolid-Phase Extraction (SPE)-0.01 - 0.0576.5 - 108.3< 13.6[12]
LC-MS/MS (Chiral)Supramolecular Solvent-based Microextraction (SUSME)-0.001 (for R- and S-MCPP)~752.4 - 2.7[12]
UPLC-MS/MSDirect Injection0.0025-107 - 117< 5[12]

Table 2: LC-MS/MS Method Parameters for this compound Analysis

ParameterConditionCitation
HPLC System Agilent 1290 Infinity or equivalent[3]
Mass Spectrometer Sciex TripleQuad 6500 or equivalent[3]
Column Phenomenex Onyx C18 Monolithic (3.0 mm x 100 mm)[3]
Mobile Phase A Water with 0.1% formic acid[3]
Mobile Phase B Methanol (B129727) with 0.1% formic acid[3]
Injection Volume 40 µL[3]
Ionization Mode Electrospray Ionization (ESI), Negative[2][3]
MRM Transitions Quantitation: m/z 213 → 141; Confirmation: m/z 215 → 143[3]

Experimental Protocols

Protocol 1: this compound Analysis in Soil by LC-MS/MS using QuEChERS

This protocol provides a general workflow for the extraction and analysis of this compound from soil samples.

  • Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.[13]

  • Extraction:

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing PSA and C18 sorbents.

    • Vortex and centrifuge.

  • Analysis:

    • Filter the supernatant through a 0.22 µm filter.[4]

    • Inject the sample into the LC-MS/MS system.

Protocol 2: this compound Analysis in Water by HPLC-DAD using SPE

This protocol is based on methodologies for the analysis of phenoxy herbicides in aqueous samples.[3]

  • Sample Preparation and Solid-Phase Extraction (SPE):

    • Filter the water sample (e.g., 500 mL) through a 0.45 µm filter.[3]

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[1][3]

    • Acidify the water sample to pH 2.5.[1]

    • Load the sample onto the SPE cartridge.[1][3]

    • Wash the cartridge with deionized water.[1]

    • Dry the cartridge under vacuum.[3]

    • Elute this compound with 5 mL of methanol.[3]

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.[3]

  • HPLC-DAD Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[3]

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and acidified water (e.g., with 0.1% phosphoric acid).[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection Wavelength: Approximately 230 nm and 280 nm.[3]

Visualizations

experimental_workflow_soil cluster_prep Sample Preparation cluster_analysis Analysis homogenization Soil Sample Homogenization extraction QuEChERS Extraction homogenization->extraction cleanup dSPE Cleanup extraction->cleanup filtration Filtration cleanup->filtration injection LC-MS/MS Injection filtration->injection quantification Quantification injection->quantification

Caption: Workflow for this compound analysis in soil by LC-MS/MS.

troubleshooting_peak_tailing start Peak Tailing Observed q1 Are all peaks tailing? start->q1 chemical_issue Chemical Issue: Secondary Interactions q1->chemical_issue No physical_issue Physical Issue: Column Void, Blocked Frit, etc. q1->physical_issue Yes solution_chemical Solution: - Adjust mobile phase pH - Use a buffer chemical_issue->solution_chemical solution_physical Solution: - Check fittings and tubing - Flush/replace column physical_issue->solution_physical

Caption: Decision tree for troubleshooting peak tailing issues.

matrix_effect_mitigation start Matrix Effect Mitigation Strategies prep Effective Sample Preparation (SPE, QuEChERS) start->prep chrom Optimized Chromatographic Separation start->chrom calib Matrix-Matched Calibration start->calib is Use of Internal Standards (e.g., Mecoprop-d3) start->is

Caption: Strategies to minimize matrix effects in this compound analysis.

References

Technical Support Center: Dealing with Co-eluting Interferences in Mecoprop-P Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with co-eluting interferences during the analysis of Mecoprop-P.

Frequently Asked Questions (FAQs)

Q1: What are co-eluting interferences and why are they a concern in this compound analysis?

A1: Co-eluting interferences occur when other compounds in a sample elute from the chromatography column at the same time as this compound, leading to overlapping peaks. This is a significant issue because this compound, a phenoxypropionic acid herbicide, shares structural similarities with other acidic herbicides, causing them to behave similarly under certain chromatographic conditions.[1] This can lead to inaccurate quantification, false positives, and poor sensitivity in the analysis.[2][3] The matrix, which includes all components in a sample apart from the analyte, can also be a major source of co-eluting interferences, causing ion suppression or enhancement in mass spectrometry-based methods.[2][4]

Q2: What are the most common compounds that co-elute with this compound?

A2: Due to their similar chemical properties, this compound frequently co-elutes with other acidic herbicides. The most common co-eluting pesticides include:

  • Phenoxy herbicides: 2,4-D, Dichlorprop (2,4-DP), MCPA, and MCPB.[1]

  • Benzoic acid herbicides: Dicamba.[1]

The specific co-elution challenges are highly dependent on the chromatographic conditions, such as the column chemistry, mobile phase composition, and pH.[1]

Q3: Which analytical techniques are recommended for resolving this compound from co-eluting compounds?

A3: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), are effective for resolving this compound from interfering compounds.[1][5]

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a highly sensitive and selective method suitable for detecting trace levels of this compound in complex matrices without the need for derivatization.[6] By using techniques like Multiple Reaction Monitoring (MRM), it can distinguish between compounds with the same mass-to-charge ratio, providing an additional layer of selectivity.[1][7]

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is another powerful technique, but it often requires a derivatization step to convert the acidic this compound into a more volatile and less polar ester derivative, which improves its chromatographic behavior and sensitivity.[1][5]

Q4: How can I resolve the chiral enantiomers of Mecoprop?

A4: Mecoprop is a chiral compound with two enantiomers: (R)-(+)-Mecoprop (the herbicidally active form, this compound) and (S)-(-)-Mecoprop.[1] To separate these enantiomers, chiral chromatography is necessary, which employs a chiral stationary phase in the chromatography column.[1][8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Poor resolution between this compound and another phenoxy herbicide (e.g., 2,4-D or Dichlorprop) in reversed-phase HPLC.

Q: My this compound peak is overlapping with the 2,4-D peak on a C18 column. What should I try first?

A: First, try adjusting the mobile phase composition. Decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will generally increase retention times and may improve resolution.[1] You can also try changing the pH of the aqueous portion of your mobile phase. Since these are acidic herbicides, adjusting the pH can alter their ionization state and retention behavior, thus improving separation.[1]

Q: I've adjusted the mobile phase, but the resolution is still not sufficient. What's the next step?

A: If mobile phase optimization is not enough, consider these options:

  • Change the organic modifier: If you are using acetonitrile, try switching to methanol (B129727) or a combination of both. Different organic solvents can alter the selectivity of the separation.[9]

  • Use a different column: A column with a different stationary phase (e.g., phenyl-hexyl or pentafluorophenyl (PFP)) can provide a different selectivity for acidic herbicides.

  • Adjust the temperature: Lowering the column temperature can sometimes improve resolution, although it will also increase retention times and backpressure.[1]

Problem 2: Peak tailing observed for the this compound peak.

Q: My this compound peak is tailing. How do I determine if it's a chemical or physical problem?

A: A simple diagnostic test is to observe the peak shape of other, neutral compounds in your sample or a standard mixture.[9]

  • If all peaks in the chromatogram exhibit tailing: The issue is likely a physical problem with your HPLC system or column (e.g., column void, blocked frit, or extra-column volume).[9]

  • If only the this compound peak (and other acidic or basic analytes) is tailing: The problem is more likely a chemical issue related to secondary interactions between this compound and the stationary phase.[9]

Q: How can I optimize my mobile phase to reduce this compound peak tailing?

A: For acidic compounds like this compound, peak tailing is often caused by interactions with residual silanol (B1196071) groups on the silica-based stationary phase. To mitigate this:

  • Lower the mobile phase pH: Adjust the pH of the aqueous portion of your mobile phase to be at least one pH unit below the pKa of this compound (pKa ≈ 3.8). A pH of 2.5-3.0, achieved by adding 0.1% formic acid, will ensure the analyte is in its neutral, protonated form, minimizing silanol interactions.[2][9]

  • Use a buffer: A buffer, such as a 10-25 mM phosphate (B84403) buffer, can help maintain a stable pH throughout the analysis.[9]

Problem 3: Low sensitivity or no detector response for this compound in GC-MS.

Q: I am not seeing a strong signal for this compound in my GC-MS analysis. What could be the issue?

A: this compound is an acidic and relatively polar compound, which can lead to poor chromatographic performance and low sensitivity in GC without derivatization.[1] Adsorption to active sites in the GC inlet and column can also be a problem.[1]

Q: What steps can I take to improve the GC-MS response for this compound?

A:

  • Derivatization: Convert this compound to a less polar and more volatile ester derivative (e.g., methyl or ethyl ester) before GC analysis. This will significantly improve its chromatographic behavior and sensitivity.[1]

  • Inlet Maintenance: Ensure the GC inlet liner is clean and consider using a deactivated liner to minimize analyte adsorption.[1]

  • Column Choice: Use a column with a stationary phase appropriate for pesticide analysis, and ensure it is properly conditioned.[1]

Quantitative Data Summary

Table 1: Common Co-eluting Herbicides with this compound

CompoundHerbicide ClassTypical Retention Time Range (min) on C18 column
This compoundPhenoxypropionic Acid4.4 - 4.8
2,4-DPhenoxyacetic Acid3.3 - 4.6
Dichlorprop (2,4-DP)Phenoxypropionic Acid4.2 - 4.8
MCPAPhenoxyacetic Acid3.5 - 4.5
MCPBPhenoxybutyric Acid5.0

Retention times are approximate and can vary significantly based on the specific chromatographic conditions.[3][10]

Table 2: Exemplary Mass Spectrometry Parameters for this compound Analysis

ParameterLC-MS/MSGC-MS (after derivatization)
Ionization Mode Negative Electrospray (ESI-)Electron Ionization (EI)
Precursor Ion (m/z) 213Varies with derivative
Product Ion 1 (Quantitation) 141Varies with derivative
Product Ion 2 (Confirmation) -Varies with derivative
Collision Energy (eV) 12N/A

These parameters are illustrative and should be optimized for your specific instrument.[3][6]

Experimental Protocols
Protocol 1: LC-MS/MS Method for the Analysis of this compound and Other Acidic Herbicides

This protocol provides a general procedure for the simultaneous analysis of several phenoxy herbicides.

  • Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 3.0 mm, 2.7 µm particle size).[1]

    • Mobile Phase A: Water with 0.1% formic acid.[1]

    • Mobile Phase B: Methanol with 0.1% formic acid.[1]

    • Gradient:

      • 0-1 min: 30% B

      • 1-8 min: 30% to 95% B

      • 8-10 min: Hold at 95% B

      • 10.1-12 min: Return to 30% B and equilibrate[1]

    • Flow Rate: 0.4 mL/min.[1]

    • Column Temperature: 40 °C.[1]

    • Injection Volume: 5 µL.[1]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

    • MRM Transitions: See Table 2 for this compound. Optimize transitions for other target analytes.

    • Source Parameters: Optimize source temperature, gas flows, and capillary voltage according to the manufacturer's recommendations.[1]

  • Sample Preparation: For water samples, acidification followed by solid-phase extraction (SPE) may be necessary to concentrate the analytes and remove matrix interferences.[1] For soil or tissue samples, an initial extraction with an appropriate solvent (e.g., acetonitrile or ethyl acetate) followed by a clean-up step is typically required.[1]

Protocol 2: GC-MS Method for the Analysis of this compound and Other Acidic Herbicides (with Derivatization)

This protocol outlines a general approach for analyzing acidic herbicides by GC-MS.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.[1]

  • Sample Preparation and Derivatization:

    • Extract the herbicides from the sample matrix using a suitable solvent extraction method.

    • Clean up the extract using solid-phase extraction (SPE) or other techniques if necessary.[5]

    • Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.[5]

    • Derivatize the acidic herbicides to their methyl or ethyl esters using a suitable reagent (e.g., diazomethane (B1218177) or BF3/methanol). This step is crucial for improving volatility.[1]

  • GC Conditions:

    • Inlet: Splitless injection at 250 °C.[1]

    • Carrier Gas: Helium at a constant flow rate.[1]

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 1 minute.

      • Ramp to 180 °C at 20 °C/min.

      • Ramp to 280 °C at 10 °C/min, hold for 5 minutes.[1]

    • Injection Volume: 1 µL.[1]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Detection Mode: Scan or Selected Ion Monitoring (SIM).[1]

    • Mass Range (Scan): 50-400 amu.[1]

    • SIM Ions: Select characteristic ions for the derivatized this compound and co-eluting pesticides.[1]

Protocol 3: QuEChERS Sample Preparation for this compound in Soil

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticides from various matrices.[11]

  • Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.[11]

  • Hydration of Dry Soil: Weigh 5 g of the homogenized soil into a 50 mL centrifuge tube. Add 10 mL of water and vortex for 1 minute to hydrate (B1144303) the soil. Let it stand for 30 minutes.[11]

  • Extraction:

    • Add 10 mL of acetonitrile to the hydrated soil sample.[11]

    • Cap the tube and shake vigorously for 5 minutes using a mechanical shaker.[11]

  • Salting-out:

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.[11]

    • Immediately cap and shake vigorously for 1 minute.[11]

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.[11]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer 1 mL of the acetonitrile supernatant to a 15 mL centrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of primary secondary amine (PSA) sorbent, and 50 mg of C18 sorbent.[11]

    • Vortex for 30 seconds.[11]

  • Final Centrifugation and Filtration:

    • Centrifuge the dSPE tube at 5000 rpm for 2 minutes.[11]

    • Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.[11]

Visualizations

MethodDevelopmentWorkflow start_end start_end process process decision decision output output start Start: Co-elution Observed optimize_mp Optimize Mobile Phase (Gradient, pH, Organic Solvent) start->optimize_mp check_res1 Resolution Adequate? optimize_mp->check_res1 change_col Change Column (Different Stationary Phase) check_res1->change_col No method_dev Method Developed check_res1->method_dev Yes check_res2 Resolution Adequate? change_col->check_res2 optimize_temp Optimize Temperature check_res2->optimize_temp No check_res2->method_dev Yes check_res3 Resolution Adequate? optimize_temp->check_res3 check_res3->method_dev Yes end End check_res3->end No, Further Investigation Needed method_dev->end

Caption: Workflow for developing a method to resolve co-eluting pesticides.

PeakTailingTroubleshooting start_node start_node decision decision physical_issue physical_issue chemical_issue chemical_issue solution solution start Peak Tailing Observed for this compound all_peaks_tailing Are all peaks tailing? start->all_peaks_tailing physical_prob Likely Physical Issue: - Check fittings for dead volume - Inspect column for voids - Minimize extra-column tubing all_peaks_tailing->physical_prob Yes chemical_prob Likely Chemical Issue all_peaks_tailing->chemical_prob No check_ph Is mobile phase pH < pKa (~3.8)? chemical_prob->check_ph adjust_ph Adjust mobile phase pH to ~2.5-3.0 with 0.1% Formic Acid check_ph->adjust_ph No peak_improved Peak Shape Improved check_ph->peak_improved Yes use_buffer Consider adding a buffer (e.g., 10-25 mM phosphate) adjust_ph->use_buffer use_buffer->peak_improved

Caption: Decision tree for troubleshooting this compound peak tailing issues.

QuECHERS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis sample_prep sample_prep extraction extraction cleanup cleanup analysis analysis s1 5g Homogenized Soil s2 Hydrate with 10mL Water s1->s2 e1 Add 10mL Acetonitrile Shake for 5 min s2->e1 e2 Add MgSO4 & NaCl Salts Shake for 1 min e1->e2 e3 Centrifuge at 4000 rpm e2->e3 c1 Take 1mL Supernatant e3->c1 c2 Add to dSPE tube (MgSO4, PSA, C18) c1->c2 c3 Vortex & Centrifuge c2->c3 a1 Filter Supernatant (0.22 µm) c3->a1 a2 LC-MS/MS Analysis a1->a2

Caption: Experimental workflow for this compound analysis in soil.

References

Technical Support Center: Robustness of the QuEChERS Method for Mecoprop-P

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on improving the robustness of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of the acidic herbicide Mecoprop-P. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and achieve accurate and reproducible results.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound using the QuEChERS method.

Issue 1: Low or Inconsistent Recovery of this compound

  • Question: My recovery of this compound is consistently low or highly variable. What are the potential causes and how can I fix this?

  • Answer: Low and inconsistent recoveries for acidic herbicides like this compound are common issues in QuEChERS analysis. The primary causes and their solutions are outlined below:

    • Inappropriate pH: this compound is an acidic herbicide and its extraction efficiency is highly pH-dependent. In a neutral or basic environment, it will be in its anionic form, which has low solubility in the acetonitrile (B52724) extraction solvent, leading to poor partitioning and low recovery.

      • Solution: Acidify the extraction solvent. The addition of formic acid to the acetonitrile (typically 0.1-2% v/v) is a common and effective modification.[1] This ensures that this compound remains in its neutral, protonated form, which is more soluble in the organic solvent. Using buffering salts, such as citrate (B86180) buffers, during the extraction/partitioning step can also help maintain an optimal pH of around 5 to 5.5.[2]

    • Strong Matrix Interactions: this compound can bind strongly to certain matrix components, particularly in complex matrices like clay soils or those with high organic matter content.[3]

      • Solution: For dry samples, such as cereals or soil, it is crucial to add water to the sample and allow it to hydrate (B1144303) before adding the extraction solvent.[1][4] This helps to disrupt the analyte-matrix interactions. For challenging matrices, consider increasing the shaking/vortexing time during the extraction step to ensure thorough partitioning.

    • Analyte Loss During d-SPE Cleanup: The choice of dispersive solid-phase extraction (d-SPE) sorbent is critical. Primary Secondary Amine (PSA) is a common sorbent used in QuEChERS to remove organic acids, sugars, and fatty acids. However, since this compound is an acidic herbicide, PSA can also remove it from the extract, leading to significant losses.

      • Solution: For the analysis of this compound, it is often recommended to either avoid the use of PSA in the d-SPE step or to use a smaller amount.[2] Alternatively, other sorbents like C18 can be used to remove non-polar interferences without significantly affecting the recovery of this compound.[3] For highly pigmented samples, graphitized carbon black (GCB) can be used, but it should be noted that GCB can also adsorb planar molecules, so its use should be evaluated carefully.[1]

Issue 2: Significant Matrix Effects in LC-MS/MS Analysis

  • Question: I am observing significant signal suppression or enhancement for this compound in my LC-MS/MS analysis. How can I mitigate these matrix effects?

  • Answer: Matrix effects are a common challenge in LC-MS/MS analysis, where co-extracted matrix components interfere with the ionization of the target analyte.[5] Here are the primary strategies to address this issue:

    • Effective Sample Cleanup: A robust cleanup step is the first line of defense against matrix effects.

      • Solution: As mentioned previously, the d-SPE step is crucial. For matrices with high lipid content, the inclusion of C18 sorbent in the d-SPE tube is recommended to remove fats and oils.[5] For general-purpose cleanup that is less aggressive towards acidic analytes than PSA, consider using a combination of MgSO₄ and C18.

    • Use of Matrix-Matched Standards: This is a highly effective strategy to compensate for matrix effects.

      • Solution: Prepare your calibration standards in a blank matrix extract that is representative of your samples.[5] This means running a blank sample through the entire QuEChERS procedure and then using the resulting extract to prepare your calibration curve. This approach helps to ensure that the standards and the samples experience similar ionization suppression or enhancement, leading to more accurate quantification.

    • Stable Isotope-Labeled Internal Standard: This is considered the gold standard for correcting for matrix effects.

      • Solution: Use a stable isotope-labeled version of this compound (e.g., Mecoprop-d3) as an internal standard.[5] This internal standard will have nearly identical chemical and physical properties to the native analyte and will co-elute chromatographically. Therefore, it will experience the same matrix effects as this compound, allowing for accurate correction of any signal variations.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting this compound using the QuEChERS method?

A1: The optimal pH for extracting this compound is in the acidic range, typically between 3 and 5. This ensures the herbicide is in its protonated, non-ionized form, which is more soluble in the acetonitrile extraction solvent. This is usually achieved by adding formic acid to the acetonitrile and/or using citrate buffer salts during the extraction step.[1][2]

Q2: Which d-SPE sorbents are recommended for this compound analysis?

A2: The choice of d-SPE sorbent depends on the matrix. For general matrices, a combination of anhydrous magnesium sulfate (B86663) (for water removal) and C18 (for removal of non-polar interferences) is a good starting point.[3] The use of PSA should be avoided or minimized as it can remove the acidic this compound from the extract.[2] For samples with high pigment content, GCB can be used, but its potential to adsorb this compound should be evaluated.[1]

Q3: Is it necessary to hydrate dry samples before QuEChERS extraction?

A3: Yes, for dry samples like soil, cereals, or dried herbs, it is critical to add a specific amount of water and allow the sample to hydrate for a period (e.g., 30 minutes) before adding acetonitrile.[1][4] This step is crucial for efficient extraction as it helps to swell the matrix and improve the partitioning of the analyte into the extraction solvent.

Q4: Can I analyze this compound without a d-SPE cleanup step?

A4: While it is possible to analyze the raw extract directly after the initial extraction and salting-out steps, this is generally not recommended for complex matrices. The d-SPE cleanup step is important for removing matrix components that can cause significant matrix effects in LC-MS/MS analysis and can also contaminate the analytical instrument.[5] However, for relatively clean matrices, a "dilute and shoot" approach after the initial extraction may be feasible, but should be validated carefully.

Q5: How do I prepare matrix-matched calibration standards?

A5: To prepare matrix-matched standards, you first need a blank matrix sample (e.g., a soil or plant sample that is known to be free of this compound). Process this blank sample through the entire QuEChERS procedure (homogenization, extraction, and d-SPE cleanup). The resulting final extract is then used as the solvent to prepare your serial dilutions of a this compound analytical standard.[5]

Data Presentation

The following tables summarize the recovery data for this compound and other acidic herbicides under different QuEChERS modifications.

Table 1: Recovery of Acidic Herbicides in Plant Matrices using a Modified QuEChERS Protocol *

Plant MatrixRecovery (%)Relative Standard Deviation (RSD, %)
Various Plant Matrices85 - 110< 15

*Modified protocol includes extraction with acetonitrile containing 0.1% formic acid and cleanup with MgSO₄ and PSA. Data is indicative of expected performance for this compound.

Table 2: Comparison of d-SPE Sorbents for this compound Recovery in Soil *

d-SPE Sorbent CombinationAverage Recovery (%)RSD (%)
MgSO₄ + C18958
MgSO₄ + PSA6512
MgSO₄ only (No Cleanup)9815

*Hypothetical data for illustrative purposes, based on general knowledge of sorbent performance for acidic analytes. Actual recoveries may vary depending on the specific soil type and experimental conditions.

Experimental Protocols

Modified QuEChERS Protocol for this compound in Plant Material [1]

  • Sample Preparation:

    • Homogenize 10 g (±0.1 g) of the plant material sample in a 50 mL centrifuge tube.

    • For dry samples like cereals, add an appropriate amount of water to hydrate the sample before homogenization.

  • Extraction:

    • Add 10 mL of acetonitrile containing 0.1% formic acid to the centrifuge tube.

    • Vortex the mixture for 10 minutes.

    • Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

    • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

    • Centrifuge at 5000 r/min for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer the supernatant to a 15 mL centrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of C18.

    • For samples with high pigment content, add 50 mg of Graphitized Carbon Black (GCB).

    • Vortex at 2500 r/min for 2 minutes.

    • Centrifuge at 5000 r/min for 5 minutes.

  • Final Extract Preparation:

    • Filter the supernatant through a 0.22 µm filter membrane.

    • The extract is now ready for analysis by LC-MS/MS.

Modified QuEChERS Protocol for this compound in Soil [3][4]

  • Sample Preparation:

    • Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.

    • Weigh 5 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Hydration:

    • Add 10 mL of water and vortex for 1 minute to hydrate the soil.

    • Let the sample stand for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile containing 1% formic acid to the hydrated soil sample.

    • Cap the tube and shake vigorously for 5 minutes using a mechanical shaker.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the acetonitrile supernatant to a 15 mL centrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of C18.

    • Vortex for 1 minute.

    • Centrifuge at 5000 rpm for 2 minutes.

  • Final Extract Preparation:

    • Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

Mandatory Visualization

QuEChERS_Workflow start Start: Homogenized Sample (10g plant material or 5g hydrated soil) extraction 1. Extraction - Add 10 mL Acetonitrile (with Formic Acid) - Vortex/Shake start->extraction salting_out 2. Salting Out - Add MgSO4 & NaCl (+/- Citrate Buffer) - Shake Vigorously - Centrifuge extraction->salting_out supernatant_transfer Transfer Supernatant salting_out->supernatant_transfer dspe_cleanup 3. d-SPE Cleanup - Add d-SPE Sorbents (e.g., MgSO4, C18) - Vortex - Centrifuge supernatant_transfer->dspe_cleanup filtration 4. Filtration - Filter through 0.22 µm filter dspe_cleanup->filtration analysis Final Extract for LC-MS/MS Analysis filtration->analysis

Caption: Modified QuEChERS workflow for this compound analysis.

Troubleshooting_Workflow start Problem: Low/Inconsistent This compound Recovery check_ph Check Extraction pH Is it acidic (pH 3-5)? start->check_ph adjust_ph Solution: - Add Formic Acid to Acetonitrile - Use Citrate Buffer Salts check_ph->adjust_ph No check_dspe Review d-SPE Sorbents Are you using PSA? check_ph->check_dspe Yes adjust_ph->check_dspe adjust_dspe Solution: - Avoid/Reduce PSA - Use C18 for cleanup check_dspe->adjust_dspe Yes check_matrix Consider Matrix Type Is it a dry or complex matrix? check_dspe->check_matrix No adjust_dspe->check_matrix adjust_matrix Solution: - Hydrate dry samples before extraction - Increase extraction time/intensity check_matrix->adjust_matrix Yes check_matrix_effects Check for Matrix Effects (Signal Suppression/Enhancement) check_matrix->check_matrix_effects Yes end Improved Robustness & Recovery check_matrix->end No adjust_matrix->check_matrix_effects adjust_quant Solution: - Use Matrix-Matched Standards - Use Stable Isotope-Labeled  Internal Standard check_matrix_effects->adjust_quant Yes check_matrix_effects->end No adjust_quant->end

Caption: Troubleshooting workflow for low this compound recovery.

References

Selection of internal standards for Mecoprop-P analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the selection and use of internal standards in the analysis of Mecoprop-P. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it important in this compound analysis?

A1: An internal standard (IS) is a chemical compound added in a constant amount to all samples, blanks, and calibration standards in an analysis. In the analysis of this compound, an internal standard is crucial for improving the accuracy and precision of quantification.[1] It helps to correct for variations that can occur during sample preparation, such as analyte losses during extraction and cleanup, and for instrumental variations, like minor inconsistencies in injection volume.[2] By using the ratio of the analyte signal to the internal standard signal, more reliable and reproducible results can be achieved.

Q2: What are the key criteria for selecting a suitable internal standard for this compound analysis?

A2: The ideal internal standard for this compound analysis should possess the following characteristics:

  • Chemical Similarity: It should be chemically and physically similar to this compound to ensure it behaves similarly during sample preparation and analysis.

  • Not Naturally Present: The internal standard must not be present in the original sample matrix.

  • Chromatographic Resolution: It should be well-separated from this compound and other sample components in the chromatogram. However, for LC-MS/MS analysis, co-elution is acceptable if the internal standard is isotopically labeled, as the mass spectrometer can differentiate between the analyte and the standard.

  • Stability: The internal standard must be chemically stable throughout the entire analytical procedure.

Q3: What is the most highly recommended internal standard for this compound analysis by LC-MS/MS?

A3: For LC-MS/MS analysis, a stable isotope-labeled (SIL) internal standard is considered the "gold standard".[2] Mecoprop-d3 is a commonly used and highly recommended SIL internal standard for this compound analysis. Since Mecoprop-d3 has nearly identical physicochemical properties to this compound, it co-elutes and experiences the same degree of matrix effects (ion suppression or enhancement), leading to the most accurate correction of the analyte signal.[2]

Q4: Can I use a non-isotopically labeled internal standard for this compound analysis?

A4: Yes, if a stable isotope-labeled internal standard like Mecoprop-d3 is unavailable or cost-prohibitive, a non-labeled structural analog can be used. A structural analog is a compound that is chemically similar to this compound but not expected to be in the samples. However, it's important to be aware of the potential drawbacks. Structural analogs may not perfectly co-elute with this compound, and their ionization efficiency and extraction recovery might differ, leading to less effective compensation for matrix effects and recovery losses compared to a SIL internal standard.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor recovery of this compound 1. Inefficient extraction from the sample matrix. 2. Loss of analyte during sample cleanup steps (e.g., SPE). 3. Degradation of this compound during sample processing.1. Optimize the extraction solvent and technique (e.g., pH adjustment, sonication time). 2. Ensure the SPE cartridge is properly conditioned and that the elution solvent is appropriate. 3. Add the internal standard at the very beginning of the sample preparation process to compensate for losses.[2] Ensure proper sample storage (cool, dark conditions).
High variability in results (poor precision) 1. Inconsistent injection volumes. 2. Fluctuations in instrument performance. 3. Variable matrix effects between samples.1. Use a high-quality autosampler and ensure it is properly maintained. The use of an internal standard will correct for minor injection volume variations.[2] 2. Allow the instrument to stabilize before analysis and monitor system suitability throughout the run. 3. Employ a stable isotope-labeled internal standard (Mecoprop-d3) to effectively compensate for matrix effects.[2]
Signal suppression or enhancement High levels of co-eluting matrix components interfering with the ionization of this compound in the mass spectrometer source.1. Improve sample cleanup using techniques like QuEChERS or a more selective SPE sorbent. 2. Optimize the LC method to achieve better separation of this compound from interfering matrix components. 3. Use a stable isotope-labeled internal standard (Mecoprop-d3) which will experience the same matrix effects as the analyte, allowing for accurate correction.[2] 4. Prepare calibration standards in a blank matrix similar to the samples (matrix-matched calibration).
Sample concentration is above the calibration range The concentration of this compound in the sample is higher than the highest calibration standard.Diluting the sample extract is necessary. However, with an internal standard, simply diluting the final extract will not change the analyte-to-IS ratio. The recommended procedure is to dilute a portion of the original sample extract with the same solvent used for the initial extraction, and then add the internal standard to the diluted sample.

Quantitative Data Summary

The use of an appropriate internal standard significantly improves the quality of analytical data for this compound. Below are tables summarizing typical performance data.

Table 1: Performance Comparison of Internal Standard Types for Herbicide Analysis

Performance ParameterIsotopically Labeled IS (e.g., Mecoprop-d3)Structural Analog IS (Non-Labeled)
Recovery Correction ExcellentModerate to Good
Matrix Effect Compensation ExcellentPoor to Moderate
Precision (%RSD) < 5%10-20%
Accuracy (% Recovery) 95-105%80-120%
Note: This data is illustrative and based on typical performance characteristics in pesticide residue analysis.[2]

Table 2: Performance Data for Chiral LC-MS/MS Method for Mecoprop (B166265) Enantiomers in Water

ParameterR- and S-Mecoprop
Limit of Quantitation (LOQ) 1 ng/L
Recoveries ~75%
Precision (%RSD) at 5 ng/L 2.4 - 2.7%
Source: Adapted from a study on the stereoselective quantitation of mecoprop in natural waters.[3]

Table 3: EC50 Values for Growth Inhibition by this compound in Aquatic Plants

Plant SpeciesExposure DurationEC50 (µg/L)
Ranunculus aquatilis21/22 days46.9
Ludwigia repens21/22 days656.4
Source: Data from a study on the effects of this compound on dicotyledonous macrophytes.[4]

Experimental Protocols

Protocol 1: Preparation of Internal Standard Stock and Working Solutions

This protocol describes the preparation of a Mecoprop-d3 internal standard solution for spiking into samples.

  • Preparation of Mecoprop-d3 Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh a known amount of neat Mecoprop-d3 standard (e.g., 10 mg).

    • Dissolve the standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) in a Class A volumetric flask (e.g., 100 mL) to obtain a stock solution of 100 µg/mL.

    • Store the stock solution in an amber vial at -20°C.

  • Preparation of Mecoprop-d3 Working Solution (e.g., 1 µg/mL):

    • Perform a serial dilution of the stock solution. For example, pipette 1 mL of the 100 µg/mL stock solution into a 100 mL Class A volumetric flask and dilute to the mark with the appropriate solvent to obtain a 1 µg/mL working solution.

    • This working solution is then used to spike samples, blanks, and calibration standards.

Protocol 2: Analysis of this compound in Water by LC-MS/MS with Internal Standard

This protocol is a general guideline for the analysis of this compound in water samples.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Acidify the water sample (e.g., 500 mL) to a pH < 3 with an appropriate acid (e.g., formic acid).

    • Spike the sample with the internal standard. Add a known volume of the Mecoprop-d3 working solution (e.g., 50 µL of a 1 µg/mL solution to achieve a concentration of 100 ng/L).

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the spiked water sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove interferences.

    • Dry the cartridge under vacuum.

    • Elute this compound and Mecoprop-d3 with a suitable organic solvent (e.g., 5 mL of methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and Mecoprop-d3.

Visualizations

Signaling Pathway of this compound

This compound is a synthetic auxin herbicide that mimics the natural plant hormone auxin.[5] It activates the auxin signaling pathway, leading to uncontrolled growth and eventually, the death of susceptible plants.[5][6] The core of this pathway involves the binding of this compound to the TIR1/AFB co-receptors, which triggers the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes by ARF transcription factors.[7][8]

Mecoprop_Signaling_Pathway This compound (Synthetic Auxin) Signaling Pathway cluster_0 Active Complex Formation MecopropP This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Auxin Co-Receptor MecopropP->TIR1_AFB Binds to SCF_Complex SCF E3 Ubiquitin Ligase TIR1_AFB->SCF_Complex Recruits Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex Targeted by Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Ubiquitination Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Response Uncontrolled Growth & Plant Death Auxin_Genes->Response Leads to

Caption: this compound activates the auxin signaling pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of this compound in environmental samples using an internal standard.

Experimental_Workflow General Workflow for this compound Analysis Sample_Collection 1. Sample Collection (e.g., Water, Soil) IS_Spiking 2. Internal Standard Spiking (e.g., Mecoprop-d3) Sample_Collection->IS_Spiking Extraction 3. Sample Extraction (e.g., SPE, QuEChERS) IS_Spiking->Extraction Cleanup 4. Extract Cleanup (Optional) Extraction->Cleanup Concentration 5. Concentration & Reconstitution Cleanup->Concentration Analysis 6. LC-MS/MS Analysis Concentration->Analysis Data_Processing 7. Data Processing (Analyte/IS Ratio) Analysis->Data_Processing Quantification 8. Quantification Data_Processing->Quantification

Caption: Workflow for this compound analysis with an internal standard.

References

Technical Support Center: Optimizing Digestion Methods for Total Mecoprop-P in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of total Mecoprop-P (MCPP-p) in plant tissues. The focus is on optimizing digestion methods to ensure the cleavage of this compound conjugates, leading to an accurate determination of the total residue.

Frequently Asked Questions (FAQs)

Q1: Why is a digestion/hydrolysis step necessary for analyzing total this compound in plant tissues?

A1: this compound, like other phenoxyacetic acid herbicides, can be metabolized by plants into various conjugates, most commonly with sugars (e.g., glucose esters or glucosides) or amino acids.[1][2][3] These conjugated forms are not always detected by standard analytical methods that target the parent compound. A digestion or hydrolysis step is crucial to break these covalent bonds, releasing the conjugated this compound as the free acid, which can then be quantified.[1][2] This ensures that the analysis accounts for the "total" residue, which is often required for regulatory purposes and accurate risk assessment.

Q2: What are the main types of digestion/hydrolysis methods used for this compound analysis?

A2: The primary methods to cleave this compound conjugates in plant tissues are:

  • Alkaline Hydrolysis: This is the most common and widely accepted method. It involves heating the sample extract in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH), to break the ester and amide linkages of the conjugates.[1][4][5][6][7]

  • Enzymatic Hydrolysis: This method uses specific enzymes, such as β-glucosidases, to selectively cleave sugar conjugates (e.g., glucosides).[2][4] It is considered a milder alternative to chemical hydrolysis.

  • Acid Hydrolysis: While used in some analytical procedures for other compounds, acid hydrolysis is less common for phenoxy acid herbicides due to the potential for degradation of the target analyte under harsh acidic and high-temperature conditions.

Q3: How much can the measured concentration of this compound increase after hydrolysis?

A3: The increase in measured concentration after hydrolysis can be substantial and varies depending on the plant species, growth stage, and time after application. Studies have shown that including an alkaline hydrolysis step can increase the detected residue levels of phenoxy acid herbicides by a factor of 2.5 to as much as 7.1.[2][4] For example, analysis of incurred residues in wheat showed a 7.1-fold increase for the related herbicide MCPA after alkaline hydrolysis.[2] Enzymatic deconjugation has been shown to increase residue detection by up to 2.7-fold compared to non-hydrolyzed samples.[4]

Troubleshooting Guides

Alkaline Hydrolysis

Issue 1: Low or no increase in this compound concentration after alkaline hydrolysis.

Potential CauseRecommended Solution
Inefficient Hydrolysis Conditions Ensure the correct concentration of NaOH, temperature, and time are used. For most plant matrices, alkaline hydrolysis for 30-120 minutes at 40°C is effective.[4][7] For more complex matrices like citrus or cereals, harsher conditions (e.g., 60°C for 60 minutes or 40°C for 120 minutes) may be necessary.[8] Always optimize these parameters for your specific matrix.
Timing of Base Addition The addition of the base after the addition of the extraction solvent (e.g., acetonitrile) has been shown to be more effective for hydrolysis than adding it before.[6]
Low Level of Conjugation In some cases, the plant may not have significantly metabolized this compound into conjugated forms. Analyze a certified reference material or a spiked sample with a known conjugate to confirm the efficiency of your hydrolysis procedure.
Analyte Degradation Although generally stable to hydrolysis, excessively harsh conditions (very high temperature or prolonged time) could potentially lead to degradation. Verify by testing recovery on a sample spiked with a known amount of this compound standard before and after hydrolysis.

Issue 2: Poor reproducibility of results.

Potential CauseRecommended Solution
Inconsistent Temperature Control Use a calibrated water bath or heating block to ensure a consistent and accurate temperature during the hydrolysis step. Fluctuations in temperature can lead to variable hydrolysis efficiency.
Inhomogeneous Sample Ensure the initial plant tissue sample is thoroughly homogenized before taking a subsample for extraction and hydrolysis.
Matrix Effects The complexity of the plant matrix can influence hydrolysis efficiency. For challenging matrices, consider optimizing the sample-to-solvent ratio or the cleanup step after extraction.
Enzymatic Hydrolysis

Issue 3: Incomplete cleavage of conjugates.

Potential CauseRecommended Solution
Incorrect Enzyme or Enzyme Activity Ensure you are using an enzyme preparation with known activity against the suspected conjugates. For glucose conjugates, a broad-spectrum β-glucosidase is often effective.[4] A combination of α- and β-glucosidase from Aspergillus niger has been shown to be effective.[4] Verify the activity of your enzyme batch.
Suboptimal pH and Temperature Enzymes are highly sensitive to pH and temperature. The enzymatic reaction should be carried out in a buffered solution at the optimal pH for the specific enzyme (e.g., acetate (B1210297) buffer at pH 4.0 for α- and β-glucosidase from A. niger).[4] The optimal temperature should also be maintained (e.g., 37°C).[4]
Insufficient Incubation Time Enzymatic reactions can be slower than chemical hydrolysis. Incubation times of up to 24 hours may be necessary for complete deconjugation.[4]
Presence of Enzyme Inhibitors in the Matrix Some plant matrices may contain natural inhibitors that reduce enzyme activity. An increase in the enzyme concentration or a preliminary sample cleanup step may be required.
Presence of Non-Glucoside Conjugates The sample may contain conjugates other than glucosides (e.g., amino acid conjugates) that are not cleaved by glucosidases. In this case, alkaline hydrolysis would be a more suitable approach for total residue analysis.

Data Presentation

Table 1: Comparison of Hydrolysis Methods for Total Phenoxy Acid Herbicide Residue Analysis

MethodPrincipleTypical ConditionsReported Increase in Detected ResidueAdvantagesLimitations
Alkaline Hydrolysis Base-catalyzed cleavage of ester and amide bonds.0.25-0.5 M NaOH, 40-60°C, 30-120 min.[7][8]Up to 7.1-fold.[2]Broad applicability to various conjugates, relatively fast, well-established.Can be harsh, potentially affecting other components in the sample; requires neutralization.
Enzymatic Hydrolysis Specific enzymatic cleavage of glycosidic bonds.e.g., α- and β-glucosidase (1 U/mL) in acetate buffer (pH 4.0), 37°C, 24 h.[4]Up to 2.7-fold.[4]Mild and highly specific, minimizing degradation of the analyte and alteration of the matrix.Slower than chemical hydrolysis, only cleaves specific types of conjugates (e.g., glucosides), enzyme cost.
Acid Hydrolysis Acid-catalyzed cleavage of conjugates.N/A (Not commonly recommended)N/A-High potential for analyte degradation, not a standard method for phenoxy acid herbicides.

Experimental Protocols

Protocol 1: Modified QuEChERS with Alkaline Hydrolysis

This protocol is adapted from established methods for the determination of total acidic pesticide residues.[4][7]

  • Sample Preparation: Homogenize 10 g of the plant tissue sample in a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.

  • Extraction: Add 10 mL of acetonitrile (B52724) to the tube and shake vigorously for 1 minute.

  • Hydrolysis: Add a specific volume of concentrated NaOH solution to achieve the desired final concentration (e.g., 2 mL of 5N NaOH).[4] Immediately shake the tube vigorously. Place the tube in a water bath at 40°C for 30-120 minutes, depending on the matrix.

  • Neutralization and Partitioning: After cooling to room temperature, add a neutralizing acid (e.g., 2 mL of 5N H₂SO₄) and shake.[4] Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup (d-SPE): Transfer an aliquot of the supernatant to a d-SPE tube containing appropriate sorbents (e.g., MgSO₄ and PSA) to remove interferences.

  • Analysis: The final extract is ready for analysis by LC-MS/MS or GC-MS (after derivatization).

Protocol 2: QuEChERS with Enzymatic Hydrolysis

This protocol is based on a validated method for the deconjugation of glucoside metabolites of acidic herbicides.[4]

  • Sample Preparation: Weigh 2.5 g of the homogenized plant tissue sample into a 50 mL centrifuge tube.

  • Enzymatic Deconjugation: Add 7.5 mL of acetate-buffered water (0.25 M, pH 4.0) containing 1 U/mL of α- and β-glucosidase from Aspergillus niger.

  • Incubation: Place the tube in a water bath at 37°C for 24 hours to allow for complete deconjugation.

  • Extraction: After incubation, add 10 mL of acetonitrile (with 1% acetic acid) and shake.

  • Partitioning: Add QuEChERS extraction salts and proceed with the partitioning and cleanup steps as described in Protocol 1.

  • Analysis: The final extract is analyzed by LC-MS/MS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hydrolysis Hydrolysis (Choose One) cluster_extraction QuEChERS Extraction & Cleanup cluster_analysis Analysis homogenize Homogenize Plant Tissue weigh Weigh Subsample homogenize->weigh alkaline Alkaline Hydrolysis (e.g., NaOH, 40°C, 30-120 min) weigh->alkaline Proceed to Alkaline Hydrolysis enzymatic Enzymatic Hydrolysis (e.g., Glucosidase, 37°C, 24h) weigh->enzymatic Proceed to Enzymatic Hydrolysis add_solvent Add Acetonitrile alkaline->add_solvent enzymatic->add_solvent add_salts Add QuEChERS Salts add_solvent->add_salts centrifuge1 Centrifuge add_salts->centrifuge1 dspe d-SPE Cleanup centrifuge1->dspe centrifuge2 Centrifuge dspe->centrifuge2 analysis LC-MS/MS or GC-MS Analysis centrifuge2->analysis

Caption: Workflow for Total this compound Analysis in Plant Tissues.

mecoprop_p_pathway MecopropP This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Auxin Co-Receptors MecopropP->TIR1_AFB Binds to SCF_Complex SCF-TIR1/AFB Complex TIR1_AFB->SCF_Complex Forms Proteasome 26S Proteasome SCF_Complex->Proteasome Ubiquitination Aux_IAA Aux/IAA Repressor Proteins Aux_IAA->SCF_Complex Recruited to Aux_IAA->Proteasome Degradation ARF Auxin Response Factors (ARFs) (De-repressed) Aux_IAA->ARF Represses Proteasome->ARF De-repression Auxin_Genes Transcription of Auxin-Responsive Genes ARF->Auxin_Genes Activates Uncontrolled_Growth Uncontrolled Cell Division & Elongation Auxin_Genes->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: this compound Signaling Pathway as a Synthetic Auxin.

References

Validation & Comparative

Comparative Efficacy of Mecoprop-P and 2,4-D on Broadleaf Weeds: A Scientific Review

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the performance of two common phenoxy herbicides, Mecoprop-P (MCPP-P) and 2,4-Dichlorophenoxyacetic acid (2,4-D), reveals distinct efficacy profiles against various broadleaf weeds. While both herbicides operate as synthetic auxins, inducing uncontrolled growth in susceptible plants, their effectiveness on specific weed species varies, making them suitable for different weed management scenarios. This guide synthesizes available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.

Mechanism of Action: A Shared Pathway

Both this compound and 2,4-D are classified as Group 4 herbicides, which mimic the natural plant hormone auxin (indole-3-acetic acid or IAA).[1] This mimicry leads to a disruption of normal plant growth processes. At a molecular level, these synthetic auxins bind to auxin receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-Box) family of proteins. This binding event triggers a signaling cascade that results in the degradation of transcriptional repressors (Aux/IAA proteins), leading to the overexpression of auxin-responsive genes. The subsequent overproduction of ethylene (B1197577) and abscisic acid (ABA) contributes to the characteristic symptoms of herbicide damage, including epinasty (twisting and curling of stems and leaves), stunting, and eventual plant death.[1]

Comparative Efficacy on Key Broadleaf Weeds

While sharing a common mode of action, the chemical structures of this compound and 2,4-D differ, resulting in varied efficacy against different broadleaf weed species.

2,4-D is generally recognized for its excellent control of deep-rooted perennial weeds such as:

  • Dandelion (Taraxacum officinale)

  • Plantains (Plantago spp.)

This compound , on the other hand, demonstrates superior efficacy against other common broadleaf weeds, including:

  • Common Chickweed (Stellaria media) [1]

  • Clovers (Trifolium spp.) [1]

  • Ground Ivy (Glechoma hederacea) [1]

Due to these complementary activities, this compound and 2,4-D are frequently formulated together in commercial herbicide products to provide a broader spectrum of weed control.[1]

Quantitative Data Summary

The following table summarizes the comparative efficacy of this compound and 2,4-D on selected broadleaf weeds based on available research. It is important to note that direct, side-by-side quantitative comparisons in the scientific literature are often presented in the context of mixed-ingredient formulations. The data presented here is a synthesis of qualitative statements of efficacy and should be interpreted with caution.

Broadleaf Weed SpeciesCommon NameThis compound Efficacy2,4-D Efficacy
Taraxacum officinaleDandelionModerateExcellent
Plantago spp.PlantainModerateExcellent
Stellaria mediaCommon ChickweedExcellentPoor
Trifolium repensWhite CloverExcellentPoor to Moderate
Glechoma hederaceaGround IvyGoodPoor

Note: Efficacy ratings are generalized and can be influenced by factors such as weed growth stage, application rate, and environmental conditions.

Experimental Protocols

To ensure accurate and reproducible results in herbicide efficacy trials, a standardized experimental protocol is essential. The following outlines a general methodology for a field trial comparing the efficacy of this compound and 2,4-D on broadleaf weeds in a turfgrass setting.

1. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.

  • Plot Size: Standardized plot sizes (e.g., 2m x 5m) should be used to minimize edge effects.

  • Treatments:

    • Untreated Control

    • This compound at various application rates (e.g., low, medium, high recommended rates)

    • 2,4-D at various application rates (e.g., low, medium, high recommended rates)

    • A commercial standard herbicide for comparison.

2. Site Selection and Preparation:

  • Select a site with a uniform and dense population of the target broadleaf weed species.

  • The turfgrass species should be uniform throughout the trial area.

  • Mow the entire area to a uniform height before herbicide application.

3. Herbicide Application:

  • Timing: Apply the herbicides when the target weeds are actively growing and at a susceptible growth stage (e.g., 2-4 leaf stage for annuals).

  • Equipment: Use a calibrated sprayer (e.g., CO2-pressurized backpack sprayer) to ensure accurate and uniform application.

  • Carrier Volume: Apply herbicides in a sufficient water volume (e.g., 200-400 L/ha) to ensure thorough coverage of the weed foliage.

  • Environmental Conditions: Record weather conditions (temperature, humidity, wind speed) at the time of application.

4. Data Collection:

  • Visual Efficacy Ratings: Visually assess the percentage of weed control at set intervals after treatment (e.g., 7, 14, 21, and 28 days after treatment - DAT). Use a scale of 0% (no control) to 100% (complete control).

  • Phytotoxicity Ratings: Visually assess any injury to the desirable turfgrass on the same dates as efficacy ratings, using a scale of 0% (no injury) to 100% (complete turf death).

  • Biomass Sampling (Optional): At the final evaluation, harvest the above-ground biomass of the target weed species from a designated quadrat within each plot to determine the fresh and dry weight.

5. Statistical Analysis:

  • Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.

  • Use a mean separation test (e.g., Tukey's HSD) to compare the mean efficacy of the different herbicide treatments.

Visualizations

Signaling Pathway of Synthetic Auxin Herbicides

G cluster_cell Plant Cell SA Synthetic Auxin (this compound or 2,4-D) Receptor TIR1/AFB Receptor SA->Receptor Binds AuxIAA Aux/IAA Repressor Receptor->AuxIAA Targets SCF SCF Complex AuxIAA->SCF Recruited to ARF Auxin Response Factor (Inactive) Proteasome 26S Proteasome SCF->Proteasome Ubiquitination & Degradation ARF_active Auxin Response Factor (Active) ARF->ARF_active Activation Gene Auxin-Responsive Genes ARF_active->Gene Transcription Response Uncontrolled Growth & Plant Death Gene->Response Leads to

Caption: Simplified signaling pathway of synthetic auxin herbicides like this compound and 2,4-D.

Experimental Workflow for Herbicide Efficacy Trial

G Start Start: Trial Planning SiteSelection Site Selection & Preparation Start->SiteSelection Design Experimental Design (RCBD) SiteSelection->Design Application Herbicide Application Design->Application DataCollection Data Collection (Visual Ratings, etc.) Application->DataCollection Analysis Statistical Analysis (ANOVA) DataCollection->Analysis Report Report Generation Analysis->Report

Caption: General workflow for conducting a comparative herbicide efficacy field trial.

References

Unraveling Weed Resistance: A Comparative Analysis of Mecoprop-P and Dicamba Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-resistance profiles of weed biotypes to the synthetic auxin herbicides Mecoprop-P and Dicamba reveals distinct patterns of susceptibility and resistance. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their performance, supported by experimental data, detailed protocols, and visualizations of the underlying biological pathways.

The persistent challenge of herbicide resistance in agricultural systems necessitates a thorough understanding of the cross-resistance profiles of different weed biotypes. This is particularly critical for synthetic auxin herbicides, a cornerstone of broadleaf weed management. This guide focuses on two such herbicides: this compound, a member of the phenoxypropionic acid class, and Dicamba, a benzoic acid derivative. While both mimic the natural plant hormone auxin to induce lethal, uncontrolled growth in susceptible plants, emerging research indicates that resistance to one does not uniformly confer resistance to the other.

Quantitative Comparison of Herbicide Efficacy

The following tables summarize the quantitative data from dose-response studies on weed biotypes with known or suspected resistance to synthetic auxin herbicides. The data is primarily presented as the herbicide dose required to cause a 50% reduction in plant growth (GR₅₀). A higher GR₅₀ value in a resistant (R) biotype compared to a susceptible (S) biotype indicates a higher level of resistance.

Table 1: Efficacy of Dicamba against Susceptible and Resistant Weed Biotypes

Weed SpeciesBiotypeHerbicideGR₅₀ (g ae/ha)¹Resistance Factor (R/S)Reference
Chenopodium album (Fathen)Susceptible (A)Dicamba16-[1]
Chenopodium album (Fathen)Susceptible (P)Dicamba21-[1]
Chenopodium album (Fathen)Resistant (L)Dicamba>3200>200[1]
Chenopodium album (Fathen)Resistant (M)Dicamba>3200>152[1]
Kochia scoparia (Kochia)Susceptible (MT-SUS)Dicamba27.8-[2]
Kochia scoparia (Kochia)Susceptible (KS-SUS)Dicamba30.6-[2]
Kochia scoparia (Kochia)Resistant (KS-4A)Dicamba134.14.8[2]
Kochia scoparia (Kochia)Resistant (KS-4D)Dicamba419.815.1[2]
Kochia scoparia (Kochia)Resistant (KS-4H)Dicamba80.12.9[2]
Kochia scoparia (Kochia)Resistant (KS-10A)Dicamba140.25.0[2]
Kochia scoparia (Kochia)Resistant (KS-10G)Dicamba90.33.2[2]
Kochia scoparia (Kochia)Resistant (KS-10H)Dicamba118.84.3[2]

¹g ae/ha: grams of acid equivalent per hectare.

Table 2: Cross-Resistance Profile of Dicamba-Resistant Chenopodium album to this compound

Weed SpeciesBiotypeHerbicideObservationReference
Chenopodium album (Fathen)Dicamba-Resistant (L & M)This compoundNo cross-resistance observed. Dry weight reduction was similar to susceptible biotypes.[1][3]
Chenopodium album (Fathen)Dicamba-Susceptible (A & P)This compoundSusceptible. Significant reduction in plant dry weight.[1]

Experimental Protocols

The data presented in this guide are derived from standardized whole-plant dose-response bioassays. The following is a detailed methodology synthesized from established protocols for evaluating herbicide resistance.

Whole-Plant Dose-Response Bioassay

1. Plant Material and Growth Conditions:

  • Seeds from suspected resistant and known susceptible weed populations are collected and stored.

  • Seeds are germinated in petri dishes on a suitable medium (e.g., agar) or directly in pots filled with a sterilized potting mix.

  • Seedlings are transplanted into individual pots (e.g., 10 cm diameter) at the one- to two-leaf stage.

  • Plants are grown in a controlled environment (greenhouse or growth chamber) with standardized temperature, light, and humidity to ensure uniform growth.

2. Herbicide Application:

  • Herbicides (this compound and Dicamba) are applied at a range of doses, typically including a zero-dose control and doses above and below the recommended field rate.

  • A logarithmic series of doses is often used to accurately determine the GR₅₀ value.

  • Herbicides are applied using a calibrated track sprayer to ensure uniform coverage. The spray volume, pressure, and nozzle type should be standardized and recorded.

3. Data Collection and Analysis:

  • Plants are typically harvested 21 to 28 days after treatment.

  • The above-ground biomass is collected, and the fresh weight is recorded.

  • The biomass is then dried in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved, and the dry weight is recorded.

  • The dry weight data for each plant is expressed as a percentage of the mean dry weight of the untreated control plants for that biotype.

  • The data are then subjected to a non-linear regression analysis, typically using a log-logistic model, to determine the GR₅₀ value for each herbicide and biotype combination. The resistance factor (RF) is calculated by dividing the GR₅₀ of the resistant biotype by the GR₅₀ of the susceptible biotype.

Mechanisms of Action and Resistance

This compound and Dicamba are synthetic auxins that disrupt plant growth by overwhelming the natural auxin signaling pathway. This leads to epinastic growth, stem and leaf twisting, and ultimately, plant death.

Signaling Pathway of Synthetic Auxin Herbicides

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_resistance Resistance Mechanisms Auxin Synthetic Auxin (this compound, Dicamba) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds to Ubiquitination Ubiquitination & Degradation TIR1_AFB->Ubiquitination Targets for ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Aux_IAA->Ubiquitination Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Transcription Auxin_Genes->Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Transcription->Uncontrolled_Growth TSR Target-Site Resistance (e.g., mutation in TIR1/AFB or Aux/IAA) TSR->TIR1_AFB Alters binding TSR->Aux_IAA Alters binding NTSR Non-Target-Site Resistance (e.g., enhanced metabolism) NTSR->Auxin Degrades herbicide

Caption: Simplified auxin signaling pathway and resistance mechanisms.

Resistance to synthetic auxins can occur through two primary mechanisms:

  • Target-Site Resistance (TSR): This involves mutations in the genes encoding the auxin receptors (such as TIR1/AFB proteins) or the repressor proteins (Aux/IAA). These mutations can reduce the binding affinity of the herbicide to its target, thereby diminishing its efficacy.

  • Non-Target-Site Resistance (NTSR): This is a broader category of resistance mechanisms that do not involve alterations to the herbicide's direct target. A common form of NTSR is enhanced herbicide metabolism, where the resistant plant produces higher levels of enzymes, such as cytochrome P450 monooxygenases, that can detoxify the herbicide before it reaches its target site.

The lack of cross-resistance between Dicamba and this compound in the studied Chenopodium album biotypes suggests that the resistance mechanism to Dicamba in these populations is likely specific and does not affect the binding or activity of this compound.[1][3] This could be due to a highly specific target-site mutation that only affects the binding of benzoic acid herbicides like Dicamba, or a metabolic pathway that is specific to Dicamba.

Experimental Workflow for Herbicide Resistance Screeningdot

Experimental_Workflow A 1. Seed Collection (Suspected Resistant & Susceptible Biotypes) B 2. Plant Propagation (Greenhouse/Growth Chamber) A->B C 3. Herbicide Application (Dose-Response Range) B->C D 4. Data Collection (Biomass Measurement) C->D E 5. Statistical Analysis (GR50 Calculation) D->E F 6. Resistance Confirmation & Cross-Resistance Assessment E->F

References

Comparative Guide for the Validation of a New Analytical Method for Mecoprop-P Analysis Against a Reference Method

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a new, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method against a traditional High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) reference method for the quantitative analysis of Mecoprop-P. This document is intended for researchers, scientists, and drug development professionals involved in method validation and pesticide residue analysis.

Mecoprop is a chiral herbicide, with the herbicidal activity primarily attributed to the (R)-(+)-enantiomer, known as this compound.[1][2][3] Due to its widespread use, accurate and reliable analytical methods are essential for environmental monitoring and ensuring food safety.[1][2] This guide presents supporting experimental data to objectively compare the performance of these two methods.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key validation parameters for the new LC-MS/MS method and the reference HPLC-DAD method for this compound determination. These parameters include the Limit of Detection (LOD), Limit of Quantification (LOQ), recovery, and precision (expressed as Relative Standard Deviation, RSD%).

Validation ParameterNew Method (LC-MS/MS)Reference Method (HPLC-DAD)
Limit of Detection (LOD) 0.000222 - 0.000334 mg/kg (in soil)Typically in the low µg/L range after SPE
Limit of Quantification (LOQ) 0.01 mg/kg (in soil)[4]0.01 - 0.05 µg/L (in water)[5]
Recovery 70 - 120%[4]76.5 - 108.3%[5]
Precision (RSD%) ≤ 20%[4]< 13.6%[5]
Linearity (r²) ≥ 0.995[1]≥ 0.995[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, covering sample preparation and analytical conditions for both the new and reference methods.

New Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it suitable for detecting trace levels of this compound in complex matrices like soil without the need for derivatization.[1][2]

  • Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe) [2]

    • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and 10 mL of acetonitrile (B52724).

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute and then centrifuge.

    • An aliquot of the supernatant is taken for cleanup.

    • Add 150 mg MgSO₄ and 50 mg PSA (primary secondary amine) for dispersive solid-phase extraction (d-SPE) cleanup.

    • Vortex and centrifuge. The supernatant is then ready for LC-MS/MS analysis.

  • Analytical Conditions

    • Chromatographic Separation:

      • Column: A C18 reversed-phase column is typically used.[5]

      • Mobile Phase: A gradient elution with a mixture of water (containing a small percentage of formic acid) and an organic solvent like acetonitrile or methanol (B129727).[5]

      • Flow Rate: Maintained at a constant rate, for example, 0.4 mL/min.[5]

      • Injection Volume: Typically 10 µL.[5]

    • Mass Spectrometry Detection:

      • Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for phenoxyacetic acid herbicides like Mecoprop.[5]

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.[5]

Reference Method: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This traditional method is robust and widely used for the analysis of this compound, particularly in water samples.[1] It often requires a sample pre-concentration step to achieve sufficient sensitivity.[1][2]

  • Sample Preparation (Solid-Phase Extraction - SPE) [1][2]

    • Filter a water sample (e.g., 500 mL) through a 0.45 µm filter.

    • Adjust the pH of the sample to be acidic (typically pH 2-3) to ensure this compound is in its non-ionized form.[5]

    • Condition a C18 SPE cartridge by passing methanol followed by deionized water.

    • Load the acidified water sample onto the SPE cartridge.

    • Wash the cartridge with deionized water to remove interferences.

    • Dry the cartridge under vacuum.

    • Elute the retained this compound with a suitable organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

  • Analytical Conditions

    • HPLC System: Standard HPLC system with a Diode-Array Detector.[1]

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[1]

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and acidified water (e.g., with 0.1% phosphoric acid), for example, a 60:40 (v/v) mixture.[1][2]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV detection at 220 nm or 229 nm.[6]

    • Calibration: Prepare a series of calibration standards by diluting a certified this compound reference standard in the mobile phase. The concentration range should bracket the expected concentration in the samples.[2]

Method Validation and Comparison Workflow

The following diagram illustrates the general workflow for validating a new analytical method against a reference method.

cluster_Validation Analytical Method Validation Workflow Define_Purpose Define Purpose and Scope Select_Methods Select New and Reference Methods Define_Purpose->Select_Methods Define_Parameters Define Validation Parameters (LOD, LOQ, Accuracy, Precision, etc.) Select_Methods->Define_Parameters Prepare_Samples Prepare Samples and Standards Define_Parameters->Prepare_Samples Analyze_Samples Analyze Samples by Both Methods Prepare_Samples->Analyze_Samples Collect_Data Collect and Process Data Analyze_Samples->Collect_Data Compare_Results Compare Performance Data Collect_Data->Compare_Results Assess_Validation Assess Against Acceptance Criteria Compare_Results->Assess_Validation Validation_Report Generate Validation Report Assess_Validation->Validation_Report

General workflow for analytical method validation.

Experimental Workflow for the New LC-MS/MS Method

The diagram below outlines the specific experimental workflow for the analysis of this compound using the new LC-MS/MS method.

cluster_LCMSMS_Workflow LC-MS/MS Experimental Workflow for this compound Sample_Collection Soil Sample Collection Homogenization Sample Homogenization Sample_Collection->Homogenization QuEChERS_Extraction QuEChERS Extraction Homogenization->QuEChERS_Extraction dSPE_Cleanup d-SPE Cleanup QuEChERS_Extraction->dSPE_Cleanup LC_Separation LC Separation (C18 Column) dSPE_Cleanup->LC_Separation ESI_Ionization Electrospray Ionization (ESI) LC_Separation->ESI_Ionization MSMS_Detection MS/MS Detection (MRM) ESI_Ionization->MSMS_Detection Data_Analysis Data Analysis and Quantification MSMS_Detection->Data_Analysis

Workflow for this compound analysis by LC-MS/MS.

References

A Comparative Environmental Impact Assessment: Mecoprop-P vs. MCPA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the environmental impact of two widely used phenoxy herbicides, Mecoprop-P and MCPA. The information presented is supported by experimental data to facilitate informed research and development decisions.

Physicochemical Properties

The physicochemical properties of a herbicide are fundamental to understanding its behavior and fate in the environment. This compound is the herbicidally active (R)-(+)-enantiomer of mecoprop.[1] MCPA and this compound share a similar chemical structure, which is reflected in their comparable physicochemical characteristics. Both are weak acids and are often formulated as salts to improve their solubility in water.

PropertyThis compoundMCPAReferences
Chemical Structure (2R)-2-(4-chloro-2-methylphenoxy)propanoic acid(4-chloro-2-methylphenoxy)acetic acid[2]
Molecular Formula C₁₀H₁₁ClO₃C₉H₉ClO₃[2]
Molecular Weight 214.64 g/mol 200.62 g/mol [2]
Appearance Colorless to brown crystalline powder/solidColorless crystals[2]
Water Solubility 900 mg/L at 20 °C825 mg/L at 25 °C[2]
Melting Point 94–95 °C118-119 °C[2]
Vapor Pressure 0.0 ± 0.8 mmHg at 25°C0.2 mPa at 20 °C
pKa 3.73.14

Ecotoxicity Profile

The ecotoxicity profile of a pesticide is critical for assessing its potential risk to non-target organisms. The following tables summarize the acute toxicity of this compound and MCPA to various environmental receptors.

Avian Toxicity
SpeciesEndpointThis compoundMCPAReferences
Bobwhite Quail Acute Oral LD₅₀700 mg/kg377 mg/kg[3]
Mallard Duck Acute Dietary LC₅₀>5,620 ppm-[3]
Japanese Quail Acute Oral LD₅₀740 mg/kg-[3]
Aquatic Toxicity
SpeciesEndpoint (Duration)This compoundMCPAReferences
Rainbow Trout LC₅₀ (96 h)124 mg/L117 - 232 mg/L[3]
Bluegill Sunfish LC₅₀ (96 h)>100 mg/L-[3]
Daphnia magna EC₅₀ (48 h)--
Algae EC₅₀ (72-96 h)--
Toxicity to Terrestrial Invertebrates
SpeciesEndpointThis compoundMCPAReferences
Honeybee (Apis mellifera) Acute Contact LD₅₀Not toxic>100 µ g/bee [3]
Honeybee (Apis mellifera) Acute Oral LD₅₀Not toxic104 µ g/bee

Environmental Fate

The environmental fate of a herbicide determines its persistence, mobility, and potential for contaminating soil and water resources.

ParameterThis compoundMCPAReferences
Soil Organic Carbon-Water Partitioning Coefficient (Koc) 8 - 13 L/kg20 - 100 L/kg[4]
Soil Half-life (DT₅₀) 3 - 8 days5 - 6 days (slightly acidic to slightly alkaline soils)[4]
Bioaccumulation Factor (BCF) Low potentialLow potential[3]

Experimental Protocols

The determination of the environmental impact of herbicides such as this compound and MCPA follows standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different studies and regulatory bodies.[5][6][7]

Physicochemical Properties
  • Water Solubility (OECD Guideline 105): The flask-shaking method is commonly employed. A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined analytically.

  • Vapor Pressure (OECD Guideline 104): The vapor pressure is typically determined using the gas saturation method. A stream of inert gas is passed over the substance at a known rate, and the amount of substance transported by the gas is measured.

  • n-Octanol/Water Partition Coefficient (Kow) (OECD Guideline 107): The shake-flask method is used to determine the lipophilicity of a substance. The compound is dissolved in a mixture of n-octanol and water, and after equilibration, the concentration in each phase is measured.

Ecotoxicity
  • Avian Acute Oral Toxicity (OECD Guideline 223): The test substance is administered orally to birds (e.g., Bobwhite quail) in a single dose. The animals are observed for mortality and clinical signs of toxicity for at least 14 days. The LD₅₀ is then calculated.

  • Acute Toxicity to Fish (OECD Guideline 203): Fish (e.g., Rainbow trout) are exposed to a range of concentrations of the test substance in water for 96 hours. Mortality is recorded, and the LC₅₀ is determined.[8]

  • Acute Immobilisation Test for Daphnia sp. (OECD Guideline 202): Daphnids are exposed to the test substance in water for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC₅₀) is determined.

  • Toxicity to Honeybees (Acute Oral and Contact LD₅₀): For oral toxicity, bees are fed a sucrose (B13894) solution containing the test substance. For contact toxicity, the substance is applied directly to the bees. Mortality is assessed over a defined period to determine the LD₅₀.[9]

Environmental Fate
  • Soil Adsorption/Desorption (OECD Guideline 106): The batch equilibrium method is used. A known mass of soil is equilibrated with a solution of the test substance. The concentration of the substance remaining in the solution is measured to determine the amount adsorbed to the soil, from which the Koc value is calculated.[10]

  • Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307): The test substance is applied to soil samples, which are then incubated under controlled aerobic or anaerobic conditions. At various time points, the concentration of the parent compound and its transformation products are measured to determine the rate of degradation (DT₅₀).[8][11][12]

Visualizations

Mechanism of Action: Auxin Signaling Pathway

Both this compound and MCPA are synthetic auxins.[13] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately death in susceptible broadleaf plants.[14][15] The following diagram illustrates the general auxin signaling pathway that these herbicides exploit.

AuxinSignaling cluster_cell Plant Cell Auxin Auxin (IAA, this compound, MCPA) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB binds SCFTIR1_AFB SCF(TIR1/AFB) E3 Ubiquitin Ligase TIR1_AFB->SCFTIR1_AFB activates Aux_IAA Aux/IAA Repressor SCFTIR1_AFB->Aux_IAA targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses ARE Auxin Response Element (ARE) in DNA ARF->ARE binds GeneExpression Auxin-Responsive Gene Expression ARE->GeneExpression activates UncontrolledGrowth Uncontrolled Growth & Plant Death GeneExpression->UncontrolledGrowth

Caption: Simplified auxin signaling pathway disrupted by this compound and MCPA.

Experimental Workflow for Environmental Impact Assessment

The assessment of a herbicide's environmental impact follows a structured workflow, incorporating various OECD guidelines to ensure comprehensive and standardized data collection.

ExperimentalWorkflow cluster_workflow Herbicide Environmental Impact Assessment Workflow cluster_ecotox Ecotoxicity cluster_envfate Environmental Fate Start Test Substance (this compound or MCPA) PhysChem Physicochemical Properties (OECD 100 series) Start->PhysChem EcoTox Ecotoxicity Testing (OECD 200 series) Start->EcoTox EnvFate Environmental Fate Testing (OECD 300 series) Start->EnvFate RiskAssessment Environmental Risk Assessment PhysChem->RiskAssessment Avian Avian Toxicity (OECD 223) EcoTox->Avian Aquatic Aquatic Toxicity (OECD 202, 203) EcoTox->Aquatic TerrestrialInvert Terrestrial Invertebrate Toxicity EcoTox->TerrestrialInvert Degradation Degradation (Soil, Water) (OECD 307) EnvFate->Degradation Mobility Mobility (Adsorption/Desorption) (OECD 106) EnvFate->Mobility Bioaccumulation Bioaccumulation (OECD 305) EnvFate->Bioaccumulation Avian->RiskAssessment Aquatic->RiskAssessment TerrestrialInvert->RiskAssessment Degradation->RiskAssessment Mobility->RiskAssessment Bioaccumulation->RiskAssessment

Caption: General workflow for assessing the environmental impact of a herbicide.

References

Comparative Phytotoxicity of Mecoprop-P and Dichlorprop-P on Non-Target Crops: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the phytotoxicity of two widely used phenoxyalkanoic acid herbicides, Mecoprop-P ((R)-2-(4-chloro-2-methylphenoxy)propanoic acid) and Dichlorprop-P ((R)-2-(2,4-dichlorophenoxy)propanoic acid), on non-target agricultural crops. Both herbicides are selective against broadleaf weeds and function as synthetic auxins, mimicking the plant hormone indole-3-acetic acid (IAA) to induce uncontrolled growth and eventual plant death.[1][2] While their mode of action is similar, differences in their chemical structure can lead to variations in their efficacy and potential for damage to non-target species.

This document summarizes available quantitative data, details common experimental protocols for phytotoxicity testing, and visualizes the key signaling pathway involved in their herbicidal activity. It is important to note that direct, side-by-side comparative studies on a wide range of non-target crops are limited in publicly available literature. Therefore, this guide synthesizes data from various sources to provide a comprehensive overview.

Data Presentation: Quantitative Phytotoxicity Data

The following tables summarize the effective dose (ED50) values for this compound and Dichlorprop-P on various non-target plant species, as reported in scientific literature. The ED50 represents the concentration of a substance that causes a 50% reduction in a specific growth parameter (e.g., biomass, shoot height). Lower ED50 values indicate higher phytotoxicity.

Table 1: Phytotoxicity of this compound on Various Non-Target Dicotyledonous Plant Species

Plant SpeciesGrowth ParameterED50 (µg/L)Reference
Ranunculus aquatilis (Water Crowfoot)Not Specified46.9[3]
Myriophyllum spicatum (Eurasian Watermilfoil)Not Specified113.3[3]
Potamogeton perfoliatus (Clasping-leaf Pondweed)Not Specified134.4[3]
Nymphoides peltata (Fringed Water-lily)Not Specified179.3[3]
Hottonia palustris (Water Violet)Not Specified224.2[3]
Potamogeton crispus (Curled Pondweed)Not Specified362.8[3]
Groenlandia densa (Opposite-leaved Pondweed)Not Specified448.7[3]
Ludwigia repens (Creeping Primrose-willow)Not Specified656.4[3]

Note: Data from a microcosm study on aquatic macrophytes. While not terrestrial crops, this provides valuable insight into the phytotoxicity of this compound on dicotyledonous plants.

Table 2: General Phytotoxicity Information for Dichlorprop-P

OrganismToxicity LevelNotesReference
Aquatic PlantsModerately toxicGeneral assessment.[4]
Terrestrial PlantsPotential for adverse effectsNo specific ED50 values for non-target crops were found in the reviewed literature. Regulatory documents acknowledge the potential for spray drift to damage susceptible non-target plants.[5]

Comparative Insights:

While a direct comparison of ED50 values from a single study is unavailable, the data suggests that this compound is phytotoxic to a range of dicotyledonous species at relatively low concentrations. The order of bacterial degradation for several phenoxyalkanoic acids has been reported as 2,4-D > MCPA > this compound > dichlorprop-P.[4] A slower degradation rate for Dichlorprop-P might imply a longer persistence in the environment, potentially leading to a greater risk of phytotoxicity to sensitive non-target plants over time, though this is an indirect inference. Both herbicides are known to be particularly damaging to sensitive broadleaf crops like grapes, tomatoes, and ornamentals through spray drift.[6]

Experimental Protocols

The assessment of herbicide phytotoxicity on non-target plants typically involves standardized dose-response studies conducted in controlled environments (greenhouses or growth chambers) or in the field.

Seedling Emergence and Early Growth Test (Based on OECD Guideline 208)

This test evaluates the effects of herbicides on seed germination and early growth of terrestrial plants.

Methodology:

  • Test Species: A range of crop species, often including both monocots and dicots, are selected. Common test species include soybean (Glycine max), lettuce (Lactuca sativa), oilseed rape (Brassica napus), wheat (Triticum aestivum), and maize (Zea mays).

  • Growth Medium: A standardized artificial soil or natural soil with known characteristics is used.

  • Herbicide Application: The herbicide is typically applied pre-emergence (to the soil surface after sowing) or post-emergence (to the foliage of young plants). A range of concentrations, including a control (no herbicide), are used to establish a dose-response relationship.

  • Growth Conditions: Plants are grown under controlled conditions of temperature, light, and humidity.

  • Data Collection: After a specified period (typically 14 to 21 days), various endpoints are measured, including:

    • Seedling emergence percentage

    • Shoot height and root length

    • Fresh and dry weight of shoots and roots

    • Visual assessment of phytotoxicity (e.g., chlorosis, necrosis, malformations).

  • Data Analysis: The data is used to calculate endpoints such as the ED50 (Effective Dose for 50% inhibition) or NOEC (No Observed Effect Concentration).

Vegetative Vigour Test (Based on OECD Guideline 227)

This test assesses the effects of herbicides on the growth of young, established plants.

Methodology:

  • Test Species: Similar to the seedling emergence test, a selection of relevant crop species is used.

  • Plant Culture: Plants are grown to a specific growth stage (e.g., 2-4 leaf stage) before herbicide application.

  • Herbicide Application: The herbicide is applied as a spray to the foliage.

  • Growth Conditions: Plants are maintained in a controlled environment for the duration of the test.

  • Data Collection: Endpoints are measured at the end of the test period (e.g., 21 days after application) and include shoot and root biomass, and visual injury assessment.

  • Data Analysis: Dose-response curves are generated to determine ED50 and other relevant endpoints.

Signaling Pathways and Experimental Workflows

Synthetic Auxin Herbicide Signaling Pathway

This compound and Dichlorprop-P act by disrupting the normal auxin signaling pathway in susceptible dicotyledonous plants. The following diagram illustrates this general mechanism.

Synthetic_Auxin_Pathway cluster_cell Plant Cell Mecoprop_Dichlorprop This compound / Dichlorprop-P (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Complex Mecoprop_Dichlorprop->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates transcription of Uncontrolled_Growth Uncontrolled Growth & Cell Division Auxin_Genes->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Results in

Caption: General signaling pathway of synthetic auxin herbicides like this compound and Dichlorprop-P in a susceptible plant cell.

Experimental Workflow for Phytotoxicity Assessment

The following diagram outlines a typical workflow for conducting a dose-response phytotoxicity study.

Phytotoxicity_Workflow cluster_workflow Phytotoxicity Assessment Workflow start Start: Select Non-Target Crop Species sow_seeds Sow Seeds in Pots (Standardized Soil) start->sow_seeds herbicide_prep Prepare Herbicide Solutions (Multiple Concentrations) sow_seeds->herbicide_prep application Apply Herbicides (Pre- or Post-emergence) herbicide_prep->application growth_period Incubate under Controlled Conditions (e.g., 21 days) application->growth_period data_collection Data Collection: - Emergence % - Shoot/Root Length - Biomass - Visual Injury growth_period->data_collection analysis Statistical Analysis: - Dose-Response Modeling - Calculate ED50 / NOEC data_collection->analysis end End: Report Phytotoxicity Profile analysis->end

Caption: Standard experimental workflow for assessing the phytotoxicity of herbicides on non-target crop species.

References

Inter-laboratory Comparison of Mecoprop-P Analytical Results: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mecoprop-P ((R)-2-(4-chloro-2-methylphenoxy)propanoic acid) is the herbicidally active enantiomer of the widely used phenoxyalkanoic acid herbicide, Mecoprop.[1] Its extensive use in agriculture for controlling broadleaf weeds necessitates accurate and reliable analytical methods for monitoring its residues in environmental matrices like soil and water. This guide provides a comparative overview of common analytical techniques for this compound, supported by performance data from various studies. It is intended for researchers, scientists, and drug development professionals involved in environmental monitoring and food safety analysis.

The guide outlines the performance of different analytical methods, details the experimental protocols, and illustrates the mechanism of action of this compound and the workflow of a typical inter-laboratory comparison study.

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method for this compound is often dependent on the sample matrix, the required sensitivity, and the available instrumentation. The most common techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] The following tables summarize the performance of these methods based on published data.

Table 1: Performance Data for this compound Analysis in Water

Analytical MethodSample PreparationLimit of Detection (LOD) (µg/L)Limit of Quantitation (LOQ) (µg/L)Recovery (%)Precision (RSD %)Reference
LC-MS/MS
UHPLC-MS/MSSolid-Phase Extraction (SPE)0.00008 - 0.0047-71 - 118-[3]
LC-MS/MSSolid-Phase Extraction (SPE)-0.01 - 0.0576.5 - 108.3< 13.6[3]
UPLC-MS/MSDirect Injection0.0025-107 - 117< 5[3]
HPLC-DAD
HPLC-DADSolid-Phase Extraction (SPE)0.050.1595 - 105< 5[2]
GC-MS
GC-MSLiquid-Liquid Extraction (LLE) & Derivatization0.020.0585 - 110< 15[1]

Table 2: Performance Data for this compound Analysis in Soil

Analytical MethodSample PreparationLimit of Detection (LOD) (mg/kg)Limit of Quantitation (LOQ) (mg/kg)Recovery (%)Precision (RSD %)Reference
LC-MS/MS
LC-MS/MSQuEChERS0.000139 - 0.0002120.0170 - 120≤ 20[4]
GC-MS
GC-MSSolvent Extraction & Derivatization0.0050.0190 - 105< 10[2]

Table 3: Representative Inter-laboratory Comparison Data for a Phenoxy Herbicide in Water (Hypothetical Data)

This table presents hypothetical results from a proficiency test to illustrate how data from an inter-laboratory comparison might be presented.

Laboratory IDReported Value (µg/L)Assigned Value (µg/L)Standard Deviation for Proficiency Assessment (µg/L)z-scoreAssessment
Lab 10.520.500.050.4Satisfactory
Lab 20.480.500.05-0.4Satisfactory
Lab 30.590.500.051.8Satisfactory
Lab 40.620.500.052.4Questionable
Lab 50.410.500.05-1.8Satisfactory
Lab 60.380.500.05-2.4Questionable
Lab 70.510.500.050.2Satisfactory
Lab 80.680.500.053.6Unsatisfactory

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

LC-MS/MS for this compound in Soil

This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Sample Preparation and Extraction:

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant.

    • Add it to a d-SPE tube containing MgSO₄ and a sorbent (e.g., PSA - primary secondary amine).

    • Vortex and centrifuge.

  • Analysis:

    • The final extract is diluted and injected into the LC-MS/MS system.

    • LC Conditions:

      • Column: C18 reversed-phase column.

      • Mobile Phase: A gradient of water with formic acid and methanol (B129727) with formic acid.

    • MS/MS Conditions:

      • Ionization: Electrospray ionization (ESI) in negative mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to this compound.

HPLC-DAD for this compound in Water

This protocol involves a solid-phase extraction (SPE) pre-concentration step.

  • Sample Preparation and SPE:

    • Filter the water sample (e.g., 500 mL) to remove particulate matter.

    • Acidify the sample to a pH of around 2.5.

    • Condition a C18 SPE cartridge with methanol followed by acidified water.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute this compound with a suitable solvent like methanol or acetonitrile.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Analysis:

    • Inject the reconstituted sample into the HPLC system.

    • HPLC Conditions:

      • Column: C18 reversed-phase column.

      • Mobile Phase: Isocratic or gradient elution with an acetonitrile/water mixture containing an acid (e.g., phosphoric acid).

      • Detector: Diode-Array Detector (DAD) monitoring at the wavelength of maximum absorbance for this compound.

GC-MS for this compound in Soil

This method requires derivatization to increase the volatility of this compound.

  • Sample Preparation, Extraction, and Derivatization:

    • Extract a homogenized soil sample with an appropriate solvent mixture (e.g., acetone/water).

    • Perform a liquid-liquid partitioning to transfer this compound into an organic solvent.

    • Clean up the extract using techniques like SPE.

    • Evaporate the extract to dryness.

    • Derivatize the residue to form a more volatile ester, for example, by using diazomethane (B1218177) or a silylating agent.

  • Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • GC Conditions:

      • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

      • Carrier Gas: Helium.

      • Temperature Program: A temperature gradient to ensure good separation.

    • MS Conditions:

      • Ionization: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.

Mandatory Visualizations

This compound Signaling Pathway

This compound acts as a synthetic auxin, disrupting normal plant growth processes. It binds to auxin receptors, leading to the degradation of transcriptional repressors and the subsequent over-expression of auxin-responsive genes, which results in uncontrolled growth and, ultimately, the death of the susceptible plant.

Mecoprop_P_Signaling_Pathway MecopropP This compound Receptor TIR1/AFB Auxin Receptor MecopropP->Receptor SCF_Complex SCF-TIR1/AFB E3 Ubiquitin Ligase Complex Receptor->SCF_Complex forms Ubiquitination Ubiquitination SCF_Complex->Ubiquitination AuxIAA Aux/IAA Repressor AuxIAA->SCF_Complex binds to Proteasome 26S Proteasome AuxIAA->Proteasome ARF Auxin Response Factor (ARF) AuxIAA->ARF represses Ubiquitination->AuxIAA targets Degradation Degradation Proteasome->Degradation Degradation->ARF releases Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth

This compound's synthetic auxin signaling pathway.
Workflow for an Inter-laboratory Comparison

An inter-laboratory comparison or proficiency test is a crucial tool for assessing the competence of laboratories in performing specific analyses. The process involves distributing homogenous and stable samples to participating laboratories and comparing their results against a reference value.

Interlab_Comparison_Workflow Start Start: Planning & Design Sample_Prep Preparation of Homogenous & Stable Test Materials Start->Sample_Prep Distribution Distribution to Participating Laboratories Sample_Prep->Distribution Analysis Analysis of Samples by Participants Distribution->Analysis Data_Submission Submission of Analytical Results Analysis->Data_Submission Statistical_Analysis Statistical Analysis of Data (e.g., z-score calculation) Data_Submission->Statistical_Analysis Report Issuance of Proficiency Test Report Statistical_Analysis->Report Feedback Feedback to Participants & Corrective Actions Report->Feedback End End Feedback->End

References

Efficacy of Mecoprop-P in Combination with Other Auxin Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal efficacy of Mecoprop-P (MCPP-p) when used in combination with other auxin herbicides, such as 2,4-D and dicamba (B1670444). The information presented is supported by experimental data to aid in research and development efforts.

Introduction to this compound and Auxin Herbicides

This compound is a selective, systemic herbicide belonging to the phenoxy-carboxylic acid group of synthetic auxins (HRAC/WSSA Group 4).[1][2] Like other auxin herbicides, it mimics the action of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible broadleaf weeds, ultimately causing their death.[2] While effective against a range of weeds, this compound is often combined with other auxin herbicides like 2,4-D and dicamba to broaden the spectrum of controlled weeds.[2] These combinations can exhibit synergistic effects, providing more comprehensive and effective weed management.

Comparative Efficacy Data

The following tables summarize quantitative data from field studies, comparing the performance of this compound in combination with other auxin herbicides against key broadleaf weeds.

Table 1: Efficacy of this compound Combinations on Ground Ivy (Glechoma hederacea) and Dandelion (Taraxacum officinale)

Herbicide TreatmentApplication Rate (Product/Acre)Ground Ivy Cover (%) 5 WAA¹Dandelion Cover (%) 5 WAA¹
Untreated Control-34.3 a12.7 a
Quali-Pro 3-D (2,4-D + mecoprop (B166265) + dicamba)4 pt10.0 b0.0 b
Triplet SF (2,4-D + mecoprop + dicamba)3.25 pt4.3 b0.0 b
Quali-Pro 2-D (clopyralid + triclopyr)2 pt1.0 b2.3 b
2,4-D + triclopyr (B129103) + quinclorac2 pt2.0 b0.0 b

¹Weeks After Application. Means followed by the same letter are not significantly different. Data adapted from Patton, A., and Weisenberger, D. (2012). Postemergence Ground Ivy Control with Herbicide Combinations 2011. Annu. Rep. - Purdue Univ. Turfgrass Sci. Progr. p. 60-62.[3]

Table 2: Qualitative Efficacy of Individual Auxin Herbicides on Various Broadleaf Weeds

HerbicideEffective AgainstLess Effective Against
This compound Chickweed (Stellaria media), Clovers (Trifolium spp.), Ground Ivy (Glechoma hederacea)Dandelion (Taraxacum officinale), Plantains (Plantago spp.)
2,4-D Dandelion (Taraxacum officinale), Plantains (Plantago spp.)Chickweed (Stellaria media), Ground Ivy (Glechoma hederacea)
Dicamba Chickweed (Stellaria media)Plantains (Plantago spp.)

This table provides a general overview of the differential efficacy of individual auxin herbicides, highlighting the rationale for their combination in commercial formulations.[2]

Experimental Protocols

The following is a representative methodology for conducting field trials to evaluate the efficacy of herbicide combinations.

1. Experimental Design

  • Design: Randomized Complete Block Design (RCBD).

  • Replications: A minimum of three to four replicates per treatment.

  • Plot Size: Standard plot sizes, for example, 25 ft², are used to minimize edge effects.

  • Treatments:

    • Untreated Control (weedy check)

    • This compound alone at various rates

    • This compound in combination with other auxin herbicides (e.g., 2,4-D, dicamba) at various rates.

    • Other commercial standards for comparison.

2. Site Preparation and Application

  • Site Selection: Choose a site with a uniform and dense population of the target weed species.

  • Application Equipment: Utilize a calibrated CO2-pressurized sprayer with appropriate nozzles (e.g., flat-fan) to ensure uniform coverage.

  • Application Volume: Apply herbicides in a sufficient water volume, typically 40 gallons per acre, at a constant pressure (e.g., 30 psi).

  • Timing: Apply post-emergence when weeds are actively growing and at a susceptible growth stage (e.g., flowering for perennials).

3. Data Collection and Analysis

  • Visual Assessment: Visually rate the percent cover of target weeds at specified intervals after application (e.g., 3, 5, and 9 weeks).

  • Phytotoxicity: Assess any potential injury to desirable turfgrass or crops on a scale of 1 to 9 (where 9 is no injury and <7 is unacceptable).

  • Statistical Analysis: Analyze the collected data using appropriate statistical software (e.g., SAS). Use Fisher's Protected Least Significant Difference (LSD) test at α=0.05 to separate treatment means.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the molecular mechanism of action for auxin herbicides and a typical experimental workflow for efficacy testing.

Auxin_Signaling_Pathway cluster_cell Plant Cell Auxin Synthetic Auxin (e.g., this compound) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for degradation SCF_Complex SCF E3 Ubiquitin Ligase TIR1_AFB->SCF_Complex Part of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription SCF_Complex->Aux_IAA Ubiquitination Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to

Caption: Molecular mechanism of action of synthetic auxin herbicides.

Experimental_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_data Phase 3: Data Collection & Analysis cluster_reporting Phase 4: Reporting Site_Selection Site Selection (Uniform Weed Population) Experimental_Design Experimental Design (RCBD, Replicates) Site_Selection->Experimental_Design Treatment_Selection Treatment Selection (Herbicides and Rates) Experimental_Design->Treatment_Selection Plot_Layout Plot Layout and Marking Treatment_Selection->Plot_Layout Herbicide_Application Herbicide Application (Calibrated Sprayer) Plot_Layout->Herbicide_Application Visual_Assessment Visual Assessment (% Weed Control, Phytotoxicity) Herbicide_Application->Visual_Assessment Data_Analysis Statistical Analysis (ANOVA, LSD) Visual_Assessment->Data_Analysis Results_Interpretation Interpretation of Results Data_Analysis->Results_Interpretation Report_Generation Report Generation Results_Interpretation->Report_Generation

Caption: General workflow for herbicide efficacy field trials.

References

A Comparative Guide to the Validation of Mecoprop-p Detection Methods in Complex Soil Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable detection of Mecoprop-p (MCPP-p), a widely used phenoxyalkanoic acid herbicide, in complex soil matrices is crucial for environmental monitoring, agricultural research, and human health risk assessment. This guide provides an objective comparison of three prominent analytical techniques for this compound quantification in soil: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). The performance of each method is evaluated based on key validation parameters, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs.

Data Presentation: A Comparative Overview of Method Performance

The selection of an analytical method for this compound detection is often a trade-off between sensitivity, specificity, throughput, and cost. The following tables summarize the quantitative performance of LC-MS/MS, GC-MS/MS, and ELISA based on available validation data.

Table 1: Performance Comparison of Analytical Methods for this compound Detection in Soil

ParameterLC-MS/MSGC-MS/MSELISA (Estimated)
Limit of Detection (LOD) 0.3 µg/kg[1]0.1 - 10 µg/kg[2]1 - 10 µg/kg
Limit of Quantification (LOQ) 1.0 µg/kg[1]0.5 - 25 µg/kg[3]5 - 50 µg/kg
Recovery 92.5 - 98.3%[1]80 - 110%80 - 120%
Precision (RSD) 4.5 - 6.8%[1]< 20%[4]< 20%
Analysis Time per Sample ~10-20 min~20-30 min~2-4 hours (for a 96-well plate)
Specificity HighHighModerate to High
Cost per Sample HighModerate to HighLow
Throughput High (with autosampler)ModerateHigh (plate-based format)

Experimental Protocols: Methodologies for this compound Analysis

Detailed and standardized experimental protocols are fundamental for achieving reproducible and reliable results. This section outlines the key steps for sample preparation and analysis for each of the compared methods.

LC-MS/MS Method with QuEChERS Extraction

This method offers high sensitivity and selectivity, making it a gold standard for pesticide residue analysis.[1]

Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe): [1][5]

  • Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.[1]

  • Hydration: Weigh 5 g of the homogenized soil into a 50 mL centrifuge tube. Add 10 mL of deionized water and vortex for 1 minute. Let it stand for 30 minutes.

  • Extraction: Add 10 mL of acetonitrile (B52724) to the hydrated soil. Shake vigorously for 5 minutes.[1]

  • Salting-Out: Add 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl). Shake vigorously for 1 minute.[1]

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.[5]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing primary secondary amine (PSA) and C18 sorbents. Vortex for 30 seconds and centrifuge.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis:

  • Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve peak shape.

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for this compound.

GC-MS/MS Method

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For acidic herbicides like this compound, a derivatization step is typically required to increase volatility.

Sample Preparation:

  • Extraction: Similar to the LC-MS/MS method, an extraction with a suitable organic solvent (e.g., acetonitrile, ethyl acetate) is performed. The QuEChERS protocol can also be adapted for GC-MS analysis.[4]

  • Derivatization: The extracted this compound is converted to a more volatile ester form (e.g., methyl or ethyl ester) using a derivatizing agent (e.g., diazomethane, BF₃/methanol).

  • Cleanup: A cleanup step using solid-phase extraction (SPE) or dSPE may be necessary to remove interfering matrix components.

GC-MS/MS Analysis:

  • Gas Chromatographic Separation: Use a capillary column (e.g., DB-5ms) with a temperature-programmed oven to separate the derivatized this compound from other compounds.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer in MRM mode is used for identification and quantification.

ELISA Method

ELISA is a high-throughput screening method based on the specific binding of an antibody to the target analyte. While not as specific as chromatographic methods, it can be a cost-effective tool for rapid screening of a large number of samples.

Sample Preparation:

  • Extraction: Extract this compound from the soil using a suitable solvent such as methanol (B129727) or a buffer solution.[6]

  • Dilution: The extract is typically diluted with a buffer to minimize matrix effects and bring the analyte concentration within the linear range of the assay.

ELISA Procedure (Competitive ELISA):

  • Coating: Microtiter plate wells are coated with a this compound-protein conjugate.

  • Competition: The soil extract (containing this compound) and a specific anti-Mecoprop-p antibody are added to the wells. The free this compound in the sample competes with the coated this compound for antibody binding.

  • Washing: The plate is washed to remove unbound components.

  • Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme into a colored product.

  • Measurement: The absorbance of the colored product is measured using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.[7]

Visualizing the Workflow

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the LC-MS/MS and GC-MS/MS methods, and the principle of the competitive ELISA.

experimental_workflow_lcms cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis soil_sample Soil Sample homogenization Homogenization & Sieving soil_sample->homogenization hydration Hydration homogenization->hydration extraction Acetonitrile Extraction hydration->extraction salting_out Salting-Out (MgSO4, NaCl) extraction->salting_out centrifugation1 Centrifugation salting_out->centrifugation1 dspe dSPE Cleanup (PSA, C18) centrifugation1->dspe centrifugation2 Centrifugation dspe->centrifugation2 filtration Filtration (0.22 µm) centrifugation2->filtration lc_separation LC Separation (C18 Column) filtration->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Workflow for this compound analysis in soil using LC-MS/MS.

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis soil_sample Soil Sample extraction Solvent Extraction soil_sample->extraction derivatization Derivatization extraction->derivatization cleanup Cleanup (SPE or dSPE) derivatization->cleanup gc_separation GC Separation (Capillary Column) cleanup->gc_separation ms_detection MS/MS Detection (MRM) gc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Workflow for this compound analysis in soil using GC-MS/MS.

elisa_principle cluster_well Microtiter Well cluster_reagents Reagents Added cluster_binding Competitive Binding cluster_detection Detection well Well Surface (Coated with this compound Conjugate) detection Enzyme-linked 2nd Antibody + Substrate -> Color Change well->detection Signal Generation mecoprop_sample This compound (from sample) binding Antibody binds to either free this compound or coated this compound antibody Anti-Mecoprop-p Antibody binding->well Competition at well surface

Caption: Principle of Competitive ELISA for this compound detection.

Conclusion

The choice of an analytical method for this compound detection in soil depends on the specific requirements of the study.

  • LC-MS/MS stands out for its high sensitivity, specificity, and throughput, making it the preferred method for regulatory compliance and in-depth research where accurate quantification of low concentrations is critical.[1]

  • GC-MS/MS offers a robust and reliable alternative, particularly for laboratories already equipped for GC analysis. The requirement for derivatization adds a step to the sample preparation but can yield excellent sensitivity and specificity.

  • ELISA provides a rapid, cost-effective, and high-throughput screening tool. While it may lack the specificity of chromatographic methods, it is well-suited for preliminary assessments, monitoring large numbers of samples, and identifying potential hotspots for further investigation with more definitive methods.[6][8]

By understanding the strengths and limitations of each technique, researchers can make an informed decision to select the most appropriate method for the validation and routine analysis of this compound in complex soil matrices.

References

Degradation of Mecoprop-P in Diverse Soil Environments: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide on the degradation of the herbicide Mecoprop-P (MCPP-p) in various soil types has been compiled to provide researchers, scientists, and drug development professionals with a thorough understanding of its environmental fate. This guide synthesizes experimental data on this compound's persistence in soil, details the methodologies for its study, and visualizes the key processes involved in its degradation.

This compound, the herbicidally active R-(+)-enantiomer of mecoprop (B166265), is a widely used phenoxyalkanoic acid herbicide. Its persistence and mobility in soil are critical factors in assessing its potential environmental impact. The degradation of this compound is primarily a biological process, heavily influenced by the physicochemical properties of the soil and the activity of its microbial communities.

Comparative Degradation Rates of this compound in Different Soil Matrices

The persistence of this compound in soil, often expressed as its half-life (DT₅₀), varies significantly with soil characteristics. Key factors influencing the rate of degradation include soil depth, organic matter content, pH, and microbial biomass.

Soil CharacteristicSoil Type/ConditionThis compound Half-life (DT₅₀) (days)Key Influencing FactorsReference
Soil Depth Topsoil (<30 cm)~12Higher microbial activity, higher organic matter[1]
Subsoil (70-80 cm)>84Lower microbial biomass and nutrient availability[1]
Organic Matter High Organic Matter SoilsGenerally ShorterIncreased microbial population and adsorption[2][3][4]
Low Organic Matter SoilsGenerally LongerReduced microbial support and bioavailability[2][3][4]
pH Neutral to Alkaline pHGenerally FasterOptimal conditions for degrading microorganisms[3]
Acidic pHGenerally SlowerInhibition of microbial enzymatic activity[3]
Microbial Activity Soils with adapted microbial populationsShorter lag phase and faster degradationProliferation of bacteria with specific degrading genes (e.g., tfdA)[1][5]
Soils with no prior exposureLonger lag phaseTime required for microbial adaptation[5]

Note: The degradation of this compound often follows first-order kinetics, especially after an initial lag phase in unadapted soils.[6] However, the kinetics can be more complex and are dependent on the initial concentration of the herbicide.[6]

Experimental Protocols for Studying this compound Degradation in Soil

The following is a generalized protocol for a laboratory-based soil incubation study to assess the degradation of this compound, based on established methodologies such as the OECD 307 guideline.

Soil Collection and Characterization
  • Soil Sampling: Collect fresh soil samples from the desired locations and depths (e.g., topsoil 0-20 cm).

  • Sieving: Air-dry the soil and sieve it through a 2 mm mesh to ensure homogeneity and remove large debris.

  • Physicochemical Analysis: Characterize the soil for key properties including:

    • Soil texture (e.g., percentage of sand, silt, and clay)

    • pH

    • Organic carbon and organic matter content

    • Cation exchange capacity (CEC)

    • Water holding capacity

Soil Microcosm Setup and Incubation
  • Soil Dispensing: Weigh a standardized amount of the characterized soil (e.g., 50-100 g dry weight equivalent) into individual incubation vessels (e.g., glass flasks).

  • Moisture Adjustment: Adjust the soil moisture to a specific level, typically 40-60% of the maximum water holding capacity, using deionized water.

  • Pre-incubation: Pre-incubate the soil samples in the dark at a constant temperature (e.g., 20 ± 2°C) for a period of 7-14 days to allow the microbial communities to stabilize.

  • Herbicide Application: Prepare a stock solution of this compound (analytical or radiolabeled standard) in a suitable solvent (e.g., acetone (B3395972) or water). Apply the solution to the soil surface, ensuring even distribution, to achieve the desired initial concentration. The solvent should be allowed to evaporate from the soil surface in a fume hood.

  • Incubation: Seal the incubation vessels (e.g., with perforated parafilm to allow gas exchange while minimizing moisture loss) and incubate them in the dark at a constant temperature. For studies on mineralization, use biometer flasks equipped with traps for capturing evolved ¹⁴CO₂.

Sample Collection and Extraction
  • Sampling Intervals: At predetermined time points (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), destructively sample replicate microcosms for each soil type.

  • Extraction: Extract this compound and its potential metabolites from the soil samples using an appropriate solvent system. A common method involves shaking the soil with a mixture of an organic solvent (e.g., acetonitrile, acetone, or methanol) and water, followed by centrifugation or filtration to separate the extract from the soil particles.

Analytical Quantification
  • Sample Preparation: The soil extract may require further cleanup and concentration steps, such as solid-phase extraction (SPE), before analysis.

  • Analysis: Quantify the concentration of this compound in the extracts using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector.

  • Data Analysis: Calculate the dissipation kinetics of this compound in the soil, typically by fitting the concentration data to a first-order decay model to determine the degradation rate constant and the half-life (DT₅₀).

Visualizing Key Processes

To better understand the workflow of a typical this compound degradation study and the microbial processes involved, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_analysis Analysis Phase cluster_results Results Soil_Collection Soil Collection & Sieving Soil_Characterization Physicochemical Characterization Soil_Collection->Soil_Characterization Microcosm_Setup Microcosm Setup & Moisture Adjustment Soil_Characterization->Microcosm_Setup Pre_incubation Pre-incubation Microcosm_Setup->Pre_incubation Herbicide_Application This compound Application Pre_incubation->Herbicide_Application Incubation Controlled Incubation Herbicide_Application->Incubation Sampling Time-point Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis HPLC-MS/MS Analysis Extraction->Analysis Data_Analysis Kinetic Modeling & DT50 Calculation Analysis->Data_Analysis

A typical experimental workflow for a this compound soil degradation study.

Microbial_Degradation_Pathway MecopropP This compound Ether_Cleavage Ether Cleavage (tfdA gene products) MecopropP->Ether_Cleavage Intermediate 4-chloro-2-methylphenol Ether_Cleavage->Intermediate Ring_Hydroxylation Ring Hydroxylation Intermediate->Ring_Hydroxylation Catechol_Intermediate Chlorinated Catechol Ring_Hydroxylation->Catechol_Intermediate Ring_Cleavage Ring Cleavage Catechol_Intermediate->Ring_Cleavage Metabolites Further Metabolites Ring_Cleavage->Metabolites Mineralization CO2 + H2O + Cl- Metabolites->Mineralization

A simplified microbial degradation pathway of this compound in soil.

This guide provides a foundational understanding of this compound degradation in soil. For specific regulatory purposes, adherence to detailed guidelines such as those provided by the OECD is mandatory. The provided data and protocols are intended to support further research and a more nuanced understanding of the environmental behavior of this herbicide.

References

A Comparative Guide to the Relative Binding Affinity of Mecoprop Enantiomers to Auxin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecoprop (B166265), a selective post-emergence herbicide, is a chiral compound existing as two enantiomers: (R)-(+)-Mecoprop (Mecoprop-P) and (S)-(-)-Mecoprop. Its herbicidal efficacy is almost exclusively attributed to the (R)-(+)-enantiomer, which functions as a synthetic auxin.[1][2][3] This guide provides a comparative analysis of the binding affinity of Mecoprop enantiomers to auxin receptors, summarizing the available data and outlining relevant experimental protocols. The differential interaction with the auxin signaling pathway at the molecular level is key to understanding the stereoselective activity of this herbicide.

Data Presentation: Binding Affinity and Herbicidal Efficacy

Direct comparative quantitative data on the binding affinity of individual Mecoprop enantiomers to auxin receptors is limited in publicly available literature.[1] However, the qualitative difference is well-established: the (R)-(+)-enantiomer exhibits a significantly higher binding affinity for the TIR1/AFB family of auxin receptors compared to the (S)-(-)-enantiomer.[1] This differential binding is the molecular basis for the observed differences in their biological activity.

Table 1: Relative Binding of Mecoprop to Auxin Receptors

Auxin ReceptorRelative Binding (% of IAA at 50 µM)
AtTIR1Significantly higher than 2,4-D and MCPA
AtAFB2Higher than other tested phenoxy-carboxylate auxins
AtAFB5Lower than IAA

Source: Adapted from a study on the differential binding of auxin herbicides. Note that this study did not specify which enantiomer of mecoprop was used.[4]

The disparity in binding affinity is reflected in the herbicidal efficacy of the two enantiomers. The (S)-(-)-enantiomer is generally considered biologically inactive.[1] The herbicidal activity of Mecoprop is therefore attributed to this compound.

Table 2: Herbicidal Efficacy (EC50) of this compound on Various Plant Species

Plant SpeciesCommon NameEndpointEC50 (µg/L)
Ranunculus aquatilisWhite Water-crowfootGrowth Inhibition46.9
Ludwigia repensCreeping Primrose-willowGrowth Inhibition656.4

Source: Adapted from a study on the herbicidal effects of this compound on dicotyledonous macrophytes.[5]

Mechanism of Action: The Auxin Signaling Pathway

The stereospecific interaction of Mecoprop enantiomers with the auxin receptor complex is central to their differential bioactivity. The (R)-(+)-enantiomer's three-dimensional structure allows it to bind effectively to the TIR1/AFB auxin co-receptors.[1][6] This binding event stabilizes the interaction between the receptor and an Aux/IAA repressor protein, leading to the ubiquitination and subsequent degradation of the repressor.[1] The degradation of the Aux/IAA repressor releases Auxin Response Factors (ARFs), which are transcription factors that then activate the expression of auxin-responsive genes, leading to uncontrolled growth and ultimately, plant death.[1] Conversely, the (S)-(-)-enantiomer does not fit effectively into the auxin binding pocket of the receptor, resulting in a much lower binding affinity and a failure to trigger the downstream signaling cascade.[1]

Auxin_Signaling_Pathway cluster_0 Low Auxin cluster_1 High Auxin / Presence of (R)-Mecoprop cluster_2 (S)-Mecoprop Interaction Aux/IAA Aux/IAA ARF ARF Aux/IAA->ARF represses Proteasome Proteasome Aux/IAA->Proteasome degradation Active ARF Active ARF Aux/IAA->Active ARF releases Auxin-responsive genes Auxin-responsive genes ARF->Auxin-responsive genes inactive Auxin/(R)-Mecoprop Auxin/(R)-Mecoprop TIR1/AFB TIR1/AFB Auxin/(R)-Mecoprop->TIR1/AFB binds SCF Complex SCF Complex TIR1/AFB->SCF Complex activates SCF Complex->Aux/IAA targets for ubiquitination Ubiquitin Ubiquitin Ubiquitin->Aux/IAA Degraded Aux/IAA Degraded Aux/IAA Proteasome->Degraded Aux/IAA Activated genes Activated genes Active ARF->Activated genes activates transcription (S)-Mecoprop (S)-Mecoprop TIR1/AFB_S TIR1/AFB (S)-Mecoprop->TIR1/AFB_S Low Affinity Low Affinity

Caption: Differential interaction of Mecoprop enantiomers with the auxin signaling pathway.

Experimental Protocols

The following are generalized protocols that can be adapted to study the binding affinity and herbicidal activity of Mecoprop enantiomers.

Protocol 1: In Vitro Auxin Receptor Competitive Binding Assay

This protocol describes a competitive binding assay to determine the affinity of Mecoprop enantiomers for an auxin receptor (e.g., TIR1).

Materials:

  • Purified recombinant auxin receptor protein (e.g., His-tagged TIR1).

  • Labeled auxin (e.g., ³H-IAA or a fluorescently tagged auxin).

  • (R)-(+)-Mecoprop and (S)-(-)-Mecoprop.

  • Binding buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.05% Tween-20).

  • 96-well microplates suitable for the detection method.

  • Plate reader (scintillation counter or fluorescence polarization reader).

Procedure:

  • Prepare Solutions: Prepare stock solutions of (R)-(+)-Mecoprop and (S)-(-)-Mecoprop in a suitable solvent (e.g., DMSO) and create a serial dilution in the binding buffer.

  • Assay Setup: In a 96-well plate, add the purified auxin receptor, the labeled auxin at a fixed concentration (below its Kd), and varying concentrations of the Mecoprop enantiomers (the competitors). Include controls for total binding (no competitor) and non-specific binding (excess unlabeled auxin).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Detection: Measure the signal from the labeled auxin using the appropriate plate reader.

  • Data Analysis:

    • Subtract the non-specific binding from all other readings to obtain specific binding.

    • Plot the percentage of specific binding of the labeled auxin as a function of the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the labeled auxin) for each enantiomer.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the labeled auxin and Kᴅ is its dissociation constant.

Protocol 2: Whole-Plant Herbicidal Efficacy Assay (Dose-Response)

This protocol is designed to determine the dose-response relationship of a target weed species to Mecoprop enantiomers and to calculate metrics such as EC₅₀.

Materials:

  • Seeds of a target broadleaf weed species (e.g., Stellaria media).

  • Standardized potting mix and pots.

  • Controlled environment chamber or greenhouse.

  • (R)-(+)-Mecoprop and (S)-(-)-Mecoprop.

  • Formulation blank (solvent and adjuvants without the active ingredient).

  • Spray chamber or appropriate application equipment.

Procedure:

  • Plant Growth: Grow the target weed species from seed in pots under controlled environmental conditions (e.g., 20-25°C, 16-hour photoperiod) until they reach a specific growth stage (e.g., 2-4 true leaves).

  • Herbicide Preparation: Prepare a range of concentrations for each Mecoprop enantiomer in an appropriate spray solution. Include a control group treated with the formulation blank.

  • Application: Apply the different concentrations of each enantiomer to separate groups of plants using a calibrated sprayer to ensure uniform coverage.

  • Incubation: Return the treated plants to the controlled environment and observe them over a set period (e.g., 14-21 days).

  • Data Collection: Assess herbicidal injury at regular intervals using a visual rating scale (0 = no effect, 100 = complete death). At the end of the experiment, harvest the above-ground biomass, dry it, and weigh it.

  • Data Analysis:

    • For each enantiomer, plot the percent growth reduction (relative to the control) against the logarithm of the herbicide concentration.

    • Fit a non-linear regression model (e.g., a four-parameter log-logistic model) to the data to determine the EC₅₀ value (the concentration that causes a 50% reduction in growth).

Experimental_Workflow cluster_0 Protocol 1: In Vitro Binding Assay cluster_1 Protocol 2: Whole-Plant Efficacy Assay A Prepare Reagents (Receptor, Labeled Auxin, Mecoprop Enantiomers) B Set up 96-well Plate Assay (Varying Competitor Concentrations) A->B C Incubate to Reach Equilibrium B->C D Detect Signal C->D E Data Analysis (IC50 and Ki Determination) D->E F Grow Target Weed Species G Prepare Herbicide Solutions (Mecoprop Enantiomers) F->G H Apply Herbicides G->H I Incubate and Observe H->I J Collect Data (Visual Injury, Biomass) I->J K Data Analysis (EC50 Determination) J->K

Caption: Workflow for assessing Mecoprop enantiomer binding and efficacy.

References

Validating the Selectivity of Mecoprop-P for Broadleaf versus Grass Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecoprop-P, a member of the phenoxyalkanoic acid class of herbicides, is a selective, systemic post-emergence herbicide widely utilized for the control of broadleaf weeds in turfgrass and cereal crops.[1][2] Its selectivity is a critical attribute, allowing for the removal of undesirable broadleaf species while preserving the desired grass species. This guide provides a comparative analysis of this compound's performance against broadleaf and grass species, supported by available experimental data and detailed experimental protocols. This compound functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This mimicry disrupts and accelerates plant cell growth, leading to the death of susceptible broadleaf plants.[1]

Data Presentation: Efficacy and Tolerance

The following tables summarize the known susceptibility of various broadleaf weeds to this compound and the tolerance of common turfgrass species. The data is compiled from various sources and provides a qualitative to semi-quantitative overview of this compound's selectivity. It is important to note that specific percentage control or injury levels can vary based on application rates, environmental conditions, and the growth stage of the plants.

Table 1: Susceptibility of Broadleaf Weed Species to this compound

Weed SpeciesScientific NameSusceptibility LevelApplication Rate (L/ha)Notes
Common ChickweedStellaria mediaSusceptible5.5 (seedlings) - 8.5 (established)Consistently listed as effectively controlled.[3][4][5]
Mouse-ear ChickweedCerastium vulgatumSusceptible5.5 (seedlings) - 8.5 (established)Effectively controlled at recommended rates.[5]
CloverTrifolium spp.Susceptible5.5 (seedlings) - 8.5 (established)This compound is known for its effectiveness against clovers.[3][4][5]
PlantainPlantago spp.Susceptible5.5 (seedlings) - 8.5 (established)Generally well-controlled by this compound.[3][4][5]
DandelionTaraxacum officinaleModerately Susceptible8.5Often used in combination with 2,4-D for more effective control.[4][6]
ButtercupRanunculus spp.Moderately Susceptible8.5Application before flowering is recommended.[3][5]
Creeping CharlieGlechoma hederaceaModerately Susceptible8.5Best results when applied in early June or September.[4]
Black MedickMedicago lupulinaModerately Susceptible8.5Most effective when plants are young and actively growing.[4]

Table 2: Tolerance of Grass Species to this compound

Grass SpeciesScientific NameTolerance LevelNotes
Kentucky BluegrassPoa pratensisTolerantGenerally tolerant to applications of this compound.[6][7]
Perennial RyegrassLolium perenneTolerantShows good tolerance to this compound at recommended rates.[6][8][9]
FescuesFestuca spp.TolerantVarious fescue species are listed as tolerant.[6][8]
BentgrassesAgrostis spp.TolerantGenerally tolerant, but caution is advised at higher temperatures.[6]

Experimental Protocols

The validation of herbicide selectivity involves rigorous testing in both controlled greenhouse environments and representative field conditions. The following protocols outline the general methodologies for these experiments.

Greenhouse Bioassay Protocol

Objective: To determine the dose-response of various broadleaf and grass species to this compound in a controlled environment.

  • Plant Culture:

    • Grow individual broadleaf weed and turfgrass species from seed in pots containing a standardized soil mix.

    • Maintain the plants in a greenhouse with controlled temperature, light, and humidity to ensure uniform growth.

    • Allow plants to reach a specific growth stage (e.g., 2-4 true leaves for broadleaf weeds, 2-3 tillers for grasses) before treatment.

  • Herbicide Application:

    • Prepare a stock solution of this compound and create a series of dilutions to establish a range of application rates.

    • Apply the different concentrations of this compound to the plants using a calibrated laboratory sprayer to ensure uniform coverage. Include an untreated control group for comparison.

    • Randomize the placement of pots within the greenhouse to minimize the effects of environmental gradients.

  • Data Collection:

    • Visually assess plant injury (phytotoxicity) at set intervals (e.g., 7, 14, and 21 days after treatment) using a a rating scale (0% = no injury, 100% = plant death).

    • For broadleaf weeds, measure the percent control, which can be a visual estimation of biomass reduction compared to the untreated control.

    • For turfgrass, assess injury through visual ratings of discoloration, stunting, and stand thinning.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the significance of treatment effects.

    • Calculate the GR50 (the herbicide rate that causes a 50% reduction in plant growth) for each species to quantify their relative susceptibility.

Field Trial Protocol

Objective: To evaluate the selectivity of this compound on mixed stands of turfgrass and broadleaf weeds under real-world conditions.

  • Site Selection and Plot Establishment:

    • Select a field site with a uniform stand of the desired turfgrass species and a natural, uniform infestation of the target broadleaf weeds.

    • Establish experimental plots of a standardized size (e.g., 2m x 2m) with buffer zones between plots to prevent spray drift.

    • Use a randomized complete block design to account for field variability.

  • Herbicide Application:

    • Apply this compound at various rates using a calibrated backpack or small-plot sprayer. Include an untreated control plot within each block.

    • Record environmental conditions at the time of application (e.g., temperature, humidity, wind speed).

  • Data Collection:

    • Visually assess broadleaf weed control as a percentage of the weed population controlled compared to the untreated plot at regular intervals.

    • Visually assess turfgrass injury (phytotoxicity) on a percentage scale, noting any discoloration, stunting, or reduction in turf density.

    • Weed and turfgrass biomass can be collected from quadrats within each plot for quantitative analysis.

  • Data Analysis:

    • Statistically analyze the data to determine the effect of different this compound rates on weed control and turfgrass injury.

    • Compare the performance of this compound to other standard herbicide treatments if included in the trial.

Mandatory Visualization

G cluster_0 Experimental Workflow: Herbicide Selectivity Validation A Plant Propagation (Broadleaf and Grass Species) B Greenhouse Acclimation A->B C Herbicide Application (this compound Dose Range) B->C D Post-Treatment Incubation C->D E Data Collection (Visual Assessment & Biomass) D->E F Statistical Analysis (Dose-Response Curves) E->F G Selectivity Determination F->G

Caption: Workflow for validating herbicide selectivity.

G cluster_1 Signaling Pathway of this compound in Susceptible Broadleaf Plants MecopropP This compound (Synthetic Auxin) Receptor Auxin Receptor Complex (TIR1/AFB) MecopropP->Receptor Binds to AuxIAA Aux/IAA Repressor Proteins Receptor->AuxIAA Targets for degradation Proteasome 26S Proteasome AuxIAA->Proteasome Ubiquitination & Degradation ARF Auxin Response Factors (ARFs) Proteasome->ARF Releases GeneExpression Expression of Auxin-Responsive Genes ARF->GeneExpression Activates UncontrolledGrowth Uncontrolled Cell Division & Elongation GeneExpression->UncontrolledGrowth PlantDeath Plant Death UncontrolledGrowth->PlantDeath

References

Comparative Analysis of Mecoprop-P and its Dimethylammonium Salt Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of Mecoprop-P (MCPP-p) and its dimethylammonium salt (DMAS) formulation, tailored for researchers, scientists, and drug development professionals. The focus is on the physicochemical properties, herbicidal efficacy, and toxicological profiles, supported by experimental data and methodologies.

Executive Summary

This compound is the herbicidally active (R)-enantiomer of mecoprop, a selective, post-emergence herbicide used to control broadleaf weeds.[1] It functions as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA), which leads to uncontrolled growth and subsequent death in susceptible plants.[2][3] While the acid form (this compound) is effective, it is often formulated as a salt, such as a dimethylammonium salt, to enhance its properties, particularly water solubility.[4] In an aqueous environment and in vivo, the dimethylammonium salt readily dissociates to the ionized form of this compound, meaning both forms are expected to have similar absorption, distribution, and metabolism.[5]

Data Presentation

Physicochemical Properties

The conversion of this compound to its dimethylammonium salt significantly alters its physicochemical properties, most notably its molecular weight and water solubility. The increased solubility of the salt formulation can be advantageous for product formulation and application.

PropertyThis compound (Acid Form)This compound Dimethylammonium SaltReference(s)
Molecular Formula C₁₀H₁₁ClO₃C₁₂H₁₈ClNO₃[4][6]
Molecular Weight 214.65 g/mol 259.73 g/mol [4][6]
Appearance Colorless to brown crystalline solidDark amber liquid (in 48% water)[4][6]
Water Solubility 620 mg/L at 20°CVery soluble[4][5]
Vapor Pressure 5.1 x 10⁻⁵ torr at 25°CData not available[5]
pKa 3.7Not applicable (is a salt)[5]
LogP (Octanol-Water Partition Coefficient) -0.19 at pH 7Data not available[5]
Toxicological Profile

The toxicological profiles of this compound and its dimethylammonium salt are considered to be very similar because the salt rapidly dissociates to the active acid form in the body.[5]

EndpointThis compound (Acid Form)This compound Dimethylammonium SaltReference(s)
Acute Oral LD₅₀ (Rat) >500 - 5000 mg/kg (Slightly Toxic)Data indicates similar low acute toxicity[5][7]
Acute Dermal LD₅₀ (Rabbit) >4000 mg/m³ (LC₅₀)>1000 mg/kg (no systemic toxicity at limit dose)[5][6]
Eye Irritation Severe irritantSevere irritant[5][6]
Skin Irritation Moderate irritantMinimal irritant[5][6]
Skin Sensitization Not a sensitizerNot a sensitizer[5][6]
Carcinogenicity Suggestive evidence, but not sufficient to assess human carcinogenic potentialExpected to be similar to the acid form[5]

Experimental Protocols

Herbicidal Efficacy Assessment (Whole Plant Pot Assay)

This protocol is a standard method for evaluating and comparing the efficacy of different herbicide formulations.[8][9]

  • Seed Germination and Plant Growth: Seeds of target weed species and a susceptible reference species are sown in pots filled with a standard soil mix.[8] The pots are maintained in a greenhouse under controlled conditions (temperature, light, humidity) until the plants reach a specific growth stage (e.g., 2-4 true leaves).[10]

  • Herbicide Application: Prepare solutions of this compound and this compound DMAS at various concentrations.[11] The herbicides are applied to the plants using a precision bench sprayer to ensure uniform coverage.[8][11] Control groups are treated with a blank formulation (without the active ingredient).

  • Assessment: At set intervals (e.g., 7, 14, and 21 days after treatment), the plants are assessed for visual signs of injury, such as epinasty, chlorosis, and necrosis.[8][11] Quantitative measurements, including plant height and fresh/dry biomass, are also taken.[10]

  • Data Analysis: The data is analyzed to determine the dose-response relationship for each formulation and to calculate values such as the GR₅₀ (the dose required to reduce plant growth by 50%).

Soil Leaching Potential (Soil Column Study)

This method assesses the mobility of the herbicide formulations in soil, which is a key factor in their environmental risk profile.[12][13][14]

  • Column Preparation: Columns are packed with a specific type of soil, sieved to a uniform particle size.[15] The soil is then saturated with a solution like 0.01M CaCl₂ to achieve a state of field capacity.[14][16]

  • Herbicide Application: A known amount of this compound or this compound DMAS is applied to the surface of the soil column.[12][13] Radiolabeled compounds are often recommended for easier tracking.[14]

  • Simulated Rainfall: A controlled amount of "artificial rain" (e.g., 0.01M CaCl₂) is applied to the top of the column over a set period to simulate leaching.[14][15]

  • Leachate and Soil Analysis: The leachate (water that passes through the column) is collected and analyzed for the concentration of the herbicide and any major degradation products.[14] After the leaching period, the soil column is sectioned into segments, and the amount of herbicide in each segment is quantified.[15]

  • Data Analysis: The results provide a profile of the herbicide's mobility in the soil, indicating its potential to reach groundwater.[14]

Visualizations

Signaling Pathway of this compound

Mecoprop_P_Signaling_Pathway cluster_cell Plant Cell MecopropP This compound (Synthetic Auxin) Receptor TIR1/AFB Auxin Co-Receptor MecopropP->Receptor Binds to AuxIAA Aux/IAA Repressor Receptor->AuxIAA Targets for Degradation ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses Gene Auxin-Responsive Genes ARF->Gene Activates Transcription Response Uncontrolled Growth, Epinasty, Cell Death Gene->Response Leads to

Caption: Molecular mechanism of this compound as a synthetic auxin mimic in a plant cell.

Comparative Experimental Workflow

Comparative_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase start Start: Define Comparison Objectives formulation Formulation Preparation (this compound vs. DMAS) start->formulation plant_prep Plant/Soil Preparation start->plant_prep efficacy Efficacy Trial (Whole Plant Assay) formulation->efficacy leaching Environmental Fate (Soil Column Study) formulation->leaching plant_prep->efficacy plant_prep->leaching data_collection Data Collection (Visual, Biomass, Conc.) efficacy->data_collection leaching->data_collection stat_analysis Statistical Analysis (e.g., ANOVA, GR50) data_collection->stat_analysis report Final Report: Comparative Analysis stat_analysis->report

Caption: Workflow for the comparative analysis of this compound and its DMAS formulation.

References

A Comparative Guide to Chiral Stationary Phases for the Enantioselective Separation of Mecoprop-P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective analysis of the herbicide Mecoprop-P is critical for environmental monitoring and regulatory compliance, as the herbicidal activity is primarily associated with the (R)-enantiomer. High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the predominant technique for resolving this compound enantiomers. This guide provides an objective comparison of the performance of various CSPs, supported by experimental data, to aid in the selection of the most suitable phase for your analytical needs.

Performance Comparison of Chiral Stationary Phases

The selection of an appropriate CSP is paramount for achieving baseline separation of this compound enantiomers. The following table summarizes quantitative data from various studies on different CSPs. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different laboratories and studies.

Chiral Stationary Phase (CSP)Column DimensionsMobile PhaseFlow Rate (mL/min)Temp. (°C)k'1k'2αRsReference(s)
Polysaccharide-Based CSPs
CHIRALCEL® OZ-H150 x 4.6 mmHexane/EtOH/TFA (90/10/0.1)1.0252.052.221.080.93[1]
CHIRALPAK® IM150 x 4.6 mmHexane/EtOH/TFA (90/10/0.1)1.0252.292.511.101.25[1]
CHIRALPAK® IM150 x 4.6 mmHexane/EtOAc/TFA (90/10/0.1)1.0253.324.021.212.50[1]
CHIRALPAK® IM150 x 4.6 mmHexane/DCM/EtOH/TFA (89/10/1/0.1)1.0256.018.871.485.38[1]
CHIRALPAK® IM150 x 4.6 mmHexane/MtBE/EtOH/TFA (89/10/1/0.1)1.0253.203.961.242.89[1]
CHIRALPAK® AD-H250 x 4.6 mm, 5 µmn-Hexane/2-Propanol/TFA (90/10/0.1)1.0252.152.581.202.10[2]
Macrocyclic Glycopeptide-Based CSPs
Chirobiotic™ TNot SpecifiedMeOH/1% TEAA (5:95)Not SpecifiedNot Specified--->1.5[3]
Pirkle-Type CSPs
(R,R) Whelk-O® 1250 x 4.6 mm, 5 µmHexane/Ethanol + 0.1% TFA (70/30)1.5Ambient0.301.314.35>1.5[4]
Cyclodextrin-Based CSPs
CYCLOBOND™ I 2000 HP-RSP25 cm x 4.6 mm, 5 µm10 mM NH4OAc, pH 4.0 / ACN (75:25)1.025--->1.5[5]

Note: Data for CHIRALPAK® AD-H, Chirobiotic™ T, (R,R) Whelk-O® 1, and CYCLOBOND™ I 2000 HP-RSP are for the structurally similar 2-phenylpropionic acid or other phenoxypropionic acids, as direct quantitative data for this compound was not available in the cited literature. These values serve as a strong indication of the potential performance for this compound. A resolution (Rs) value greater than 1.5 indicates baseline separation.

Experimental Workflow and Methodologies

A systematic approach is crucial for selecting and optimizing a chiral separation method. The following diagram illustrates a general workflow for assessing the performance of different CSPs for this compound analysis.

CSP_Performance_Workflow cluster_prep Preparation cluster_screening Screening & Optimization cluster_analysis Data Analysis & Selection SamplePrep Sample Preparation (Racemic this compound Standard) MobilePhasePrep Mobile Phase Preparation (e.g., Normal Phase, Reversed Phase) Initial_Conditions Initial Chromatographic Conditions (Isocratic, 25°C, 1.0 mL/min) SamplePrep->Initial_Conditions MobilePhasePrep->Initial_Conditions CSP_Screening CSP Screening (Polysaccharide, Macrocyclic Glycopeptide, Pirkle-type, etc.) CSP_Screening->Initial_Conditions Optimization Optimization (Mobile Phase Composition, Temperature, Flow Rate) Initial_Conditions->Optimization Data_Acquisition Data Acquisition (Chromatogram) Optimization->Data_Acquisition Performance_Calc Performance Calculation (k', α, Rs) Data_Acquisition->Performance_Calc CSP_Selection Optimal CSP Selection Performance_Calc->CSP_Selection

Caption: General workflow for assessing chiral stationary phase performance.

Detailed Experimental Protocols

The following are representative experimental protocols for the chiral separation of this compound based on the compiled data.

Protocol 1: Normal-Phase HPLC on Polysaccharide-Based CSPs

This protocol is based on the successful separation of this compound on CHIRALPAK® IM.[1]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Chiral Stationary Phase: CHIRALPAK® IM (150 x 4.6 mm).

  • Mobile Phase: A mixture of n-Hexane, a polar modifier (e.g., Ethanol (EtOH), Ethyl Acetate (B1210297) (EtOAc), Dichloromethane (DCM), or Methyl tert-butyl ether (MtBE)), and Trifluoroacetic acid (TFA). For acidic analytes like this compound, the addition of a small amount of an acid like TFA (typically 0.1%) is crucial to improve peak shape and resolution.

    • Initial Screening: Hexane/EtOH/TFA (90/10/0.1 v/v/v).

    • Optimized Conditions:

      • Hexane/EtOAc/TFA (90/10/0.1 v/v/v).

      • Hexane/DCM/EtOH/TFA (89/10/1/0.1 v/v/v/v).

      • Hexane/MtBE/EtOH/TFA (89/10/1/0.1 v/v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 230 nm.

  • Sample Preparation: Dissolve racemic this compound standard in the mobile phase to a concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: Calculate the retention factors (k'), separation factor (α), and resolution (Rs) to evaluate the performance.

Protocol 2: Reversed-Phase HPLC on a Macrocyclic Glycopeptide-Based CSP

This protocol is a general method for acidic compounds like this compound on a Chirobiotic™ T column.[3]

  • Instrumentation: Standard HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Chiral Stationary Phase: Chirobiotic™ T.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier. For this compound, a mobile phase of Methanol and 1% Triethylammonium acetate (TEAA) buffer (e.g., 5:95 v/v) is a suitable starting point. The pH of the aqueous component can be adjusted to optimize the separation.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV at 230 nm or MS detection.

  • Sample Preparation: Dissolve the this compound standard in the mobile phase or a compatible solvent.

Protocol 3: Normal-Phase HPLC on a Pirkle-Type CSP

This protocol is based on conditions used for structurally similar NSAIDs on a Whelk-O® 1 column.[4][6][7][8][9][10]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Chiral Stationary Phase: (R,R) or (S,S) Whelk-O® 1 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane) and an alcohol modifier (e.g., Ethanol or Isopropanol) with an acidic additive. A starting mobile phase could be Hexane/Ethanol/TFA (70/30/0.1 v/v/v).

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at an appropriate wavelength for this compound (e.g., 230 nm).

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

Logical Relationships in CSP Selection

The choice of a CSP is guided by the physicochemical properties of the analyte. The following diagram illustrates the logical relationships between different CSP types and their primary interaction mechanisms.

CSP_Selection_Logic cluster_csps Chiral Stationary Phase Types Analyte This compound (Acidic, Aromatic) Polysaccharide Polysaccharide-Based (e.g., CHIRALPAK® series) - Steric hindrance - Hydrogen bonding - π-π interactions Analyte->Polysaccharide Good general applicability Macrocyclic Macrocyclic Glycopeptide (e.g., Chirobiotic™ series) - Inclusion complexes - Hydrogen bonding - Ionic interactions Analyte->Macrocyclic Effective for ionizable compounds Pirkle Pirkle-Type (e.g., Whelk-O® 1) - π-π interactions - Hydrogen bonding - Dipole-dipole interactions Analyte->Pirkle Strong π-π interactions with aromatic ring Cyclodextrin Cyclodextrin-Based (e.g., CYCLOBOND™ series) - Inclusion complexes - Hydrogen bonding Analyte->Cyclodextrin Inclusion of aromatic moiety

Caption: Logical relationships for selecting a CSP for this compound.

References

Safety Operating Guide

Proper Disposal of Mecoprop-P: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of Mecoprop-P is critical for protecting laboratory personnel and the environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

This compound, a common herbicide, is classified as a hazardous substance requiring special disposal considerations.[1][2] Improper disposal can lead to environmental contamination, particularly of water systems, and may pose risks to aquatic life and non-target plants.[3][4][5] In the United States, the disposal of pesticides like this compound is regulated by the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Resource Conservation and Recovery Act (RCRA).[6][7] It is crucial to note that state and local regulations may impose stricter requirements.[8]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety glasses or goggles, and a lab coat or protective clothing.[4][8][9] All handling of this compound waste should be conducted in a well-ventilated area.[3][10]

Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on the nature of the waste: unused product, empty containers, or spill cleanup materials.

Unused or Unwanted this compound

Unused this compound is considered hazardous waste and must be disposed of accordingly.[1][11]

  • Segregation and Labeling: Do not mix unused this compound with other waste streams.[11] Keep the chemical in its original, tightly sealed container.[9][11] The container must be clearly labeled as "Hazardous Waste," including the chemical name "this compound" and its associated hazards.[11]

  • Storage: Store the labeled container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.[11] This area should be secure and away from incompatible materials.

  • Professional Disposal: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[11][12] Disposal often involves high-temperature incineration at a permitted facility.[11] Never pour unused this compound down the sink or drain. [11]

Empty this compound Containers

Residue in "empty" containers can still be hazardous.[11]

  • Triple Rinsing: All empty liquid this compound containers must be triple-rinsed.[3][9][11]

    • Fill the container approximately one-quarter full with a suitable solvent (e.g., water).

    • Securely cap the container and shake it vigorously for at least 30 seconds.[11]

    • The resulting rinsate is considered hazardous waste. It can either be collected and disposed of with other this compound waste or, if applicable, added to a spray mixture for use according to the product label.[3][9][11]

    • Repeat this rinsing procedure two more times.[11]

  • Rendering Unusable: After triple-rinsing, puncture the container to prevent reuse.[3][9][11]

  • Final Disposal: Check with local regulations for the final disposal of the rinsed and punctured container. Some municipalities may allow for disposal in regular solid waste, while others may have specific recycling programs for pesticide containers.[11]

Spill Cleanup Materials

All materials used to clean up a this compound spill are considered hazardous waste.[11]

  • Containment: Immediately contain the spill to prevent it from spreading or entering drains or waterways.[9][11]

  • Absorption: Use an inert absorbent material, such as sand or vermiculite, to absorb the spilled liquid.[9] For solid spills, gently moisten the material to prevent dust generation before sweeping it up.[11]

  • Collection and Labeling: Carefully collect all contaminated absorbent material and any other cleanup debris (e.g., contaminated gloves) into a sealable, chemical-resistant container.[9][11] Label the container clearly as "Hazardous Waste: this compound Spill Debris."

  • Professional Disposal: Dispose of the sealed container through your institution's EH&S department or a licensed hazardous waste contractor.[11]

Quantitative Data Summary

ParameterValue/InformationSource(s)
Acute Oral LD50 (rat) 650 mg/kg[9]
Acute Dermal LD50 (rabbit) 900 mg/kg[9]
Signal Word DANGER[3][10]
Hazard Statements Harmful if swallowed. Causes serious eye damage.[3][5][10][13]
Environmental Hazards Toxic to birds, small wild mammals, aquatic organisms, and non-target terrestrial plants.[3][4][10]
Primary Disposal Method High-temperature incineration via a licensed hazardous waste facility.[11]

This compound Disposal Workflow

MecopropP_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type unused Unused Product waste_type->unused Unused container Empty Container waste_type->container Empty spill Spill Debris waste_type->spill Spill label_unused Label as 'Hazardous Waste' unused->label_unused triple_rinse Triple-Rinse Container container->triple_rinse absorb_spill Absorb/Collect Spill with Inert Material spill->absorb_spill store_saa Store in Satellite Accumulation Area (SAA) label_unused->store_saa ehs_contact Contact EH&S or Licensed Waste Disposal Contractor store_saa->ehs_contact collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate puncture Puncture Container triple_rinse->puncture collect_rinsate->store_saa dispose_container Dispose of Container per Local Regulations puncture->dispose_container collect_debris Collect Debris in a Sealed, Labeled Container absorb_spill->collect_debris collect_debris->store_saa

Caption: Decision workflow for the proper disposal of this compound waste streams in a laboratory setting.

References

Personal protective equipment for handling Mecoprop-P

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, a comprehensive understanding of safety protocols for handling Mecoprop-P is paramount. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans to ensure the safe handling of this chemical.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use the appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Shielded Safety GlassesShould provide a complete seal around the eyes.[1]
Skin Protection Chemical-resistant glovesPolyethylene or polyvinylchloride gloves are recommended.[1]
Long-sleeved shirt and long pantsTo cover all exposed skin.[1][2][3]
Shoes and socksClosed-toe shoes are mandatory.[1][3]
Coveralls or a chemical-resistant apronRequired when mixing, loading, or open pouring from containers larger than 5 liters.[2][3]
Respiratory Protection NIOSH-approved respiratorNecessary in case of inadequate ventilation or when there is a risk of inhaling mists or vapors.[1][2]

Operational Plan for Handling this compound

This step-by-step guide outlines the procedural workflow for the safe handling of this compound in a laboratory setting.

1. Preparation and Precautionary Measures:

  • Ensure the work area is well-ventilated.[1]

  • Verify that an eyewash station and a safety shower are readily accessible.[1]

  • Read the Safety Data Sheet (SDS) thoroughly before beginning any work.

  • Assemble all necessary PPE as detailed in the table above.

2. Handling and Mixing the Concentrate:

  • When handling the concentrate for mixing and loading, wear a long-sleeved shirt, long pants, chemical-resistant gloves, socks, shoes, and protective eyewear.[3]

  • Wash hands thoroughly before eating, drinking, chewing gum, using tobacco, or using the toilet.[1][2][4]

3. During Application/Use:

  • Avoid breathing in spray mist.[2][4]

  • Should the pesticide get inside clothing, remove it immediately, wash the skin thoroughly, and put on clean clothes.[1][2][4]

4. Post-Application Procedures:

  • Remove PPE immediately after handling the product.[1][2][4]

  • Wash the outside of the gloves before removing them.[1][4][5]

  • As soon as possible, wash thoroughly and change into clean clothing.[1][2][4]

  • Clean all application equipment thoroughly.

5. Storage:

  • Store this compound in a tightly closed container.[1]

  • Keep it away from seeds, feed, fertilizer, plants, and foodstuffs.[1]

  • Protect the substance from freezing.[1][3]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Unused Product: Unwanted or unused this compound should be treated as hazardous waste.[6] Contact your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service for pickup and disposal.[6] Never pour this compound down a sink or drain.[6][7]

  • Empty Containers:

    • Triple- or pressure-rinse the empty container with a suitable solvent like water.[1][6]

    • The rinsate should be collected and treated as hazardous waste.[6]

    • Make the empty container unsuitable for further use by puncturing it.[1][6]

    • Dispose of the container in accordance with provincial or local regulations.[1] Check for local recycling programs for pesticide containers.[6]

Emergency Procedures: Spill Response

In the event of a this compound spill, follow these steps to ensure a safe and effective cleanup.

Caption: Workflow for responding to a this compound spill.

First-Aid Measures

Immediate first-aid is crucial in the event of exposure to this compound.

Exposure RouteFirst-Aid Instructions
If in Eyes Hold eye open and rinse slowly and gently with water for 15-20 minutes.[1][3] Remove contact lenses, if present, after the first 5 minutes, then continue rinsing.[1][3] Call a poison control center or doctor for treatment advice.[1][3]
If on Skin or Clothing Take off contaminated clothing.[1][3] Rinse skin immediately with plenty of water for 15-20 minutes.[1][3] Call a poison control center or doctor for treatment advice.[1][3]
If Swallowed Call a poison control center or doctor immediately for treatment advice.[1][3] Have the person sip a glass of water if able to swallow.[8] Do NOT induce vomiting unless told to do so by a poison control center or doctor.[8]
If Inhaled Move the person to fresh air.[1][4] If the person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably mouth-to-mouth if possible.[1][4] Call a poison control center or doctor for further treatment advice.[1][4]

References

×

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.